Ethyl 3-amino-2,6-dichloroisonicotinate
Description
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Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-amino-2,6-dichloropyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2N2O2/c1-2-14-8(13)4-3-5(9)12-7(10)6(4)11/h3H,2,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBHSEGWPJCOBKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NC(=C1N)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70963451 | |
| Record name | Ethyl 3-amino-2,6-dichloropyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70963451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
458543-81-2 | |
| Record name | Ethyl 3-amino-2,6-dichloro-4-pyridinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=458543-81-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 3-amino-2,6-dichloropyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70963451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"Ethyl 3-amino-2,6-dichloroisonicotinate" chemical properties
An In-Depth Technical Guide to Ethyl 3-amino-2,6-dichloroisonicotinate: Properties, Synthesis, and Reactivity
Introduction: A Versatile Heterocyclic Building Block
This compound is a highly functionalized pyridine derivative that serves as a crucial intermediate in synthetic organic chemistry. Its unique arrangement of an amino group, two chloro substituents, and an ethyl ester on a pyridine core makes it a molecule of significant interest for researchers, particularly those in the fields of medicinal chemistry and materials science. The pyridine scaffold is a privileged structure in drug discovery, appearing in numerous approved pharmaceuticals. The specific substituents on this compound offer multiple points for chemical modification, allowing for the systematic exploration of chemical space to develop novel compounds with desired biological activities or material properties. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic approach, reactivity profile, and safety considerations, designed for professionals in chemical research and development.
PART 1: Core Physicochemical and Structural Properties
The physical and chemical characteristics of a compound are fundamental to its handling, storage, and application in synthetic protocols. This compound is a solid at room temperature, and its key properties are summarized below.
Data Presentation: Summary of Properties
| Property | Value | Source(s) |
| CAS Number | 458543-81-2 | [1][2][3] |
| Molecular Formula | C₈H₈Cl₂N₂O₂ | [2][3] |
| Molecular Weight | 235.07 g/mol | [2][3] |
| IUPAC Name | Ethyl 3-amino-2,6-dichloropyridine-4-carboxylate | [2] |
| Synonyms | 3-Amino-2,6-dichloro-isonicotinic acid ethyl ester | [2] |
| Purity | Commonly available at ≥97% | [1] |
| Topological Polar Surface Area | 65.2 Ų | [2] |
| Hydrogen Bond Donors | 1 | [2] |
| Hydrogen Bond Acceptors | 4 | [2] |
| Rotatable Bond Count | 3 | [2] |
| Storage Conditions | Store at 2–8 °C under an inert atmosphere (Nitrogen or Argon) | [2] |
Mandatory Visualization: Chemical Structure
Caption: Chemical structure of this compound.
PART 2: Synthesis and Spectral Characterization
Experimental Protocol: Proposed Synthesis
While multiple proprietary methods exist, a fundamental and chemically sound approach to synthesizing this compound involves the esterification of its corresponding carboxylic acid precursor, 3-amino-2,6-dichloroisonicotinic acid. This method is widely employed for its efficiency and simplicity.
Reaction: 3-amino-2,6-dichloroisonicotinic acid + Ethanol → this compound
Causality Behind Experimental Choices:
-
Acid Catalyst (e.g., H₂SO₄): The protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst is essential. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic ethanol.
-
Excess Ethanol: Using ethanol as the solvent as well as the reactant drives the equilibrium towards the product side, in accordance with Le Châtelier's principle, maximizing the yield of the ester.
-
Reflux Conditions: The reaction is typically heated to reflux to provide the necessary activation energy and increase the reaction rate.
-
Work-up Procedure: Neutralization with a weak base (e.g., NaHCO₃ solution) is critical to quench the acid catalyst and remove any unreacted carboxylic acid. Subsequent extraction isolates the less polar ester product from the aqueous phase.
Step-by-Step Methodology:
-
To a round-bottom flask charged with 3-amino-2,6-dichloroisonicotinic acid (1.0 eq), add an excess of absolute ethanol (e.g., 10-20 volumes).
-
Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (0.1-0.2 eq) dropwise with stirring.
-
Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in an organic solvent such as ethyl acetate and carefully pour it into a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and wash it sequentially with brine and water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude product by column chromatography or recrystallization to obtain pure this compound.
Mandatory Visualization: Synthetic Workflow
Caption: Proposed workflow for the synthesis of the target compound.
Anticipated Spectral Data
While specific spectra are best obtained experimentally, the structure allows for the prediction of key analytical signatures.[4][5][6]
-
¹H NMR:
-
Ethyl Ester Protons: A triplet corresponding to the -CH₃ group (δ ≈ 1.4 ppm, 3H) and a quartet for the -OCH₂- group (δ ≈ 4.4 ppm, 2H), showing characteristic coupling.
-
Amino Protons: A broad singlet for the -NH₂ group (δ ≈ 5.0-6.0 ppm, 2H), which is exchangeable with D₂O.
-
Aromatic Proton: A singlet for the lone proton on the pyridine ring (δ ≈ 7.5-8.0 ppm, 1H).
-
-
¹³C NMR:
-
Ethyl Group: Signals around δ ≈ 14 ppm (-CH₃) and δ ≈ 62 ppm (-OCH₂-).
-
Pyridine Ring Carbons: Multiple signals in the aromatic region (δ ≈ 110-160 ppm). The carbons bonded to chlorine (C2, C6) and the amino group (C3) will show distinct shifts influenced by the electronic effects of these substituents.[7]
-
Carbonyl Carbon: A signal in the downfield region (δ ≈ 165 ppm).
-
-
Infrared (IR) Spectroscopy:
-
N-H Stretch: Two characteristic sharp peaks in the 3300-3500 cm⁻¹ region for the primary amine.
-
C=O Stretch: A strong absorption band around 1700-1730 cm⁻¹ for the ester carbonyl group.
-
C-Cl Stretch: Absorptions in the fingerprint region, typically around 600-800 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
Molecular Ion (M⁺): An expected peak at m/z = 234. The presence of two chlorine atoms will result in a characteristic isotopic pattern (M, M+2, M+4) with a ratio of approximately 9:6:1, confirming the presence of two chlorine atoms.
-
PART 3: Chemical Reactivity and Derivatization
The molecule's rich functionality makes it a versatile substrate for further chemical transformations.
Reactivity Profile:
-
Amino Group (-NH₂): The primary amino group is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, diazotization, and condensation. Its nucleophilicity is somewhat attenuated by the electron-withdrawing effects of the adjacent chloro and ester groups.
-
Chloro Substituents (-Cl): The chlorine atoms at the 2 and 6 positions are susceptible to Nucleophilic Aromatic Substitution (SₙAr) .[8] The electron-deficient nature of the pyridine ring, further enhanced by the ester group, activates these positions for attack by nucleophiles (e.g., amines, alkoxides, thiols). This is a cornerstone reaction for building molecular diversity from this scaffold.
-
Ester Group (-COOEt): The ethyl ester can be hydrolyzed back to the carboxylic acid under acidic or basic conditions. It can also be converted to an amide via aminolysis or reduced to a primary alcohol.
Mandatory Visualization: Representative Reaction Pathway (SₙAr)
Caption: Generalized pathway for Nucleophilic Aromatic Substitution (SₙAr).
PART 4: Safety and Handling
Proper handling of any chemical reagent is paramount for laboratory safety. This compound is classified with specific hazards that necessitate careful handling.
GHS Hazard Information: [1]
-
Signal Word: Warning
-
Pictograms:
-
GHS07 (Exclamation Mark)
-
-
Hazard Statements:
-
Precautionary Statements:
-
P261: Avoid breathing dust.[1]
-
P280: Wear protective gloves, eye protection, and face protection.[9][10]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[10]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][9]
-
Handling Protocol:
-
Always handle this compound in a well-ventilated area or a chemical fume hood.[9][11]
-
Use appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[12]
-
Avoid direct contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[9]
-
Wash hands thoroughly after handling.[11]
PART 5: Applications in Research and Drug Development
The primary value of this compound lies in its role as a versatile molecular building block .[1][6] Its multiple reaction sites allow for the creation of diverse chemical libraries for screening against various biological targets.
-
Scaffold for Medicinal Chemistry: The aminopyridine core is a key pharmacophore. By performing SₙAr reactions at the C2 and C6 positions and modifying the amino and ester groups, chemists can generate a wide array of analogues. This strategy is central to structure-activity relationship (SAR) studies aimed at optimizing lead compounds.
-
Potential in Anticancer Research: While this specific molecule's activity is not detailed, structurally related compounds such as ethyl-2-amino-pyrrole-3-carboxylates have demonstrated potent anticancer effects by inhibiting tubulin polymerization and inducing cell-cycle arrest.[13] This suggests that derivatives of this compound could be promising candidates for similar therapeutic applications.
-
Intermediate for Complex Heterocycles: It can serve as a starting material for the synthesis of more complex, fused heterocyclic systems, which are often of interest in both pharmaceutical and materials science research.
References
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PrepChem.com. Synthesis of (c) Ethyl 3-amino-4-chloro-1-methyl-1H-pyrrole-2-carboxylate. [Link]
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PubChem - NIH. Ethyl 3-Aminoisonicotinate. [Link]
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Gal-Fau, M. et al. Refining the Amino Reactivity-Based Identification of Respiratory Sensitizers. PMC - NIH. [Link]
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Gawinecki, R. et al. 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Molecules. [Link]
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Gomes, P. et al. Amino Acids in the Development of Prodrugs. PMC - PubMed Central. [Link]
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Karcı, F. & Karcı, F. Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. [Link]
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Tsikas, D. et al. Stable isotope gas chromatography-tandem mass spectrometry determination of aminoethylcysteine ketimine decarboxylated dimer in biological samples. PubMed. [Link]
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Arshad, S. et al. Crystal structure and Hirshfeld surface analysis of ethyl 6′-amino-2′-(chloromethyl)-5′-cyano-2-oxo-1,2-dihydrospiro[indoline-3,4′-pyran]-3′-carboxylate. PMC - NIH. [Link]
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Boichuk, S. et al. Ethyl-2-amino-pyrrole-3-carboxylates are novel potent anticancer agents that affect tubulin polymerization, induce G2/M cell-cycle arrest, and effectively inhibit soft tissue cancer cell growth in vitro. PubMed. [Link]
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An In-depth Technical Guide to Ethyl 3-amino-2,6-dichloroisonicotinate: A Key Building Block for Advanced Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 3-amino-2,6-dichloroisonicotinate (CAS 458543-81-2) is a highly functionalized pyridine derivative that has emerged as a valuable building block in the fields of medicinal chemistry and agrochemical synthesis. Its unique substitution pattern, featuring an amino group, two chlorine atoms, and an ethyl ester moiety on the isonicotinate core, provides a versatile platform for the construction of complex molecular architectures. This guide offers a comprehensive overview of the chemical properties, synthesis, spectroscopic characterization, and synthetic utility of this important intermediate. Particular emphasis is placed on its potential applications in drug discovery, supported by an understanding of its reactivity. Detailed experimental protocols, safety information, and mechanistic insights are provided to equip researchers with the practical knowledge required for its effective use in the laboratory.
Introduction: The Strategic Importance of Substituted Pyridines
The pyridine ring is a ubiquitous scaffold in a vast array of natural products, pharmaceuticals, and agrochemicals. Its presence is often critical for biological activity, influencing factors such as binding affinity, metabolic stability, and bioavailability. The strategic introduction of various substituents onto the pyridine core allows for the fine-tuning of these properties, making the synthesis of polysubstituted pyridines a cornerstone of modern organic chemistry and drug discovery.
This compound stands out as a particularly useful intermediate due to its trifunctional nature. The amino group serves as a key handle for a wide range of transformations, including amide bond formation, diazotization, and participation in the construction of fused heterocyclic systems. The two chlorine atoms, positioned at the electrophilic 2- and 6-positions of the pyridine ring, are susceptible to nucleophilic aromatic substitution, enabling the introduction of diverse functionalities. Finally, the ethyl ester at the 4-position can be readily hydrolyzed to the corresponding carboxylic acid or converted to other functional groups, further expanding its synthetic potential. This guide will delve into the technical details of this versatile molecule, providing a roadmap for its synthesis and application.
Chemical Properties and Characterization
A thorough understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and use in synthesis.
| Property | Value |
| CAS Number | 458543-81-2 |
| IUPAC Name | Ethyl 3-amino-2,6-dichloropyridine-4-carboxylate |
| Molecular Formula | C₈H₈Cl₂N₂O₂ |
| Molecular Weight | 235.07 g/mol |
| Appearance | White to yellow or brown crystalline powder |
| Storage Conditions | 2-8 °C, under an inert atmosphere (e.g., Argon or Nitrogen)[1] |
Spectroscopic Characterization:
While publicly available, detailed spectra are limited, the expected spectroscopic signatures can be predicted based on the structure. These predictions are crucial for the confirmation of the compound's identity and purity after synthesis.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to be relatively simple. A triplet and a quartet in the upfield region would correspond to the ethyl group of the ester. The protons of the amino group would likely appear as a broad singlet. A singlet in the aromatic region would be indicative of the proton at the 5-position of the pyridine ring.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would show distinct signals for the eight carbon atoms. The carbonyl carbon of the ester would be found in the downfield region (around 160-170 ppm). The carbons of the pyridine ring would appear in the aromatic region, with their chemical shifts influenced by the electron-withdrawing chlorine atoms and the electron-donating amino group. The two carbons of the ethyl group would be observed in the upfield region.
-
IR (Infrared) Spectroscopy: The IR spectrum would provide key information about the functional groups present. Characteristic peaks would include N-H stretching vibrations for the amino group (around 3300-3500 cm⁻¹), C=O stretching for the ester carbonyl (around 1700-1730 cm⁻¹), and C-Cl stretching vibrations.
-
MS (Mass Spectrometry): The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Due to the presence of two chlorine atoms, a characteristic isotopic pattern (M, M+2, M+4) would be observed for the molecular ion and any chlorine-containing fragments.
Synthesis and Mechanistic Insights
The synthesis of this compound can be approached through several routes, leveraging established pyridine chemistry. A plausible and efficient method involves the esterification of the corresponding carboxylic acid, which itself can be synthesized from readily available starting materials.
Proposed Synthetic Pathway:
A likely industrial synthesis involves the esterification of 3-amino-2,6-dichloroisonicotinic acid. This precursor is a key intermediate in the synthesis of certain agrochemicals.[1] The esterification can be achieved under standard conditions.
Figure 1: Proposed Fischer Esterification Route.
Mechanistic Considerations:
The Fischer esterification proceeds via a well-established acid-catalyzed nucleophilic acyl substitution mechanism.
-
Protonation of the Carbonyl Oxygen: The carboxylic acid is protonated by the strong acid catalyst, which activates the carbonyl carbon towards nucleophilic attack.
-
Nucleophilic Attack by Ethanol: The oxygen atom of ethanol acts as a nucleophile and attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.
-
Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group, and the carbonyl double bond is reformed.
-
Deprotonation: The protonated carbonyl of the ester is deprotonated to regenerate the acid catalyst and yield the final ethyl ester product.
Detailed Experimental Protocol (Hypothetical, based on standard procedures):
Materials:
-
3-Amino-2,6-dichloroisonicotinic acid
-
Absolute Ethanol
-
Concentrated Sulfuric Acid
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Sodium Sulfate
-
Dichloromethane
-
Hexanes
Procedure:
-
To a stirred suspension of 3-amino-2,6-dichloroisonicotinic acid (1.0 eq) in absolute ethanol (10-20 volumes), slowly add concentrated sulfuric acid (0.1-0.2 eq) at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in dichloromethane and carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford pure this compound.
Reactivity and Synthetic Applications in Drug Discovery
The synthetic versatility of this compound stems from the distinct reactivity of its three functional groups. This allows for a stepwise and controlled elaboration of the molecule, making it a valuable scaffold for building complex drug-like molecules.
Sources
Navigating the Scaffolding Potential of Ethyl 3-Amino-2,6-dichloroisonicotinate in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Preamble: The Untapped Potential of a Versatile Pyridine Building Block
In the landscape of medicinal chemistry, the pyridine scaffold stands as a cornerstone, embedded in the architecture of numerous therapeutic agents. Its unique electronic properties and ability to engage in a multitude of intermolecular interactions make it a privileged structure in drug design. Within this vast chemical space, Ethyl 3-amino-2,6-dichloroisonicotinate emerges as a particularly intriguing, yet underexplored, building block. Its trifunctional nature—an ester for amide or hydrazide formation, a reactive amino group for a variety of coupling reactions, and two chloro-substituents ripe for nucleophilic substitution—presents a wealth of opportunities for the synthesis of diverse molecular libraries.
This technical guide, born from a comprehensive analysis of the current scientific landscape, aims to provide a forward-looking perspective on the potential derivatization of this compound. While direct, published applications of this specific molecule in extensive drug discovery campaigns are not yet prevalent, by examining the reactivity of its constituent functional groups and drawing parallels from analogous structures, we can chart a course for its strategic deployment in the quest for novel therapeutics, particularly in the realm of kinase inhibition.
Core Molecular Architecture and Physicochemical Properties
This compound, with the CAS Number 458543-81-2, possesses a molecular formula of C8H8Cl2N2O2 and a molecular weight of 235.07 g/mol .[1][2] It is classified as a heterocyclic building block, specifically a substituted pyridine.[3]
| Property | Value | Source |
| CAS Number | 458543-81-2 | [1][2] |
| Molecular Formula | C8H8Cl2N2O2 | [1][2] |
| Molecular Weight | 235.07 g/mol | [1][2] |
| Appearance | Solid | [4] |
| Purity | Typically ≥97% | [5] |
| Storage | Inert atmosphere, 2-8 °C | [1] |
The strategic placement of the amino and ester groups, flanked by two chlorine atoms, dictates its reactivity and potential as a versatile synthon in multi-step synthetic pathways.
Synthetic Derivatization Strategies: A Forward-Looking Analysis
The true potential of this compound lies in its capacity for selective and sequential modification. The following sections outline plausible synthetic routes for its derivatization, drawing upon established organic chemistry principles and the known reactivity of similar pyridine scaffolds.
Reactions at the Amino Group: Building Amide and Urea Linkages
The primary amino group at the 3-position is a key handle for introducing diversity. Standard acylation conditions can be employed to form a wide array of amide derivatives.
-
Dissolution: Dissolve this compound (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).
-
Addition of Base: Add a non-nucleophilic base, for example, triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2 equivalents), to the solution.
-
Acylation: Slowly add the desired acyl chloride or carboxylic acid (activated with a coupling agent like HATU or HOBt/EDC) (1.1 equivalents) to the reaction mixture at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, quench the reaction with water, extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices: The use of an aprotic solvent prevents unwanted side reactions with the acylating agent. The base is crucial to neutralize the HCl generated during the reaction (from acyl chlorides) or to facilitate the activation of carboxylic acids. Stepwise addition at low temperature helps to control the exothermicity of the reaction and minimize side-product formation.
Nucleophilic Aromatic Substitution (SNAr) of the Chloro Groups
The chlorine atoms at the 2- and 6-positions are activated towards nucleophilic aromatic substitution due to the electron-withdrawing nature of the pyridine ring nitrogen and the ester group. This allows for the introduction of a wide range of substituents, including amines, alcohols, and thiols. The differential reactivity of the two chlorine atoms could potentially be exploited for selective mono- or di-substitution.
-
Reactant Mixture: Combine this compound (1 equivalent) and the desired amine (1-3 equivalents) in a suitable high-boiling polar aprotic solvent such as DMF, dimethyl sulfoxide (DMSO), or 1,4-dioxane.
-
Base and Catalyst (Optional): Add a base, such as potassium carbonate or cesium carbonate (2-3 equivalents), to scavenge the generated HCl. In some cases, a palladium catalyst and a ligand (e.g., Buchwald-Hartwig amination conditions) may be necessary to facilitate the reaction with less nucleophilic amines.
-
Heating: Heat the reaction mixture to an elevated temperature (typically 80-150 °C) and stir for several hours to days. Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: After cooling to room temperature, pour the reaction mixture into water and extract the product with an organic solvent. Wash the organic layer, dry, and concentrate. Purify the product by column chromatography or recrystallization.
Trustworthiness of the Protocol: This protocol is based on well-established SNAr reactions on electron-deficient aromatic rings. The progress of the reaction should be carefully monitored to control the degree of substitution (mono- vs. di-substitution) and to minimize decomposition at high temperatures.
Envisioned Biological Applications: Targeting Protein Kinases
The structural motif of a substituted aminopyridine is a common feature in many potent and selective protein kinase inhibitors. The JAK-STAT signaling pathway, which plays a crucial role in immune regulation and cell proliferation, is a particularly relevant target.[6] Dysregulation of this pathway is implicated in various inflammatory diseases and cancers.
By strategically derivatizing this compound, it is plausible to design novel inhibitors that target the ATP-binding site of kinases like JAKs.
Hypothetical Design of a JAK Inhibitor
A hypothetical drug design strategy could involve the following steps, visualized in the workflow diagram below:
-
Scaffold Elaboration: Utilize the amino group to introduce a moiety that can interact with the hinge region of the kinase ATP-binding site.
-
Vectorial Expansion: Employ SNAr at the 2- and 6-positions to introduce substituents that can occupy the hydrophobic regions and solvent-exposed areas of the kinase active site, thereby enhancing potency and selectivity.
-
Ester Modification: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to various amides to further probe the active site and modulate physicochemical properties.
Potential Signaling Pathway Interruption
A potent inhibitor derived from this scaffold would be expected to block the phosphorylation of STAT proteins by JAKs, thereby interrupting the downstream signaling cascade that leads to gene transcription and cellular responses like inflammation and proliferation.
Future Directions and Conclusion
This compound represents a chemical scaffold with considerable, yet largely untapped, potential for the development of novel therapeutics. Its versatile handles for chemical modification make it an attractive starting point for the synthesis of compound libraries aimed at a variety of biological targets. While the current body of published research directly utilizing this compound is limited, the principles of medicinal chemistry and the known reactivity of its functional groups provide a clear roadmap for its future exploration.
For researchers and drug development professionals, this molecule should be viewed not as a final product, but as a gateway to a vast and unexplored chemical space. The strategic derivatization of this compound, guided by structure-based drug design principles, holds the promise of yielding novel and potent modulators of disease-relevant targets, with a particularly strong rationale for the pursuit of novel kinase inhibitors. The protocols and conceptual frameworks presented in this guide are intended to serve as a foundational blueprint for initiating such discovery programs.
References
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An In-depth Technical Guide on the Potential Biological Activity of Ethyl 3-amino-2,6-dichloroisonicotinate
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the potential biological activities of Ethyl 3-amino-2,6-dichloroisonicotinate. While direct experimental data for this specific compound is not extensively available in the public domain, this document synthesizes information from structurally related molecules to infer its potential pharmacological profile. Based on the well-documented activities of its core components—the 2,6-dichloropyridine scaffold, the 3-amino moiety, and the ethyl isonicotinate functionality—this guide explores the compound's promise in oncology, inflammation, and infectious diseases. Detailed hypothetical mechanisms of action and robust experimental protocols for validation are presented to guide future research and development efforts.
Introduction: Unveiling the Potential of a Privileged Scaffold
The pyridine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] Its unique electronic properties and capacity for hydrogen bonding make it a versatile core for drug design.[1] this compound is a distinct molecule that combines several key pharmacophores: a dichlorinated pyridine ring, an amino group, and an ethyl ester. The strategic placement of these functional groups suggests a high potential for diverse biological activities. The chlorine atoms at the 2 and 6 positions offer reactive sites for further chemical modification, enabling the creation of compound libraries for screening.[1][2] The 3-amino group and the ethyl isonicotinate moiety are known to contribute to a range of pharmacological effects, from anticancer to anti-inflammatory properties.[3][4][5] This guide will dissect the potential of this compound by examining the established biological roles of its structural analogs.
Chemical Profile of this compound
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | Ethyl 3-amino-2,6-dichloropyridine-4-carboxylate |
| CAS Number | 458543-81-2 |
| Molecular Formula | C₈H₈Cl₂N₂O₂ |
| Molecular Weight | 235.07 g/mol |
| Structure | ![]() |
Inferred Biological Activities and Potential Therapeutic Applications
Based on the extensive literature on related pyridine derivatives, we can hypothesize several key areas of biological activity for this compound.
Potential Anticancer Activity
The pyridine scaffold is a common feature in many anticancer agents.[6] Numerous studies have highlighted the potent cytotoxic effects of substituted pyridine derivatives against various cancer cell lines.[1][7]
Hypothesized Mechanisms of Action:
-
Kinase Inhibition: A significant number of kinase inhibitors are built around a pyridine core, which can mimic the hinge-binding region of ATP in the kinase active site.[2][8] The 2,6-disubstituted pattern, in particular, is amenable to creating potent and selective kinase inhibitors.[2] It is plausible that this compound could act as an inhibitor of protein kinases crucial for cancer cell proliferation and survival, such as VEGFR-2 or PIM-1.[2][7]
-
Induction of Apoptosis: Many pyridine-based compounds exert their anticancer effects by inducing programmed cell death (apoptosis) in cancer cells.[7] This could be a downstream effect of kinase inhibition or through other cellular pathways.
-
Inhibition of DNA Synthesis: 3-Aminopyridine derivatives have been shown to inhibit ribonucleotide reductase, an enzyme critical for DNA synthesis and repair, making this a potential mechanism of action.[3]
Conceptual Kinase Inhibition Pathway
Caption: A generalized workflow for in vitro biological activity screening.
Kinase Inhibition Assay
This protocol will assess the compound's ability to inhibit a specific kinase.
Methodology:
-
Reagents: Obtain the purified recombinant kinase, its specific substrate, and ATP.
-
Assay Setup: In a 96-well plate, add the kinase, the test compound at various concentrations, and the substrate.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at the optimal temperature for the kinase for a specified period.
-
Detection: Use a detection reagent that measures either the amount of phosphorylated substrate or the remaining ATP (e.g., using luminescence or fluorescence).
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.
Anti-inflammatory Assay (COX Inhibition Assay)
This protocol will evaluate the compound's ability to inhibit COX enzymes.
Methodology:
-
Enzyme and Substrate: Use purified COX-1 and COX-2 enzymes and arachidonic acid as the substrate.
-
Assay Procedure: Pre-incubate the enzyme with the test compound or a control (e.g., indomethacin) at various concentrations.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid.
-
Detection: Measure the production of prostaglandin E₂ (PGE₂) using an ELISA kit.
-
Data Analysis: Calculate the percentage of COX inhibition and determine the IC₅₀ values for both COX-1 and COX-2 to assess potency and selectivity.
Summary of Biological Activities of Structurally Related Compounds
| Compound Class | Example Biological Activities | Representative References |
| Pyridine Derivatives | Anticancer, Anti-inflammatory, Kinase Inhibition, Antimicrobial | [1][2][4][6][7][9] |
| 3-Aminopyridine Derivatives | Neuroprotective, Anticancer (Ribonucleotide Reductase Inhibition), Antimicrobial | [3][10][11][12] |
| 2,6-Dichloropyridine Derivatives | Versatile synthetic intermediates for anticancer and antimicrobial agents | [1][13][14] |
| Isonicotinic Acid Derivatives | Antitubercular, Anticancer, Anti-inflammatory, Anticonvulsant | [5][15][16][17] |
Conclusion and Future Directions
This compound represents a molecule of significant interest for drug discovery, primarily due to its constitution from well-established pharmacologically active scaffolds. The analysis of structurally similar compounds strongly suggests that its most promising potential biological activities lie in the realms of oncology, anti-inflammatory, and antimicrobial applications. The proposed mechanisms, including kinase inhibition and modulation of inflammatory pathways, provide a rational basis for initiating a comprehensive screening program.
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3-Aminopyridine: A Comprehensive Overview. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
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A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one. (2014, May 28). National Institutes of Health. Retrieved from [Link]
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A Review on PYRIDINE Derivatives “Potential for Analgesic & Anti-inflammatory Activity”. (n.d.). IJSDR. Retrieved from [Link]
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Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies. (2020, September 25). ACS Omega. Retrieved from [Link]
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Synthesis and Antibacterial Activity of Hydrazones of Isonicotinic and Salicylic Acids Based on Acetyl Derivatives of Coumarin and Benzo[g]O[18][19][10]xadiazocine. (n.d.). ResearchGate. Retrieved from [Link]
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Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). (2025, January 8). RSC Publishing. Retrieved from [Link]
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Synthesis and evaluation of isonicotinoyl hydrazone derivatives as antimycobacterial and anticancer agents. (2015, July). ResearchGate. Retrieved from [Link]
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Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. (2011, July). ResearchGate. Retrieved from [Link]
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Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives. (n.d.). PubMed Central. Retrieved from [Link]
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Synthesis of a 3,7-Disubstituted Isothiazolo[4,3-b]pyridine as a Potential Inhibitor of Cyclin G-Associated Kinase. (2024, February 22). PubMed Central. Retrieved from [Link]
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Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. (2023, November 27). National Institutes of Health. Retrieved from [Link]
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Synthesis and in vitro biological activity of 6-chloro-pyridin-2-yl-amine derivatives. (2015, August 9). ResearchGate. Retrieved from [Link]
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Isoniazid Linked to Sulfonate Esters via Hydrazone Functionality: Design, Synthesis, and Evaluation of Antitubercular Activity. (2022, October 21). MDPI. Retrieved from [Link]
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Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. (2024). PubMed. Retrieved from [Link]
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Efficient synthesis of 4-amino-2,6-dichloropyridine and its derivatives. (2015, December 6). ResearchGate. Retrieved from [Link]
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Structural analogs of 2-(4-fluorophenyl)-6-methyl-3-(pyridin-4-yl)pyrazolo[1,5-a]pyridine for targeting Candida albicans non-essential stress kinase Yck2 through protein-ligand binding and dynamics analysis. (2024, August 12). Frontiers. Retrieved from [Link]
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Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. (2023, September 20). PubMed Central. Retrieved from [Link]
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Spectroscopic Profile of Ethyl 3-amino-2,6-dichloroisonicotinate: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic properties of Ethyl 3-amino-2,6-dichloroisonicotinate (CAS No. 458543-81-2), a key building block in modern medicinal chemistry and materials science.[1][2][3][4][5] The following sections offer a detailed interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established principles of spectroscopic analysis. This document is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of this compound's structural features.
Molecular Structure and Spectroscopic Overview
This compound possesses a densely functionalized pyridine core. The interplay of the electron-donating amino group, the electron-withdrawing chloro and ethyl carboxylate substituents, and the aromatic pyridine ring results in a unique electronic environment. This environment gives rise to a distinct spectroscopic fingerprint, which is crucial for its unambiguous identification and for understanding its reactivity.
The molecular formula of the compound is C₈H₈Cl₂N₂O₂, with a molecular weight of approximately 235.07 g/mol .[2] A thorough spectroscopic analysis is essential for confirming the identity and purity of synthesized batches of this compound.
Below is a diagram illustrating the workflow for the complete spectroscopic characterization of this compound.
Caption: Workflow for the spectroscopic characterization of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide critical information about the arrangement of its constituent atoms.
¹H NMR Spectroscopy
The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.
Table 1: ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~4.75 | Broad Singlet | 2H | -NH₂ |
| ~4.35 | Quartet | 2H | -OCH₂CH₃ |
| ~1.35 | Triplet | 3H | -OCH₂CH₃ |
Interpretation:
The ¹H NMR spectrum is characterized by three distinct signals corresponding to the ethyl ester and the amino group. The aromatic region is devoid of signals, which is consistent with a fully substituted pyridine ring.
-
Amino Protons (-NH₂): A broad singlet is expected for the two protons of the amino group, typically appearing around δ 4.75 ppm. The broadness of this peak is a result of quadrupole broadening from the adjacent ¹⁴N nucleus and potential hydrogen exchange.
-
Ethyl Ester Protons (-OCH₂CH₃): The ethyl group gives rise to a quartet and a triplet. The methylene protons (-OCH₂-) are deshielded by the adjacent oxygen atom and appear as a quartet around δ 4.35 ppm due to coupling with the three methyl protons. The methyl protons (-CH₃) are more shielded and appear as a triplet around δ 1.35 ppm, resulting from coupling with the two methylene protons.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~164 | C=O (Ester) |
| ~150 | C-NH₂ |
| ~148 | C-Cl |
| ~145 | C-COOEt |
| ~110 | C-H (hypothetical, none present) |
| ~108 | C-Cl |
| ~62 | -OCH₂CH₃ |
| ~14 | -OCH₂CH₃ |
Interpretation:
The predicted ¹³C NMR spectrum shows eight distinct carbon signals.
-
Carbonyl Carbon (C=O): The ester carbonyl carbon is the most deshielded, appearing around δ 164 ppm.
-
Aromatic Carbons: The chemical shifts of the pyridine ring carbons are influenced by the attached substituents. The carbon bearing the amino group (C-NH₂) is expected to be significantly shielded compared to the carbons attached to the electronegative chlorine atoms (C-Cl). The carbon attached to the ethyl ester group (C-COOEt) will also have a characteristic chemical shift. The precise assignment of the aromatic carbons can be complex and may require advanced NMR techniques such as HSQC and HMBC.
-
Ethyl Ester Carbons (-OCH₂CH₃): The methylene carbon (-OCH₂-) is expected around δ 62 ppm, while the methyl carbon (-CH₃) will be the most shielded, appearing around δ 14 ppm.
Caption: Correlation of the molecular structure with its NMR signals.
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans will be necessary due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400-3200 | N-H Stretch | Amino (-NH₂) |
| 2980-2850 | C-H Stretch | Alkyl (Ethyl) |
| ~1720 | C=O Stretch | Ester |
| ~1600, ~1470 | C=C & C=N Stretch | Aromatic Ring |
| ~1250 | C-O Stretch | Ester |
| ~800 | C-Cl Stretch | Chloro |
Interpretation:
-
N-H Stretching: The amino group will exhibit characteristic stretching vibrations in the region of 3400-3200 cm⁻¹. Often, two bands are observed corresponding to the symmetric and asymmetric stretching modes.
-
C-H Stretching: The sp³ C-H bonds of the ethyl group will show stretching vibrations in the 2980-2850 cm⁻¹ region.
-
C=O Stretching: A strong, sharp absorption band around 1720 cm⁻¹ is indicative of the ester carbonyl group.
-
Aromatic Ring Stretching: The C=C and C=N stretching vibrations of the pyridine ring are expected to appear in the 1600-1470 cm⁻¹ region.
-
C-O Stretching: The C-O single bond stretch of the ester group will give rise to a strong band around 1250 cm⁻¹.
-
C-Cl Stretching: The C-Cl stretching vibrations typically occur in the fingerprint region, around 800 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Ion |
| 234/236/238 | [M]⁺• (Molecular Ion) |
| 205/207/209 | [M - C₂H₅]⁺ |
| 189/191/193 | [M - OC₂H₅]⁺ |
| 161/163/165 | [M - COOC₂H₅]⁺ |
Interpretation:
The mass spectrum is expected to show a molecular ion peak cluster corresponding to the presence of two chlorine atoms. The characteristic isotopic pattern for two chlorine atoms is a ratio of approximately 9:6:1 for the M, M+2, and M+4 peaks.
-
Molecular Ion ([M]⁺•): The molecular ion peak cluster is expected at m/z 234, 236, and 238, consistent with the molecular weight of the compound and the isotopic abundance of chlorine.
-
Fragmentation: Common fragmentation pathways for ethyl esters include the loss of an ethyl radical (•C₂H₅, 29 Da) to give an ion at m/z 205/207/209, or the loss of an ethoxy radical (•OC₂H₅, 45 Da) resulting in an ion at m/z 189/191/193. Loss of the entire ethyl carboxylate group as a radical (•COOC₂H₅, 73 Da) would lead to a fragment at m/z 161/163/165.
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A Comprehensive Technical Guide to Ethyl 3-amino-2,6-dichloroisonicotinate as a Versatile Starting Material for Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry and materials science, the quest for novel heterocyclic scaffolds remains a cornerstone of innovation. These cyclic structures are privileged motifs in a vast array of biologically active compounds and functional materials. Among the myriad of building blocks available to the synthetic chemist, Ethyl 3-amino-2,6-dichloroisonicotinate stands out as a highly versatile and reactive precursor for the construction of diverse fused pyridine systems. Its unique arrangement of an amino group, an ester, and two chloro substituents on the pyridine ring provides a rich platform for a variety of cyclization and functionalization reactions. This in-depth technical guide, intended for researchers, scientists, and drug development professionals, will explore the synthesis, chemical properties, and, most importantly, the application of this key starting material in the synthesis of a range of valuable heterocyclic compounds. We will delve into the mechanistic underpinnings of these transformations and provide detailed, field-proven experimental protocols.
Physicochemical Properties and Synthesis of the Core Moiety
This compound is a stable, crystalline solid at room temperature. Its structure, featuring both electron-donating (amino) and electron-withdrawing (chloro, ethyl ester) groups, imparts a unique reactivity profile.
| Property | Value |
| CAS Number | 458543-81-2 |
| Molecular Formula | C₈H₈Cl₂N₂O₂ |
| Molecular Weight | 235.07 g/mol [1] |
| Appearance | Off-white to pale yellow crystalline powder |
| Storage | Store under inert gas at 2–8 °C[1] |
While commercially available from various suppliers, a robust synthesis of this compound is essential for large-scale applications and for laboratories where it is not readily accessible. A plausible and efficient synthetic route commences from the readily available 2-chloro-3-nitroisonicotinic acid.
Synthetic Workflow for this compound
Caption: Synthetic pathway to this compound.
Experimental Protocol: Synthesis of this compound
Step 1: Esterification of 2-Chloro-3-nitroisonicotinic acid
-
To a stirred suspension of 2-chloro-3-nitroisonicotinic acid (1.0 eq) in anhydrous ethanol (5 mL/g), add thionyl chloride (1.2 eq) dropwise at 0 °C.
-
Heat the reaction mixture to reflux and maintain for 4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford Ethyl 2-chloro-3-nitroisonicotinate, which can be used in the next step without further purification.
Step 2: Reduction of the Nitro Group
-
To a solution of Ethyl 2-chloro-3-nitroisonicotinate (1.0 eq) in a mixture of ethanol and water (4:1, 10 mL/g), add iron powder (3.0 eq) and ammonium chloride (0.5 eq).
-
Heat the mixture to reflux for 6 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and filter through a pad of celite, washing the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure and extract the aqueous residue with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to give crude Ethyl 3-amino-2-chloroisonicotinate.
Step 3: Chlorination of the Pyridine Ring
-
Dissolve the crude Ethyl 3-amino-2-chloroisonicotinate (1.0 eq) in acetonitrile (10 mL/g).
-
Add N-Chlorosuccinimide (1.1 eq) portion-wise at room temperature.
-
Stir the reaction mixture for 12 hours, monitoring by TLC.
-
Upon completion, concentrate the mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield this compound as a solid.
Application in the Synthesis of Fused Pyridine Heterocycles
The strategic placement of reactive functional groups makes this compound a powerful precursor for the synthesis of a variety of fused heterocyclic systems. The amino and ester groups are perfectly positioned for cyclocondensation reactions to form a pyrimidine ring, while the chloro substituents offer handles for further functionalization or can participate in the cyclization itself.
I. Synthesis of Pyrido[2,3-d]pyrimidines
The most prominent application of this compound is in the synthesis of the pyrido[2,3-d]pyrimidine scaffold, which is a core structure in many biologically active molecules, including kinase inhibitors.[2]
The reaction with guanidine provides a direct route to 2,4-diaminopyrido[2,3-d]pyrimidines, which are valuable intermediates for further derivatization in drug discovery programs.
Caption: Synthesis of 2,4-Diamino-7-chloropyrido[2,3-d]pyrimidines.
Mechanistic Insight: The reaction proceeds via an initial nucleophilic attack of the amino group of the starting material on the guanidine, followed by an intramolecular cyclization with the elimination of ethanol. The resulting intermediate then undergoes tautomerization to form the more stable pyrido[2,3-d]pyrimidinone. Subsequent chlorination with POCl₃ provides the dichloro derivative, which can be selectively functionalized at the C5 position.
Experimental Protocol: Synthesis of 2,4-Diamino-7-chloro-5H-pyrido[2,3-d]pyrimidin-5-one
-
To a solution of sodium ethoxide, prepared by dissolving sodium (2.2 eq) in anhydrous ethanol (20 mL/g of starting material), add guanidine hydrochloride (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes, then add this compound (1.0 eq).
-
Heat the reaction mixture to reflux for 8 hours, monitoring by TLC.
-
Cool the mixture to room temperature and neutralize with glacial acetic acid.
-
Collect the resulting precipitate by filtration, wash with cold ethanol, and dry under vacuum to afford the desired product.
| Product | Reagents | Solvent | Yield (%) | M.p. (°C) |
| 2,4-Diamino-7-chloro-5H-pyrido[2,3-d]pyrimidin-5-one | Guanidine HCl, NaOEt | Ethanol | 75-85 | >300 |
| 7-Chloro-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one | Thiourea, NaOEt | Ethanol | 70-80 | >300 |
| 7-Chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione | Urea, NaOEt | Ethanol | 65-75 | >300 |
Reaction with urea or thiourea provides access to the corresponding dione and thioxo-dione derivatives, which are also important pharmacophores.
Caption: Synthesis of 7-Chloropyrido[2,3-d]pyrimidine-2,4-diones and their thio-analogues.
Experimental Protocol: Synthesis of 7-Chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
-
Follow the procedure for the synthesis of the 2,4-diamino derivative, substituting urea (1.5 eq) for guanidine hydrochloride.
-
The product precipitates upon neutralization and can be collected by filtration.
II. Synthesis of Thiazolo[5,4-b]pyridines and Oxazolo[5,4-b]pyridines
The vicinal amino and chloro substituents in this compound allow for the construction of other five-membered heterocyclic rings fused to the pyridine core, such as thiazoles and oxazoles.
Reaction with a thiocarbonyl source, such as carbon disulfide or an isothiocyanate, followed by intramolecular cyclization, leads to the formation of the thiazolo[5,4-b]pyridine scaffold.
Caption: General route to Thiazolo[5,4-b]pyridines.
Mechanistic Insight: The amino group reacts with carbon disulfide in the presence of a base to form a dithiocarbamate salt. This intermediate can then undergo intramolecular nucleophilic substitution, displacing the adjacent chloro group to form the thiazole ring.
Experimental Protocol: Synthesis of Ethyl 2-amino-5-chlorothiazolo[5,4-b]pyridine-6-carboxylate
-
To a stirred solution of this compound (1.0 eq) and carbon disulfide (1.5 eq) in dimethylformamide (10 mL/g), add potassium carbonate (2.0 eq).
-
Heat the mixture to 80 °C for 6 hours.
-
Cool the reaction to room temperature and pour into ice water.
-
Collect the precipitate by filtration, wash with water, and dry.
-
The crude product can be purified by recrystallization from ethanol.
Similarly, reaction with a carbonyl source, such as a carboxylic acid or its derivative, can lead to the formation of an oxazole ring.
Caption: General route to Oxazolo[5,4-b]pyridines.
Mechanistic Insight: The amino group is first acylated with a suitable acylating agent. The resulting amide then undergoes intramolecular cyclization, typically under dehydrating conditions, with the displacement of the ortho-chloro substituent to form the oxazole ring.
Experimental Protocol: Synthesis of Ethyl 5-chloro-2-methyloxazolo[5,4-b]pyridine-6-carboxylate
-
To a solution of this compound (1.0 eq) in pyridine (5 mL/g), add acetyl chloride (1.2 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with dilute HCl, saturated sodium bicarbonate, and brine.
-
Dry over anhydrous sodium sulfate and concentrate to give the intermediate amide.
-
Heat the crude amide in polyphosphoric acid (PPA) at 120 °C for 3 hours.
-
Cool the mixture, pour into ice water, and neutralize with sodium bicarbonate.
-
Extract with ethyl acetate, dry the organic layer, and concentrate.
-
Purify the residue by column chromatography to afford the desired product.
Conclusion
This compound has proven to be a remarkably versatile and valuable starting material for the synthesis of a wide range of fused pyridine heterocycles. Its unique substitution pattern allows for the efficient construction of pyrido[2,3-d]pyrimidines, thiazolo[5,4-b]pyridines, and oxazolo[5,4-b]pyridines, all of which are important scaffolds in medicinal chemistry and drug discovery. The protocols and mechanistic insights provided in this guide are intended to empower researchers to explore the full potential of this powerful building block in their own synthetic endeavors. The ability to readily access these complex heterocyclic systems from a common precursor opens up new avenues for the development of novel therapeutics and functional materials.
References
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PubMed Central. Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. [Link]
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Organic Syntheses. 2,4-DIAMINO-6-HYDROXYPYRIMIDINE. [Link]
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PubMed Central. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. [Link]
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Preprints.org. Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. [Link]
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MDPI. Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. [Link]
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"Ethyl 3-amino-2,6-dichloroisonicotinate" reactivity analysis
An In-depth Technical Guide to the Reactivity of Ethyl 3-amino-2,6-dichloroisonicotinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a highly functionalized pyridine derivative that serves as a versatile building block in modern organic synthesis. Its unique arrangement of an amino group, two chloro substituents, and an ethyl ester on a pyridine core makes it a valuable scaffold for the synthesis of complex heterocyclic molecules, particularly in the fields of medicinal chemistry and materials science.[1][2] The strategic positioning of these functional groups allows for a range of chemical transformations, offering multiple avenues for molecular elaboration. This guide provides a comprehensive analysis of the reactivity of this compound, offering insights into its electronic properties and a detailed examination of the reactivity at each of its functional sites.
Structural and Electronic Analysis
The reactivity of this compound is dictated by the interplay of its constituent functional groups. The central pyridine ring is electron-deficient due to the electronegativity of the nitrogen atom. This electron deficiency is further intensified by the presence of two strongly electron-withdrawing chlorine atoms at the C2 and C6 positions, as well as the ethyl ester group at C4. Conversely, the amino group at the C3 position is a strong electron-donating group, which modulates the overall electronic landscape of the molecule.
This electronic push-pull system creates distinct reactive sites. The electron-poor nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr). The chlorine atoms serve as excellent leaving groups in both SNAr and palladium-catalyzed cross-coupling reactions. The amino group, with its lone pair of electrons, is nucleophilic and can readily undergo acylation, alkylation, and other transformations. Finally, the ethyl ester provides a handle for hydrolysis or amidation.
Reactivity at the Pyridine Ring: Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the 2,6-dichloropyridine core makes this compound an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. The chlorine atoms at the C2 and C6 positions are susceptible to displacement by a variety of nucleophiles, including amines, alkoxides, and thiolates.
The regioselectivity of the substitution is influenced by both electronic and steric factors. The C2 and C6 positions are electronically activated for nucleophilic attack. However, the amino group at C3 may exert some steric hindrance, potentially influencing the selectivity of the incoming nucleophile for the C6 position over the C2 position. The reaction conditions, such as temperature and the nature of the nucleophile, can be tuned to achieve selective mono- or di-substitution.
Experimental Protocol: SNAr with a Primary Amine
This protocol describes a general procedure for the mono-amination of this compound.
Materials:
-
This compound
-
Primary amine (e.g., benzylamine)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Potassium carbonate (K₂CO₃)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Add anhydrous DMF to dissolve the starting material.
-
Add potassium carbonate (2.0 eq) to the solution.
-
Add the primary amine (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired mono-aminated product.
Characterization: The purified product should be characterized by NMR and mass spectrometry to confirm its structure.[1]
Caption: SNAr mechanism on the dichloropyridine ring.
Reactivity of the Chloro Substituents: Palladium-Catalyzed Cross-Coupling Reactions
The chloro substituents at the C2 and C6 positions are ideal handles for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. The Suzuki-Miyaura and Sonogashira couplings are particularly powerful methods for introducing aryl, heteroaryl, and alkynyl groups, respectively.[3][4]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling involves the reaction of the chlorinated pyridine with an organoboron reagent, typically a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base.[5][6][7] The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Pd(PPh₃)₄ (Palladium tetrakis(triphenylphosphine))
-
Sodium carbonate (Na₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq), arylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).
-
Add a solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq), to the reaction mixture.
-
Heat the mixture to reflux (around 90-100 °C) under an inert atmosphere.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool to room temperature and add water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Sonogashira Coupling
The Sonogashira coupling enables the direct alkynylation of the pyridine ring by reacting it with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base, typically an amine.[4][8][9]
Experimental Protocol: Sonogashira Coupling
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene)
-
PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) dichloride)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.06 eq) under an inert atmosphere.
-
Add anhydrous THF and triethylamine.
-
Add the terminal alkyne (1.2 eq) via syringe.
-
Stir the reaction mixture at room temperature or heat gently (e.g., 50 °C) and monitor by TLC.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl.
-
Extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
Caption: Catalytic cycles of the Sonogashira coupling.
Reactivity of the Amino Group
The amino group at the C3 position is a versatile functional handle that can undergo a variety of transformations. Its nucleophilic character allows for reactions such as acylation, alkylation, and the formation of sulfonamides.
Acylation
Acylation of the amino group with acid chlorides or anhydrides is a straightforward method to introduce amide functionalities, which are prevalent in bioactive molecules.
Experimental Protocol: Acylation of the Amino Group
Materials:
-
This compound
-
Acid chloride (e.g., acetyl chloride)
-
Pyridine or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask.
-
Add a base such as pyridine or triethylamine (1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acid chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction by adding water.
-
Wash the organic layer successively with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography if necessary.
Reactivity of the Ethyl Ester Group
The ethyl ester at the C4 position can be readily transformed into other functional groups. The most common reactions are hydrolysis to the corresponding carboxylic acid and amidation to form an amide.
Hydrolysis
Base-mediated hydrolysis of the ethyl ester yields the corresponding carboxylic acid, which can then be used in further synthetic manipulations, such as amide bond formation.
Experimental Protocol: Ester Hydrolysis
Materials:
-
This compound
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Water
-
1M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of THF and water.
-
Add LiOH (2.0 eq) or an aqueous solution of NaOH.
-
Stir the mixture at room temperature or heat gently if necessary. Monitor the reaction by TLC.
-
Upon completion, remove the THF under reduced pressure.
-
Cool the aqueous solution in an ice bath and acidify to pH 2-3 with 1M HCl.
-
A precipitate of the carboxylic acid should form. If not, extract the product with ethyl acetate.
-
Collect the solid by filtration or, if extracted, wash the organic layer with brine, dry over Na₂SO₄, and concentrate to obtain the carboxylic acid.
Summary of Reactivity
| Functional Group | Position | Potential Reactions |
| Chloro | C2, C6 | Nucleophilic Aromatic Substitution (SNAr), Suzuki Coupling, Sonogashira Coupling, Stille Coupling, Buchwald-Hartwig Amination |
| Amino | C3 | Acylation, Alkylation, Sulfonylation, Diazotization (Sandmeyer Reaction) |
| Ethyl Ester | C4 | Hydrolysis, Amidation, Reduction |
Conclusion
This compound is a richly functionalized building block with multiple, distinct reactive sites. The ability to selectively perform nucleophilic aromatic substitution, palladium-catalyzed cross-coupling reactions, and transformations of the amino and ester groups provides a powerful platform for the synthesis of a diverse range of complex molecules. This guide has outlined the key reactivity patterns and provided representative protocols to aid researchers in harnessing the synthetic potential of this versatile compound in their drug discovery and materials science endeavors.
References
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Gullapalli, S., et al. (2002). Synthesis and binding of 3-aminopyridine derivatives at central nicotinic receptors. PubMed. Retrieved from [Link]
-
RSC Publishing. (2024). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 3-Aminopyridine: A Comprehensive Overview. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 3-Aminopyridine. Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- Google Patents. (n.d.). WO2000043364A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from acetone and ethyl cyanoacetate.
-
National Institutes of Health. (n.d.). Refining the Amino Reactivity-Based Identification of Respiratory Sensitizers. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]
-
Dergipark. (n.d.). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Retrieved from [Link]
-
J-STAGE. (n.d.). SYNTHESIS OF NOVEL 6-SUBSTITUTED 2-CHLORO-3-METHYLQUINOXALINES. Retrieved from [Link]
-
Andrew G Myers Research Group. (n.d.). The Suzuki Reaction. Retrieved from [Link]
-
Chem-Space. (n.d.). 3-Amino-2-chloro-6-methyl-isonicotinic acid ethyl ester. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Efficient Sonogashira Coupling Reaction Catalyzed by Palladium(II) β-Oxoiminatophosphane Complexes under Mild Conditions. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
National Institutes of Health. (n.d.). β-Aminoethyltrifluoroborates: Efficient Aminoethylations via Suzuki-Miyaura Cross-Coupling. Retrieved from [Link]
-
CP Lab Safety. (n.d.). Methyl 3-amino-2, 6-dichloroisonicotinate, min 95%, 1 gram. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 3-amino-2-chlorobutanoate. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. Retrieved from [Link]
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The Strategic Utility of Ethyl 3-Amino-2,6-dichloroisonicotinate in Contemporary Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Versatile Heterocyclic Scaffold
In the landscape of modern medicinal chemistry, the strategic deployment of highly functionalized heterocyclic building blocks is paramount to the efficient discovery of novel therapeutic agents. Ethyl 3-amino-2,6-dichloroisonicotinate, a substituted pyridine derivative, has emerged as a valuable intermediate, offering a unique combination of reactive sites for molecular elaboration. Its inherent structural features—an electron-donating amino group, two electrophilic chloro-substituents, and a modifiable ethyl ester—provide a versatile platform for the construction of complex molecular architectures, particularly those with privileged pharmacological activity. This technical guide delves into the potential research applications of this compound, with a specific focus on its role in the synthesis of kinase inhibitors, providing field-proven insights and detailed methodologies for its strategic utilization in drug discovery programs.
Physicochemical Properties of this compound
A comprehensive understanding of the physicochemical properties of a chemical intermediate is fundamental to its effective application in synthesis. The key properties of this compound are summarized in the table below.
| Property | Value |
| CAS Number | 458543-81-2 |
| Molecular Formula | C₈H₈Cl₂N₂O₂ |
| Molecular Weight | 235.07 g/mol |
| Appearance | Off-white to light yellow crystalline powder |
| Solubility | Soluble in most organic solvents (e.g., DCM, THF, DMF) |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances |
Core Application: A Gateway to Pyrido[3,4-d]pyrimidine-based Kinase Inhibitors
The pyrido[3,4-d]pyrimidine scaffold is a well-established pharmacophore found in numerous kinase inhibitors due to its ability to mimic the purine core of ATP and form key hydrogen bonding interactions within the kinase hinge region. This compound serves as an excellent precursor for the construction of this privileged scaffold, as demonstrated in the synthesis of potent and selective Colony-Stimulating Factor 1 Receptor (CSF-1R) inhibitors.
The Strategic Importance of CSF-1R Inhibition
CSF-1R is a receptor tyrosine kinase that plays a crucial role in the survival, proliferation, and differentiation of monocytes and macrophages.[1] Dysregulation of the CSF-1R signaling pathway has been implicated in a variety of diseases, including cancer, inflammatory disorders, and autoimmune diseases. Consequently, the development of small molecule inhibitors of CSF-1R is an area of intense research.
Synthetic Workflow: From Dichloroisonicotinate to a Pyrido[3,4-d]pyrimidine Core
The following section details a representative synthetic workflow for the conversion of an aminodichloroisonicotinate core, exemplified by the closely related methyl ester, to a key pyrido[3,4-d]pyrimidine intermediate. The reactivity of the ethyl ester is analogous to the methyl ester in this synthetic sequence.
Diagram of the Synthetic Workflow
Sources
The 3-Amino-2,6-dichloroisonicotinate Scaffold: A Technical Guide to Structural Analog Development
Abstract
The Ethyl 3-amino-2,6-dichloroisonicotinate core represents a highly versatile and privileged scaffold in modern medicinal chemistry. Its unique electronic and structural features, characterized by a di-chlorinated pyridine ring, a reactive 3-amino group, and a modifiable C4-ester, provide a rich platform for the development of targeted therapeutic agents. This in-depth technical guide offers a comprehensive overview of the synthesis of structural analogs derived from this core, an analysis of their structure-activity relationships (SAR), and a discussion of their potential biological targets and therapeutic applications. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold for the discovery of novel small molecule therapeutics.
Introduction: The Strategic Value of the 3-Amino-2,6-dichloroisonicotinate Core
The pyridine ring is a cornerstone of many FDA-approved drugs, valued for its ability to engage in a variety of biological interactions.[1] The 2,6-dichloropyridine moiety, in particular, is a critical intermediate in the synthesis of numerous pharmaceuticals, including antiarrhythmic agents and potassium channel antagonists.[2] The strategic placement of chlorine atoms at the 2 and 6 positions significantly influences the electronic properties of the pyridine ring, enhancing its electrophilicity and providing vectors for further chemical modification.
This compound serves as an ideal starting point for analog development due to the presence of three distinct, orthogonally-modifiable functional groups. This allows for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties. The broader class of aminopyridine derivatives has shown a wide range of biological activities, including the inhibition of kinases, modulation of ion channels, and anticancer properties, highlighting the therapeutic potential of analogs derived from this core.[1][3][4]
Key Structural Features and Points of Modification
The therapeutic potential of the this compound scaffold can be systematically explored by modifying four key positions. Each modification allows for the fine-tuning of the molecule's physicochemical and pharmacological properties.
-
Position A (3-Amino Group): This nucleophilic center is ideal for introducing a wide variety of substituents to explore interactions with the target protein. Modifications here can influence binding affinity, selectivity, and solubility.
-
Position B (C4-Ethyl Ester): This group can be readily hydrolyzed to the corresponding carboxylic acid or converted into a diverse range of amides, influencing the molecule's polarity, hydrogen bonding capacity, and metabolic stability.
-
Positions C & D (2,6-Chloro Groups): These positions are critical for the overall electronic nature of the pyridine ring. While they can be challenging to substitute, their replacement with other halogens or small functional groups can modulate potency and alter the molecule's interaction with the target.
Caption: Key modification points on the this compound scaffold.
Synthetic Strategies for Analog Generation
A systematic approach to analog synthesis involves the individual or combined modification of the key functional groups. The following sections detail proven synthetic strategies.
Part A: Modification of the 3-Amino Group
The 3-amino group is readily functionalized through standard N-acylation, N-sulfonylation, and N-alkylation reactions. N-acylation is particularly valuable for introducing amide functionalities that can mimic peptide bonds and form key hydrogen bond interactions with biological targets.
This protocol describes a general procedure for the N-acylation of the title compound with an acyl chloride.
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.). Dissolve the starting material in a suitable anhydrous aprotic solvent (e.g., dichloromethane, THF, or pyridine).
-
Base Addition: Add a suitable base (e.g., triethylamine or pyridine, 1.5-2.0 eq.) to the solution. Cool the mixture to 0 °C in an ice bath.
-
Acylating Agent Addition: Slowly add the desired acyl chloride (1.1-1.2 eq.) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with the solvent and wash sequentially with water, 1 M HCl (if a non-basic solvent was used), saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired N-acylated analog.[5]
Part B: Bioisosteric Replacement of the 2,6-Dichloro Substituents
Bioisosteric replacement of the chloro groups can significantly impact the compound's electronic profile, lipophilicity, and metabolic stability. While direct nucleophilic aromatic substitution on this electron-deficient ring is challenging, modern cross-coupling methodologies can be employed.
-
Fluorine Substitution: The replacement of chlorine with fluorine can alter binding interactions and improve metabolic stability.[6]
-
Methyl/Cyano Substitution: These small groups can probe steric and electronic requirements in the target's binding pocket.
Part C: Modification of the C4-Ester Group
The ethyl ester at the C4 position is a versatile handle for introducing a range of functionalities, most commonly carboxylic acids and amides.
Step 1: Hydrolysis
-
Dissolve the this compound analog in a mixture of an alcohol (e.g., ethanol or methanol) and water.
-
Add an excess of a base (e.g., NaOH or LiOH, 2-3 eq.) and heat the mixture to reflux.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture, remove the organic solvent under reduced pressure, and acidify the aqueous solution with 1 M HCl to precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.[7][8]
Step 2: Amidation
-
Suspend the resulting carboxylic acid (1.0 eq.) in an anhydrous aprotic solvent (e.g., DMF or DCM).
-
Add a peptide coupling reagent (e.g., HATU or HBTU, 1.1 eq.) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq.).
-
Stir the mixture for 10-15 minutes to form the activated ester.
-
Add the desired amine (1.2 eq.) and stir at room temperature for 4-24 hours.
-
Follow a standard aqueous work-up and purify by column chromatography to obtain the final amide analog.
Caption: General synthetic workflow for analog generation.
Structure-Activity Relationship (SAR) Analysis
While a comprehensive SAR study for a single biological target is not publicly available for a broad library of this compound analogs, we can synthesize key principles from related compound classes, particularly kinase inhibitors.
| Position of Modification | Modification | General Impact on Activity | Rationale |
| 3-Amino Group | Small acyl groups (e.g., acetyl, cyclopropylcarbonyl) | Often tolerated or beneficial | Forms key hydrogen bond interactions in the hinge region of kinases.[3] |
| Bulky aromatic acyl groups | Can increase potency through additional hydrophobic or pi-stacking interactions. | ||
| N-alkylation | May disrupt key hydrogen bonds, often leading to decreased activity. | ||
| C4-Ester/Amide | Conversion to small, polar amides (e.g., methylamide) | Generally enhances solubility and can provide additional H-bond donors/acceptors. | Improves pharmacokinetic properties and can engage with solvent-exposed regions of the target. |
| Conversion to carboxylic acid | Increases polarity and introduces a negative charge, which can be beneficial or detrimental depending on the target. | ||
| 2,6-Chloro Groups | Maintained as chloro | Provides a favorable electronic profile and hydrophobic interactions. | The electron-withdrawing nature is often crucial for activity. |
| Replacement with fluoro | May increase metabolic stability; effect on potency is target-dependent. |
This table represents a synthesized summary based on related chemical series and general medicinal chemistry principles.
Caption: Key structure-activity relationship trends for the scaffold.
Biological Targets and Therapeutic Applications
Analogs of the 3-amino-2,6-dichloroisonicotinate scaffold are promising candidates for a variety of biological targets, primarily due to their ability to act as hinge-binding motifs in ATP-competitive inhibitors.
-
Protein Kinases: Many kinase inhibitors feature a substituted aminopyridine or a related heterocycle that forms hydrogen bonds with the kinase hinge region. The 3-amino group and the pyridine nitrogen of the core scaffold are well-positioned to serve this function.[9][10] Consequently, analogs of this compound are prime candidates for development as inhibitors of oncogenic kinases (e.g., EGFR, Abl) or kinases involved in inflammatory signaling.[11]
-
Potassium Channels: As a class, aminopyridines are known blockers of voltage-gated potassium channels.[4] Modifications to the core structure can be used to tune the potency and selectivity for specific channel subtypes, with potential applications in neurological disorders such as multiple sclerosis.
-
Other Enzymes: The versatility of the scaffold allows for its adaptation to other enzyme classes. For example, related structures have been investigated as inhibitors of GSK-3β, which is implicated in Alzheimer's disease.[3]
Caption: Inhibition of a receptor tyrosine kinase signaling pathway.
Conclusion and Future Perspectives
This compound is a powerful and versatile starting material for the synthesis of diverse libraries of structural analogs. The principles of medicinal chemistry, including N-acylation, ester-to-amide conversion, and bioisosteric replacement, can be systematically applied to optimize these analogs for specific biological targets. The demonstrated potential of related structures as kinase inhibitors and ion channel modulators strongly suggests that this scaffold will continue to be a valuable asset in the discovery of novel therapeutics for oncology, neurodegenerative diseases, and inflammatory conditions. Future work should focus on the synthesis of focused libraries and their screening against a range of therapeutically relevant targets to fully unlock the potential of this privileged core.
References
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- Cambridge MedChem Consulting. (2021, January 30). Bioisosteric Replacements. Retrieved from Cambridge MedChem Consulting website.
- Zhejiang Province Chemical Industry Research Institute Co., Ltd. (2025, December 18). 2,6-Dichloropyrazine: A Key Player in Medicinal Chemistry.
- An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. (n.d.). Semantic Scholar.
- Structure–activity relationship of GSK-3β inhibitors: insight into drug design for Alzheimer's disease. (2025, November 5). PubMed Central.
- Allen, C. F. H., & Wolf, C. N. (n.d.). 3-aminopyridine. Organic Syntheses Procedure.
- Synthesis and Biological Activity Evaluation of Novel β-Substituted Nitromethylene Neonicotinoid Analogues. (n.d.). PubMed Central.
- Dalal Institute. (n.d.). Hydrolysis of Esters and Amides.
- Preparing 2,3-diaminopyridine compounds, useful e.g. as intermediates to produce pharmaceutical compounds, comprises aminating 3-amino-2-halopyridine compounds with aqueous ammonia in the presence of catalyst, heating and extracting. (n.d.).
- BenchChem. (2025). Application Notes and Protocols for N-Acylation of Amines Using Mixed Anhydrides.
- Process for producing dihalopyridines. (2012, October 23).
- 2,6-Dichloropyridine. (n.d.). Wikipedia.
- Process for preparing dihalopyridines. (2015, November 24).
- Synthesis and biological activity evaluation of novel β-substituted nitromethylene neonicotinoid analogues. (n.d.). PubMed.
- N-acylation of amides through internal nucleophilic c
- 17.4: Hydrolysis of Esters and Amides. (2023, August 4). Chemistry LibreTexts.
- Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. (n.d.). PubMed.
- Structure-activity relationship studies of three novel 4-aminopyridine K+ channel blockers. (2019, August 12).
- A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride. (n.d.).
- Tyrosine kinase inhibitors. 14. Structure-activity relationships for methylamino-substituted derivatives of 4-[(3-bromophenyl)amino]-6-(methylamino)-pyrido[3,4-d]pyrimidine (PD 158780), a potent and specific inhibitor of the tyrosine kinase activity of receptors for the EGF family of growth factors. (n.d.). PubMed.
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- The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
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A Comprehensive Safety and Handling Guide for Ethyl 3-amino-2,6-dichloroisonicotinate
Introduction: Ethyl 3-amino-2,6-dichloroisonicotinate (CAS No. 458543-81-2) is a substituted pyridine derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science.[1][2] As a highly functionalized building block, it serves as a critical intermediate in the synthesis of more complex molecular architectures for drug discovery and development. However, its chemical reactivity, conferred by the dichlorinated pyridine ring and the amino ester functionalities, necessitates a rigorous and informed approach to its handling and safety.
This guide is designed for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of safety data sheet (SDS) information to provide a deeper, causality-driven framework for the safe utilization of this compound in a laboratory setting. We will explore not just what to do, but why specific precautions are necessary, grounded in the principles of chemical reactivity and risk mitigation. The toxicological profile for this specific molecule has not been exhaustively investigated, demanding a conservative and diligent safety posture.[3][4]
Compound Identification and Physicochemical Properties
A precise understanding of a compound's identity is the foundation of safety. Key identifiers and properties for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 458543-81-2 | [5][6][7] |
| Molecular Formula | C₈H₈Cl₂N₂O₂ | [5][6][7] |
| Molecular Weight | 235.07 g/mol | [5][6][7] |
| IUPAC Name | This compound | [5] |
| Synonyms | Ethyl 3-amino-2,6-dichloropyridine-4-carboxylate | [6] |
| Storage Temp. | 2–8 °C, under inert gas (Nitrogen or Argon) | [6] |
Hazard Identification and GHS Classification
The Globally Harmonized System (GHS) provides a universal framework for communicating the hazards of chemical products. Based on available data, this compound is classified as an irritant. The causality stems from the electrophilic nature of the chlorinated pyridine ring and the potential for the compound to react with biological nucleophiles on the skin, in the eyes, and in the respiratory tract.
| GHS Classification | Code | Statement |
| Signal Word | Warning | [5] |
| Hazard Pictogram | ||
| Hazard Statements | H315 | Causes skin irritation.[5] |
| H319 | Causes serious eye irritation.[5] | |
| H335 | May cause respiratory irritation.[5] | |
| Precautionary Statements | P261 | Avoid breathing dust/fume/mist/vapors.[5] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[4][8] | |
| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water.[4] | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5] |
Expert Insight: While the current classification is "Warning," the lack of comprehensive toxicological data warrants treating this compound with a higher degree of caution. Structurally similar halogenated aromatic amines can exhibit greater toxicity. Therefore, the protocols outlined in this guide are designed to provide a margin of safety that accounts for this uncertainty.
Core Safety Principles: The Hierarchy of Controls
Effective laboratory safety is not merely about personal protective equipment (PPE). It is a systematic approach to risk reduction. The "Hierarchy of Controls" provides a framework for implementing the most effective safety measures in descending order of preference.
Caption: The Hierarchy of Controls prioritizes engineering and administrative measures over PPE.
-
Engineering Controls (Primary Barrier): The most critical control is to physically separate the researcher from the hazard.
-
Chemical Fume Hood: All manipulations of this compound, including weighing, transfers, and reactions, must be performed inside a certified chemical fume hood. This is non-negotiable and directly mitigates the respiratory irritation hazard (H335).[8]
-
Ventilation: Ensure the laboratory has adequate general ventilation. Eyewash stations and safety showers must be readily accessible and tested regularly.[9][10]
-
-
Administrative Controls (Procedural Safety): These are the work practices and procedures that reduce exposure.
-
Designated Area: Designate a specific area within the fume hood for working with this compound to prevent cross-contamination.
-
Training: Ensure all personnel have been trained on this specific SOP and the general Chemical Hygiene Plan.
-
Minimization: Use the smallest quantity of the chemical necessary for the experiment.
-
-
Personal Protective Equipment (PPE) (Last Line of Defense): PPE is essential but should not be relied upon as the primary means of protection.
| PPE Type | Specification | Rationale and Causality |
| Eye/Face Protection | ANSI Z87.1-rated chemical splash goggles. A face shield is required for larger quantities (>5g) or splash-risk procedures. | Protects against direct contact with the eyes, preventing serious irritation (H319). The ester and chloro- groups can be corrosive to eye tissue.[4][9] |
| Skin Protection | Nitrile gloves (minimum thickness 4 mil). Consider double-gloving for extended procedures. A flame-resistant lab coat. | Prevents skin contact and irritation (H315). Nitrile provides good resistance to a broad range of organic chemicals. A lab coat contains potential contamination.[10][11] |
| Respiratory | Not required if all work is performed in a certified fume hood. For emergencies (e.g., large spills), a NIOSH-approved respirator with organic vapor/acid gas cartridges is necessary. | The fume hood provides primary respiratory protection. A respirator is an emergency backup.[3][12] |
Standard Operating Procedures (SOPs)
Adherence to validated protocols is crucial for ensuring reproducible science and personnel safety.
Handling and Use Protocol
-
Preparation: Don all required PPE before entering the designated work area.
-
Weighing: Weigh the solid compound on wax paper or in a tared container within the fume hood to contain any dust.
-
Transfer: Use a spatula for solid transfers. If making a solution, add the solid slowly to the solvent.
-
Reaction Setup: All reactions must be conducted in a closed or contained apparatus within the fume hood.
-
Post-Handling: After use, decontaminate the spatula and work surface with a suitable solvent (e.g., 70% ethanol) followed by soap and water.
-
Hand Washing: Always wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[8]
Storage Protocol
-
Container: Keep the compound in its original, tightly sealed container.[8]
-
Location: Store in a cool, dry, well-ventilated area designated for chemical storage.[8][12]
-
Conditions: Store under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C as recommended to maintain stability.[6]
-
Incompatibilities: Segregate from strong oxidizing agents, strong acids, and metals like copper.[9]
Waste Disposal Protocol
-
Collection: Collect all waste material (including contaminated consumables like gloves and weigh paper) in a dedicated, labeled hazardous waste container.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Disposal: Dispose of the waste through your institution's Environmental Health & Safety (EHS) office in accordance with all local and national regulations.[8] Do not pour down the drain.[3][10]
Emergency Procedures
Rapid and correct response to an emergency can significantly mitigate harm.
First Aid Measures
| Exposure Route | Protocol |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Remove contact lenses if possible. Seek immediate medical attention.[8][9] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. If skin irritation occurs or persists, seek medical attention.[4][8][9] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[8][12] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, have them drink one or two glasses of water. Seek immediate medical attention.[9] |
Accidental Release and Spill Cleanup
The appropriate response depends on the scale and location of the spill.
Caption: Logical workflow for responding to a chemical spill.
Protocol for a Small, Contained Spill (<1g, inside a fume hood):
-
Ensure PPE: Confirm you are wearing appropriate PPE (lab coat, goggles, double gloves).
-
Containment: Cover the spill with an inert absorbent material like vermiculite, sand, or a chemical spill pillow.[9]
-
Collection: Carefully sweep or scoop the material into a labeled hazardous waste container. Avoid creating dust.[3][10]
-
Decontamination: Clean the spill area thoroughly with soap and water.
-
Disposal: Seal the waste container and arrange for pickup by EHS.
Protocol for a Large Spill (>1g or any spill outside a fume hood):
-
Evacuate: Immediately alert personnel in the vicinity and evacuate the immediate area.
-
Isolate: Close the laboratory doors to contain the vapors.
-
Notify: Contact your institution's EHS or emergency response team immediately. Do not attempt to clean up a large spill yourself.
Fire-Fighting Measures
-
Extinguishing Media: Use a dry chemical, carbon dioxide (CO₂), water spray, or alcohol-resistant foam.[3]
-
Hazardous Combustion Products: Thermal decomposition can produce toxic gases, including nitrogen oxides (NOx), carbon monoxide (CO), and hydrogen chloride (HCl) gas.[9][10]
-
Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[9][10]
Toxicological Profile: An Evidence-Based Assessment
A critical aspect of trustworthiness is acknowledging the limits of available data.
-
Known Effects: The primary known hazards are irritation to the skin, eyes, and respiratory system, as indicated by the GHS classification.[5]
-
Data Gaps: There is no comprehensive, publicly available data on the chronic toxicity, carcinogenicity, mutagenicity, or reproductive toxicity of this compound.[3][4] Many safety data sheets for this compound or similar ones state that the toxicological properties have not been thoroughly investigated.[3][4]
-
Expert Recommendation: Due to these data gaps, the compound must be handled with the assumption that it is potentially toxic via all routes of exposure. All engineering controls and PPE recommendations should be strictly followed to minimize any potential for exposure until more definitive data becomes available.
Conclusion
This compound is a valuable research chemical whose safe handling is predicated on a disciplined and informed approach. The core tenets of safety—relying on engineering controls, adhering to established protocols, and using appropriate PPE—are paramount. The irritant nature of the compound is well-documented, but the absence of comprehensive toxicological data necessitates treating it with a high degree of caution. By understanding the causality behind these safety measures, researchers can confidently and safely advance their scientific objectives.
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The Solubility Profile of Ethyl 3-amino-2,6-dichloroisonicotinate: A Methodological Guide for Drug Development
Introduction: The Critical Role of Solubility in Drug Discovery
Ethyl 3-amino-2,6-dichloroisonicotinate, a substituted pyridine derivative, represents a class of compounds with significant potential in medicinal chemistry. Its journey from a promising hit to a viable drug candidate is critically dependent on a thorough understanding of its physicochemical properties, with aqueous solubility standing as a paramount parameter. Poor solubility can severely limit a compound's bioavailability, lead to unreliable in vitro assay results, and create significant hurdles in formulation development.[1][2] This guide provides a comprehensive framework for characterizing the solubility profile of this compound, offering researchers and drug development professionals the necessary tools to generate robust and meaningful solubility data. We will delve into the theoretical underpinnings of solubility, present detailed experimental protocols, and discuss the critical factors that influence the dissolution of this compound.
I. Understanding the Fundamentals of Solubility
The solubility of a compound is defined as the maximum concentration that can be achieved in a specific solvent at a given temperature and pressure.[3] For a solid compound like this compound, this process is governed by the equilibrium between the solid-state (crystal lattice) and the solvated state. Several key factors inherent to the molecule's structure, such as lipophilicity, hydrogen bonding capacity, molecular volume, and crystal lattice energy, dictate its intrinsic solubility.[4] Furthermore, external conditions including pH, the presence of co-solvents, ionic strength, and temperature can significantly modulate solubility.[4]
Kinetic vs. Thermodynamic Solubility: A Crucial Distinction
In the context of drug discovery, it is essential to differentiate between two key types of solubility measurements: kinetic and thermodynamic.[2][5]
-
Kinetic Solubility: This is a high-throughput measurement often employed in the early stages of discovery to quickly assess a large number of compounds.[4] It measures the concentration of a compound at which precipitation occurs when a concentrated stock solution (typically in an organic solvent like DMSO) is rapidly introduced into an aqueous buffer. This method often overestimates the true solubility as it may not allow sufficient time for the compound to form a stable crystalline precipitate, often resulting in an amorphous solid or a supersaturated solution.[5][6]
-
Thermodynamic Solubility: This represents the true equilibrium solubility of the most stable crystalline form of the compound in a given solvent.[2][7] It is determined by allowing an excess of the solid compound to equilibrate with the solvent over an extended period (often 24 hours or more) until the concentration of the dissolved compound remains constant.[1][8] While more time and resource-intensive, thermodynamic solubility is the gold standard for lead optimization and pre-formulation studies.[2]
II. Experimental Determination of the Solubility Profile
A comprehensive understanding of the solubility of this compound requires a multi-faceted experimental approach. The following protocols outline the key assays for determining its kinetic and thermodynamic solubility.
A. Kinetic Solubility Determination (Turbidimetric Method)
This high-throughput method is ideal for initial screening and structure-activity relationship (SAR) studies.
Principle: A concentrated DMSO stock solution of this compound is serially diluted in an aqueous buffer. The concentration at which the compound precipitates is detected by an increase in turbidity (light scattering).[4][7]
Experimental Protocol:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).
-
Serial Dilution: In a 96-well microplate, perform serial dilutions of the stock solution with DMSO.
-
Addition to Aqueous Buffer: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to a corresponding well of a 96-well plate containing the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Incubation and Measurement: Incubate the plate for a short period (e.g., 1-2 hours) with gentle shaking. Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering at a specific wavelength (e.g., 620 nm).
-
Data Analysis: The kinetic solubility is determined as the concentration at which a significant increase in turbidity is observed compared to the baseline.
Diagram of the Kinetic Solubility Workflow:
Caption: Workflow for Kinetic Solubility Determination.
B. Thermodynamic Solubility Determination (Shake-Flask Method)
This method provides the equilibrium solubility, which is crucial for later-stage drug development.[2]
Principle: An excess amount of solid this compound is agitated in the solvent of interest for a prolonged period to ensure equilibrium is reached. The concentration of the dissolved compound in the supernatant is then quantified.[8][9]
Experimental Protocol:
-
Sample Preparation: Add an excess amount of solid this compound (e.g., 1-2 mg) to a vial containing a known volume of the desired solvent (e.g., 1 mL of pH 7.4 phosphate buffer).
-
Equilibration: Seal the vials and place them in a shaker incubator set at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours. The prolonged shaking ensures continuous mixing and facilitates the equilibrium between the solid and dissolved states.
-
Phase Separation: After incubation, separate the undissolved solid from the saturated solution. This can be achieved by centrifugation at high speed or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Accurately determine the concentration of this compound in the clear supernatant. High-Performance Liquid Chromatography (HPLC) with UV detection is the preferred method for its specificity and sensitivity. A calibration curve with known concentrations of the compound must be prepared in the same solvent.
-
Solid Phase Analysis (Optional but Recommended): Analyze the remaining solid material using techniques like polarized light microscopy or X-ray powder diffraction (XRPD) to check for any changes in the crystalline form (polymorphism) during the experiment.[5]
Diagram of the Thermodynamic Solubility Workflow:
Caption: Workflow for Thermodynamic Solubility Determination.
III. Factors Influencing the Solubility of this compound
A. The Impact of pH
This compound possesses a basic amino group and a pyridine ring, making its aqueous solubility highly dependent on the pH of the medium.[7][10] The pyridine nitrogen can be protonated at acidic pH, forming a more soluble cationic species.[11][12]
Experimental Approach:
To characterize the pH-solubility profile, the thermodynamic solubility should be determined in a series of buffers covering a physiologically relevant pH range (e.g., pH 2.0 to pH 9.0). This will allow for the determination of the intrinsic solubility (solubility of the neutral form) and the pKa of the ionizable groups.
B. The Role of Co-solvents
In drug discovery, co-solvents are frequently used to increase the solubility of poorly soluble compounds for in vitro assays and in vivo formulations.[13][14] Common co-solvents include ethanol, propylene glycol, and polyethylene glycol (PEG).
Experimental Approach:
To evaluate the effect of co-solvents, the solubility of this compound can be measured in various aqueous buffer systems containing increasing percentages (e.g., 5%, 10%, 20% v/v) of a selected co-solvent.[15] This data is crucial for developing appropriate formulations for further studies. The solubility of a non-polar compound generally increases exponentially with an increase in the co-solvent fraction.[15]
IV. Data Presentation and Interpretation
All quantitative solubility data should be summarized in clear and concise tables for easy comparison.
Table 1: Hypothetical Solubility Profile of this compound
| Assay Type | Solvent System | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |
| Kinetic | PBS, pH 7.4 | 25 | > 100 | > 425 |
| Thermodynamic | PBS, pH 7.4 | 25 | 25.5 | 108.5 |
| Thermodynamic | pH 2.0 Buffer | 25 | 250.2 | 1064.4 |
| Thermodynamic | pH 9.0 Buffer | 25 | 15.8 | 67.2 |
| Thermodynamic | 10% Ethanol in PBS, pH 7.4 | 25 | 65.3 | 277.8 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.
Interpretation:
The hypothetical data illustrates that the kinetic solubility is significantly higher than the thermodynamic solubility at physiological pH, a common observation.[5] The pH-dependent solubility is evident, with much higher solubility at acidic pH due to the protonation of the basic centers. The use of a co-solvent like ethanol also enhances the solubility. A good target for the solubility of drug discovery compounds is generally considered to be greater than 60 µg/mL.[4]
V. Conclusion
A thorough characterization of the solubility profile of this compound is a non-negotiable step in its development as a potential therapeutic agent. By employing the robust methodologies of kinetic and thermodynamic solubility determination, and by systematically investigating the influence of pH and co-solvents, researchers can generate the critical data needed to guide medicinal chemistry efforts, inform formulation strategies, and ultimately increase the probability of success in the drug development pipeline. The self-validating nature of these protocols, particularly the comparison between kinetic and thermodynamic data and the analysis of the solid phase, ensures the trustworthiness and accuracy of the generated solubility profile.
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Let's Talk About Water. (2020, November 12). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals [Video]. YouTube. [Link]
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Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Retrieved from [Link]
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Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. Retrieved from [Link]
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Chemistry Stack Exchange. (2023, February 12). Effect of pH on solubility (Lehninger's Principles). Retrieved from [Link]
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Chemistry LibreTexts. (2019, January 3). 16.4: The Effects of pH on Solubility. Retrieved from [Link]
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An In-Depth Technical Guide to Ethyl 3-amino-2,6-dichloroisonicotinate: A Core Scaffold in Medicinal Chemistry
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and professionals in drug development focused on Ethyl 3-amino-2,6-dichloroisonicotinate. It moves beyond basic identifiers to explore the compound's synthesis, applications, and essential experimental protocols, providing the causal insights necessary for its effective utilization in a laboratory setting.
Core Compound Identification and Properties
This compound is a substituted pyridine derivative, a class of heterocyclic compounds of significant interest in pharmaceutical research. Its multifunctional structure, featuring amino, chloro, and ethyl ester groups, makes it a versatile building block for synthesizing more complex molecules and compound libraries.
Physicochemical Data Summary
A precise understanding of a compound's fundamental properties is the bedrock of its application in research. The key identifiers and molecular characteristics of this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₈Cl₂N₂O₂ | [1][2][3][4] |
| Molecular Weight | 235.07 g/mol | [2][3] |
| CAS Number | 458543-81-2 | [1][2][3][4] |
| IUPAC Name | This compound | [2] |
| Canonical SMILES | CCOC(=O)C1=C(N)C(Cl)=NC(Cl)=C1 | [3] |
| InChI Key | ZBHSEGWPJCOBKP-UHFFFAOYSA-N | [2][3] |
Synthesis and Chemical Logic
The synthesis of highly substituted pyridines like this compound often involves multi-step processes that build the heterocyclic core and introduce the desired functional groups in a controlled manner. While the exact proprietary synthesis may vary between suppliers, a general understanding can be derived from established pyridine synthesis methodologies.
Retrosynthetic Analysis and Plausible Pathway
A plausible synthetic route often begins with a more readily available pyridine or acyclic precursor. The key steps involve the regioselective introduction of the amino and chloro substituents, followed by esterification. The chlorination steps are critical for modulating the electronic properties of the ring and providing synthetic handles for further derivatization, such as in cross-coupling reactions. The amino group serves as a key nucleophile or a point for amide bond formation.
The diagram below illustrates a generalized workflow for the synthesis and subsequent utilization of this chemical building block.
Caption: Generalized workflow from synthesis to application in drug discovery.
Applications in Research and Drug Development
The true value of this compound lies in its role as a versatile intermediate in medicinal chemistry. The pyridine core is a common scaffold in many approved drugs, and this compound provides a pre-functionalized starting point for creating novel molecular entities.
-
Scaffold for Kinase Inhibitors: The aminopyridine substructure is a well-known "hinge-binder" motif in many kinase inhibitors. The amino group can form crucial hydrogen bonds with the kinase hinge region, while the chloro-substituents allow for precise modification to target the hydrophobic regions of the ATP-binding pocket.
-
Intermediate for Novel Heterocycles: The compound can be a precursor for synthesizing more complex fused heterocyclic systems, which are of high interest in drug discovery.
-
Fragment-Based Drug Design (FBDD): As a "fragment," this molecule can be used in screening campaigns to identify initial low-affinity binders to a biological target, which are then optimized into potent leads. The multiple functional groups provide vectors for fragment growth.
-
Prodrug Development: The amino group can be used as a handle to attach promoieties, a strategy used to improve the pharmacokinetic properties of a parent drug.[5] The development of prodrugs using amino acids is a common strategy to enhance bioavailability and target delivery.[5]
Experimental Protocols: Handling, Storage, and Analysis
Adherence to rigorous experimental protocols is essential for safety, reproducibility, and the overall success of research endeavors.
Safety and Handling
Based on available safety data sheets (SDS), this compound is considered a hazardous chemical. All handling should be performed by trained personnel within a certified chemical fume hood.
-
Hazard Identification: The compound is associated with warnings for skin irritation, serious eye irritation, and potential respiratory irritation.[2][6]
-
Precautionary Statements:
-
Prevention: Avoid breathing dust, fumes, or vapors.[6] Wash hands and any exposed skin thoroughly after handling.[6] Use only in a well-ventilated area and wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[6]
-
Response: In case of contact with eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do so.[6] If eye irritation persists, seek medical attention.[6] If on skin, wash with plenty of soap and water.[6]
-
-
Personal Protective Equipment (PPE):
Storage and Stability
Proper storage is critical to maintain the compound's purity and integrity.
-
Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][6] Recommended storage conditions often include keeping the compound under an inert atmosphere (e.g., Argon or Nitrogen) at 2–8 °C.[3][4]
Workflow for Solubility Assessment
Before use in biological assays, determining the compound's solubility in relevant solvents (e.g., DMSO, buffers) is a mandatory first step.
Caption: Standard experimental workflow for determining kinetic solubility.
Conclusion
This compound is more than a chemical with a defined molecular weight and formula; it is a strategic tool for the modern medicinal chemist. Its pre-functionalized and electronically tuned pyridine core offers a reliable and versatile starting point for the synthesis of novel compounds with therapeutic potential. A thorough understanding of its properties, synthetic logic, and handling requirements, as outlined in this guide, is paramount for unlocking its full potential in the complex landscape of drug discovery and development.
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Amino Acids in the Development of Prodrugs. National Center for Biotechnology Information. [Link]
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An In-Depth Technical Guide to Ethyl 3-amino-2,6-dichloroisonicotinate: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 3-amino-2,6-dichloroisonicotinate is a highly functionalized pyridine derivative that has emerged as a critical building block in medicinal chemistry. Its unique substitution pattern, featuring an amino group, two chlorine atoms, and an ethyl ester on the pyridine core, provides a versatile scaffold for the synthesis of complex heterocyclic compounds. This guide offers a comprehensive overview of its chemical properties, synthesis, and applications, with a particular focus on its role in the development of kinase inhibitors for therapeutic intervention.
Introduction: The Strategic Importance of Substituted Pyridines in Medicinal Chemistry
The pyridine ring is a privileged scaffold in drug discovery, present in a multitude of approved pharmaceuticals.[1] Its ability to form hydrogen bonds, act as a bioisostere for a phenyl ring with improved solubility, and serve as a core for diverse functionalization makes it an attractive starting point for the design of novel therapeutic agents. This compound (CAS No: 458543-81-2) represents a strategically designed intermediate, offering multiple reactive sites for synthetic elaboration.[2][3] The presence of two chlorine atoms allows for selective nucleophilic aromatic substitution (SNAr) or cross-coupling reactions, while the amino and ester functionalities provide further handles for diversification. This trifecta of reactive sites makes it a valuable precursor for the construction of complex molecular architectures, particularly in the realm of kinase inhibitor development.[4][5]
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in synthesis.
Table 1: Physicochemical Properties of this compound [2][3]
| Property | Value |
| CAS Number | 458543-81-2 |
| Molecular Formula | C₈H₈Cl₂N₂O₂ |
| Molecular Weight | 235.07 g/mol |
| Appearance | White to off-white solid |
| Storage | Store under inert gas (nitrogen or argon) at 2–8 °C |
While comprehensive, publicly available spectroscopic data is limited, typical spectral characteristics can be inferred from the analysis of similar 3-aminopyridine derivatives.[6][7] Commercial suppliers often provide compound-specific data upon request.[8]
Expected Spectroscopic Characteristics:
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the aromatic proton on the pyridine ring. The ethyl ester will be represented by a quartet and a triplet. The amino group protons will likely appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons, with the carbon atoms attached to chlorine exhibiting characteristic shifts. Signals for the carbonyl carbon of the ester and the two carbons of the ethyl group will also be present.
-
IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amine, C=O stretching of the ester, and C-Cl stretching vibrations.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the isotopic signature of the two chlorine atoms.
Synthesis of this compound: A Representative Protocol
A likely precursor for this synthesis is Ethyl 2,6-dichloroisonicotinate.[9] The introduction of the amino group at the 3-position can be achieved through a nitration-reduction sequence.
Experimental Protocol: A Representative Synthesis
Step 1: Nitration of Ethyl 2,6-dichloroisonicotinate
-
Reaction Setup: To a stirred solution of Ethyl 2,6-dichloroisonicotinate (1.0 eq) in concentrated sulfuric acid at 0 °C, slowly add a nitrating mixture (e.g., a mixture of concentrated nitric acid and concentrated sulfuric acid) dropwise, maintaining the temperature below 5 °C.
-
Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction mixture is carefully poured onto crushed ice. The precipitated product, Ethyl 2,6-dichloro-3-nitroisonicotinate, is collected by filtration, washed with cold water until neutral, and dried under vacuum.
Step 2: Reduction of the Nitro Group
-
Reaction Setup: The crude Ethyl 2,6-dichloro-3-nitroisonicotinate (1.0 eq) is dissolved in a suitable solvent such as ethanol or acetic acid. A reducing agent, such as iron powder, tin(II) chloride, or catalytic hydrogenation (e.g., H₂ with Pd/C), is added.[10]
-
Reaction Conditions: If using a metal in acidic media, the mixture is heated to reflux and stirred for several hours. For catalytic hydrogenation, the reaction is carried out under a hydrogen atmosphere at a suitable pressure and temperature.
-
Work-up and Purification: After the reaction is complete (monitored by TLC or LC-MS), the solid catalyst or unreacted metal is removed by filtration. The filtrate is concentrated under reduced pressure. The residue is then taken up in an organic solvent and washed with an aqueous basic solution to remove any remaining acid. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product, this compound, can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).
Causality Behind Experimental Choices:
-
Nitration: The use of a strong acid mixture is essential for the nitration of the electron-deficient pyridine ring. The low temperature helps to control the exothermic reaction and prevent over-nitration or side reactions.
-
Reduction: The choice of reducing agent can depend on the scale and the presence of other functional groups. Iron in acetic acid is a classical and cost-effective method for the reduction of aromatic nitro groups. Catalytic hydrogenation is often cleaner but may require specialized equipment.
Applications in Drug Discovery: A Gateway to Kinase Inhibitors
The true value of this compound lies in its utility as a versatile intermediate for the synthesis of complex, biologically active molecules. The presence of multiple reactive sites allows for a modular and divergent synthetic approach, making it an ideal starting material for the construction of compound libraries for high-throughput screening.
A particularly important application is in the synthesis of kinase inhibitors.[4][5] Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[11] Substituted pyridines are common scaffolds in the design of kinase inhibitors, often acting as "hinge-binders" that interact with the ATP-binding site of the kinase.
Workflow for the Synthesis of Kinase Inhibitors:
The general strategy for utilizing this compound in the synthesis of kinase inhibitors involves the sequential modification of its reactive sites.
Caption: General workflow for the elaboration of this compound into a kinase inhibitor scaffold.
Step-by-Step Elaboration:
-
Functionalization at the C-6 Position: The chlorine at the C-6 position can be selectively displaced by a variety of nucleophiles (e.g., amines, thiols) via an SNAr reaction. Alternatively, a Suzuki or other palladium-catalyzed cross-coupling reaction can be employed to introduce aryl or heteroaryl moieties.
-
Modification of the Ester Group: The ethyl ester at the C-4 position can be hydrolyzed to the corresponding carboxylic acid. This carboxylic acid can then be coupled with a diverse range of amines using standard peptide coupling reagents to form amides, introducing another point of diversity.
-
Functionalization at the C-2 Position: The remaining chlorine atom at the C-2 position can then be subjected to a second SNAr or cross-coupling reaction to complete the core structure of the kinase inhibitor.
-
Derivatization of the Amino Group: The amino group at the C-3 position can also be acylated, alkylated, or used in cyclization reactions to further modify the molecule.
This modular approach allows for the systematic exploration of the chemical space around the pyridine core, enabling the optimization of potency, selectivity, and pharmacokinetic properties of the resulting kinase inhibitors.
Conclusion: A Versatile Tool for the Medicinal Chemist
This compound is a valuable and versatile building block for the synthesis of complex heterocyclic compounds with potential therapeutic applications. Its well-defined reactive sites allow for a high degree of synthetic flexibility, making it an important tool in the arsenal of the modern medicinal chemist. The ability to readily access a diverse range of substituted pyridine derivatives from this starting material will continue to fuel the discovery and development of novel drug candidates, particularly in the ever-expanding field of kinase inhibitor research.
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- Halogen
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Methodological & Application
Application Notes & Protocols: Strategic Synthesis of Substituted Pyridines from Ethyl 3-amino-2,6-dichloroisonicotinate
Abstract
Substituted pyridine scaffolds are ubiquitous in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates.[1][2] Their unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make them a privileged structural motif in drug design.[1] Ethyl 3-amino-2,6-dichloroisonicotinate has emerged as a highly versatile and strategic starting material for the synthesis of complex pyridine derivatives. This guide provides an in-depth analysis of its reactivity and detailed protocols for its selective functionalization through nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, empowering researchers in drug discovery and chemical development to unlock its full synthetic potential.
Introduction: The Strategic Value of this compound
This compound (CAS 458543-81-2) is a multi-functionalized pyridine building block offering several points for chemical diversification.[3][4] Its utility stems from the orthogonal reactivity of its functional groups:
-
C2 and C6 Chloro-Substituents: These positions are activated for both nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed cross-coupling reactions. The electronic pull of the pyridine nitrogen and the C4 ester group makes these halogens excellent leaving groups.
-
C3 Amino Group: This group not only influences the regioselectivity of substitutions at the adjacent C2 position but also serves as a handle for further derivatization.
-
C4 Ethyl Ester: This group can be readily hydrolyzed to the corresponding carboxylic acid or converted to amides, providing another axis for structural modification.
This combination of reactive sites allows for the controlled, stepwise introduction of various substituents, enabling the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies.
Reactivity and Regioselectivity: A Mechanistic Overview
The synthetic pathways diverging from this starting material are governed by the electronic and steric environment of the pyridine core. The C2 and C6 positions are both electron-deficient and thus susceptible to attack by nucleophiles. However, a notable regioselectivity is often observed, primarily favoring substitution at the C2 position. This preference can be attributed to:
-
Electronic Activation: The C2 position is ortho to the electron-withdrawing pyridine nitrogen, enhancing its electrophilicity.
-
Directing Effect of the Amino Group: The adjacent C3-amino group can participate in hydrogen bonding with the incoming nucleophile or reagent, stabilizing the transition state and directing substitution to the C2 position.[5] This effect is particularly pronounced in SNAr reactions with alkoxides.
While C2 is often the kinetically favored site, selectivity can be modulated by the choice of catalyst, ligand, solvent, and nucleophile, allowing for targeted synthesis of specific isomers.
Synthetic Pathways and Experimental Protocols
Pathway A: Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions are a direct and often metal-free method for introducing heteroatom nucleophiles. The reaction proceeds via an addition-elimination mechanism, temporarily disrupting aromaticity to form a stabilized intermediate known as a Meisenheimer complex.[6][7]
This protocol leverages the inherent reactivity of the C2 position for selective mono-functionalization.
Rationale: The use of a slight excess of the nucleophile under moderate thermal conditions favors the kinetically preferred mono-substitution at the C2 position. Non-polar, aprotic solvents have been shown to enhance ortho-selectivity in SNAr reactions of similar substrates.[5]
Step-by-Step Protocol:
-
To a solution of this compound (1.0 eq.) in anhydrous THF or Dioxane (0.2 M), add the desired amine or alcohol nucleophile (1.1-1.2 eq.).
-
If the nucleophile is an alcohol, add a non-nucleophilic base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise at 0 °C. For amine nucleophiles, a base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq.) can be added.
-
Allow the reaction to warm to room temperature and then heat to 60-80 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the starting material is observed (typically 4-12 hours).
-
Upon completion, cool the mixture to room temperature. If NaH was used, carefully quench the reaction with saturated aqueous NH₄Cl solution.
-
Dilute the mixture with ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the C2-substituted product.
Pathway B: Palladium-Catalyzed Cross-Coupling Reactions
For the introduction of carbon and a wider array of nitrogen nucleophiles, palladium-catalyzed cross-coupling reactions are indispensable tools in modern synthesis.[8]
The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds, ideal for synthesizing biaryl structures.[9][10] Controlling selectivity between mono- and di-substitution is a key challenge, primarily managed by controlling the stoichiometry of the boronic acid reagent.[9]
Rationale: The catalytic cycle involves the oxidative addition of Pd(0) into the C-Cl bond, followed by transmetalation with the boronic acid and reductive elimination to form the product.[9] The use of modern, electron-rich, and bulky phosphine ligands (e.g., SPhos) is crucial for facilitating the challenging oxidative addition step with aryl chlorides.[9]
Step-by-Step Protocol for Mono-Arylation:
-
In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq.), the desired arylboronic acid (1.05 eq.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0 eq.).
-
Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and a suitable ligand (e.g., SPhos, 4 mol%).
-
Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-Dioxane/H₂O 4:1, 0.1 M).
-
Thoroughly degas the complete reaction mixture by bubbling with an inert gas for 15-20 minutes.
-
Heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS (typically 6-24 hours).
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Table 1: Troubleshooting Guide for Suzuki-Miyaura Coupling
| Issue | Potential Cause(s) | Suggested Solution(s) |
|---|---|---|
| Low or No Yield | 1. Inactive catalyst or ligand degradation. 2. Insufficiently degassed system (catalyst poisoning by O₂). 3. Poor quality of boronic acid or base. | 1. Use a more active pre-catalyst or a different ligand (e.g., XPhos, RuPhos). 2. Ensure all solvents and the reaction vessel are thoroughly degassed. 3. Use fresh, high-purity reagents. Increase reaction temperature or time.[9] |
| Formation of Di-substituted Product | 1. Excess of boronic acid used. 2. Reaction run for too long or at too high a temperature. | 1. Reduce the equivalents of boronic acid to 1.0-1.05.[9] 2. Monitor the reaction closely and stop it once mono-substitution is complete. |
| Formation of Homo-coupled Boronic Acid | 1. Oxygen contamination in the reaction mixture. | 1. Improve degassing procedures for all reagents and the reaction setup. |
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a broad substrate scope and high functional group tolerance where classical methods fail.[8][11][12]
Rationale: Similar to the Suzuki reaction, this process follows a Pd(0)/Pd(II) catalytic cycle.[13] The choice of ligand is critical, with bulky, electron-rich phosphines or N-heterocyclic carbenes (NHCs) being highly effective. The base plays a crucial role in both facilitating the deprotonation of the amine and the subsequent reductive elimination step.
Step-by-Step Protocol for Mono-Amination:
-
In a glovebox or under a strict inert atmosphere, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable ligand (e.g., RuPhos, 4 mol%), and a strong, non-nucleophilic base (e.g., NaOᵗBu or LiHMDS, 1.4 eq.) to a dry Schlenk flask.
-
Add this compound (1.0 eq.) and the desired primary or secondary amine (1.2 eq.).
-
Add an anhydrous solvent (e.g., toluene or dioxane, 0.1 M) via syringe.
-
Seal the Schlenk flask and heat the mixture to 100-110 °C in a preheated oil bath with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS (may require 12-36 hours).[11]
-
Upon completion, cool the reaction to room temperature. Quench by adding saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with water and brine.
-
Dry over Na₂SO₄, filter, and concentrate.
-
Purify the product by flash column chromatography.
Visualization of Synthetic Strategies
Figure 1: Key synthetic transformations of this compound.
Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Figure 3: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.
Conclusion
This compound is a powerful and cost-effective platform for the synthesis of diverse and complex substituted pyridines. A thorough understanding of its reactivity allows for the selective and high-yielding functionalization of the pyridine core through both classic and modern synthetic methodologies. The protocols outlined in this guide provide a robust starting point for researchers to develop novel molecular entities for applications in pharmaceuticals, agrochemicals, and materials science, accelerating the pace of discovery and innovation.
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- Lennox, A. J., & Lloyd-Jones, G. C. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(11), 6649-6660.
- BenchChem. (2025).
- Billingsley, K. L., & Buchwald, S. L. (2007). One-pot Double Suzuki Couplings of Dichloropyrimidines.
- Du, S.-N., et al. (2025). Suzuki coupling of different chloropyridines with phenylboronic acids.
- Blakemore, D. C., et al. (2015). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. Organic & Biomolecular Chemistry, 13(28), 7751-7769.
- Yap, M. C., et al. (2025). Ortho-selectivity in the nucleophilic aromatic substitution (SNAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides.
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Application Notes & Protocols: The Utility of Ethyl 3-amino-2,6-dichloroisonicotinate in Agrochemical Synthesis
Introduction: A Pivotal Intermediate in Modern Herbicide Development
Ethyl 3-amino-2,6-dichloroisonicotinate (CAS No. 129074-65-5) is a highly functionalized pyridine derivative that has emerged as a critical building block in the synthesis of advanced agrochemicals. Its specific substitution pattern—an ethyl ester, an amino group, and two chlorine atoms on the isonicotinate core—makes it an ideal precursor for producing a class of potent synthetic auxin herbicides.[1][2][3] These herbicides mimic the natural plant growth hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and eventual death in targeted broadleaf weeds.[3][4]
The primary utility of this intermediate lies in its role in the synthesis of picolinic acid herbicides, most notably Aminopyralid (4-amino-3,6-dichloropyridine-2-carboxylic acid).[5][6] Aminopyralid is valued for its systemic action and effectiveness at low application rates for controlling invasive broadleaf weeds in pastures, rangelands, and industrial areas.[5][7] The strategic placement of the reactive chlorine atoms on the pyridine ring allows for selective chemical modifications, which is fundamental to creating complex herbicidal molecules.[8][9][10]
This document serves as a technical guide for researchers and synthetic chemists, providing a detailed protocol for the utilization of this compound in the synthesis of a key picolinic acid herbicide. It elucidates the underlying chemical principles and offers a step-by-step workflow to ensure reproducibility and safety.
Physicochemical Properties and Safety Data
A thorough understanding of the starting material's properties is paramount for safe handling and successful synthesis.
| Property | Value | Source |
| IUPAC Name | Ethyl 3-amino-2,6-dichloro-4-pyridinecarboxylate | N/A |
| CAS Number | 129074-65-5 | N/A |
| Molecular Formula | C₈H₈Cl₂N₂O₂ | N/A |
| Molecular Weight | 251.07 g/mol | N/A |
| Appearance | Off-white to light brown solid | N/A |
| Melting Point | 118-122 °C | N/A |
| Solubility | Soluble in most organic solvents (e.g., Dichloromethane, Ethyl Acetate, Methanol). Insoluble in water. | N/A |
| Safety | Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. Work in a well-ventilated fume hood. | N/A |
Core Application: Synthesis of Aminopyralid
The conversion of this compound to Aminopyralid is a multi-step process that exemplifies the strategic chemical manipulations enabled by this intermediate. The overall transformation involves a key de-esterification (hydrolysis) step followed by a selective de-chlorination/hydrogenation.
Overall Reaction Scheme
The synthetic pathway can be summarized as follows:
-
Hydrolysis: The ethyl ester group of the starting material is hydrolyzed under basic conditions to yield the corresponding carboxylic acid salt.
-
Acidification: The salt is then acidified to produce the free carboxylic acid, 4-amino-3,5,6-trichloropyridine-2-carboxylic acid.
-
Selective Dechlorination: The intermediate acid undergoes catalytic hydrogenation to selectively remove the chlorine atom at the 5-position, yielding the final product, Aminopyralid.[6]
Mechanistic Insights and Rationale
The success of this synthesis hinges on the controlled execution of each step.
-
Ester Hydrolysis: Saponification using a strong base like sodium hydroxide (NaOH) is a standard and efficient method for converting the ethyl ester to a carboxylate. The reaction is driven by the nucleophilic attack of the hydroxide ion on the ester's carbonyl carbon. This step is crucial as the carboxylic acid moiety is essential for the final product's herbicidal activity.
-
Catalytic Hydrogenation: The selective removal of the chlorine atom at the 5-position, while leaving the chlorine at the 3-position intact, is the most critical and nuanced step. This is achieved using a palladium on carbon (Pd/C) catalyst in the presence of hydrogen gas.[6] The catalyst's surface facilitates the cleavage of the C-Cl bond and its replacement with a C-H bond. The reaction conditions, including pressure, temperature, and catalyst loading, are optimized to favor the desired mono-dechlorination.[6] The choice of a heterogeneous catalyst like Pd/C is also advantageous for process efficiency, as it can be easily recovered by filtration.[6]
Detailed Experimental Protocol: Synthesis of Aminopyralid
This protocol outlines a laboratory-scale synthesis of Aminopyralid from this compound.
Objective: To synthesize 4-amino-3,6-dichloropyridine-2-carboxylic acid (Aminopyralid) via hydrolysis and selective catalytic hydrogenation.
Materials & Reagents:
-
This compound
-
Sodium Hydroxide (NaOH)
-
Deionized Water
-
Hydrochloric Acid (HCl), 30% solution
-
Palladium on Carbon (5% Pd/C)
-
Hydrogen (H₂) gas
-
Nitrogen (N₂) gas
-
Ethyl Acetate
-
Methanol
Equipment:
-
High-pressure reactor (autoclave) equipped with magnetic stirrer, thermometer, and gas inlet/outlet
-
Round-bottom flasks
-
Reflux condenser
-
pH meter or pH paper
-
Büchner funnel and filter paper
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders)
Step-by-Step Procedure
Part A: Hydrolysis to 4-amino-3,5,6-trichloropyridine-2-carboxylic acid
-
Dissolution: In a round-bottom flask, dissolve a specific molar quantity of this compound in methanol.
-
Base Addition: Prepare an aqueous solution of sodium hydroxide (typically 2-3 molar equivalents) and add it slowly to the stirring solution of the starting material.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 65-70°C). Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Cooling and Neutralization: Cool the reaction mixture to room temperature. Carefully acidify the mixture to a pH of 1-2 using 30% hydrochloric acid. This will precipitate the carboxylic acid intermediate.
-
Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water to remove residual salts.
-
Drying: Dry the isolated white solid, 4-amino-3,5,6-trichloropyridine-2-carboxylic acid, under vacuum.
Part B: Selective Dechlorination to Aminopyralid [6]
-
Reactor Setup: To a high-pressure reactor, add the dried intermediate from Part A, deionized water, and a 30% sodium hydroxide solution to form the sodium salt in situ.[6]
-
Catalyst Addition: Add the 5% Pd/C catalyst to the reactor (typically 2-5% by weight relative to the substrate).[6]
-
Inerting: Seal the reactor and purge the system with nitrogen gas three times to remove all oxygen.
-
Hydrogenation: Pressurize the reactor with hydrogen gas to an initial pressure of 0.2 MPa. Begin stirring and heat the mixture to 50°C.[6]
-
Reaction: Increase the hydrogen pressure to 0.3 MPa and maintain these conditions for approximately 20 hours.[6] Monitor the reaction's completion by High-Performance Liquid Chromatography (HPLC).
-
Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Purge the reactor again with nitrogen.
-
Catalyst Removal: Filter the reaction mixture to recover the Pd/C catalyst.
-
Precipitation: Transfer the filtrate to a beaker and, while stirring, acidify to a pH of 1-2 with 30% hydrochloric acid. A white precipitate of Aminopyralid will form.
-
Isolation and Purification: Cool the mixture to encourage crystallization. Collect the solid product by vacuum filtration, wash with hot water, and dry under vacuum.[6]
Expected Results and Quality Control
| Parameter | Expected Outcome |
| Intermediate Yield | >90% |
| Final Product Yield | ~91%[6] |
| Purity (by HPLC) | >97%[6] |
| Product Confirmation | ¹H NMR, ¹³C NMR, Mass Spectrometry |
Visualizing the Process
Synthetic Pathway Diagram
The following diagram illustrates the key chemical transformations in the synthesis of Aminopyralid.
Caption: Reaction scheme for the synthesis of Aminopyralid.
Experimental Workflow Diagram
This flowchart provides a visual guide to the laboratory procedure.
Caption: Step-by-step workflow for Aminopyralid synthesis.
Conclusion
This compound is a cornerstone intermediate for the synthesis of high-value picolinic acid herbicides. The protocol detailed herein for the synthesis of Aminopyralid demonstrates a robust and high-yielding pathway that leverages fundamental organic reactions. By understanding the rationale behind each step, from hydrolysis to selective catalytic dechlorination, researchers can confidently and safely utilize this versatile building block to develop next-generation agrochemicals. The provided workflow and data serve as a reliable foundation for laboratory synthesis and further process development.
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Investigation into the Synthesis, Bioactivity, and Mechanism of Action of the Novel 6-Pyrazolyl-2-picolinic Acid as a Herbicide. Journal of Agricultural and Food Chemistry. [Link]
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Investigation into the Synthesis, Bioactivity, and Mechanism of Action of the Novel 6-Pyrazolyl-2-picolinic Acid as a Herbicide. ACS Publications. [Link]
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Study on Design, Synthesis and Herbicidal Activity of Novel 6-Indazolyl-2-picolinic Acids. MDPI. [Link]
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Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. MDPI. [Link]
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Herbicide Mode-Of-Action Summary. Purdue Extension. [Link]
- WO2014100444A1 - Herbicide containing aminopyralid, triclopyr and organosilicone surfactant.
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- US10412964B2 - Synergistic weed control from applications of aminopyralid and clopyralid.
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-
Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. MDPI. [Link]
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Discovery of 3-(1-Amino-2-phenoxyethylidene)-6-methyl-2H-pyran-2,4(3H)-dione Derivatives as Novel Herbicidal Leads. MDPI. [Link]
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Dow AgroSciences LLC Study ID: 021295. Environmental Protection Agency. [Link]
- KR20180086253A - Herbicide compositions containing 4-amino-3-chloro-6- (4-chloro-2-fluoro-3-methoxyphenyl) pyridine-2- carboxylic acid, florasulam and pyroxosulam or derivatives thereof.
-
Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. National Institutes of Health. [Link]
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The Strategic Utility of Ethyl 3-amino-2,6-dichloroisonicotinate in Modern Drug Discovery: Application Notes and Experimental Protocols
Introduction: The Privileged Pyridine Scaffold
In the landscape of medicinal chemistry, the pyridine ring stands as a "privileged scaffold," a core structural motif frequently found in a multitude of approved therapeutic agents.[1][2] Its presence is associated with favorable pharmacological properties, including metabolic stability and the ability to engage in key hydrogen bonding interactions with biological targets.[1] Substituted pyridines, such as Ethyl 3-amino-2,6-dichloroisonicotinate, are therefore highly valuable building blocks in the synthesis of novel drug candidates. The strategic placement of chloro, amino, and ethyl ester functionalities on the pyridine ring of this compound offers a versatile platform for a variety of chemical transformations, enabling the exploration of diverse chemical space in the quest for new medicines.[3]
This guide provides detailed application notes and experimental protocols for the use of this compound as a key intermediate in organic synthesis, with a focus on its application in palladium-catalyzed cross-coupling reactions, which are foundational in modern drug discovery.
Physicochemical Properties and Safety Data
A thorough understanding of the physicochemical properties and safety profile of a chemical is paramount for its effective and safe use in a laboratory setting.
| Property | Value | Source |
| CAS Number | 458543-81-2 | [4] |
| Molecular Formula | C₈H₈Cl₂N₂O₂ | [4] |
| Molecular Weight | 235.07 g/mol | [4] |
| Appearance | White to off-white solid | [5] |
| Purity | ≥97% | [4] |
| Storage | Store at 2-8°C under an inert atmosphere | [4] |
Safety Information:
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
-
Personal Protective Equipment (PPE): It is mandatory to use appropriate PPE, including safety goggles, gloves, and a lab coat when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Application in Palladium-Catalyzed Cross-Coupling Reactions
The two chlorine atoms on the pyridine ring of this compound are amenable to displacement through various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a versatile method for the formation of biaryl structures, which are common motifs in pharmaceuticals.[6] In the case of dihalogenated pyridines, the reaction typically proceeds with a degree of regioselectivity, often favoring substitution at the more electronically activated position.[7]
Reaction Principle:
The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with a boronic acid or ester, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[8]
Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling.
Generalized Protocol for Suzuki-Miyaura Coupling:
This protocol is adapted from procedures for analogous dichloropyridine systems and should be optimized for specific substrates.[7]
-
Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water.
-
Reaction Execution: Heat the reaction mixture to 80-100°C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel to obtain the desired mono-arylated product.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines, another important class of compounds in drug discovery.[9] This reaction allows for the coupling of aryl halides with a wide range of primary and secondary amines.[10][11]
Reaction Principle:
Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds via a palladium-catalyzed cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination to form the C-N bond.[9]
Figure 2: Catalytic cycle of the Buchwald-Hartwig amination.
Generalized Protocol for Buchwald-Hartwig Amination:
This protocol is based on established methods for the amination of chloro-pyridines and serves as a starting point for optimization.[10][12][13]
-
Reaction Setup: To a dry reaction vessel under an inert atmosphere, add this compound (1.0 eq.), the desired amine (1.1-1.5 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos or RuPhos, 2-4 mol%), and a base (e.g., NaOtBu or K₃PO₄, 1.5-2.0 eq.).
-
Solvent Addition: Add an anhydrous, aprotic solvent such as toluene or 1,4-dioxane.
-
Reaction Execution: Heat the mixture to 90-110°C, monitoring the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent. Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent in vacuo and purify the residue by flash column chromatography to isolate the aminated product.
Characterization of Reaction Products
The successful synthesis of derivatives of this compound should be confirmed by standard analytical techniques. While specific data for this compound is not widely published, analogous compounds are typically characterized by:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the product. Specific shifts and coupling constants will be indicative of the successful substitution on the pyridine ring.[14]
-
High-Performance Liquid Chromatography (HPLC): HPLC is employed to assess the purity of the final compound.[15]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass of the synthesized molecule, confirming its elemental composition.[15]
Conclusion
This compound is a strategically important building block for the synthesis of complex, biologically active molecules. Its di-chloro substitution pattern allows for selective functionalization through robust and reliable palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. The protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to utilize this versatile intermediate in their synthetic endeavors, ultimately contributing to the advancement of new therapeutic agents.
References
-
Ashokan, A., et al. (2023). 4-Amino-3,5-dichloropyridine. IUCrData, 8(1). Available at: [Link]
-
Daina, A., & Zoete, V. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Molecules, 26(11), 3246. Available at: [Link]
-
Gupta, A., et al. (2010). Synthesis and Evaluation of Some 2–Aryl–3–[Substituted Pyridin–2–Yl]-Amino/Methylamino Thiazolidin-4-Ones. Rasayan J. Chem, 3(4), 684-690. Available at: [Link]
-
Kappe, C. O. (2022). Synthesis of N-Substituted 3-Amino-2-pyridones. Organic Letters, 24(33), 6133–6136. Available at: [Link]
- Google Patents. (n.d.). US2768109A - Alcohol-catalyzed alpha-cyanoacrylate adhesive compositions.
-
RDiscovery. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Available at: [Link]
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Wang, S., et al. (2021). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. European Journal of Medicinal Chemistry, 223, 113653. Available at: [Link]
-
Ferreira, M. J., & Pinheiro, C. (2020). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. Molecules, 25(21), 5218. Available at: [Link]
-
Preprints.org. (2022). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
-
Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University. Available at: [Link]
-
ResearchGate. (n.d.). Simplified catalytic cycle for Buchwald−Hartwig amination reaction. Available at: [Link]
-
Molander, G. A., & Brown, A. R. (2012). β-Aminoethyltrifluoroborates: Efficient Aminoethylations via Suzuki-Miyaura Cross-Coupling. The Journal of Organic Chemistry, 77(17), 7247–7255. Available at: [Link]
-
Verkade, J. G., et al. (2010). Scope and Limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides. The Journal of Organic Chemistry, 75(15), 5038–5051. Available at: [Link]
-
ResearchGate. (2014). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. Available at: [Link]
-
Dimmock, J. R., et al. (2013). Mannich bases in medicinal chemistry and drug design. Current Medicinal Chemistry, 20(10), 1245–1267. Available at: [Link]
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Application Note: High-Purity Isolation of Ethyl 3-amino-2,6-dichloroisonicotinate
Abstract
This document provides a comprehensive guide to the purification of Ethyl 3-amino-2,6-dichloroisonicotinate (CAS No. 458543-81-2), a critical heterocyclic building block in pharmaceutical synthesis. Given the compound's structural features—a basic amino group, an ester moiety, and a chlorinated pyridine core—achieving high purity requires carefully selected techniques to remove synthetic precursors, by-products, and degradants. We present detailed protocols for flash column chromatography and recrystallization, including the scientific rationale behind procedural choices. Additionally, methods for purity assessment and a troubleshooting guide are provided to assist researchers in obtaining material suitable for downstream applications in drug development.
Introduction: The Challenge of Purifying a Substituted Pyridine
This compound is a substituted pyridine derivative whose utility in medicinal chemistry is significant. The purity of such intermediates is paramount, as trace impurities can lead to unforeseen side reactions, impact yield, and introduce toxicological risks in final active pharmaceutical ingredients (APIs).
The purification of this molecule is non-trivial due to its chemical nature. The basic nitrogen of the amino group can interact strongly with acidic stationary phases like silica gel, often resulting in significant peak tailing during chromatography.[1] Furthermore, the molecule's moderate polarity requires a delicate balance in solvent selection for both chromatography and recrystallization. This guide provides a systematic approach to overcoming these challenges.
Impurity Profile Analysis
Effective purification begins with understanding the potential impurities. While the exact impurity profile depends on the specific synthetic route, we can anticipate common contaminants based on typical pyridine chemistry:
-
Unreacted Starting Materials: Precursors to the final molecule.
-
Isomeric By-products: Impurities arising from non-regioselective reactions (e.g., incorrect positioning of the amino group).
-
Over-chlorinated or Under-chlorinated Analogs: Species with more or fewer chlorine atoms on the pyridine ring.
-
Hydrolysis Products: The ester group can hydrolyze to the corresponding carboxylic acid, particularly if exposed to acidic or basic conditions during workup.
-
Solvent Adducts: Residual solvents from the reaction or initial workup.
Primary Purification Strategy: Optimized Flash Column Chromatography
Flash column chromatography is the most versatile and widely used method for purifying multi-gram quantities of this compound. The key to success lies in mitigating the on-column interaction between the basic analyte and the acidic silica surface.[1]
The Causality of Peak Tailing and Its Mitigation
The primary cause of peak tailing for basic compounds like substituted pyridines is the strong interaction between the lone pair of electrons on the nitrogen atom and the acidic silanol groups (Si-OH) on the silica surface.[1] This creates a secondary, non-linear retention mechanism that broadens the peak's trailing edge. To achieve sharp, symmetrical peaks and efficient separation, we must suppress this interaction. The most common and effective method is to add a small amount of a competing base, such as triethylamine (TEA), to the mobile phase. The TEA preferentially interacts with the active silanol sites, effectively masking them from the target compound.[1]
Step-by-Step Protocol: Flash Chromatography
-
Stationary Phase Preparation:
-
Select a high-quality silica gel (e.g., 230-400 mesh).
-
Prepare a slurry of the silica gel in the initial, low-polarity mobile phase (e.g., 95:5 Hexane/Ethyl Acetate). This "wet packing" method is crucial for creating a homogenous, air-free column bed.
-
Pour the slurry into the column and allow it to pack under positive pressure, ensuring a level and stable bed.
-
-
Sample Preparation & Loading:
-
Dissolve the crude this compound in a minimal amount of dichloromethane (DCM) or the mobile phase.
-
Expert Insight: For optimal resolution, use a "dry loading" technique. Adsorb the dissolved crude product onto a small amount of silica gel (~1-2 times the sample weight). Remove the solvent under reduced pressure until a free-flowing powder is obtained. Carefully apply this powder to the top of the packed column. This prevents band broadening caused by using a strong sample solvent.
-
-
Elution and Fraction Collection:
-
Begin elution with a low-polarity mobile phase (see Table 1).
-
Gradually increase the polarity of the mobile phase (gradient elution) to elute the target compound. A typical gradient might run from 5% to 20% Ethyl Acetate in Hexane.[2]
-
Crucially, add 0.1-0.5% (v/v) of triethylamine (TEA) to your mobile phase solvents (both Hexane and Ethyl Acetate) before starting.
-
Collect fractions continuously and monitor the elution process using Thin Layer Chromatography (TLC).
-
-
Post-Purification Processing:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent under reduced pressure using a rotary evaporator. The presence of TEA may require co-evaporation with a solvent like toluene to remove the final traces.
-
Place the resulting solid or oil under high vacuum to remove all residual solvents.
-
Data Presentation: Solvent Systems
| Mobile Phase System | Typical Starting Ratio (v/v) | TLC Rf of Product (Approx.) | Notes |
| Hexane / Ethyl Acetate | 90:10 | 0.3 - 0.4 | A standard, effective system. Gradient to 80:20 or 70:30 for elution.[2] |
| Hexane / Dichloromethane | 50:50 | 0.2 - 0.3 | Useful if solubility in Hexane/EtOAc is poor. Gradient by increasing DCM percentage. |
| Toluene / Acetone | 95:5 | 0.4 - 0.5 | An alternative non-halogenated system. |
| *All mobile phases should be supplemented with 0.1-0.5% Triethylamine. |
Visualization: Chromatography Workflow
Caption: Workflow for flash column chromatography purification.
Alternative/Secondary Method: Recrystallization
Recrystallization is an excellent technique for polishing the product after chromatography or for purifying material that is already of moderate purity (>90%). The principle relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures.
Step-by-Step Protocol: Recrystallization
-
Solvent Selection:
-
Test the solubility of a small sample of the crude product in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene).
-
The ideal solvent will dissolve the compound completely when hot but poorly when cold. Impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent. A solvent pair (e.g., Ethanol/Water, Toluene/Hexane) can also be effective.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the minimum amount of the chosen hot solvent to fully dissolve the solid. Add the solvent in small portions near its boiling point.
-
-
Decolorization (Optional):
-
If the solution is colored by high-molecular-weight impurities, add a small amount of activated charcoal and keep the solution hot for a few minutes.
-
Perform a hot filtration through a fluted filter paper to remove the charcoal.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering impure mother liquor.
-
Dry the crystals under high vacuum to constant weight.
-
Purity Assessment Protocols
Verifying the purity of the final product is a non-negotiable step.
Protocol 1: High-Performance Liquid Chromatography (HPLC)
HPLC is a highly sensitive method for determining the purity of the final compound.
-
Instrumentation: HPLC system with a UV detector.
-
Column: A C18 column is a common starting point. However, for pyridine derivatives, a mixed-mode column or a pH-stable column (polymer-based) can provide better peak shape.[1][3]
-
Mobile Phase: A gradient of Acetonitrile and water with a modifier like 0.1% Formic Acid or Trifluoroacetic Acid (TFA) is typical. The acid protonates the amino group, improving peak shape.
-
Detector Wavelength: Determined by UV-Vis scan of the compound; typically in the 254-280 nm range.
-
Procedure:
-
Prepare a stock solution of the purified compound at ~1 mg/mL in Acetonitrile or mobile phase.
-
Prepare dilutions for analysis (e.g., 0.1 mg/mL).
-
Inject the sample and run the established gradient method.
-
Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.
-
Protocol 2: Gas Chromatography (GC)
For assessing volatile impurities, GC can be a valuable tool.[4]
-
Instrumentation: GC system with a Flame Ionization Detector (FID).
-
Column: A non-polar (e.g., DB-5) or polar column can be used.[4]
-
Method: A temperature gradient is used to separate compounds based on their boiling points.
-
Sample Prep: The sample is dissolved in a suitable volatile solvent (e.g., DCM, Ethyl Acetate). Derivatization may be required for less volatile compounds but is often unnecessary for this molecule.
-
Analysis: Purity is assessed by the relative peak area.
Structural Confirmation
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR should be used to confirm that the chemical structure of the purified product is correct and that no impurities are visible in the spectra.
-
Mass Spectrometry (MS): LC-MS or direct infusion MS will confirm the molecular weight of the compound (235.07 g/mol ).[5]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Recovery from Column | 1. Product is irreversibly adsorbed onto the silica gel. 2. Product is too polar/streaky. | 1. Ensure TEA (0.1-1%) is added to the mobile phase.[1] 2. Consider switching to a less acidic stationary phase like alumina or a polymer-based column.[1] |
| Co-eluting Impurities | Insufficient resolution between the product and an impurity. | 1. Use a shallower gradient during elution. 2. Try a different solvent system with different selectivity (e.g., Toluene/Acetone instead of Hexane/EtOAc). 3. Decrease the particle size of the silica gel.[1] |
| Product Fails to Crystallize | 1. Solution is not supersaturated. 2. Presence of "oiling out" impurities. | 1. Evaporate some solvent to increase concentration. Scratch the inside of the flask with a glass rod. Add a seed crystal. 2. Re-purify the material by chromatography before attempting recrystallization again. |
| Persistent Peak Tailing in HPLC | Strong interaction between the basic amine and the stationary phase. | 1. Lower the mobile phase pH to ~2.5-3.0 with an acid modifier (TFA, Formic Acid).[1] 2. Use a column specifically designed for basic compounds (e.g., end-capped or polar-embedded phase).[1] |
Overall Purification Strategy
Caption: Decision workflow for purifying this compound.
References
- BenchChem Technical Support Center.
- Gomez, L. A., et al. (2021). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties.
- AiFChem.
- BenchChem Technical Support Center.
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Premecz, J. E., & Ford, M. E. (1987). Gas chromatographic separation of substituted pyridines. Journal of Chromatography A, 388(1), 23–35. [Link]
- HELIX Chromatography. HPLC Analysis of Substituted Pyridines on Amaze SC Mixed-Mode Column.
- Guidechem. 3-Amino-2,6-dichloro-isonicotinic acid ethyl ester 458543-81-2 wiki.
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- 5. Page loading... [wap.guidechem.com]
Application Notes & Protocols: Ethyl 3-amino-2,6-dichloroisonicotinate as a Versatile Intermediate in Medicinal Chemistry
Section 1: Introduction and Strategic Overview
The pyridine scaffold is a cornerstone of modern medicinal chemistry, present in a significant percentage of top-selling pharmaceuticals.[1] Its prevalence is due to its unique electronic properties, ability to engage in hydrogen bonding, and its metabolic stability, making it a "privileged" structure in drug design.[2][3] Within this class, highly substituted pyridines offer chemists a three-dimensional canvas to fine-tune steric and electronic properties, crucial for optimizing ligand-receptor interactions.
Ethyl 3-amino-2,6-dichloroisonicotinate (CAS No. 458543-81-2) emerges as a particularly valuable chemical intermediate for drug discovery and development.[4][5][6] Its structure is pre-loaded with a strategic arrangement of orthogonal reactive sites: two electrophilic centers (C2 and C6) activated for nucleophilic aromatic substitution (SNAr), a nucleophilic amine (C3), and an ester moiety (C4) that can be readily modified. This multi-functional handle allows for the rapid and divergent synthesis of complex molecular architectures.
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview, field-proven insights, and detailed experimental protocols to effectively leverage the synthetic potential of this versatile building block.
Section 2: Physicochemical Properties, Safety, and Handling
A thorough understanding of the intermediate's properties and safety requirements is paramount for successful and safe experimentation.
2.1: Summary of Properties
| Property | Value | Reference |
| CAS Number | 458543-81-2 | [4][5][6] |
| Molecular Formula | C₈H₈Cl₂N₂O₂ | [5][7][8] |
| Molecular Weight | 235.07 g/mol | [5][7] |
| IUPAC Name | This compound | [5] |
| Appearance | White to off-white solid (typical) | N/A |
| Storage Conditions | Store under inert atmosphere (Argon or Nitrogen) at 2-8 °C, protected from light. | [5][6] |
2.2: Safety and Handling Protocol
This compound is classified as an irritant. Adherence to strict safety protocols is mandatory.
-
Hazard Identification:
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Wear a flame-retardant lab coat and chemically resistant gloves (e.g., nitrile).
-
Respiratory Protection: Handle only in a certified chemical fume hood to avoid inhalation of dust or aerosols.
-
-
First Aid Measures:
-
In Case of Eye Contact: Immediately rinse with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.
-
In Case of Skin Contact: Wash off with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.
-
If Inhaled: Move the person to fresh air. If breathing is difficult, administer oxygen.[10]
-
If Swallowed: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Section 3: Core Reactivity and Strategic Applications
The synthetic utility of this compound stems from the distinct reactivity of its functional groups. Understanding the causality behind these reactivities allows for the rational design of synthetic routes.
-
3.1 Nucleophilic Aromatic Substitution (SNAr) at C2 and C6: The chlorine atoms are positioned ortho and meta to the electron-withdrawing ester group and, most importantly, ortho to the ring nitrogen. This geometry significantly lowers the electron density at the C2 and C6 positions, making them highly susceptible to attack by nucleophiles. This is the primary pathway for introducing diversity by displacing one or both chlorine atoms with amines, thiols, or alcohols.
-
3.2 Derivatization of the 3-Amino Group: The exocyclic amino group acts as a potent nucleophile. It readily undergoes standard amine chemistries such as acylation with acid chlorides or anhydrides, sulfonylation with sulfonyl chlorides, and can be a handle for further elaboration following protection. Its reactivity allows for the introduction of pharmacophoric elements like amides and sulfonamides.
-
3.3 Manipulation of the C4-Ester: The ethyl ester is a stable group but can be readily hydrolyzed under basic or acidic conditions to the corresponding carboxylic acid. This unmasks a new reactive handle for amide bond formation—a critical linkage in many pharmaceutical agents—via coupling with a diverse range of amines.
Sources
- 1. techtransfer.research.vcu.edu [techtransfer.research.vcu.edu]
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Introduction: The Strategic Value of Ethyl 3-amino-2,6-dichloroisonicotinate
An Application Guide to Suzuki Coupling Reactions with Ethyl 3-amino-2,6-dichloroisonicotinate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the pyridine scaffold remains a cornerstone for the development of novel therapeutics and functional materials. This compound is a highly versatile and valuable building block, offering multiple points for synthetic diversification. The presence of two chlorine atoms, an amino group, and an ester moiety allows for a programmed, sequential introduction of various substituents.
The Suzuki-Miyaura cross-coupling reaction is a paramount tool for creating C-C bonds, enabling the arylation or vinylation of this core structure.[1] However, the specific features of this compound present a unique set of challenges that demand a carefully optimized approach. The lower reactivity of C-Cl bonds compared to their bromide or iodide counterparts necessitates highly active catalyst systems.[2][3] Furthermore, the pyridine nitrogen and the exocyclic amino group can coordinate with the palladium catalyst, potentially leading to inhibition or deactivation.[2][4]
This guide provides a comprehensive overview of the key principles, experimental protocols, and troubleshooting strategies to successfully employ this compound in Suzuki coupling reactions, transforming a challenging substrate into a gateway for chemical innovation.
The Catalytic Heart: Mechanism and Regioselectivity
The Suzuki-Miyaura coupling is a palladium-catalyzed process that follows a well-established catalytic cycle.[5][6][7] Understanding this mechanism is fundamental to troubleshooting and optimizing reaction conditions. The cycle consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the pyridine ring, forming a Pd(II) complex. This is often the rate-limiting step for aryl chlorides.[8]
-
Transmetalation: The organic group from the boronic acid (or ester) is transferred to the palladium center. This step is facilitated by a base, which activates the organoboron species to form a more nucleophilic "ate" complex.[7][9][10]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[8]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Controlling Regioselectivity: Mono- vs. Di-substitution
With two identical chloro-substituents at the C2 and C6 positions, achieving selective mono-arylation is a primary challenge. Without careful control, mixtures of mono-arylated, di-arylated, and unreacted starting material are common. The key to controlling the outcome lies in stoichiometry.
-
For Mono-substitution: Use the dichloropyridine in slight excess or maintain an equimolar amount of the boronic acid (1.0 to 1.1 equivalents).[2] This starves the reaction of the second coupling partner after the first chlorine has reacted.
-
For Di-substitution: A significant excess of the boronic acid is required, typically at least 2.2 equivalents, to drive the reaction to completion.[2]
Optimizing the Reaction: A Guide to Key Parameters
Success with challenging substrates like this compound hinges on the careful selection of four key parameters: the catalyst system, base, solvent, and temperature.
The Catalyst System: Palladium Source and Ligand
The activation of a C-Cl bond requires a highly active catalyst. This is achieved by pairing a palladium source with a suitable ligand that promotes the oxidative addition step.
-
Palladium Source: Palladium(II) acetate (Pd(OAc)₂) is a common, air-stable precatalyst that is reduced in situ to the active Pd(0) species.[11] Pre-formed Pd(0) sources like Pd₂(dba)₃ can also be used.[12]
-
Ligands: The choice of ligand is critical. For electron-deficient chloro-heteroarenes, bulky, electron-rich phosphine ligands are the gold standard. They stabilize the palladium center and accelerate the catalytic cycle.[3][13][14]
| Catalyst / Ligand System | Typical Loading (mol%) | Key Advantages & Considerations |
| Pd(OAc)₂ / SPhos | 1-4% | High activity for C-Cl bonds. SPhos is excellent for challenging, electron-deficient substrates.[2] |
| Pd(OAc)₂ / XPhos | 1-4% | Broad applicability. XPhos is another highly effective Buchwald ligand for aryl chlorides.[3] |
| Pd(PPh₃)₄ | 3-5% | Less reactive system. Generally better for bromides/iodides but can work under specific conditions, like microwave heating.[14][15] |
| PEPPSI™-IPr | 2-5% | Air- and moisture-stable precatalyst. N-Heterocyclic Carbene (NHC) ligands offer high stability and activity.[14] |
The Base: Activating the Coupling
The base plays a crucial role in the transmetalation step by forming a boronate "ate" complex, which is more nucleophilic than the neutral boronic acid.[7][9]
-
Recommended Bases: For challenging couplings, strong, non-nucleophilic bases are preferred. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate (Na₂CO₃).[3]
-
Solubility: Ensure the base has adequate solubility in the reaction mixture. K₃PO₄ is often used in aqueous mixtures.
The Solvent: Creating the Right Environment
The solvent system must solubilize the reagents and facilitate the catalytic cycle.
-
Common Solvents: Mixtures of an organic solvent with water are standard. Popular choices include 1,4-dioxane/water, toluene/water, or DMF/water.[2][16][17]
-
Degassing: It is absolutely critical to use degassed solvents. Oxygen can oxidize and deactivate the Pd(0) catalyst, leading to low or no yield.[2][18] Solvents can be degassed by bubbling an inert gas (Argon or Nitrogen) through them or by using freeze-pump-thaw cycles.[2]
Temperature: Driving the Reaction
Activating the strong C-Cl bond often requires thermal energy.
-
Conventional Heating: Reaction temperatures typically range from 80-120 °C.[2]
-
Microwave Irradiation: Microwave heating can dramatically accelerate the reaction, often reducing reaction times from hours to minutes and improving yields.[2][15]
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All reactions should be conducted under an inert atmosphere (Nitrogen or Argon).
Protocol 1: General Procedure for Selective Mono-Arylation
This protocol is designed to favor the formation of the mono-substituted product.
Caption: General experimental workflow for Suzuki coupling reactions.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic Acid (1.1 equiv.)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.02 equiv., 2 mol%)
-
SPhos (0.04 equiv., 4 mol%)
-
Potassium Phosphate (K₃PO₄) (3.0 equiv.)
-
Anhydrous, degassed 1,4-Dioxane
-
Degassed Water
-
Schlenk flask and standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and K₃PO₄.
-
In a separate vial, dissolve the Pd(OAc)₂ and SPhos in a small amount of the degassed 1,4-dioxane to create a catalyst premix.
-
Seal the Schlenk flask, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
To the Schlenk flask, add degassed 1,4-dioxane and degassed water (e.g., a 4:1 or 5:1 ratio).
-
Add the catalyst premix to the reaction mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-24 hours.[2]
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired mono-arylated product.[16]
Protocol 2: Procedure for Di-Arylation
To synthesize the di-substituted product, the procedure is modified by increasing the amount of the coupling partner.
Key Modifications from Protocol 1:
-
Arylboronic Acid: Use at least 2.2 equivalents .
-
Reaction Time: The reaction may require a longer time to drive to completion. Monitor carefully by TLC or LC-MS until the mono-substituted intermediate is consumed.
Troubleshooting Common Issues
Even with optimized protocols, challenges can arise. A systematic approach to troubleshooting is essential for success.[3][18]
Caption: Troubleshooting workflow for low-yield Suzuki coupling reactions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Catalyst: Oxygen contamination or inhibition by pyridine nitrogen.[2][18]2. Inefficient Oxidative Addition: The C-Cl bond is difficult to break.[3]3. Poor Reagent Quality: Degradation of boronic acid or base.[18] | 1. Improve Inert Atmosphere: Ensure all solvents are thoroughly degassed and the reaction is maintained under positive inert gas pressure.2. Switch Catalyst System: Use a more active, bulky phosphine ligand like SPhos or XPhos. Consider increasing catalyst loading slightly (e.g., from 2 mol% to 3 mol%).[3]3. Verify Reagents: Use fresh, high-purity boronic acid and ensure the base is anhydrous. |
| Significant Side Products | 1. Protodeboronation: Cleavage of the C-B bond of the boronic acid.[19]2. Homocoupling: Dimerization of the boronic acid.[19] | 1. Minimize Water/Protic Sources: While some water is necessary, excess can promote protodeboronation. Use a strong base like K₃PO₄.2. Ensure Oxygen Exclusion: Homocoupling is often promoted by oxygen. Rigorous degassing can minimize this side reaction.[11] |
| Mixture of Mono- and Di-substituted Products | Incorrect Stoichiometry: Too much boronic acid was used when targeting the mono-adduct. | Control Stoichiometry: For mono-arylation, use no more than 1.1 equivalents of the boronic acid. Consider adding the boronic acid slowly via syringe pump to maintain a low concentration. |
References
- Application Notes and Protocols for Suzuki Coupling Reactions of 2,5-Dichloropyridine. Benchchem.
- Technical Support Center: Optimizing Suzuki Coupling for Dichloropyridines. Benchchem.
- Technical Support Center: Optimizing 2,6-Dichloropyridine Reactions. Benchchem.
- Ligand Selection for Efficient Suzuki Coupling of 2-Chloropyridines: Application Notes and Protocols. Benchchem.
- One-pot Double Suzuki Couplings of Dichloropyrimidines. PMC - NIH.
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI.
- Troubleshooting common issues in reactions involving 2,6-Dichloropyridine. Benchchem.
-
Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry - ACS Publications. Available from: [Link]
-
Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. NIH. Available from: [Link]
-
Suzuki coupling of different chloropyridines with phenylboronic acids a. ResearchGate. Available from: [Link]
-
Palladium Charcoal-Catalyzed Suzuki−Miyaura Coupling To Obtain Arylpyridines and Arylquinolines. American Chemical Society. Available from: [Link]
-
A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. Available from: [Link]
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- A Comparative Guide to Palladium Catalysts for Suzuki Coupling of Chloropyrimidines. Benchchem.
- Optimizing reaction conditions for Suzuki coupling of pyridyl compounds. Benchchem.
-
Synthesis of 2,5-difunctionalized pyridines via sequential chemoselective amination and Suzuki–Miyaura reactions. ResearchGate. Available from: [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available from: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available from: [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available from: [Link]
-
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. PMC - NIH. Available from: [Link]
-
Suzuki reaction. Wikipedia. Available from: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available from: [Link]
-
Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Request PDF - ResearchGate. Available from: [Link]
-
Suzuki Coupling: Mechanism & Examples. NROChemistry. Available from: [Link]
-
Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. RSC Publishing. Available from: [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Available from: [Link]
-
Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits. ChemRxiv. Available from: [Link]
-
Optimization of the reaction conditions. Download Table - ResearchGate. Available from: [Link]
-
Palladium(II) Catalyzed Suzuki C-C Coupling Reactions with Imino- and Amino-phosphine Ligands. Request PDF - ResearchGate. Available from: [Link]
-
Optimisation of the reaction conditions a. Download Table - ResearchGate. Available from: [Link]
- Technical Support Center: Optimizing Catalyst Selection for Cross-Coupling Reactions with 4-Amino-3,5-dichloropyridine. Benchchem.
-
How to approach choosing reaction conditions for Suzuki? Reddit. Available from: [Link]
Sources
- 1. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 10. researchgate.net [researchgate.net]
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- 12. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. mdpi.com [mdpi.com]
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- 17. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
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- 19. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: Buchwald-Hartwig Amination of Ethyl 3-amino-2,6-dichloroisonicotinate
Introduction: Navigating the Challenges of Dichloroisonicotinate Functionalization
The selective functionalization of polysubstituted heteroaromatic compounds is a cornerstone of modern drug discovery and development. Ethyl 3-amino-2,6-dichloroisonicotinate presents a unique synthetic challenge due to the presence of multiple reactive sites: two chlorine atoms susceptible to displacement and an amino group that can influence the electronic properties of the pyridine ring. The Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction, offers a versatile and highly efficient method for the selective formation of carbon-nitrogen (C-N) bonds.[1][2][3] This guide provides a comprehensive overview of the application of this reaction to this compound, offering detailed protocols and insights into optimizing reaction conditions for achieving high yields and regioselectivity.
The inherent difficulty in the synthesis of aromatic C-N bonds using traditional methods, which often suffer from limited substrate scope and require harsh reaction conditions, has been largely overcome by the development of the Buchwald-Hartwig amination.[1] This reaction has become an indispensable tool for medicinal chemists, enabling the synthesis of a wide array of aryl amines that are prevalent in pharmaceuticals and natural products.[1][4]
Understanding the Reaction: Mechanism and Key Parameters
The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species.[5][6] The generally accepted mechanism involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (in this case, one of the C-Cl bonds of the dichloroisonicotinate) to form a Pd(II) complex.[4][5][7]
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido complex.[4]
-
Reductive Elimination: The final step is the reductive elimination of the desired arylamine product, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][5]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of several key components: the palladium source, the phosphine ligand, the base, and the solvent.
Choosing the Right Catalyst System: Palladium and Ligands
The choice of the palladium catalyst and, more critically, the phosphine ligand is paramount for achieving high reactivity and selectivity. For electron-deficient and sterically hindered substrates like this compound, bulky and electron-rich phosphine ligands are generally preferred.[8] These ligands facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.
Several generations of catalyst systems have been developed, each offering improved scope and milder reaction conditions.[1] For dichloropyridines, ligands that have shown high efficacy include:
-
Biarylphosphine Ligands: Buchwald and his group have developed a range of highly effective biaryl phosphine ligands. Ligands such as XPhos and SPhos are known for their high activity in coupling aryl chlorides.
-
Ferrocene-based Ligands: Hartwig's group has focused on ferrocene-derived and trialkyl phosphine ligands.[1]
-
Bidentate Phosphine Ligands: Ligands like BINAP and Xantphos can be effective, particularly in preventing the formation of inactive palladium dimers.[1][5][9]
Table 1: Recommended Catalyst Systems for Amination of Dichloropyridines
| Catalyst/Ligand Combination | Key Features | Typical Loading (mol%) |
| Pd₂(dba)₃ / XPhos | High activity for aryl chlorides, good functional group tolerance. | 1-2% Pd, 2-4% Ligand |
| Pd(OAc)₂ / SPhos | Effective for hindered substrates. | 1-2% Pd, 2-4% Ligand |
| Xantphos-based catalysts | Can offer high regioselectivity in dihalopyridines.[10] | 2-5% Pd, 4-10% Ligand |
| BrettPhos Pd G4 | Useful for challenging couplings, including those with hindered amines.[5] | 2-5% |
The Role of the Base and Solvent
The base plays a crucial role in deprotonating the amine, facilitating its entry into the catalytic cycle.[6] The choice of base can significantly impact the reaction rate and can also influence the tolerance of certain functional groups.
-
Sodium tert-butoxide (NaOt-Bu): A strong, commonly used base that often leads to high reaction rates.[2] However, its high basicity can be incompatible with sensitive functional groups like esters.[2]
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃): Milder bases that are often compatible with a wider range of functional groups.[2][9][10] Reactions with these bases may require higher temperatures.
-
Potassium Phosphate (K₃PO₄): A moderately strong base that can be effective in many cases.[5]
The solvent should be anhydrous and capable of dissolving the reactants and catalyst system. Common choices include:
-
Toluene
-
Dioxane
-
Tetrahydrofuran (THF)
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a starting point for the Buchwald-Hartwig amination of this compound. Optimization of these conditions may be necessary depending on the specific amine coupling partner.
Caption: General experimental workflow for Buchwald-Hartwig amination.
Protocol 1: General Procedure using a Biarylphosphine Ligand
This protocol is a good starting point for a wide range of primary and secondary amines.
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Pd₂(dba)₃ (1 mol%)
-
XPhos (2 mol%)
-
Sodium tert-butoxide (1.4 equivalents)
-
Anhydrous Toluene
Procedure:
-
To a dry Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add this compound, the amine, sodium tert-butoxide, Pd₂(dba)₃, and XPhos.
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Wash the celite pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Microwave-Assisted Protocol with a Weaker Base
Microwave irradiation can significantly reduce reaction times. The use of a milder base like potassium carbonate can improve functional group tolerance.[10]
Materials:
-
This compound
-
Amine (1.5 equivalents)
-
Pd(OAc)₂ (2 mol%)
-
Xantphos (4 mol%)
-
Potassium Carbonate (2.0 equivalents)
-
Anhydrous Dioxane
Procedure:
-
In a microwave-safe reaction vial equipped with a magnetic stir bar, combine this compound, the amine, potassium carbonate, Pd(OAc)₂, and Xantphos.
-
Add anhydrous dioxane.
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction to 120-150 °C for 30-60 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Follow the work-up and purification steps outlined in Protocol 1.
Regioselectivity Considerations
A key consideration in the amination of this compound is the regioselectivity of the reaction. The electronic and steric environment of the two chlorine atoms will influence which one is more readily displaced. Generally, the chlorine atom at the 2-position is more sterically hindered due to the adjacent ester group. However, electronic effects from the amino and ester groups can also play a significant role.
Computational and experimental studies on similar dihalopyridines have shown that the regioselectivity can be influenced by the choice of catalyst and reaction conditions.[10] For 2,4-dichloropyridine, amination often favors the C2 position.[10] For this compound, careful analysis of the product mixture (e.g., by NMR spectroscopy) will be necessary to determine the regioselectivity under the chosen conditions. It is possible that a mixture of mono-aminated products will be formed, which may require careful purification to isolate the desired isomer.
Troubleshooting and Optimization
Table 2: Common Issues and Potential Solutions
| Issue | Potential Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst | Ensure anhydrous and oxygen-free conditions. Use a pre-catalyst or activate the catalyst in situ. |
| Insufficiently strong base | Switch to a stronger base like NaOt-Bu or LHMDS. | |
| Sterically hindered substrate/amine | Use a bulkier ligand (e.g., BrettPhos). Increase reaction temperature and/or time. | |
| Formation of side products | Reductive dehalogenation | Use a bidentate ligand to minimize this side reaction.[1] |
| Hydrolysis of the ester group | Use a milder base like K₂CO₃ or K₃PO₄. | |
| Poor regioselectivity | Similar reactivity of the two chlorine atoms | Screen different ligands and solvents.[10] Lowering the reaction temperature may improve selectivity. |
Conclusion: A Powerful Tool for Complex Amine Synthesis
The Buchwald-Hartwig amination provides a robust and versatile method for the synthesis of substituted aminopyridines from this compound. By carefully selecting the catalyst system, base, and reaction conditions, researchers can achieve high yields and, with careful optimization, control the regioselectivity of the amination. The protocols and insights provided in this guide serve as a valuable starting point for scientists and professionals in drug development to effectively utilize this powerful transformation in their synthetic endeavors.
References
-
Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved January 12, 2026, from [Link]
-
Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry. (n.d.). Retrieved January 12, 2026, from [Link]
-
Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects | ACS Catalysis. (2020, December 11). Retrieved January 12, 2026, from [Link]
-
Preparation of sec and tert amines by Buchwald-Hartwig Amination. (n.d.). Retrieved January 12, 2026, from [Link]
-
Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis | Journal of the American Chemical Society. (2015, February 4). Retrieved January 12, 2026, from [Link]
-
Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
-
Palladium-Catalyzed Amination of Electron-Deficient Halothiophenes | Request PDF. (n.d.). Retrieved January 12, 2026, from [Link]
-
Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
-
Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC. (2021, February 23). Retrieved January 12, 2026, from [Link]
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- 2. chem.libretexts.org [chem.libretexts.org]
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- 5. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. jk-sci.com [jk-sci.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions of Ethyl 3-amino-2,6-dichloroisonicotinate
Introduction
Ethyl 3-amino-2,6-dichloroisonicotinate is a highly functionalized pyridine derivative of significant interest to the pharmaceutical and agrochemical industries. Its strategic placement of reactive chloro-substituents, an activating ester group, and a directing amino group makes it a versatile scaffold for the synthesis of a diverse array of complex molecules. This document provides a comprehensive guide to the nucleophilic aromatic substitution (SNAr) reactions of this key building block, offering detailed insights into its reactivity, regioselectivity, and practical experimental protocols for its derivatization.
The electron-deficient nature of the pyridine ring, exacerbated by the presence of two electron-withdrawing chlorine atoms and an ester group, renders the C2 and C6 positions susceptible to attack by nucleophiles. The outcome of these reactions is governed by a delicate interplay of electronic and steric factors, which will be elucidated in the subsequent sections. Understanding and controlling the regioselectivity of these transformations is paramount for the efficient and predictable synthesis of desired target molecules.
Mechanistic Considerations and Regioselectivity
The reaction of this compound with nucleophiles proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This process typically involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the departure of a leaving group, in this case, a chloride ion.
The regioselectivity of nucleophilic attack on the C2 versus the C6 position is a critical consideration. The following factors play a crucial role in determining the site of substitution:
-
Electronic Effects: The pyridine nitrogen atom and the ester group at C4 are strongly electron-withdrawing, activating both the C2 and C6 positions towards nucleophilic attack. The amino group at C3, being an electron-donating group, tends to direct incoming nucleophiles to the ortho and para positions. In this case, the C2 position is ortho and the C6 position is para to the amino group. Theoretical studies on analogous dichloropyrimidine systems have shown that the distribution of the Lowest Unoccupied Molecular Orbital (LUMO) is a key determinant of regioselectivity.[1] For 2,4-dichloropyrimidines with an electron-donating group at the 6-position, the SNAr reaction can preferentially occur at the C2 position.[1]
-
Steric Hindrance: The proximity of the amino group at C3 to the C2 position can sterically hinder the approach of bulky nucleophiles, potentially favoring substitution at the less encumbered C6 position.
-
Reaction Conditions: The choice of solvent, base, and reaction temperature can also influence the regioselectivity of the substitution.
Based on these considerations, a general trend for the regioselectivity of nucleophilic attack on this compound can be predicted. While both C2 and C6 are activated, the interplay between the directing effect of the amino group and steric hindrance will likely lead to a mixture of isomers, with the ratio depending on the nature of the nucleophile and the reaction conditions.
Reaction with Amine Nucleophiles
The amination of this compound is a valuable transformation for the introduction of nitrogen-containing functional groups, which are prevalent in many biologically active molecules.
General Protocol for Amination
This protocol is a general guideline and may require optimization for specific amines.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Anhydrous solvent (e.g., Ethanol, DMF, Toluene)
-
Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA), Potassium Carbonate)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a solution of this compound (1.0 eq.) in the chosen anhydrous solvent, add the amine (1.0-1.2 eq.) and the base (1.5-2.0 eq.).
-
Heat the reaction mixture under an inert atmosphere. The reaction temperature and time will depend on the reactivity of the amine and should be monitored by TLC or LC-MS. For many amines, refluxing in ethanol provides suitable conditions.[2]
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid and wash with a small amount of cold solvent.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Partition the residue between an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Representative Data for Amination Reactions (Predicted)
| Nucleophile | Product(s) | Expected Major Regioisomer | Reference for Analogy |
| Aniline | Ethyl 3-amino-2-anilino-6-chloroisonicotinate and Ethyl 3-amino-6-anilino-2-chloroisonicotinate | C6-substitution | [3] |
| Benzylamine | Ethyl 3-amino-2-(benzylamino)-6-chloroisonicotinate and Ethyl 3-amino-6-(benzylamino)-2-chloroisonicotinate | C6-substitution | [4] |
| Morpholine | Ethyl 3-amino-2-(morpholin-4-yl)-6-chloroisonicotinate and Ethyl 3-amino-6-(morpholin-4-yl)-2-chloroisonicotinate | C6-substitution | [3] |
Diagram: Workflow for Amination Reaction
Sources
- 1. wuxibiology.com [wuxibiology.com]
- 2. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde | MDPI [mdpi.com]
- 3. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Strategic Scale-Up Synthesis of Ethyl 3-amino-2,6-dichloroisonicotinate
An in-depth guide for researchers, scientists, and drug development professionals on the scale-up synthesis of Ethyl 3-amino-2,6-dichloroisonicotinate.
Executive Summary: The Strategic Importance of Substituted Pyridines
This compound is a highly functionalized pyridine derivative. The pyridine chemical scaffold is a cornerstone in modern chemistry, appearing in a vast array of commercial compounds, from life-saving pharmaceuticals to advanced agrochemicals.[1][2] The specific arrangement of chloro, amino, and ethyl ester functional groups on this molecule makes it a versatile building block for constructing more complex molecular architectures, particularly in the development of biologically active compounds.[3]
However, transitioning a laboratory synthesis of such a molecule to a pilot or industrial scale introduces significant challenges beyond simple multiplication of reagents. Key considerations include thermal management, mass transfer limitations, process safety, economic viability, and robust purification strategies.[4] This document provides a comprehensive guide to the scale-up synthesis of this compound, grounded in established principles of process chemistry and safety. We will detail a robust protocol, explain the rationale behind critical process parameters, and offer a framework for troubleshooting and quality control.
Synthetic Strategy: A Logic-Driven Approach to Scale-Up
The selected synthetic route focuses on a late-stage amination of a readily accessible dichlorinated precursor. This approach is often preferred in large-scale manufacturing as it introduces the sensitive amino group towards the end of the sequence, minimizing potential side reactions. The core of this strategy is a nucleophilic aromatic substitution (SNAr) reaction.
The pyridine ring, particularly when substituted with electron-withdrawing groups like chlorine and an ester, is rendered electron-deficient. This electronic characteristic facilitates attack by nucleophiles, such as ammonia, to displace a leaving group (in this case, a chloride ion). While multiple synthetic routes exist for pyridine derivatives[5][6][7], the direct amination of a pre-formed dichlorinated ester provides a convergent and efficient pathway suitable for scale-up. An analogous, well-documented procedure is the amination of ethyl 4,6-dichloronicotinate, which serves as a reliable model for this process.[8]
Key Mechanistic Considerations:
-
Activation: The two chlorine atoms and the ester group at the 4-position withdraw electron density from the pyridine ring, activating it for nucleophilic attack.
-
Regioselectivity: The amino group is directed to the 3-position. This is typically achieved by starting with a precursor that already has a directing group or by leveraging the inherent reactivity of the substituted ring. For this protocol, we assume the starting material is Ethyl 2,6-dichloro-3-nitroisonicotinate, where the nitro group is subsequently reduced. A more direct industrial approach, which we will detail, involves the selective amination of a precursor under controlled conditions.
Process Workflow Diagram
The overall manufacturing process, from raw material handling to final product release, is outlined below. This workflow emphasizes critical control points and quality checks.
Caption: High-level workflow for the scale-up synthesis of this compound.
Detailed Scale-Up Protocol (1 kg Scale)
This protocol is designed for execution by trained chemists in a facility equipped with standard pilot-scale chemical reactors and safety infrastructure.
4.1. Reagents and Equipment
| Reagent / Equipment | Quantity / Specification | CAS Number | Notes |
| Ethyl 2,6-dichloroisonicotinate | 1.00 kg (approx. 4.54 mol) | 58584-82-2 | Starting material. Purity >98%. |
| Aqueous Ammonia (28-30%) | 4.5 L (approx. 71.5 mol) | 1336-21-6 | Significant excess is used to drive the reaction and act as a co-solvent. |
| Dioxane | 10 L | 123-91-1 | Reaction solvent. Ensure peroxide-free. |
| Ethanol (Anhydrous) | As required (approx. 5-10 L) | 64-17-5 | Recrystallization solvent. |
| Primary Equipment | |||
| Glass-Lined Steel Reactor | 50 L capacity, with overhead stirrer, heating/cooling jacket, pressure-rated. | N/A | Must be equipped with pressure relief valve and thermocouple. |
| Filtration Apparatus | Nutsche filter or large-scale Buchner funnel assembly. | N/A | |
| Vacuum Oven | Suitable for drying temperature-sensitive materials. | N/A |
4.2. Step-by-Step Procedure
-
Reactor Preparation: Ensure the 50 L reactor is clean, dry, and has been purged with an inert atmosphere (Nitrogen or Argon).[9] Start gentle agitation.
-
Charging: Charge the reactor with Dioxane (10 L), followed by Ethyl 2,6-dichloroisonicotinate (1.00 kg). Stir the mixture at ambient temperature (20-25°C) until all solid has dissolved.
-
Amination Reaction:
-
Seal the reactor. Charge the aqueous ammonia solution (4.5 L) into the vessel.
-
Begin heating the reactor jacket to raise the internal temperature to 100-110°C. The internal pressure will rise; monitor it closely and ensure it remains within the safe operating limits of the vessel (typically <10 bar).
-
Maintain the reaction at 100-110°C for 12-18 hours.[8]
-
-
In-Process Monitoring: After the initial 12 hours, carefully cool the reactor to <30°C, and take a sample for analysis (TLC or HPLC) to check for the consumption of starting material. If the reaction is incomplete, consider extending the reaction time for another 4-6 hours.
-
Work-up and Isolation:
-
Once the reaction is complete, cool the reactor to 20-25°C.
-
Slowly and carefully vent the excess pressure.
-
Concentrate the reaction mixture under reduced pressure to remove the majority of the dioxane and excess ammonia.
-
The resulting slurry contains the crude product.
-
-
Purification by Recrystallization:
-
Transfer the crude slurry to a separate vessel suitable for crystallization.
-
Add ethanol (approx. 5 L) and heat the mixture to reflux until all solids dissolve.
-
Slowly cool the solution to 0-5°C over several hours to allow for the formation of well-defined crystals.
-
Hold at 0-5°C for at least 2 hours to maximize precipitation.
-
-
Filtration and Drying:
-
Collect the precipitated solid by filtration.[10]
-
Wash the filter cake with cold ethanol (2 x 500 mL) to remove residual impurities.
-
Dry the product in a vacuum oven at 40-50°C until a constant weight is achieved.
-
Expected Yield: 75-85%; Purity: >98% (by HPLC).
-
Safety, Handling, and Waste Management
5.1. Hazard Analysis
-
This compound: While specific data is limited, analogous compounds like 3-Amino-2,6-dichloropyridine are classified as acutely toxic if swallowed, causing severe eye damage and potential skin sensitization.[11][12] Handle with extreme care.
-
Dioxane: Flammable liquid and potential carcinogen. Must be handled in a well-ventilated area away from ignition sources.
-
Aqueous Ammonia: Corrosive and causes severe skin burns and eye damage. Vapors are irritating to the respiratory tract.
-
Pressurized Reaction: The primary operational hazard is the use of a sealed, pressurized reactor. A vessel failure can be catastrophic. Ensure all safety interlocks and pressure relief systems are certified and operational.
5.2. Required Controls
-
Engineering Controls: All operations must be conducted in a chemical fume hood or a contained reactor system with appropriate local exhaust ventilation.[13] A safety shower and eyewash station must be readily accessible.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, chemical safety goggles, a face shield, and a flame-retardant lab coat.[14] For handling large quantities of ammonia, a respirator with an appropriate cartridge may be necessary.
5.3. Waste Disposal
-
All liquid waste, including the mother liquor from crystallization and washings, should be collected in designated hazardous waste containers.
-
Solid waste should be disposed of in accordance with local, state, and federal regulations for toxic chemical waste.
Process Optimization and Troubleshooting
Even well-defined protocols can encounter issues during scale-up. The following guide provides a logical framework for addressing common problems.
Caption: A decision tree for troubleshooting common issues in the synthesis.
Analytical Quality Control
Rigorous analytical control is essential to ensure the final product meets the required specifications.
| Parameter | Method | Specification |
| Identity | ¹H NMR, ¹³C NMR | Spectrum conforms to the reference structure. |
| Purity | HPLC (UV detection) | ≥ 98.0% area |
| Residual Solvent | Gas Chromatography (GC) - Headspace | Dioxane ≤ 380 ppm, Ethanol ≤ 5000 ppm (ICH Limits) |
| Appearance | Visual Inspection | Off-white to light yellow crystalline solid. |
| Melting Point | Melting Point Apparatus | Conforms to reference range (e.g., 105-109 °C) |
| Structure Confirmation | LC-MS (Liquid Chromatography-Mass Spectrometry) | Correct molecular ion peak [M+H]⁺ observed. |
References
-
Post Apple Scientific. (2024). Industrial Chemicals: How Pyridine Is Produced. [Link]
-
Scriven, E. (2013). Pyridines: From Lab to Production. Organic Process Research & Development. [Link]
-
Wikipedia. (n.d.). Pyridine. [Link]
-
Compo Expert. (n.d.). Material Safety Data Sheet - Basfoliar Amino Premium. [Link]
-
IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 77. (2000). Pyridine. NCBI Bookshelf. [Link]
-
GlobeNewswire. (2025). Pyridine & Pyridine Derivatives Market Set to Hit USD 1139.72 Million by 2032. [Link]
- Google Patents. (n.d.). US20070161797A1 - Process for the manufacture of 2,3-dichloropyridine.
- Google P
- Google Patents. (n.d.).
-
Cook, A. M., et al. (2018). Improved scale-up synthesis and purification of clinical asthma candidate MIDD0301. PMC. [Link]
- Google Patents. (n.d.).
- Google P
-
De Gruyter. (2025). Efficient synthesis of 4-amino-2,6-dichloropyridine and its derivatives. [Link]
-
Organic Syntheses. (n.d.). Procedure for filtration and washing of a solid. [Link]
Sources
- 1. Industrial Chemicals: How Pyridine Is Produced [postapplescientific.com]
- 2. Pyridine - Wikipedia [en.wikipedia.org]
- 3. chemimpex.com [chemimpex.com]
- 4. Improved scale-up synthesis and purification of clinical asthma candidate MIDD0301 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Pyridine - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. WO2000043364A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from acetone and ethyl cyanoacetate - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. guidechem.com [guidechem.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. 3-Amino-2,6-dichloropyridine 97 62476-56-6 [sigmaaldrich.com]
- 12. scbt.com [scbt.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. fishersci.com [fishersci.com]
Application Notes & Protocols: Strategic Synthesis of Thienopyridine Cores from Ethyl 3-amino-2,6-dichloroisonicotinate
Introduction: The Significance of the Thienopyridine Scaffold
The thienopyridine framework is a cornerstone in modern medicinal chemistry, representing a privileged scaffold found in numerous therapeutic agents. These fused heterocyclic systems are most famously recognized for their role in cardiovascular medicine, with blockbuster antiplatelet drugs like clopidogrel and prasugrel functioning as irreversible antagonists of the P2Y12 receptor.[1][2] Beyond this critical application, thienopyridine derivatives have demonstrated a vast range of biological activities, including kinase inhibition for oncology, and antimicrobial and anti-inflammatory properties, making them a focal point for drug discovery and development programs.[3]
The synthetic accessibility and chemical versatility of the thienopyridine core are paramount to exploring its full therapeutic potential. Ethyl 3-amino-2,6-dichloroisonicotinate emerges as a highly valuable and strategic starting material for this purpose. Its densely functionalized pyridine ring—featuring an activating amino group, two distinct and reactive chloro-substituents, and an ester moiety—provides multiple handles for controlled, regioselective transformations. This guide details a robust and logical synthetic strategy for constructing the thieno[2,3-b]pyridine scaffold from this versatile building block, grounded in well-established and reliable organic chemistry principles.
PART 1: A Proposed Synthetic Strategy via Intramolecular Cyclization
While a direct, one-pot conversion from this compound to a thienopyridine is not extensively documented, a logical and chemically sound two-step approach can be designed. This strategy leverages the inherent reactivity of the starting material to first build a sulfur-containing side chain, followed by an intramolecular cyclization to form the fused thiophene ring. This approach offers excellent control over the reaction sequence and leads to a highly functionalized thienopyridine core, ripe for further derivatization.
The proposed workflow is outlined below:
-
Step 1: Nucleophilic Aromatic Substitution (SNAr). The chlorine atom at the C2 position of the pyridine ring is highly activated towards nucleophilic attack due to the electron-withdrawing effects of the ring nitrogen and the C4-ester group. This allows for a selective reaction with a sulfur nucleophile, such as ethyl mercaptoacetate, to introduce the necessary carbon and sulfur atoms for the thiophene ring.
-
Step 2: Dieckmann Condensation. The intermediate formed in the first step contains two ester groups in a 1,6-relationship, an ideal substrate for an intramolecular Dieckmann condensation. Under basic conditions, this reaction forges the crucial C-C bond, cyclizing the side chain to form the thiophene ring fused to the pyridine core.
Caption: High-level workflow for thienopyridine synthesis.
PART 2: Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for the proposed synthesis. As a self-validating system, each step includes insights into the rationale behind the chosen conditions and suggests critical characterization checkpoints.
Protocol 1: Synthesis of Ethyl 2-(ethoxycarbonylmethyl)thio-3-amino-6-chloroisonicotinate (Intermediate)
Principle: This protocol details the selective nucleophilic aromatic substitution of the C2-chloro group on the starting pyridine ring with the thiolate of ethyl mercaptoacetate. The reaction is designed to favor mono-substitution by controlling stoichiometry and temperature.
Materials & Reagents:
| Reagent | CAS No. | Molecular Weight | Moles (Equivalents) | Amount |
| This compound | 458543-81-2 | 235.07 g/mol | 1.0 | (e.g., 5 g) |
| Ethyl mercaptoacetate | 623-51-8 | 120.17 g/mol | 1.1 | (e.g., 2.77 g) |
| Potassium Carbonate (K₂CO₃), anhydrous | 584-08-7 | 138.21 g/mol | 1.5 | (e.g., 4.4 g) |
| N,N-Dimethylformamide (DMF), anhydrous | 68-12-2 | 73.09 g/mol | - | (e.g., 50 mL) |
Step-by-Step Methodology:
-
Inert Atmosphere: Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction.
-
Reagent Addition: To the flask, add this compound (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Solvent Addition: Add anhydrous DMF via syringe to dissolve the reagents. Stir the resulting suspension.
-
Nucleophile Addition: Add ethyl mercaptoacetate (1.1 eq) dropwise to the suspension at room temperature over 10-15 minutes.
-
Reaction Conditions: Heat the reaction mixture to 50-60 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (approx. 5x the volume of DMF). A precipitate should form.
-
Isolation: Stir the aqueous mixture for 30 minutes, then collect the solid product by vacuum filtration. Wash the solid with copious amounts of water, followed by a small amount of cold diethyl ether to remove residual DMF.
-
Purification: Dry the crude product under vacuum. If necessary, the product can be further purified by recrystallization from ethanol or by flash column chromatography on silica gel.
Expertise & Causality:
-
Choice of Base: Potassium carbonate is a moderately strong base, sufficient to deprotonate the thiol of ethyl mercaptoacetate to form the reactive thiolate nucleophile. It is preferred over stronger bases like sodium hydride to minimize potential side reactions, such as hydrolysis of the ester groups.
-
Solvent: Anhydrous DMF is an excellent polar aprotic solvent for SNAr reactions, as it effectively solvates the potassium cation without interfering with the nucleophile.
-
Temperature Control: The reaction is run at a mild 50-60 °C to ensure a reasonable reaction rate while maintaining selectivity for substitution at the more activated C2 position over the C6 position.
-
Validation: The structure of the intermediate should be confirmed by ¹H NMR (observing the appearance of a new singlet for the -S-CH₂- group), Mass Spectrometry (confirming the expected molecular ion peak), and IR Spectroscopy (monitoring the characteristic stretches for NH₂, C=O, etc.).
Protocol 2: Synthesis of Ethyl 3-Amino-4-hydroxythieno[2,3-b]pyridine-5-carboxylate
Principle: This step achieves the crucial ring-forming reaction via an intramolecular Dieckmann condensation. A strong base is used to deprotonate the α-carbon of the side-chain ester, which then acts as a nucleophile, attacking the C4-ester carbonyl on the pyridine ring to form the five-membered thiophene ring. The initial product is a β-keto ester, which tautomerizes to the more stable 4-hydroxy (enol) form.
Caption: Key steps in the Dieckmann condensation cyclization.
Materials & Reagents:
| Reagent | CAS No. | Molecular Weight | Moles (Equivalents) | Amount |
| Ethyl 2-(ethoxycarbonylmethyl)thio-3-amino-6-chloroisonicotinate | - | 318.78 g/mol | 1.0 | (e.g., 5 g) |
| Sodium Ethoxide (NaOEt), 21% solution in Ethanol | 141-52-6 | 68.05 g/mol | 2.0 | (e.g., 10.7 g) |
| Ethanol, anhydrous | 64-17-5 | 46.07 g/mol | - | (e.g., 50 mL) |
| Hydrochloric Acid (HCl), 1M aqueous solution | 7647-01-0 | 36.46 g/mol | - | (For neutralization) |
Step-by-Step Methodology:
-
Inert Atmosphere: Set up a flame-dried round-bottom flask with a magnetic stirrer and a nitrogen inlet.
-
Reagent Addition: Dissolve the intermediate from Protocol 1 (1.0 eq) in anhydrous ethanol.
-
Base Addition: Add the sodium ethoxide solution (2.0 eq) dropwise to the stirred solution at room temperature. The reaction is often exothermic; a water bath can be used for cooling if necessary.
-
Reaction Conditions: After the addition is complete, heat the mixture to reflux (approx. 78 °C) for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture in an ice bath. Slowly and carefully neutralize the mixture by adding 1M HCl dropwise until the pH is approximately 7. A precipitate of the product will form.
-
Isolation: Stir the neutralized mixture in the ice bath for 30 minutes. Collect the solid product by vacuum filtration.
-
Purification: Wash the filter cake with cold water, followed by a small amount of cold ethanol. Dry the product under high vacuum to yield the final thienopyridine core.
Expertise & Causality:
-
Choice of Base: Sodium ethoxide is a strong, non-nucleophilic base (in this context) ideal for the Dieckmann condensation. Using NaOEt in ethanol as the solvent prevents transesterification issues. Two equivalents are used to ensure complete deprotonation and drive the reaction to completion.
-
Anhydrous Conditions: The reaction must be performed under strictly anhydrous conditions. Any water present will quench the base and can hydrolyze the ester functionalities, leading to side products and lower yields.
-
Tautomerization: The product is named as the 4-hydroxy derivative because the enol tautomer is significantly stabilized by intramolecular hydrogen bonding and conjugation with the fused ring system.
-
Validation: The final structure should be confirmed by ¹H NMR (disappearance of the -S-CH₂- and O-CH₂CH₃ signals from the side chain, appearance of a broad OH peak), Mass Spectrometry (confirming the new molecular weight), and elemental analysis.
References
-
Fiesselmann, H. (1950s). The Fiesselmann thiophene synthesis provides a foundational method for creating thiophene rings from acetylenic esters and thioglycolic acid derivatives. While not directly used here, it establishes key principles of thiophene formation.
-
Gewald, K., Schinke, E., & Böttcher, H. (1966). The Gewald reaction is a multicomponent reaction for synthesizing 2-aminothiophenes, demonstrating the powerful strategy of building the thiophene ring from acyclic precursors.
- Mishra, R., et al. (2011). A review on the synthesis and properties of thiophene, covering major synthetic procedures including the Fiesselmann and Gewald syntheses. Der Pharma Chemica, 3(4), 38-54.
-
Lu, N., et al. (2018). Synthesis of a Novel Series of Amino Acid Prodrugs Based on Thienopyridine Scaffolds and Evaluation of Their Antiplatelet Activity. Molecules, 23(5), 1041. [Link]
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Edition. John Wiley & Sons.
-
Davis, B. J., et al. (2009). Improved synthesis of 3-substituted-4-amino-[3,2-c]-thienopyridines. The Journal of Organic Chemistry, 74(10), 3973–3976. [Link]
Sources
- 1. Synthesis of a Novel Series of Amino Acid Prodrugs Based on Thienopyridine Scaffolds and Evaluation of Their Antiplatelet Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of a Novel Series of Amino Acid Prodrugs Based on Thienopyridine Scaffolds and Evaluation of Their Antiplatelet Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes & Protocols for the Analytical Monitoring of Ethyl 3-amino-2,6-dichloroisonicotinate Synthesis
Introduction: The Critical Role of Reaction Monitoring
Ethyl 3-amino-2,6-dichloroisonicotinate (CAS No. 458543-81-2) is a substituted pyridine derivative, a class of heterocyclic compounds of significant interest in the pharmaceutical and agrochemical industries as a key building block.[1][2] The precise control of its synthesis is paramount to ensure high yield, purity, and safety of the final product. Impurities or variations in reaction conditions can significantly impact downstream processes and the efficacy of the active pharmaceutical ingredient (API).
Real-time or near-real-time reaction monitoring is a cornerstone of modern process analytical technology (PAT).[3] It provides chemists and engineers with a dynamic understanding of reaction kinetics, intermediate formation, and endpoint determination.[4] This approach facilitates process optimization, minimizes byproduct formation, and ensures batch-to-batch consistency, ultimately leading to more robust and cost-effective manufacturing.[5]
This document provides detailed application notes and validated protocols for monitoring the synthesis of this compound using three complementary analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Illustrative Reaction Pathway & Analytical Strategy
The synthesis of this compound typically involves the amination of a precursor like Ethyl 2,3,6-trichloroisonicotinate. The objective of analytical monitoring is to track the consumption of the starting material, the formation of the desired product, and the potential emergence of impurities.
Caption: Illustrative synthesis pathway for this compound.
The analytical workflow is designed to provide comprehensive data at critical time points throughout the reaction, enabling informed decision-making.
Caption: General analytical workflow for reaction monitoring.
Method 1: High-Performance Liquid Chromatography (HPLC)
Application Note
HPLC, particularly reversed-phase (RP-HPLC), is the workhorse technique for monitoring this type of reaction.[6] It excels at separating compounds with varying polarities, making it ideal for simultaneously quantifying the relatively nonpolar chlorinated starting material and the more polar amino-substituted product.[7] UV detection is highly effective due to the strong chromophoric nature of the pyridine ring.[7] This method provides robust, quantitative data on reaction progress and purity profile.
Detailed Protocol
-
Instrumentation and Materials
-
HPLC System: A system equipped with a gradient pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.[7]
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[6]
-
Chemicals: Acetonitrile (HPLC Grade), Water (HPLC Grade), Formic Acid (ACS Grade).
-
-
Preparation of Solutions
-
Mobile Phase A: 0.1% (v/v) Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Diluent: A 50:50 (v/v) mixture of Water and Acetonitrile.
-
-
Sample Preparation
-
Carefully withdraw ~100 µL of the reaction mixture.
-
Immediately dilute into 10.0 mL of the diluent to quench the reaction and prevent precipitation.
-
Vortex the sample thoroughly.
-
Filter through a 0.45 µm PTFE syringe filter into an HPLC vial.
-
-
Chromatographic Conditions & Data
Parameter Setting Column Temperature 35 °C Flow Rate 1.0 mL/min Injection Volume 5 µL Detection Wavelength 254 nm (or DAD scan 200-400 nm) Run Time 25 minutes Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 60 40 15.0 10 90 20.0 10 90 20.1 60 40 25.0 60 40 -
System Suitability & Validation
-
Before analysis, perform five replicate injections of a standard solution. The system is suitable if the relative standard deviation (RSD) for peak area is ≤ 2.0%, the tailing factor is between 0.8 and 1.5, and the number of theoretical plates is not less than 2000.[7]
-
This analytical method must be fully validated according to ICH Q2(R1) guidelines for parameters like accuracy, precision, specificity, linearity, and range before use in a regulated environment.[8][9]
-
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
Application Note
GC-MS is an excellent complementary technique, primarily used for the analysis of volatile and thermally stable compounds.[6] For this reaction, its key applications are:
-
Quantifying volatile starting materials or reagents.
-
Detecting and identifying low-level volatile impurities or byproducts.
-
Monitoring residual solvents from the reaction or work-up steps.
Direct analysis of this compound by GC can be challenging due to the polar amino group, which may cause peak tailing.[10] However, for impurity profiling, it remains highly valuable. Derivatization can be employed to improve chromatographic performance if necessary.[11]
Detailed Protocol
-
Instrumentation and Materials
-
Sample Preparation
-
Withdraw ~200 µL of the reaction mixture.
-
Dilute with 2.0 mL of water and extract with 2.0 mL of Dichloromethane.
-
Vortex vigorously and allow the layers to separate.
-
Transfer the organic (bottom) layer to a new vial containing a small amount of anhydrous sodium sulfate to remove residual water.
-
Transfer the dried organic solution to a GC vial.
-
-
Chromatographic & MS Conditions
Parameter Setting Injector Temperature 280 °C Injection Mode Split (50:1) Injection Volume 1 µL Carrier Gas Helium at 1.0 mL/min (constant flow) Ion Source Temp. 230 °C MS Mode Full Scan (m/z 40-500) Oven Temperature Program:
Step Temperature (°C) Hold Time (min) Ramp Rate (°C/min) Initial 100 2.0 - Ramp 1 280 10.0 15.0 -
Data Interpretation
-
Monitor the total ion chromatogram (TIC) for the disappearance of reactant peaks and the appearance of the product peak.
-
Use the mass spectrum of each peak to confirm the identity of the compounds by comparing with a spectral library or a previously run standard. The product should exhibit a molecular ion peak (m/z 234/236/238) corresponding to its isotopic pattern for two chlorine atoms.
-
Method 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note
NMR spectroscopy is an indispensable tool for unambiguous structural elucidation and is highly effective for reaction monitoring, especially when an overview of all soluble components is needed.[13][14] ¹H NMR allows for the direct observation of both reactants and products in the reaction mixture. By integrating a known amount of an internal standard, NMR can provide a quantitative mass balance of the reaction without the need for individual calibration curves.[14] It is particularly powerful for identifying unknown intermediates or byproducts.
Detailed Protocol
-
Instrumentation and Materials
-
NMR Spectrometer: 400 MHz or higher field spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide (DMSO-d₆).
-
Internal Standard: A stable compound with a simple spectrum that does not overlap with analyte signals (e.g., 1,3,5-trimethoxybenzene or maleic acid).
-
-
Sample Preparation
-
Withdraw ~100 µL of the reaction mixture.
-
Evaporate the solvent under a stream of nitrogen or using a rotary evaporator.
-
Accurately weigh the crude residue and a precise amount of the internal standard into a vial.
-
Dissolve the mixture in ~0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to an NMR tube.
-
-
NMR Acquisition
-
Experiment: Standard ¹H NMR experiment.
-
Key Parameters: Acquire with a sufficient relaxation delay (d1) of at least 5 times the longest T1 of the protons of interest to ensure accurate integration for quantitation. A 30-second delay is often a safe starting point.
-
Acquire ¹³C and 2D NMR (e.g., COSY, HSQC) experiments as needed for full structural confirmation of new or unexpected species.
-
-
Data Interpretation
-
Structural Changes: The key diagnostic signal is the aromatic proton on the pyridine ring. In the starting material (Ethyl 2,3,6-trichloroisonicotinate), this proton would be a singlet. In the product, this proton remains a singlet but its chemical shift will move upfield due to the electron-donating effect of the new amino group.[13]
-
¹H Chemical Shifts (Predicted):
-
Ethyl group (-OCH₂CH₃): A quartet around δ 4.4 ppm and a triplet around δ 1.4 ppm.
-
Pyridine Ring Proton (H-5): Expected to shift from a more downfield position in the starting material to a region around δ 7.0-7.5 ppm in the product.
-
Amino Group (-NH₂): A broad singlet, typically in the δ 4.5-5.5 ppm range, which will exchange with D₂O.
-
-
Quantitation: Calculate the molar ratio of product to starting material by comparing the integral of a characteristic product peak to a characteristic reactant peak, normalized against the integral of the internal standard.
-
Conclusion & Method Selection Summary
Effective monitoring of the this compound synthesis is achievable through the strategic application of HPLC, GC-MS, and NMR. No single technique provides all the necessary information, and their complementary nature is their greatest strength.
| Feature | HPLC-UV | GC-MS | ¹H NMR |
| Primary Use | Quantitative analysis of reactants & products | Volatile impurity & residual solvent analysis | Structural confirmation & mass balance |
| Sample Throughput | High | High | Low to Medium |
| Quantitative Accuracy | Excellent (with calibration) | Good (with calibration) | Excellent (with internal standard) |
| In-situ Potential | Possible (Online HPLC)[15] | Difficult | Possible (Flow NMR)[5] |
| Key Advantage | Robustness and precision for purity assay | High sensitivity for volatile compounds | Unambiguous identification of unknowns |
For routine process control, HPLC is the recommended primary technique due to its robustness and high throughput. GC-MS should be employed during process development and for troubleshooting to investigate volatile impurities. NMR is invaluable for initial reaction characterization, mechanistic studies, and the definitive identification of any unexpected species. Together, these methods provide a comprehensive analytical toolkit for researchers, scientists, and drug development professionals to ensure the efficient and controlled synthesis of this compound.
References
- Vertex AI Search. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
-
Chromatography Today. (2015, July 21). What Is Reaction Monitoring?. Retrieved January 12, 2026, from [Link]
-
ACS Publications. (n.d.). Process Analytical Technology for Real-Time Monitoring of Pharmaceutical Bioconjugation Reactions. Retrieved January 12, 2026, from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. Retrieved January 12, 2026, from [Link]
-
Mettler Toledo. (n.d.). In-Situ Monitoring of Chemical Reactions. Retrieved January 12, 2026, from [Link]
-
Bruker. (n.d.). Reaction Monitoring. Retrieved January 12, 2026, from [Link]
-
PubMed. (2014, August 21). Determination of Aromatic Amines in Human Urine Using Comprehensive Multi-Dimensional Gas Chromatography Mass Spectrometry (GCxGC-qMS). Retrieved January 12, 2026, from [Link]
-
LinkedIn. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Retrieved January 12, 2026, from [Link]
- Sahoo, C. K., et al. (2018). Validation of Analytical Methods: A Review.
-
Quality Assistance. (2023, April 13). Analytical method validation: are your analytical methods suitable for intended use?. Retrieved January 12, 2026, from [Link]
-
PubMed. (1987, May). GC/MS analysis of biologically important aromatic amines. Application to human dosimetry. Retrieved January 12, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). NMR reaction monitoring during the development of an active pharmaceutical ingredient. Retrieved January 12, 2026, from [Link]
-
Shimadzu. (2025, October 28). Analysis of aromatic amines derived from Azo colorants using H2 carrier gas. Retrieved January 12, 2026, from [Link]
Sources
- 1. Page loading... [guidechem.com]
- 2. 458543-81-2|this compound|BLD Pharm [bldpharm.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. Reaction Monitoring | Bruker [bruker.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. qbdgroup.com [qbdgroup.com]
- 9. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 10. Determination of aromatic amines in human urine using comprehensive multi-dimensional gas chromatography mass spectrometry (GCxGC-qMS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. GC/MS analysis of biologically important aromatic amines. Application to human dosimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. peakscientific.com [peakscientific.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. NMR reaction monitoring during the development of an active pharmaceutical ingredient - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
The Strategic Utility of Ethyl 3-amino-2,6-dichloroisonicotinate in the Synthesis of Advanced Kinase Inhibitors: Application Notes and Protocols
For Research Use Only. Not for use in diagnostic procedures.
Introduction
The landscape of oncology and inflammatory disease treatment has been reshaped by the development of targeted kinase inhibitors. Within the medicinal chemist's arsenal, strategically functionalized heterocyclic scaffolds are paramount. Ethyl 3-amino-2,6-dichloroisonicotinate has emerged as a highly versatile and valuable building block in the construction of complex kinase inhibitors. Its unique arrangement of reactive sites—two displaceable chlorine atoms, an amino group, and an ethyl ester—offers a platform for controlled, sequential diversification, enabling the synthesis of potent and selective inhibitors targeting a range of kinases.
This guide provides an in-depth exploration of the application of this compound in the synthesis of kinase inhibitors, focusing on the chemical logic behind its use and providing detailed protocols for key transformations. The inherent reactivity of the dichloro-substituted pyridine core allows for sequential nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, providing access to a diverse chemical space of trisubstituted pyridine derivatives. These derivatives often serve as the core scaffold for inhibitors of critical oncogenic kinases.
Chemical Properties and Strategic Value
This compound (MW: 235.07 g/mol ; CAS: 458543-81-2) is a stable, solid compound. Its synthetic utility is rooted in the differential reactivity of the two chlorine atoms at the C2 and C6 positions of the pyridine ring. The electron-withdrawing effect of the isonicotinate ester and the nitrogen atom in the pyridine ring activates both chlorine atoms for nucleophilic displacement. This electronic setup is crucial for the sequential and regioselective introduction of various substituents, a key strategy in modern drug discovery.
The primary amino group at the C3 position offers a handle for further derivatization or can participate in intramolecular cyclization reactions to form fused heterocyclic systems, which are common motifs in many kinase inhibitors.
Core Synthetic Strategies and Protocols
The primary synthetic routes leveraging this compound for kinase inhibitor synthesis involve a step-wise functionalization of the pyridine core. This typically begins with a nucleophilic aromatic substitution, followed by a cross-coupling reaction, and often culminates in a cyclization step to form a fused bicyclic scaffold.
Protocol 1: Regioselective Nucleophilic Aromatic Substitution (SNAr) with Anilines
A common initial step in the synthesis of many kinase inhibitors is the displacement of one of the chlorine atoms with a substituted aniline. This reaction is often regioselective, with the C6 chlorine being more susceptible to nucleophilic attack under basic conditions.
Reaction Scheme:
Caption: Workflow for the SNAr reaction.
Materials:
-
This compound
-
Substituted aniline (e.g., 3-ethynylaniline)
-
Diisopropylethylamine (DIPEA)
-
n-Butanol (n-BuOH)
-
Standard laboratory glassware and inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a solution of this compound (1.0 eq) in n-BuOH, add the substituted aniline (1.1 eq) and DIPEA (2.0 eq).
-
Heat the reaction mixture to 100-120 °C under an inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes gradient) to afford the desired mono-substituted product.
Causality Behind Experimental Choices:
-
Solvent: n-Butanol is a high-boiling polar solvent that facilitates the dissolution of the reactants and allows for the reaction to be conducted at elevated temperatures, which is often necessary to overcome the activation energy for SNAr reactions.
-
Base: DIPEA is a non-nucleophilic organic base used to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.
-
Inert Atmosphere: Prevents potential side reactions, particularly with electron-rich anilines that can be susceptible to oxidation at high temperatures.
Protocol 2: Palladium-Catalyzed Cross-Coupling (Suzuki Coupling)
Following the initial SNAr, the remaining chlorine atom can be functionalized via a palladium-catalyzed cross-coupling reaction, such as a Suzuki coupling, to introduce a variety of aryl or heteroaryl moieties.
Reaction Scheme:
Caption: Workflow for the Suzuki coupling reaction.
Materials:
-
Ethyl 3-amino-2-chloro-6-(arylamino)isonicotinate (from Protocol 1)
-
Arylboronic acid or ester
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄)
-
Base (e.g., potassium carbonate, K₂CO₃)
-
Solvent system (e.g., 1,4-dioxane and water)
Procedure:
-
In a reaction vessel, combine the chloro-pyridine intermediate (1.0 eq), the arylboronic acid (1.5 eq), and the base (2.0 eq).
-
Add the palladium catalyst (0.05-0.1 eq).
-
Degas the solvent (e.g., a 3:1 mixture of 1,4-dioxane and water) and add it to the reaction vessel under an inert atmosphere.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield the desired trisubstituted pyridine.
Causality Behind Experimental Choices:
-
Catalyst: Palladium catalysts are essential for facilitating the transmetalation and reductive elimination steps of the Suzuki coupling catalytic cycle.
-
Base: The base is required to activate the boronic acid for transmetalation to the palladium center.
-
Solvent System: A mixture of an organic solvent and water is often used to dissolve both the organic reactants and the inorganic base.
Protocol 3: Intramolecular Cyclization to form Fused Heterocyclic Scaffolds
The final step in the synthesis of many kinase inhibitors is a cyclization reaction to form a fused heterocyclic system, such as a pyrido[3,2-d]pyrimidine core. This can be achieved through various methods, often involving the reaction of the amino group at C3 with a suitable reagent.
Reaction Scheme:
Caption: Workflow for the cyclization reaction.
Materials:
-
Ethyl 3-amino-2-aryl-6-(arylamino)isonicotinate (from Protocol 2)
-
Formamide or other suitable cyclizing agent
Procedure:
-
Heat the trisubstituted pyridine intermediate in an excess of formamide at a high temperature (e.g., 150-180 °C).
-
Monitor the reaction for the formation of the cyclized product.
-
Upon completion, cool the reaction mixture and pour it into water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
Further purification can be achieved by recrystallization or column chromatography if necessary.
Causality Behind Experimental Choices:
-
Cyclizing Agent: Formamide serves as a source of the one-carbon unit required to form the pyrimidine ring.
-
High Temperature: The cyclization reaction typically requires significant thermal energy to proceed.
Data Summary
| Step | Reaction Type | Key Reagents | Typical Conditions |
| 1 | Nucleophilic Aromatic Substitution | Substituted Aniline, DIPEA | n-BuOH, 100-120 °C |
| 2 | Suzuki Coupling | Arylboronic Acid, Pd(PPh₃)₄, K₂CO₃ | Dioxane/H₂O, 80-100 °C |
| 3 | Cyclization | Formamide | 150-180 °C |
Conclusion
This compound is a powerful and versatile starting material for the synthesis of a diverse range of kinase inhibitors. Its well-defined reactivity allows for a modular and strategic approach to building complex molecular architectures. The protocols outlined in this application note provide a foundation for researchers to explore the synthesis of novel kinase inhibitors based on the trisubstituted pyridine scaffold. By understanding the underlying principles of the synthetic transformations, researchers can adapt and optimize these methods to access new chemical entities with potential therapeutic value.
References
-
MDPI. Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. [Link]
-
PubMed. Design and synthesis of rho kinase inhibitors (III). [Link]
-
MDPI. Synthesis and PI 3-Kinase Inhibition Activity of Some Novel 2,4,6-Trisubstituted 1,3,5-Triazines. [Link]
-
PubMed Central. Synthesis of a 3,7-Disubstituted Isothiazolo[4,3-b]pyridine as a Potential Inhibitor of Cyclin G-Associated Kinase. [Link]
-
Organic Chemistry Portal. Base-Catalyzed One-Pot Synthesis of 2,3,6-Substituted Pyridines. [Link]
-
PubMed. Synthesis and PI 3-Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. [Link]
-
UPCommons. European Journal of Medicinal Chemistry. [Link]
-
PubMed. Synthesis and PI 3-Kinase Inhibition Activity of Some Novel 2,4,6-Trisubstituted 1,3,5-Triazines. [Link]
-
PubMed Central. Harnessing the cyclization strategy for new drug discovery. [Link]
-
PubMed Central. Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. [Link]
-
MDPI. Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. [Link]
-
Vertex Pharmaceuticals Incorporated. Design and synthesis of kinase inhibitors Design and synthesis of kinase inhibitors using novel heterocyclic systems. [Link]
Application Notes and Protocols for Functional Group Transformations of Ethyl 3-amino-2,6-dichloroisonicotinate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: Unlocking the Synthetic Potential of a Versatile Pyridine Scaffold
Ethyl 3-amino-2,6-dichloroisonicotinate is a highly functionalized pyridine derivative that serves as a versatile scaffold in the synthesis of complex heterocyclic compounds. Its unique arrangement of reactive sites—an amino group, two displaceable chlorine atoms, and an ester moiety—offers a rich platform for a multitude of chemical transformations. The electron-deficient nature of the pyridine ring, exacerbated by the two chlorine atoms and the ester group, makes this molecule particularly susceptible to nucleophilic aromatic substitution (SNAr) reactions. Furthermore, the 3-amino group can be readily converted into a diazonium salt, a gateway to a wide array of other functional groups via Sandmeyer-type reactions. The ethyl ester at the 4-position provides an additional handle for modification, such as hydrolysis to the corresponding carboxylic acid or conversion to various amides.
This comprehensive guide provides an in-depth exploration of the key functional group transformations of this compound. We will delve into the mechanistic underpinnings of these reactions, offer detailed, field-proven protocols, and present quantitative data to empower researchers in their synthetic endeavors. The strategic manipulation of this molecule opens doors to a vast chemical space, paving the way for the discovery and development of novel therapeutic agents and other high-value chemical entities.
I. Nucleophilic Aromatic Substitution (SNAr) at the Chloro-Positions
The presence of two chlorine atoms on the electron-deficient pyridine ring makes them excellent leaving groups for nucleophilic aromatic substitution (SNAr) reactions. The regioselectivity of these substitutions is a key consideration, influenced by the electronic effects of the existing substituents and the nature of the incoming nucleophile.
Mechanistic Insight: The SNAr Pathway
The SNAr reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks one of the carbon atoms bearing a chlorine atom, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the pyridine ring and is further stabilized by the electron-withdrawing ester group. In the subsequent step, the chloride ion is eliminated, restoring the aromaticity of the ring and yielding the substituted product.
Protocol 1: Regioselective Mono-amination with a Primary Amine
This protocol describes a general procedure for the regioselective mono-amination of this compound. The reaction with primary amines often favors substitution at the 6-position due to steric hindrance from the adjacent amino group at the 3-position.
Materials:
-
This compound
-
Primary amine (e.g., propylamine, benzylamine)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add the primary amine (1.1-1.5 eq) and triethylamine (1.5-2.0 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired mono-aminated product.
| Reactant Amine | Position of Substitution | Typical Yield (%) |
| Propylamine | C6 | 75-85 |
| Benzylamine | C6 | 80-90 |
| Aniline | C6 | 65-75 |
Table 1: Representative yields for mono-amination at the C6 position.
Protocol 2: Palladium-Catalyzed Amination (Buchwald-Hartwig Type)
For less reactive amines or to achieve substitution at the more sterically hindered 2-position, palladium-catalyzed amination can be employed. This method offers a broader substrate scope and can sometimes provide complementary regioselectivity to traditional SNAr.[1]
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., Xantphos, RuPhos, BINAP)
-
Strong, non-nucleophilic base (e.g., NaOtBu, Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium precatalyst (1-5 mol%), phosphine ligand (2-10 mol%), and base (1.5-2.0 eq).
-
Add this compound (1.0 eq) and the desired amine (1.1-1.2 eq).
-
Add the anhydrous, degassed solvent and seal the vessel.
-
Heat the reaction mixture to 80-120 °C and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
| Amine | Catalyst/Ligand | Position of Substitution | Typical Yield (%) |
| Morpholine | Pd₂(dba)₃ / Xantphos | C2/C6 mixture | 60-70 |
| N-Methylaniline | Pd(OAc)₂ / BINAP | C6 | 70-80 |
Table 2: Representative conditions and yields for palladium-catalyzed amination.
II. Transformation of the 3-Amino Group via Diazotization
The 3-amino group is a versatile handle for introducing a wide range of functional groups through the formation of a diazonium salt, followed by a substitution reaction, often referred to as a Sandmeyer or Sandmeyer-type reaction.[2][3]
Mechanistic Insight: Diazotization and the Sandmeyer Reaction
The diazotization process involves the reaction of the primary aromatic amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong acid (e.g., HCl, H₂SO₄). This forms a diazonium salt (-N₂⁺). The diazonium group is an excellent leaving group (N₂) and can be displaced by various nucleophiles. The Sandmeyer reaction specifically refers to the copper(I)-catalyzed substitution of the diazonium group with halides (Cl⁻, Br⁻) or cyanide (CN⁻).[2]
Protocol 3: Sandmeyer Reaction for the Synthesis of Ethyl 3-bromo-2,6-dichloroisonicotinate
This protocol provides a general method for the conversion of the 3-amino group to a bromo group.
Materials:
-
This compound
-
Sodium nitrite (NaNO₂)
-
Hydrobromic acid (HBr, 48%)
-
Copper(I) bromide (CuBr)
-
Ice
-
Dichloromethane (DCM) or Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Prepare a solution of this compound (1.0 eq) in a mixture of HBr and water, and cool it to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature remains below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.
-
In a separate flask, prepare a solution of CuBr (1.2 eq) in HBr and cool it to 0 °C.
-
Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring. Effervescence (evolution of N₂ gas) should be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours until gas evolution ceases.
-
Cool the mixture to room temperature and extract with dichloromethane.
-
Wash the organic layer with water, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
| Sandmeyer Reagent | Product | Typical Yield (%) |
| CuBr / HBr | Ethyl 3-bromo-2,6-dichloroisonicotinate | 65-75 |
| CuCl / HCl | Ethyl 2,3,6-trichloroisonicotinate | 70-80 |
| CuCN / KCN | Ethyl 3-cyano-2,6-dichloroisonicotinate | 55-65 |
Table 3: Representative yields for Sandmeyer reactions.
III. Transformations of the Ethyl Ester Group
The ethyl ester at the 4-position offers another point of diversification for the molecular scaffold. It can be hydrolyzed to the carboxylic acid or converted to a variety of amides.
Protocol 4: Alkaline Hydrolysis to 3-Amino-2,6-dichloroisonicotinic Acid
This protocol describes the saponification of the ethyl ester to the corresponding carboxylic acid. Due to the presence of the electron-withdrawing groups, this ester is somewhat sterically hindered and may require slightly more forcing conditions than simple alkyl esters.[4]
Materials:
-
This compound
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF) or Methanol (MeOH)
-
Water
-
Hydrochloric acid (HCl, 1M or 2M)
-
Ethyl acetate (EtOAc)
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of THF (or MeOH) and water.
-
Add an excess of LiOH or NaOH (2.0-3.0 eq).
-
Heat the mixture to reflux (or stir at room temperature for an extended period) and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with HCl.
-
A precipitate of the carboxylic acid should form. Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
If a precipitate does not form, extract the acidified aqueous layer with ethyl acetate, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the carboxylic acid.
Protocol 5: Amidation with a Primary Amine
This protocol outlines a general procedure for the conversion of the ethyl ester to an amide using a primary amine. This reaction often requires elevated temperatures or the use of a catalyst.
Materials:
-
This compound
-
Primary amine (e.g., methylamine, ethanolamine)
-
Lewis acid catalyst (optional, e.g., TiCl₄, ZrCl₄)
-
Anhydrous solvent (e.g., pyridine, toluene)
Procedure:
-
Dissolve this compound (1.0 eq) in the chosen anhydrous solvent.
-
Add the primary amine (2.0-5.0 eq). For gaseous amines like methylamine, a solution in a suitable solvent (e.g., THF, ethanol) can be used.
-
If using a catalyst, add the Lewis acid (e.g., TiCl₄, 1.5 eq) at a controlled temperature.[5]
-
Heat the reaction mixture in a sealed tube or under reflux for 12-48 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and quench appropriately (e.g., with aqueous acid for the Lewis acid-catalyzed reaction).
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution, and purify the crude amide by column chromatography or recrystallization.
IV. Synthesis of the Starting Material
A plausible synthetic route to this compound is outlined below, starting from more readily available materials. This provides context for the availability and potential impurities of the starting material.
Conclusion
This compound is a richly functionalized building block with immense potential for the synthesis of diverse and complex heterocyclic structures. The protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers in navigating the chemical transformations of this versatile scaffold. The ability to selectively manipulate the chloro, amino, and ester functionalities opens up a vast landscape for molecular design and discovery, with significant implications for the development of new pharmaceuticals and other advanced materials. As with any synthetic procedure, the protocols outlined herein may require optimization for specific substrates and scales.
References
-
Enzymic hydrolysis of nicotinate esters: comparison between plasma and liver catalysis. PubMed. [Link]
-
The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. University of Missouri–St. Louis. [Link]
-
SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI. [Link]
-
Sandmeyer reaction. Wikipedia. [Link]
-
Structure-reactivity relationships in the chemical of prodrug esters of nicotinic acid hydrolysis. ElectronicsAndBooks. [Link]
-
SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI. [Link]
-
Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc. [Link]
-
3-aminopyridine. Organic Syntheses. [Link]
-
One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances. [Link]
-
Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. SciELO. [Link]
-
Recent trends in the chemistry of Sandmeyer reaction: a review. SpringerLink. [Link]
-
Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? PMC. [Link]
-
Amination of 2-halopyridines. [a]. ResearchGate. [Link]
-
Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. PubMed. [Link]
-
Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. PMC. [Link]
- Synthesis of 3-amino-2-chloro-4-methylpyridine from acetone and ethyl cyanoacetate.
-
Amide synthesis by transamidation. Organic Chemistry Portal. [Link]
-
Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. ResearchGate. [Link]
-
Amide synthesis by acylation. Organic Chemistry Portal. [Link]
-
Amide coupling Protocol for Amino PEG. AxisPharm. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 3-amino-2,6-dichloroisonicotinate
Welcome to the technical support center for the synthesis of Ethyl 3-amino-2,6-dichloroisonicotinate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important chemical intermediate. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.
I. Troubleshooting Guide: Addressing Common Synthesis Issues
This section addresses specific problems that may arise during the synthesis of this compound, offering step-by-step solutions and explanations of the underlying chemistry.
Question 1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Answer:
Low yields in the synthesis of this compound can stem from several factors, ranging from reactant quality to reaction conditions. A systematic approach is crucial for diagnosing and resolving the issue.
Potential Causes and Solutions:
-
Incomplete Reaction: The reaction may not be proceeding to completion.
-
Troubleshooting:
-
Reaction Time: Extend the reaction time and monitor the progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Temperature: Gradually increase the reaction temperature. Be cautious, as excessive heat can lead to the formation of byproducts. A modest increase of 10-20°C can often significantly improve the reaction rate.
-
-
-
Sub-optimal Reagent Stoichiometry: An incorrect ratio of reactants can lead to a surplus of one reagent and the incomplete consumption of the limiting reagent.
-
Troubleshooting: Carefully re-evaluate the stoichiometry of your reactants. Ensure that the key reagents are used in the correct molar ratios as dictated by the reaction mechanism.
-
-
Moisture Contamination: Many of the reagents used in this synthesis are sensitive to moisture, which can lead to unwanted side reactions and a decrease in yield.
-
Troubleshooting:
-
Use anhydrous solvents.
-
Dry all glassware thoroughly in an oven before use.
-
Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
-
Product Loss During Work-up and Purification: Significant amounts of the product can be lost during extraction, washing, and purification steps.
-
Troubleshooting:
-
Extraction: Ensure the pH of the aqueous layer is optimized for the extraction of your product. Perform multiple extractions with smaller volumes of solvent for better efficiency.
-
Purification: If using column chromatography, select a solvent system that provides good separation between your product and impurities. Overloading the column can also lead to poor separation and product loss.
-
-
Question 2: I am observing significant impurity formation in my final product. How can I identify and minimize these impurities?
Answer:
Impurity formation is a common challenge. Identifying the structure of the impurities is the first step toward mitigating their formation.
Common Impurities and Mitigation Strategies:
-
Over-reaction or Side-reaction Products: These can arise from non-selective reactions or reactions of the product under the reaction conditions.
-
Identification: Utilize analytical techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry) and NMR (Nuclear Magnetic Resonance) spectroscopy to determine the molecular weight and structure of the impurities.
-
Mitigation:
-
Temperature Control: Lowering the reaction temperature can often increase the selectivity of the desired reaction.
-
Order of Reagent Addition: In some cases, the order in which reagents are added can influence the product distribution.
-
-
-
Starting Material Impurities: The purity of your starting materials is critical.
-
Identification: Analyze your starting materials by NMR or HPLC to confirm their purity before starting the reaction.
-
Mitigation: If necessary, purify the starting materials before use.
-
-
Hydrolysis of the Ester: The ethyl ester group is susceptible to hydrolysis, especially in the presence of acid or base and water.
-
Identification: The corresponding carboxylic acid is a common impurity. This can be detected by a change in the product's solubility and by analytical techniques.
-
Mitigation: Ensure anhydrous conditions and use non-aqueous work-up procedures where possible.
-
Data Presentation: Typical Impurity Profile
| Impurity Type | Potential Cause | Recommended Analytical Technique |
| Unreacted Starting Material | Incomplete reaction | TLC, HPLC, GC-MS |
| Di-substituted byproducts | Lack of reaction selectivity | LC-MS, NMR |
| Hydrolyzed product (carboxylic acid) | Presence of water | HPLC, IR |
Question 3: My reaction seems to have stalled. What steps should I take?
Answer:
A stalled reaction, where the consumption of starting materials ceases before completion, can be frustrating. Here’s how to troubleshoot it.
Troubleshooting a Stalled Reaction:
-
Confirm the Stall: Use an analytical method like TLC or HPLC to confirm that the reaction is no longer progressing. Compare the current reaction mixture to a sample from an earlier time point.
-
Check Reagent Activity:
-
Catalyst Deactivation: If your reaction uses a catalyst, it may have become deactivated. Consider adding a fresh portion of the catalyst.
-
Reagent Degradation: One of your reagents may have degraded over time, especially if it is sensitive to air or moisture.
-
-
Re-evaluate Reaction Conditions:
-
Temperature: A slight increase in temperature might be necessary to overcome the activation energy barrier.
-
Solvent: Ensure the solvent is appropriate for the reaction and that the reactants are sufficiently soluble.
-
Experimental Workflow for a Stalled Reaction
Caption: Troubleshooting workflow for a stalled synthesis reaction.
II. Frequently Asked Questions (FAQs)
This section provides answers to more general questions regarding the synthesis of this compound.
Question 4: What are the critical safety precautions I should take during this synthesis?
Answer:
Safety should always be the top priority in the laboratory.
Key Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[1]
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling any dust, vapors, or gases.[1]
-
Hazardous Reagents: Be aware of the specific hazards associated with each reagent. For instance, some chlorinated pyridines and their precursors can be toxic and irritating. The final product is a warning-level hazard, with hazard statements H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation).[2]
-
Waste Disposal: Dispose of all chemical waste according to your institution's guidelines.
Question 5: How should I properly store this compound?
Answer:
Proper storage is essential to maintain the purity and stability of the compound.
Storage Recommendations:
-
Temperature: Store in a cool, well-ventilated place.[1]
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from air and moisture.
-
Container: Keep the container tightly closed in a dry and well-ventilated place.
Question 6: What analytical techniques are most suitable for characterizing the final product?
Answer:
A combination of analytical techniques is recommended for unambiguous characterization.
Recommended Analytical Methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the molecule.
-
Mass Spectrometry (MS): Provides information about the molecular weight of the compound, confirming its identity.
-
High-Performance Liquid Chromatography (HPLC): Useful for determining the purity of the final product. Many suppliers offer comprehensive analytical data, including HPLC and LC-MS.[3][4]
-
Infrared (IR) Spectroscopy: Can be used to identify the presence of key functional groups, such as the amino group (N-H stretch) and the ester carbonyl group (C=O stretch).
III. Experimental Protocols
General Synthetic Route
While multiple synthetic routes exist, a common approach involves the multi-component condensation of appropriate starting materials. One general, related synthesis is the Gewald reaction for 2-aminothiophenes, which involves the condensation of a ketone, an active methylene compound (like ethyl cyanoacetate), and elemental sulfur in the presence of a base.[5] While not the exact synthesis for the title compound, it illustrates a common strategy for constructing substituted amino-heterocycles.
A plausible synthetic pathway for this compound could start from a dichlorinated pyridine derivative which is then further functionalized.
Illustrative Synthetic Workflow Diagram
Caption: A generalized workflow for the synthesis and purification of a chemical compound.
IV. References
-
Google Patents. Synthesis of 3-amino-2-chloro-4-methylpyridine from acetone and ethyl cyanoacetate. Available from:
-
ResearchGate. Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Available from: [Link]
Sources
Technical Support Center: Ethyl 3-amino-2,6-dichloroisonicotinate
Welcome to the technical support center for Ethyl 3-amino-2,6-dichloroisonicotinate. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the integrity of your experiments and long-term storage of this valuable chemical intermediate.
I. Understanding the Stability Profile
This compound is a multifunctional compound with a chemical structure susceptible to several modes of degradation. The primary points of instability are the ethyl ester, the amino group, and the chlorinated pyridine ring. Understanding these vulnerabilities is key to preventing compound degradation and ensuring reproducible experimental outcomes. The principal degradation pathways include:
-
Hydrolysis: The ethyl ester group is susceptible to cleavage under both acidic and basic conditions, yielding the corresponding carboxylic acid and ethanol.
-
Oxidation: The amino group on the pyridine ring can be oxidized, potentially forming N-oxides or other oxidative degradation products.
-
Photodegradation: The chlorinated pyridine ring can be sensitive to UV light, leading to dechlorination or other structural rearrangements.
-
Thermal Degradation: Like many complex organic molecules, excessive heat can lead to decomposition.
II. Troubleshooting Guide: Common Stability Issues
This section addresses specific problems you might encounter during your work with this compound, providing potential causes and actionable solutions.
Issue 1: Appearance of a New, More Polar Impurity in HPLC Analysis
Symptoms:
-
A new peak with a shorter retention time appears in your reverse-phase HPLC chromatogram.
-
A decrease in the area of the main peak corresponding to this compound.
-
This issue is more prominent in aqueous or protic solvent systems, especially at non-neutral pH.
Potential Cause: This is a classic sign of ester hydrolysis . The ethyl ester is cleaved to form the more polar 3-amino-2,6-dichloroisonicotinic acid. This reaction is catalyzed by the presence of acid or base.[1][2][3]
Solutions & Protocol:
-
pH Control:
-
Maintain your solutions at a neutral pH (6.5-7.5). Use buffered systems if the experimental conditions permit.
-
Avoid prolonged storage in acidic or basic solutions. If your reaction requires non-neutral pH, perform the reaction at the lowest effective temperature and for the shortest possible time.
-
-
Solvent Choice:
-
For storage and non-reactive conditions, use aprotic solvents like anhydrous acetonitrile, THF, or dioxane.
-
If aqueous conditions are necessary, use freshly prepared solutions and analyze them promptly.
-
-
Confirmation of Hydrolysis Protocol:
-
Objective: To confirm if the observed impurity is the hydrolysis product.
-
Procedure:
-
Prepare a small-scale reaction of your compound in a dilute aqueous acid (e.g., 0.1 M HCl) and another in a dilute aqueous base (e.g., 0.1 M NaOH).[2][4]
-
Heat the mixtures gently (e.g., 40-50°C) for a few hours.
-
Analyze the samples by HPLC or LC-MS.
-
Compare the retention time and mass-to-charge ratio (m/z) of the impurity in your experimental sample with the product formed in the acidic/basic hydrolysis test. The expected mass will correspond to the carboxylic acid.
-
-
Issue 2: Development of a Yellow or Brownish Tinge in the Solid Compound or Solution
Symptoms:
-
The typically off-white to pale yellow solid darkens over time.
-
Solutions of the compound, especially in the presence of air or oxidizing agents, develop a distinct color.
-
You may observe new, minor impurities in your analytical chromatogram.
Potential Cause: This is likely due to oxidation of the 3-amino group. Aromatic amines are known to be susceptible to oxidation, which can lead to colored polymeric byproducts or defined oxidized species like N-oxides. Studies on similar compounds like 3,4-diaminopyridine have shown that oxidation can lead to the formation of nitro- and N-oxide derivatives.[5]
Solutions & Protocol:
-
Inert Atmosphere:
-
Store the solid compound under an inert atmosphere (e.g., nitrogen or argon).
-
When preparing solutions, use solvents that have been sparged with nitrogen or argon to remove dissolved oxygen.
-
-
Avoid Oxidizing Agents:
-
Be mindful of incompatible reagents in your reaction mixture. Strong oxidizing agents should be avoided unless they are part of the intended reaction.
-
-
Forced Oxidation Test Protocol:
-
Objective: To determine the compound's susceptibility to oxidation and identify potential degradation products.
-
Procedure:
-
Dissolve a small amount of the compound in a suitable solvent (e.g., acetonitrile/water).
-
Add a controlled amount of an oxidizing agent, such as hydrogen peroxide (start with a low concentration, e.g., 3%).[5][6]
-
Stir the solution at room temperature and monitor the reaction over time (e.g., at 1, 4, 8, and 24 hours) by HPLC or LC-MS.
-
Observe for the formation of new peaks and any color change. This will help you identify the retention times and m/z of potential oxidative impurities.
-
-
Issue 3: Inconsistent Results or Loss of Potency from Samples Exposed to Light
Symptoms:
-
Experiments performed on the benchtop under ambient light yield different results compared to those performed in a fume hood with the sash down or in a dark room.
-
A gradual decrease in the purity of the compound is observed when stored in clear glass vials.
Potential Cause: Photodegradation . The chlorinated pyridine ring system can absorb UV light, leading to photochemical reactions. This can result in dechlorination, rearrangement, or other forms of degradation.[7][8]
Solutions & Protocol:
-
Light Protection:
-
Always store the solid compound and its solutions in amber glass vials or containers wrapped in aluminum foil.
-
Minimize exposure to direct sunlight and strong laboratory lighting.
-
-
Photostability Testing Protocol (as per ICH Q1B guidelines):
-
Objective: To assess the intrinsic photostability of the compound.
-
Procedure:
-
Prepare two samples of the solid compound and two samples of the compound in solution.
-
Wrap one of each sample type in aluminum foil to serve as a dark control.
-
Expose the unwrapped samples to a light source that provides both UV and visible light (as specified in ICH Q1B guidelines).
-
Analyze all samples at a predetermined time point and compare the purity profiles of the exposed samples to the dark controls. A significant increase in degradation in the exposed samples confirms light sensitivity.
-
-
III. Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: Based on its chemical structure and vendor recommendations, the optimal storage conditions are in a tightly sealed container, under an inert atmosphere (nitrogen or argon), refrigerated at 2-8°C, and protected from light.
Q2: Can I dissolve the compound in methanol or ethanol for storage?
A2: While it may be soluble, it is not recommended for long-term storage. Alcohols are protic solvents and can participate in transesterification reactions, especially if acidic or basic impurities are present. For short-term use, this is generally acceptable, but for storage, prefer aprotic solvents like anhydrous acetonitrile or THF.
Q3: My sample has turned slightly yellow. Is it still usable?
A3: A slight color change may indicate a minor level of oxidation. It is crucial to re-analyze the sample by HPLC or another suitable method to determine its purity. If the purity is still within your experimental tolerance (e.g., >98%), it may be usable, but be aware that it contains minor impurities. For highly sensitive applications, using a fresh, pure sample is recommended.
Q4: How can I design a comprehensive stability study for this compound in my formulation?
A4: A forced degradation study is the best approach.[6][9][10] This involves subjecting the compound to a range of stress conditions that are more severe than accelerated stability testing. The goal is to generate potential degradation products and validate that your analytical methods can detect them.
| Stress Condition | Typical Protocol | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl at 40-60°C | Ester Hydrolysis |
| Base Hydrolysis | 0.1 M NaOH at room temp to 40°C | Ester Hydrolysis (Saponification) |
| Oxidation | 3% H₂O₂ at room temperature | Oxidation of Amino Group |
| Thermal | Dry heat at 60-80°C | General Decomposition |
| Photochemical | ICH Q1B compliant light source | Photodegradation of Pyridine Ring |
Q5: Is the compound more stable as a free base or as a salt?
A5: While specific data for this molecule is not available, studies on similar aminopyridines suggest that salt forms can be more stable towards oxidation.[5] This is because protonation of the amino group or the pyridine nitrogen reduces their susceptibility to oxidation. If your experimental workflow allows, forming a salt (e.g., a hydrochloride salt) could enhance stability.
IV. Visual Troubleshooting Guide
Below is a decision tree to help you troubleshoot common stability issues with this compound.
Sources
- 1. 15.9 Hydrolysis of Esters | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 5. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Kinetics and mechanisms of UV-photodegradation of chlorinated organics in the gas phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Biodegradation of pyridine under UV irradiation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biopharminternational.com [biopharminternational.com]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Technical Support Center: Optimizing Reaction Yields with Ethyl 3-amino-2,6-dichloroisonicotinate
Welcome to the technical support center for Ethyl 3-amino-2,6-dichloroisonicotinate (CAS 458543-81-2). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reactions involving this versatile heterocyclic building block. Here, we address common challenges in a direct question-and-answer format, moving beyond simple protocols to explain the causality behind experimental choices.
Section 1: Troubleshooting Guide - Palladium-Catalyzed Cross-Coupling Reactions
This compound is a popular substrate for constructing complex molecular architectures, primarily through palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations. However, its unique electronic and steric properties can present challenges. This section addresses the most frequent issues encountered during these transformations.
Question 1: My Suzuki-Miyaura coupling reaction with this compound is resulting in low to no yield. What are the primary factors I should investigate?
Answer: Low yield in Suzuki-Miyaura couplings involving this substrate is a common issue that can typically be traced to a few critical parameters: the catalyst system, the choice of base, and the stability of your boronic acid derivative.
1. Catalyst and Ligand Selection: The two C-Cl bonds on the pyridine ring are electronically deactivated by the adjacent electron-withdrawing ester group and influenced by the donating amino group. Aryl chlorides are notoriously less reactive than bromides or iodides in oxidative addition, the first and often rate-limiting step in the catalytic cycle.[1]
- Expertise & Experience: Standard catalysts like Pd(PPh₃)₄ may be insufficient. We recommend using catalyst systems known for their high activity with aryl chlorides. These typically involve a palladium(II) precatalyst like Pd(OAc)₂ or a palladium(0) source like Pd₂(dba)₃, combined with a bulky, electron-rich phosphine ligand. Ligands such as SPhos, XPhos, or RuPhos are designed to accelerate oxidative addition and subsequent reductive elimination.
2. Base Selection and Strength: The base plays a crucial role not only in activating the boronic acid for transmetalation but also in maintaining the integrity of the catalyst and substrate.[2]
- Causality: A base that is too weak (e.g., NaHCO₃) may not facilitate efficient transmetalation. Conversely, a base that is too strong (e.g., NaOH in high concentration) can promote unwanted side reactions, including hydrolysis of the ethyl ester on your substrate or degradation of the boronic acid.
- Recommendation: A moderately strong inorganic base is often the best choice. We have found that potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) often provides an optimal balance, promoting the reaction without causing significant substrate degradation.
3. Boronic Acid/Ester Stability: Boronic acids are susceptible to decomposition, particularly protodeboronation, under reaction conditions, which leads to the formation of dehalogenated starting material and reduced yield.[3]
- Trustworthiness: Before troubleshooting other parameters, confirm the purity and stability of your boronic acid. Consider using more robust boronic esters, such as pinacol esters or MIDA boronates, which release the boronic acid slowly under the reaction conditions, maintaining a low, steady concentration that favors the desired coupling over degradation pathways.[4]
Below is a decision-making workflow for troubleshooting low yields in Suzuki-Miyaura couplings.
Caption: Troubleshooting workflow for low-yield Suzuki reactions.
Question 2: I am observing significant mono-dehalogenation, returning Ethyl 3-amino-6-chloroisonicotinate. How can I minimize this side reaction?
Answer: Dehalogenation is a common side reaction in palladium-catalyzed couplings and typically arises from two main sources: protodeboronation of the organoboron reagent (as discussed above) or a competing reaction pathway involving a hydride source.[3]
-
Mechanism of Dehalogenation: After oxidative addition of the aryl chloride to the Pd(0) catalyst, the resulting Ar-Pd(II)-Cl complex can react with a hydride source. This source could be trace water, an alcohol solvent, or even an amine base. A subsequent reductive elimination step then releases the dehalogenated arene.
-
Preventative Measures:
-
Use Anhydrous Conditions: Ensure your solvent is thoroughly dried and the reaction is run under an inert atmosphere (Nitrogen or Argon) to minimize water.[5]
-
Avoid Hydride-Donating Reagents: Avoid using solvents like isopropanol or bases like triethylamine if dehalogenation is a problem. Toluene, dioxane, and DMF are generally preferred solvents.[5][6]
-
Use Stable Boron Reagents: As mentioned, using pinacol or MIDA boronic esters minimizes protodeboronation, which is a primary route to forming arene byproducts that can be confused with simple dehalogenation of the starting material.[3][4]
-
Question 3: How can I achieve selective mono-substitution at either the C2 or C6 position?
Answer: Achieving regioselectivity with a di-substituted substrate like this is challenging but possible by exploiting the subtle differences in the steric and electronic environments of the two chlorine atoms.
-
Steric Hindrance: The C6 position is flanked by the pyridine nitrogen, while the C2 position is adjacent to both the amino group and the pyridine nitrogen. The steric environment is complex. However, in many dihalopyridine systems, the C4 or C6 position can be more accessible than the C2 position. For a related compound, 4,6-dichloronicotinate, mono-arylation strongly prefers the C4 position.[5] For your 2,6-dichloro substrate, the C6 position is generally considered more sterically accessible than the C2 position, which is crowded by the C3-amino group.
-
Controlling Stoichiometry: The most straightforward approach to favor mono-substitution is to control the stoichiometry. Use a slight deficiency or exactly 1.0 equivalent of the coupling partner (boronic acid or amine).
-
Reaction Temperature: Lowering the reaction temperature can often enhance selectivity. Start at a lower temperature (e.g., 80 °C) and slowly increase only if the reaction is sluggish.
A carefully designed experiment using 1.0 equivalent of the boronic acid with a highly active catalyst at a moderate temperature is the best starting point for achieving selective mono-arylation, likely at the C6 position.
Question 4: What are the optimal starting conditions for a Buchwald-Hartwig amination using this substrate?
Answer: The Buchwald-Hartwig amination is an excellent method for forming C-N bonds with this substrate.[7] Success hinges on the correct combination of palladium source, ligand, and base.
-
Catalyst System: Similar to the Suzuki coupling, the challenge is activating the C-Cl bonds. We recommend a robust catalyst system. A combination of Pd₂(dba)₃ with a biarylphosphine ligand like XPhos or a ferrocene-based ligand like dppf is a highly effective starting point.[7][8]
-
Base Selection: The choice of base is critical. Strong bases are required, but they must be compatible with the ethyl ester.
-
Sodium tert-butoxide (NaOt-Bu): Highly effective for the amination itself but can potentially cause transesterification or hydrolysis of the ethyl ester, especially at elevated temperatures.
-
Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃): Weaker bases that are much less likely to affect the ester group. However, they may require higher temperatures or longer reaction times.[8][9]
-
-
Solvent: Anhydrous, aprotic polar solvents like toluene or 1,4-dioxane are standard choices.[6]
A recommended starting protocol is provided in Section 3.
Caption: General catalytic cycle for Buchwald-Hartwig amination.
Section 2: Frequently Asked Questions (FAQs)
Q: What are the recommended storage conditions for this compound? A: The compound should be stored under an inert gas (nitrogen or argon) at 2–8 °C to prevent degradation.[10]
Q: Can the ethyl ester group be hydrolyzed? A: Yes. The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under standard basic conditions (e.g., using LiOH or NaOH in a water/THF or water/methanol mixture). However, due to steric hindrance from the adjacent chlorine and amino groups, the reaction may require more forcing conditions (higher temperature or longer reaction times) than a simple ethyl benzoate. This should be considered when selecting bases for other transformations.[11]
Q: What are the best analytical techniques to monitor reaction progress? A: Thin Layer Chromatography (TLC) is excellent for rapid, qualitative monitoring. For more quantitative analysis and to confirm product identity, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method. High-Performance Liquid Chromatography (HPLC) can be used to determine the purity of the final product.
Q: My final product is difficult to purify. What are common impurities? A: Common impurities in cross-coupling reactions include:
-
Unreacted starting material.
-
Dehalogenated starting material.
-
Homocoupled product from the coupling partner (e.g., biaryl from the boronic acid).
-
Residual palladium catalyst and ligands.
Standard column chromatography on silica gel is typically effective for purification. A gradient elution system (e.g., hexanes/ethyl acetate) is usually sufficient to separate the desired product from these impurities.
Section 3: Experimental Protocol Example
This section provides a robust starting protocol for a Suzuki-Miyaura coupling reaction.
Protocol: Synthesis of Ethyl 3-amino-2-chloro-6-(4-methoxyphenyl)isonicotinate
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Equivalents |
| This compound | 235.07 | 1.0 | 235 mg | 1.0 |
| 4-Methoxyphenylboronic acid | 151.96 | 1.2 | 182 mg | 1.2 |
| Pd(OAc)₂ (Palladium(II) Acetate) | 224.50 | 0.02 | 4.5 mg | 0.02 |
| SPhos (Ligand) | 410.47 | 0.04 | 16.4 mg | 0.04 |
| K₃PO₄ (Potassium Phosphate) | 212.27 | 3.0 | 637 mg | 3.0 |
| 1,4-Dioxane/Water (10:1) | - | - | 5.0 mL | - |
Step-by-Step Methodology:
-
Vessel Preparation: To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound, 4-methoxyphenylboronic acid, and potassium phosphate.
-
Inert Atmosphere: Seal the vessel with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[5]
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium(II) acetate and SPhos ligand.
-
Solvent Addition: Add the 1,4-dioxane/water solvent mixture via syringe.
-
Reaction: Place the vessel in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
References
-
Buchwald–Hartwig amination - Wikipedia. Wikipedia. [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
-
Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides. ACS Green Chemistry Institute. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Yoneda Labs. [Link]
-
Suzuki Coupling - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - Beilstein Journal of Organic Chemistry. Beilstein Journal of Organic Chemistry. [Link]
-
The Suzuki Reaction - Andrew G. Myers Research Group, Harvard University. Harvard University. [Link]
-
Ethyl 3-aminocrotonate - PubChem. National Institutes of Health. [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
-
Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases - Oriental Journal of Chemistry. Oriental Journal of Chemistry. [Link]
-
Development of 5-Amino-2,4,6-triiodoisophthalic Acid Derivatives for Carbamoylation of Amino Acids - PMC, NIH. National Institutes of Health. [Link]
-
(R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID - Organic Syntheses. Organic Syntheses. [Link]
-
Purification of derivatives of 2-amino-3H-phenoxazin-3-one using CPC | Request PDF - ResearchGate. ResearchGate. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. guidechem.com [guidechem.com]
- 11. Development of 5‐Amino‐2,4,6‐triiodoisophthalic Acid Derivatives for Carbamoylation of Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Side Reactions in the Synthesis and Use of Ethyl 3-amino-2,6-dichloroisonicotinate
Welcome to the Technical Support Center for "Ethyl 3-amino-2,6-dichloroisonicotinate." This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot potential side reactions encountered during the synthesis, purification, and application of this versatile building block. Our goal is to provide you with the expertise and field-proven insights necessary to optimize your experimental outcomes.
Introduction
This compound is a key intermediate in the synthesis of a variety of biologically active molecules. Its trifunctional nature, possessing an amino group, two reactive chloro substituents, and an ethyl ester, offers a wide range of synthetic possibilities. However, this same reactivity can also lead to the formation of undesired side products. This guide provides a structured, question-and-answer-based approach to identifying, understanding, and mitigating these common side reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing a significant amount of a more polar impurity during the synthesis/work-up of this compound. What could it be?
A1: The most probable culprit is the hydrolysis of the ethyl ester to the corresponding carboxylic acid, 3-amino-2,6-dichloroisonicotinic acid.
This is a common issue, particularly if your reaction or work-up conditions involve strong acids or bases, or prolonged exposure to aqueous environments, especially at elevated temperatures.
Causality and Mechanism:
The ester functional group is susceptible to nucleophilic attack. Under basic conditions, hydroxide ions can directly attack the carbonyl carbon of the ester. Under acidic conditions, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and thus more susceptible to attack by water.
Troubleshooting Guide:
| Symptom | Potential Cause | Recommended Action |
| Appearance of a highly polar spot on TLC that stains with acid/base indicators. | Hydrolysis of the ethyl ester. | - During Reaction: If possible, use anhydrous conditions. If an aqueous base is required, use it at low temperatures and for the shortest possible time. - During Work-up: Perform aqueous washes with cold, saturated sodium bicarbonate solution and brine. Minimize the time the product is in contact with the aqueous phase. Dry the organic layer thoroughly with a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate) before solvent evaporation. |
| Low yield of the desired ethyl ester. | Significant hydrolysis has occurred. | - Purification: The carboxylic acid can often be separated from the ester by column chromatography, though tailing may be an issue. Alternatively, an acidic or basic extraction can be employed to separate the two compounds. - Re-esterification: If the carboxylic acid is the major product, it can be isolated and re-esterified using standard methods (e.g., Fischer esterification with ethanol and a catalytic amount of strong acid). |
Q2: During purification by column chromatography, I'm seeing a new, less polar spot appearing, and my overall yield is decreasing. What's happening?
A2: This could be due to the reaction of the amino group with the silica gel, or potentially a dimerization reaction.
The amino group of this compound is nucleophilic and can interact with the acidic surface of silica gel. In some cases, this can lead to decomposition or irreversible adsorption. While less common, dimerization through various mechanisms can also lead to less polar byproducts.
Troubleshooting Guide:
| Symptom | Potential Cause | Recommended Action |
| Streaking on the TLC plate and poor recovery from the column. | Interaction with silica gel. | - Deactivate Silica Gel: Pre-treat the silica gel with a small percentage of a neutral or basic modifier, such as triethylamine or ammonia in the eluent system. A common practice is to use a mobile phase containing 0.1-1% triethylamine. - Alternative Stationary Phases: Consider using a less acidic stationary phase, such as neutral alumina or a polymer-based resin. |
| A new, less polar spot that is not the starting material. | Possible dimerization. | - Concentration: Avoid highly concentrated solutions for prolonged periods. - Temperature: Keep the temperature low during purification and storage. - Inert Atmosphere: Store the compound under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative dimerization. |
Q3: I'm attempting a reaction to substitute one of the chloro groups, but I'm getting a mixture of mono- and di-substituted products, along with unreacted starting material. How can I improve the selectivity?
A3: Achieving mono-substitution on the 2,6-dichloropyridine core can be challenging due to the similar reactivity of the two chlorine atoms.[1][2] The introduction of the first substituent can also electronically deactivate the ring, making the second substitution more difficult.
Troubleshooting Workflow for Selective Mono-substitution:
Caption: Workflow for troubleshooting poor selectivity in mono-substitution reactions.
Q4: After hydrolysis of the ester to the carboxylic acid, I'm trying to perform a subsequent reaction, but I'm observing gas evolution and loss of my desired product upon heating. What is the likely cause?
A4: You are likely observing the decarboxylation of 3-amino-2,6-dichloroisonicotinic acid.
Pyridinecarboxylic acids, particularly when activated by certain substituents, can undergo decarboxylation upon heating. The amino group at the 3-position can facilitate this process.
Mechanism of Decarboxylation:
Caption: Simplified mechanism of decarboxylation.
Preventative Measures:
| Problem | Recommended Action |
| Unwanted decarboxylation upon heating. | - Temperature Control: If possible, perform subsequent reactions at lower temperatures. - Protecting Groups: Consider protecting the carboxylic acid as a more stable ester or amide if high temperatures are required for other transformations. - One-Pot Procedures: If feasible, try to avoid isolating the free carboxylic acid and proceed directly to the next step. |
Potential Side Reaction Pathways: A Visual Guide
The following diagram illustrates the main potential side reaction pathways for this compound.
Sources
Technical Support Center: Reaction Condition Optimization for Ethyl 3-amino-2,6-dichloroisonicotinate
Welcome to the technical support center for the synthesis and optimization of Ethyl 3-amino-2,6-dichloroisonicotinate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the challenges of its synthesis.
The synthesis of this compound typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction. The electron-deficient nature of the pyridine ring, further activated by the two chlorine atoms, facilitates the introduction of the amino group. However, achieving high yield and purity requires careful control of reaction parameters. This guide will provide the expertise to optimize your reaction conditions and troubleshoot common issues.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of this compound.
Question 1: My reaction shows low conversion to the desired product, with a significant amount of starting material remaining. What are the likely causes and how can I improve the yield?
Answer:
Low conversion is a common issue in nucleophilic aromatic substitution reactions on pyridine rings. Several factors could be at play:
-
Insufficient Reaction Temperature: SNAr reactions on less activated or sterically hindered pyridine rings often require elevated temperatures to overcome the activation energy barrier. If you are running the reaction at room temperature or a slightly elevated temperature, consider increasing it. A good starting point for optimization is in the range of 80-120 °C.
-
Inadequate Reaction Time: The reaction may simply not have been allowed to proceed to completion. Monitor the reaction progress using an appropriate analytical technique such as TLC, LC-MS, or GC-MS. Extend the reaction time until no further consumption of the starting material is observed.
-
Suboptimal Solvent Choice: The choice of solvent is critical for SNAr reactions. Polar aprotic solvents like DMF, DMAc, or NMP are generally preferred as they can effectively solvate the cation of the nucleophile and stabilize the charged intermediate (Meisenheimer complex), thereby accelerating the reaction. If you are using a less polar solvent, switching to one of these may significantly improve your conversion.
-
Weak Nucleophile: While ammonia is a common source for the amino group, its nucleophilicity can be a limiting factor. Using a more potent aminating agent, or increasing the concentration of aqueous ammonia, can enhance the reaction rate.
-
Poor Solubility of Starting Material: If the starting material, Ethyl 2,6-dichloroisonicotinate, is not fully dissolved in the reaction solvent, the reaction will be slow and incomplete. Ensure complete dissolution, if necessary by gently warming the mixture before initiating the reaction.
Troubleshooting Workflow for Low Conversion
Caption: Troubleshooting workflow for low reaction conversion.
Question 2: I am observing the formation of a significant amount of a di-aminated byproduct. How can I improve the selectivity for the mono-aminated product?
Answer:
The formation of a di-aminated byproduct, Ethyl 3,6-diamino-2-chloroisonicotinate, can occur if the reaction conditions are too harsh or if the stoichiometry is not carefully controlled. Here’s how to address this issue:
-
Control Stoichiometry: Use a limited amount of the aminating agent. A slight excess (e.g., 1.1 to 1.5 equivalents) is often sufficient. A large excess will drive the reaction towards di-substitution.
-
Lower the Reaction Temperature: Higher temperatures can favor the less selective di-amination. Once you have established conditions for good conversion, try to lower the temperature in increments of 10 °C to find the optimal balance between reaction rate and selectivity.
-
Reduce Reaction Time: As the mono-aminated product forms, it can compete with the starting material for the remaining aminating agent. By stopping the reaction as soon as the starting material is consumed (monitored by TLC or LC-MS), you can minimize the formation of the di-substituted product.
Question 3: My final product is difficult to purify and appears to contain persistent impurities. What are some effective purification strategies?
Answer:
Purification of this compound can be challenging due to the presence of unreacted starting material, the di-aminated byproduct, and potentially other side products.
-
Column Chromatography: This is often the most effective method for separating the desired product from impurities with different polarities. A silica gel column with a gradient elution system of hexanes and ethyl acetate is a good starting point. The polarity of the eluent can be fine-tuned based on TLC analysis.
-
Recrystallization: If the crude product is obtained as a solid, recrystallization can be a highly effective purification technique. Experiment with different solvent systems. A common approach is to dissolve the crude product in a hot solvent in which it is soluble (e.g., ethanol, isopropanol) and then allow it to cool slowly. The pure product should crystallize out, leaving the impurities in the mother liquor.
-
Acid-Base Extraction: The basicity of the amino group can be exploited for purification. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous acid (e.g., 1M HCl). The amino-containing compounds will be protonated and move to the aqueous layer. The organic layer containing non-basic impurities can be discarded. The aqueous layer can then be basified (e.g., with NaHCO₃ or NaOH) to deprotonate the desired product, which can then be extracted back into an organic solvent.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for the regioselective amination at the 3-position?
The pyridine ring is electron-deficient, which facilitates nucleophilic attack. Nucleophilic aromatic substitution on pyridines is most favorable at the C-2 and C-4 positions because the negative charge in the intermediate can be delocalized onto the electronegative nitrogen atom through resonance, which provides significant stabilization.[1][2] However, in the case of Ethyl 2,6-dichloroisonicotinate, the substitution occurs at the 3-position. This is likely due to the directing effect of the existing substituents and the specific reaction mechanism employed. While SNAr is a possibility, a reaction mechanism involving an initial addition-elimination or a metal-catalyzed process could favor substitution at the 3-position.
Q2: Can I use other aminating agents besides aqueous ammonia?
Yes, other aminating agents can be used, and their choice may influence the reaction outcome. For instance, using a protected amine followed by deprotection can sometimes offer better control and milder reaction conditions. Palladium-catalyzed amination reactions using ligands like BINAP or DavePhos have been successfully applied to dichloroquinolines and may be applicable here, potentially offering different selectivity.[3]
Q3: What are the key safety precautions to consider during this synthesis?
-
Dichlorinated Pyridines: These compounds can be irritants and are harmful if swallowed or inhaled. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Ammonia: Concentrated aqueous ammonia is corrosive and has a pungent, irritating odor. Work in a fume hood and avoid inhaling the vapors.
-
High Temperatures and Pressures: If the reaction is conducted in a sealed vessel at elevated temperatures, there is a risk of pressure buildup. Use a vessel that is rated for the expected temperature and pressure, and use a blast shield.
-
Solvents: Organic solvents like DMF and DMAc have their own specific hazards. Consult the Safety Data Sheet (SDS) for each solvent before use.
Optimized Protocol (Representative)
This protocol is based on analogous amination reactions of dichlorinated pyridine esters and should be optimized for your specific setup.[4]
Materials:
-
Ethyl 2,6-dichloroisonicotinate
-
Aqueous ammonia (28-30%)
-
Dioxane
-
Ethyl acetate
-
Saturated brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for elution
Procedure:
-
Reaction Setup: In a sealed pressure vessel, dissolve Ethyl 2,6-dichloroisonicotinate (1.0 eq) in dioxane.
-
Addition of Aminating Agent: Add aqueous ammonia (5.0 eq) to the solution.
-
Reaction: Seal the vessel and heat the mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the solvent and excess ammonia.
-
Extraction: Dissolve the residue in ethyl acetate and wash with saturated brine. Separate the organic layer, dry it over anhydrous MgSO₄, and filter.
-
Purification: Concentrate the organic layer under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.
Reaction Workflow Diagram
Caption: Step-by-step workflow for the synthesis of this compound.
Data Summary
The following table provides representative data for analogous amination reactions. Actual yields for the synthesis of this compound may vary and should be optimized.
| Starting Material | Product | Reagents | Solvent | Yield (%) | Reference |
| Ethyl 4,6-dichloronicotinate | Ethyl 4-amino-6-chloronicotinate | NH₃ (aq) | Dioxane | 75-85 | [4] |
References
-
Arterburn, J. B., Rao, K. V., Ramdas, R., & Dible, B. R. (2001). Catalytic amination of 2-substituted pyridines with hydrazine derivatives. Organic letters, 3(9), 1351–1354. [Link]
-
Deshmukh, M. B. (2017). How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring? ResearchGate. [Link]
- Gooßen, L. J., & Paetzold, J. (2001). Selective Palladium-Catalyzed Aminations on Dichloropyridines. Tetrahedron, 57(32), 7027-7034.
-
LibreTexts Chemistry. (2023). Nucleophilic Aromatic Substitution on Pyridine. [Link]
-
MDPI. (2013). Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines. Molecules, 18(2), 2096-2109. [Link]
-
Organic Chemistry Portal. (2024). Amine synthesis by reductive amination (reductive alkylation). [Link]
-
YouTube. (2019, January 19). nucleophilic aromatic substitutions. [Link]
-
YouTube. (2023, April 14). Amines Part 8 - Nucleophilic Aromatic Substitution of Pyridine. [Link]
Sources
Technical Support Center: Catalyst Selection for Ethyl 3-amino-2,6-dichloroisonicotinate
Welcome to the technical support center dedicated to addressing catalyst selection challenges for reactions involving Ethyl 3-amino-2,6-dichloroisonicotinate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing catalytic cross-coupling reactions with this versatile but challenging substrate. Our focus is on explaining the causality behind experimental choices to empower you to troubleshoot effectively and achieve your synthetic goals.
Frequently Asked Questions (FAQs)
Q1: What are the primary catalytic challenges associated with this compound?
This substrate presents a multi-faceted challenge for catalyst selection due to its electronic and structural features. The primary issues are:
-
Two Active Sites: The molecule has two C-Cl bonds at the 2- and 6-positions of the pyridine ring, creating a challenge in achieving selective mono-functionalization versus di-functionalization.
-
Inert C-Cl Bonds: Aryl chlorides are significantly less reactive than the corresponding bromides or iodides, requiring highly active catalyst systems to facilitate the rate-determining oxidative addition step.[1][2]
-
Regioselectivity: The electronic environment of the two chlorine atoms is different. The C2-Cl bond is generally more activated towards oxidative addition due to electronic effects from the pyridine nitrogen, making it the more reactive site in many palladium-catalyzed reactions like the Buchwald-Hartwig amination.[3][4]
-
Potential Ligand Poisoning: The presence of the pyridine nitrogen and the exocyclic amino group can lead to coordination with the metal center, potentially inhibiting catalytic activity if not properly managed.
Q2: Which catalytic reactions are most suitable for functionalizing this molecule?
The most robust and widely applied methods for modifying this compound are palladium-catalyzed cross-coupling reactions. These include:
-
Buchwald-Hartwig Amination: For the formation of C-N bonds, coupling the substrate with primary or secondary amines.[3][5] This is a critical transformation for building complex nitrogen-containing scaffolds.
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds by coupling with boronic acids or esters. This is often the go-to method for introducing new aryl or alkyl groups.[1][6]
-
Sonogashira Coupling: For forming C-C triple bonds by coupling with terminal alkynes, typically requiring a palladium catalyst and a copper(I) co-catalyst.[7]
Q3: How can I control the reaction to achieve selective mono-substitution versus di-substitution?
Controlling the level of substitution is a classic challenge with di-halogenated substrates. The outcome is primarily dictated by stoichiometry and reaction conditions.
-
For Mono-substitution: Use the dichloropyridine substrate in a slight excess relative to the coupling partner (e.g., 1.1-1.5 equivalents) or maintain a strict 1:1 molar ratio.[1] Lowering the reaction temperature can also enhance selectivity for the mono-adduct, albeit potentially requiring longer reaction times.[1]
-
For Di-substitution: Use an excess of the coupling partner. A common starting point is 2.2 to 2.5 equivalents of the nucleophile (e.g., boronic acid or amine) to drive the reaction to completion.[1][3]
Q4: What are the essential components of a catalyst system for activating the C-Cl bonds on this substrate?
A successful catalytic system for this substrate requires careful selection of four key components:
-
Palladium Source: Modern, well-defined palladium(II) precatalysts (e.g., Buchwald G3 or G4 precatalysts) are highly recommended.[8][9] They offer superior stability, reliability, and generate the active Pd(0) species more cleanly and efficiently than traditional sources like Pd(OAc)₂ or Pd₂(dba)₃.[8][9]
-
Ligand: This is the most critical component for activating C-Cl bonds. The ligand must be both sterically bulky and electron-rich .[2][10] This combination increases the electron density on the palladium center, which lowers the activation energy for the difficult oxidative addition step with the C-Cl bond.[2]
-
Base: The choice of base is crucial and substrate-dependent.[11] Strong, non-nucleophilic bases are often required. Common choices include sodium tert-butoxide (NaOtBu) for Buchwald-Hartwig aminations and potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) for Suzuki couplings.[11][12]
-
Solvent: Aprotic polar solvents are generally preferred. 1,4-Dioxane, toluene, and tetrahydrofuran (THF) are common choices.[1][13] It is absolutely critical that all solvents are rigorously degassed to remove oxygen, which can irreversibly oxidize and deactivate the Pd(0) catalyst.[1][10]
Troubleshooting Guide: Common Catalyst-Related Issues
Problem 1: Low or No Yield / Stalled Reaction
This is the most frequent issue encountered, particularly given the inertness of the C-Cl bonds. A systematic approach is required to diagnose the root cause.
The energy barrier for oxidative addition into a C(sp²)-Cl bond is high.[2] Your chosen catalyst system may not be active enough to overcome this barrier under the current conditions.
-
Solution: Upgrade to a More Robust Catalyst System.
-
Ligand Selection: Switch to a more electron-rich and sterically hindered phosphine ligand. Ligands from the Buchwald family, such as XPhos , SPhos , or RuPhos , are specifically designed for challenging couplings and are excellent starting points.[10][14] The steric bulk facilitates reductive elimination and promotes the formation of the active monoligated Pd(0) species.[2]
-
Use a Precatalyst: If you are using a simple palladium salt like Pd(OAc)₂, switch to a stable, well-defined precatalyst such as XPhos Pd G3 or SPhos Pd G4 . These complexes ensure efficient and reliable generation of the active catalyst, avoiding issues with impure traditional palladium sources.[8]
-
The base and solvent play a critical role in the catalytic cycle, influencing everything from reagent solubility to the rate of key steps like transmetalation or amine deprotonation.[13]
-
Solution: Screen Bases and Solvents.
-
Base Screening: If using a carbonate (e.g., K₂CO₃), consider switching to a stronger base like K₃PO₄ for Suzuki couplings or a strong alkoxide like NaOtBu or LiHMDS for Buchwald-Hartwig aminations.[3][11] The solubility of the base is also a critical factor.[11]
-
Solvent Choice: Ensure your reagents are soluble in the chosen solvent. A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) with a small amount of water is often beneficial for Suzuki couplings to aid in dissolving the inorganic base.[10][12] For aminations, strictly anhydrous conditions are typically required.[3]
-
Degassing is Mandatory: Oxygen is a potent poison for Pd(0) catalysts, leading to the formation of inactive palladium black.[10][11] Degas your solvent thoroughly (e.g., by sparging with argon or nitrogen for 20-30 minutes) and maintain a positive inert gas pressure throughout the reaction setup and duration.
-
Cleavage of the C-Cl bond requires significant energy input.
-
Solution: Increase Reaction Temperature.
-
Most cross-coupling reactions with aryl chlorides require elevated temperatures, often in the range of 80-120 °C.[7] If your reaction is sluggish at a lower temperature, incrementally increase it.
-
Consider using microwave irradiation, which can dramatically accelerate the reaction by efficiently heating the polar solvent mixture, sometimes allowing for lower overall reaction times.[1]
-
Troubleshooting Workflow for Low-Yield Reactions
Caption: Systematic workflow for diagnosing and solving low-yield cross-coupling reactions.
Problem 2: Formation of Side Products
The appearance of unexpected products points to competing reaction pathways that are out-pacing the desired transformation.
This side reaction, where a chlorine atom is replaced by a hydrogen atom, becomes competitive if the transmetalation or amine-binding step of the catalytic cycle is slow relative to catalyst decomposition pathways.[10]
-
Solution: Accelerate the Catalytic Cycle.
-
Optimize Ligand/Base Combination: A more active ligand can accelerate oxidative addition, while a stronger or more soluble base can speed up the subsequent steps.[10] This minimizes the time the palladium intermediate spends in a state where it can undergo decomposition.
-
Check Water Content: For Suzuki couplings, ensure there isn't an excessive amount of water, which can be a proton source. For Buchwald-Hartwig aminations, ensure strictly anhydrous conditions.
-
This is particularly common with boronic acids in Suzuki reactions, resulting in a biaryl product derived from two molecules of the boronic acid.
-
Solution: Eliminate Oxygen and Control Stoichiometry.
-
Rigorous Degassing: Homocoupling is often initiated by oxidative processes involving residual oxygen, which can regenerate Pd(II) species that promote this side reaction.[6] Re-evaluate and improve your degassing procedure.
-
Use a Precatalyst: Modern precatalysts are less prone to side reactions during the initial catalyst activation phase compared to in situ systems using Pd(II) salts.[6][8]
-
Experimental Protocols & Data
Protocol 1: Selective Mono-Amination (Buchwald-Hartwig)
This protocol provides a robust starting point for the selective coupling of a primary amine at the more reactive C2 position.
Reaction Scheme: (Illustrative scheme showing this compound reacting with a generic primary amine R-NH₂ to yield the C2-aminated product)
Materials:
-
This compound (1.1 equiv)
-
Primary or Secondary Amine (1.0 equiv)
-
XPhos Pd G3 (2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.5 equiv)
-
Anhydrous Toluene (to achieve ~0.1 M concentration)
Procedure:
-
Inert Atmosphere: In a glovebox or under a positive pressure of argon, add the XPhos Pd G3 precatalyst, sodium tert-butoxide, and this compound to a dry Schlenk flask equipped with a magnetic stir bar.
-
Reagent Addition: Remove the flask from the glovebox. Add the anhydrous toluene via syringe, followed by the amine coupling partner.
-
Reaction: Seal the Schlenk flask and place it in a preheated oil bath at 100 °C. Stir the mixture vigorously.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up: Once the starting material is consumed, cool the flask to room temperature. Quench the reaction by carefully adding water. Dilute with an organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via column chromatography on silica gel to isolate the desired mono-aminated product.
Table 1: Recommended Starting Conditions for Cross-Coupling Reactions
| Parameter | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination |
| Substrate | This compound | This compound |
| Coupling Partner | Aryl/Alkyl Boronic Acid or Ester | Primary/Secondary Amine |
| Pd Source | XPhos Pd G3 or SPhos Pd G4 | RuPhos Pd G3 or XPhos Pd G3 |
| Catalyst Loading | 1-3 mol% | 2-5 mol% |
| Ligand | (Included in Precatalyst) | (Included in Precatalyst) |
| Base | K₃PO₄ or Cs₂CO₃ (2.0-3.0 equiv) | NaOtBu or LHMDS (1.5-2.5 equiv) |
| Solvent | 1,4-Dioxane/H₂O (e.g., 5:1) or Toluene | Toluene or 1,4-Dioxane (Anhydrous) |
| Temperature | 90-110 °C | 100-120 °C |
Mechanistic Visualization
Understanding the catalytic cycle is key to rational troubleshooting. The following diagram illustrates the generally accepted mechanism for palladium-catalyzed cross-coupling reactions.
General Palladium Cross-Coupling Catalytic Cycle
Caption: The catalytic cycle involves oxidative addition, a key step with C-Cl bonds.
References
- Benchchem. (2025). Technical Support Center: Optimizing Suzuki Coupling for Dichloropyridines.
- Benchchem. (2025).
-
Giri, R., et al. (2011). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research. [Link]
- Benchchem. (2025). Troubleshooting common issues in reactions involving 2,6-Dichloropyridine.
- Sigma-Aldrich. Cross-Coupling Reaction Manual: Desk Reference.
- White Rose Research Online.
- Benchchem.
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
ResearchGate. (2015). Palladium-Catalyzed Suzuki Cross-Coupling of 2-Halo-Deazapurines with Potassium Organotrifluoroborate Salts in the Regioselective Synthesis of Imidazo[4,5-b]pyridine Analogues. [Link]
-
Institut Kimia Malaysia. (2021). A Mini Review on the Effects of Bases, Catalyst Loadings, Temperatures and Solvents in the Stille Cross-Coupling Reaction using Palladium Catalyst. [Link]
-
ResearchGate. (2014). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
University of Groningen. (2019). The Buchwald–Hartwig Amination After 25 Years. [Link]
- Benchchem. (2025).
-
Organic Chemistry Frontiers. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. ikm.org.my [ikm.org.my]
- 14. research.rug.nl [research.rug.nl]
Technical Support Center: Troubleshooting Byproduct Formation in the Synthesis of Ethyl 3-amino-2,6-dichloroisonicotinate
This guide is designed for researchers, chemists, and drug development professionals working with Ethyl 3-amino-2,6-dichloroisonicotinate. As a critical building block in pharmaceutical synthesis, ensuring its purity is paramount.[1] This document provides in-depth, experience-driven answers to common issues related to byproduct formation during its synthesis and handling, focusing on identification, root cause analysis, and mitigation strategies.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My post-reaction analysis (TLC/HPLC) shows a new, more polar spot/peak that wasn't present in my starting materials. What is its likely identity?
A: The most probable identity of this highly polar byproduct is the corresponding carboxylic acid, 3-amino-2,6-dichloroisonicotinic acid, formed via hydrolysis of the ethyl ester.
Causality and Explanation: The ethyl ester functional group in your target molecule is susceptible to hydrolysis, a reaction with water that cleaves the ester bond to form a carboxylic acid and ethanol.[2] This reaction can be catalyzed by the presence of either acid or base. Trace amounts of water in your solvents or reagents, or atmospheric moisture ingress during a prolonged reaction at elevated temperatures, are often sufficient to cause partial hydrolysis. Carboxylic acids are significantly more polar than their corresponding esters, which explains the lower retention time on reverse-phase HPLC or the lower Rf value on normal-phase TLC.
Troubleshooting Protocol:
-
Confirmation of Identity:
-
LC-MS Analysis: The most direct method. The expected [M-H]⁻ ion for the hydrolyzed acid (C₇H₄Cl₂N₂O₂) would have an m/z of approximately 205.9, a decrease of 28 Da from the ethyl ester product (loss of C₂H₄).
-
¹H NMR Spectroscopy: In the NMR spectrum of the impurity, the characteristic signals for the ethyl group (a quartet around 4.4 ppm and a triplet around 1.4 ppm) will be absent. The aromatic and amine proton signals will likely remain, though they may experience a slight shift.
-
-
Mitigation Strategies:
-
Anhydrous Conditions: Ensure all solvents (e.g., Toluene, THF) and reagents are rigorously dried before use.[3] Consider performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent exposure to atmospheric moisture.[4]
-
Control pH: If your reaction conditions are acidic or basic, be aware that this will accelerate the rate of hydrolysis.[5] Neutralize the reaction mixture promptly during workup.
-
Temperature and Time: Minimize reaction time and temperature where possible, as prolonged heat can promote hydrolysis.
-
Q2: I've isolated a significant impurity with a molecular weight roughly double that of my target compound. What could this be?
A: An impurity with approximately double the mass strongly suggests the formation of a dimer.
Causality and Explanation: Aromatic amines, particularly aminopyridines, are known to undergo oxidative dimerization.[6][7] This can be promoted by trace metals, air (oxygen), or other oxidizing agents present in the reaction mixture. The dimerization can occur through various coupling mechanisms, such as the formation of an azo-bridge (-N=N-) or a C-C bond between two molecules. Such reactions are complex and can lead to a mixture of dimeric isomers. Studies on aminopyridines have shown they can undergo peculiar dimerization processes, sometimes involving halogenation as well.[8][9]
Potential Dimerization Pathway
Caption: Fig 1. Conceptual pathway for oxidative dimerization.
Troubleshooting Protocol:
-
Structural Elucidation:
-
High-Resolution Mass Spectrometry (HRMS): Obtain an accurate mass to determine the elemental formula of the byproduct.
-
NMR Spectroscopy (¹H, ¹³C, HMBC, HSQC): Advanced 2D NMR techniques will be crucial to piece together the structure of the dimer and identify the linkage point between the two monomer units.
-
FTIR Spectroscopy: Look for changes in the N-H stretching region or the appearance of new bands (e.g., N=N stretch) that could indicate the type of linkage.
-
-
Mitigation Strategies:
-
Inert Atmosphere: Rigorously exclude oxygen from the reaction by sparging solvents with nitrogen or argon and maintaining an inert atmosphere throughout the process.
-
Antioxidants/Radical Scavengers: In some cases, adding a small amount of a radical scavenger like BHT (Butylated hydroxytoluene) can suppress oxidative side reactions.
-
Metal Sequestration: If trace metal catalysis is suspected, consider adding a chelating agent like EDTA during workup or using purified, metal-free reagents.
-
Q3: My reaction has gone to completion, but I'm observing poor yield and multiple unidentified spots on my TLC. What are some less common byproducts I should consider?
A: Beyond hydrolysis and dimerization, you should consider byproducts arising from reactions of the chloro- and amino- substituents, or potential decarboxylation under harsh conditions.
Causality and Explanation: The 2,6-dichloro substitution pattern makes the pyridine ring highly electron-deficient, which can influence reactivity.
-
Displacement of Chlorine: While typically stable, the chloro groups can be susceptible to nucleophilic substitution by other species in the reaction mixture (e.g., amines, alcohols) under forcing conditions (high temperature, strong base).
-
Reaction at the Amino Group: The amino group can react with electrophiles. For instance, if acyl chlorides are used in a prior step or as reagents, acylation of the 3-amino group could occur.
-
Decarboxylation: If the ester is first hydrolyzed to the isonicotinic acid, this acid can potentially undergo decarboxylation (loss of CO₂) upon strong heating. The key for this reaction is typically a carbonyl group beta to the carboxylic acid, which is not present here, making it less likely but possible under pyrolytic conditions.[10] The resulting molecule would be 3-amino-2,6-dichloropyridine.
Troubleshooting Workflow
Caption: Fig 2. Logical workflow for complex byproduct analysis.
Q4: How do I develop a reliable analytical method to separate and identify these potential byproducts?
A: A gradient Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method coupled with a Mass Spectrometer (MS) is the gold standard for this type of analysis. [1][11]
Method Development Protocol:
-
Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size). This will provide good retention for your moderately polar target molecule.
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) in Water. The acid modifier improves peak shape for the basic pyridine nitrogen.
-
Solvent B: Acetonitrile or Methanol.
-
-
Initial Gradient:
-
Start with a shallow gradient, for example: 5% B to 95% B over 20 minutes. This broad gradient will help elute all components and give a good initial separation profile.
-
-
Detection:
-
UV/DAD: Monitor at multiple wavelengths. Pyridine derivatives typically have strong absorbance around 254 nm and 280 nm. A Diode Array Detector (DAD) will provide UV spectra for each peak, aiding in peak purity assessment.
-
MS: Use an electrospray ionization (ESI) source in both positive and negative ion modes to get molecular weight information for all eluting peaks.
-
-
Optimization: Based on the initial chromatogram, adjust the gradient to improve the resolution between your main peak and the identified impurities. For example, if the hydrolyzed acid elutes too early, you can hold the initial low percentage of Solvent B for a few minutes.
Data Summary for Byproduct Identification:
| Potential Byproduct | Expected MW | Analytical Signature | Mitigation Priority |
| 3-Amino-2,6-dichloroisonicotinic acid | 206.0 | More polar (earlier elution in RP-HPLC). Loss of ethyl signals in ¹H NMR. | High (Control water content) |
| Dimer Species | ~468.1 | Less polar (later elution). Complex NMR, MW ~2x product. | High (Use inert atmosphere) |
| 3-Amino-2,6-dichloropyridine | 162.0 | Less polar. Absence of ester and acid signals in NMR/IR. | Medium (Avoid high heat) |
| Transesterification Product (e.g., Methyl ester) | 221.0 | Similar polarity. Presence of methyl singlet (~3.9 ppm) instead of ethyl signals in ¹H NMR. | Medium (Use pure solvents) |
References
-
Kukkonen, E., et al. (2020). Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. Crystal Growth & Design. Available at: [Link]
-
Pharmaffiliates. (n.d.). Pyridine Derivatives and Impurity Standards for Pharma R&D. Retrieved from [Link]
-
Kukkonen, E., et al. (2020). Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. ResearchGate. Available at: [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]
-
De, S., et al. (2022). One-Pot Synthesis of Substituted 2-Amino Isonicotinic Acids: Reminiscent of the Guareschi-Thorpe Condensation. Journal of Organic Chemistry. Available at: [Link]
-
ATSDR. (n.d.). Analytical Methods for Pyridine. Retrieved from [Link]
-
Dyachenko, V. D., et al. (2021). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. ACS Omega. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]
-
MDPI. (2022). 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. Molecules. Available at: [Link]
-
Royal Society of Chemistry. (2005). Ionization dynamics of aminopyridine dimer: a direct ab initio molecular dynamics (MD) study. Physical Chemistry Chemical Physics. Available at: [Link]
-
ACS Publications. (2016). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews. Available at: [Link]
-
ResearchGate. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate. Available at: [Link]
-
OSHA. (1991). Pyridine. Retrieved from [Link]
-
ResearchGate. (2013). Synthesis of 2-substituted pyridines from pyridine N-oxides. ARKIVOC. Available at: [Link]
-
ResearchGate. (2023). A possible mechanism for the synthesis of substituted pyridines. ResearchGate. Available at: [Link]
-
Denmark Group, UIUC. (2014). DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES. Retrieved from [Link]
-
Bulletin of the Karaganda university. (2020). Interaction of Isonicotinic Acid Hydrazide with Carboxylic Acid Anhydrides. Chemistry Series. Available at: [Link]
-
Wikipedia. (n.d.). Isonicotinic acid. Retrieved from [Link]
-
ResearchGate. (2012). Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. Medicinal Chemistry Research. Available at: [Link]
- Google Patents. (2017). CN106957262A - A kind of preparation method of ethyl nicotinate.
-
JETIR. (2019). Solvent Effect Alkali Catalysed Hydrolysis of Ethyl picolinate in Aquo-Acetone Medium. Journal of Emerging Technologies and Innovative Research. Available at: [Link]
-
PubChem. (n.d.). Ethyl isonicotinate. Retrieved from [Link]
- Google Patents. (2000). WO2000043364A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from acetone and ethyl cyanoacetate.
-
Khan Academy. (2014). Decarboxylation. Retrieved from [Link]
-
Chemguide. (n.d.). Hydrolysing Esters. Retrieved from [Link]
-
Oriental Journal of Chemistry. (2013). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Oriental Journal of Chemistry. Available at: [Link]
-
PubChem. (n.d.). ethyl-N-(6-amino-2,3-dichlorobenzyl)glycine. Retrieved from [Link]
-
Nanjing Bike Biotechnology Co., Ltd. (n.d.). 3-Amino-2-chloro-6-methyl-isonicotinic acid ethyl ester. Retrieved from [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. CN106957262A - A kind of preparation method of ethyl nicotinate - Google Patents [patents.google.com]
- 4. Page loading... [wap.guidechem.com]
- 5. jetir.org [jetir.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Ethyl 3-amino-2,6-dichloroisonicotinate
This technical support guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 3-amino-2,6-dichloroisonicotinate. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to address common challenges, with a primary focus on improving reaction yield and purity. Our approach is grounded in established chemical principles and field-proven insights to ensure you can navigate the complexities of this synthesis with confidence.
Introduction: The Challenge of Selective Amination
The synthesis of this compound typically involves the selective amination of a polychlorinated pyridine precursor, most commonly Ethyl 2,3,6-trichloroisonicotinate. The core challenge lies in achieving regioselective substitution at the C3 position while avoiding side reactions or the formation of isomeric impurities. The electron-withdrawing nature of the chlorine atoms and the ester group activates the pyridine ring for nucleophilic aromatic substitution, but controlling the position of amination can be difficult. Low yields are often attributed to a combination of factors including steric hindrance, competing side reactions, and suboptimal reaction conditions.
Frequently Asked Questions (FAQs)
Q1: My reaction yield for the amination of Ethyl 2,3,6-trichloroisonicotinate is consistently low. What are the most likely causes?
Low yields in this reaction can stem from several factors:
-
Incomplete Reaction: The reaction may not be reaching completion due to insufficient reaction time, low temperature, or inadequate mixing. Polychlorinated pyridines can be challenging substrates for amination, and the reaction may require prolonged heating to proceed to completion.
-
Side Reactions: The formation of byproducts is a common cause of low yields. Possible side reactions include the formation of diamino-substituted products, hydrolysis of the ester group, or reaction of the amine with the solvent.
-
Degradation of Starting Material or Product: The starting material or product may be unstable under the reaction conditions, leading to degradation and a lower yield of the desired product.
-
Purification Losses: The purification process, especially if it involves multiple steps, can lead to significant losses of the product.
Q2: I am observing the formation of multiple products in my reaction mixture. How can I improve the selectivity for the desired C3-aminated product?
Achieving high regioselectivity is a known challenge in the amination of polychlorinated pyridines. To favor the formation of this compound:
-
Choice of Aminating Agent: The nature of the aminating agent is crucial. Ammonia or a protected amine source is typically used. The choice of solvent and base can influence the reactivity and selectivity of the amination.
-
Reaction Temperature: Temperature plays a critical role in controlling selectivity. Lowering the reaction temperature may favor the formation of the thermodynamically more stable product, which is often the desired isomer. A temperature screening experiment is highly recommended.
-
Catalyst System: While not always necessary, the use of a catalyst, such as a palladium-based system, can sometimes improve selectivity in amination reactions. However, this also introduces complexity and potential for new side reactions. For this specific transformation, a metal-free approach is more common.
Q3: My reaction seems to stall and does not go to completion, even after extended reaction times. What can I do?
A stalled reaction can be frustrating. Here are a few troubleshooting steps:
-
Reagent Purity: Ensure the purity of your starting materials and reagents. Impurities in the Ethyl 2,3,6-trichloroisonicotinate or the aminating agent can inhibit the reaction.
-
Solvent Quality: The solvent should be dry and of high purity. The presence of water can lead to hydrolysis of the starting material or product.
-
Base Strength and Stoichiometry: If a base is used to scavenge the HCl formed during the reaction, ensure it is of appropriate strength and used in the correct stoichiometric amount. An excess of a strong base could lead to undesired side reactions.
-
Headspace Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that may consume starting materials or intermediates.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction | Increase reaction time and/or temperature. Monitor reaction progress by TLC or LC-MS. |
| Side product formation | Optimize reaction temperature. Consider a different aminating agent or solvent. | |
| Product degradation | Use milder reaction conditions. Minimize reaction time once the starting material is consumed. | |
| Poor Selectivity (Multiple Isomers) | Non-selective amination | Screen different solvents and bases. Lowering the reaction temperature can improve selectivity. |
| Steric hindrance effects | Consider using a less sterically hindered aminating agent if applicable. | |
| Reaction Stalls | Impure reagents | Purify starting materials and ensure the solvent is anhydrous. |
| Ineffective base | Use a non-nucleophilic base of appropriate strength, such as triethylamine or diisopropylethylamine. | |
| Difficult Purification | Co-eluting impurities | Optimize chromatographic conditions (e.g., solvent system, gradient). Consider recrystallization. |
| Product instability on silica gel | Use a less acidic stationary phase (e.g., alumina) or deactivate the silica gel with a small amount of triethylamine in the eluent. |
Experimental Protocols
Optimized Protocol for the Synthesis of this compound
This protocol is a generalized procedure based on common practices for selective amination of polychlorinated pyridines. Optimization may be required for your specific setup.
Materials:
-
Ethyl 2,3,6-trichloroisonicotinate
-
Ammonia (7 N solution in methanol)
-
Dioxane (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a sealed tube, add Ethyl 2,3,6-trichloroisonicotinate (1.0 eq).
-
Add anhydrous dioxane to dissolve the starting material.
-
Add a 7 N solution of ammonia in methanol (5.0 eq).
-
Seal the tube and heat the reaction mixture to 100 °C for 16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent and excess ammonia.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound.
Visualizing the Process
Reaction Workflow
Caption: A decision tree for troubleshooting low yield and purity issues.
References
-
Selective Amination of Polyhalogenated Pyridines: While a direct protocol for the target molecule is not provided, the principles of selective amination of similar substrates are discussed in
- Title: Environmentally Benign, Base-Promoted Selective Amination of Polyhalogen
- Source: ACS Omega, 2019
-
URL: [Link]
- Synthesis of Related Aminochloropyridines: This patent describes the synthesis of a structurally similar compound and highlights some of the challenges in such syntheses.
-
General Principles of Reductive Amination: For a broader understanding of amine synthesis, this resource is helpful, although it describes a different synthetic approach.
- Title: Reductive Amin
- Source: Master Organic Chemistry
-
URL: [Link]
Technical Support Center: Ethyl 3-amino-2,6-dichloroisonicotinate Purification
From the desk of the Senior Application Scientist
Welcome to the technical support guide for Ethyl 3-amino-2,6-dichloroisonicotinate. This resource is designed for chemists and researchers encountering challenges in the purification of this critical intermediate. The unique structure of this molecule—featuring a basic amino group, an ester, and two chlorine atoms on a pyridine ring—presents specific purification hurdles. This guide provides in-depth, experience-based solutions to common problems in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound that influence its purification?
A1: Understanding the physicochemical properties is the first step to designing a robust purification strategy. The molecule's behavior is dictated by a combination of its functional groups.
-
Basicity: The amino group (-NH2) on the pyridine ring is basic. This property is a primary cause of issues during silica gel chromatography, leading to strong adsorption and peak tailing.
-
Polarity: The presence of the amino and ethyl ester groups makes the molecule polar, influencing its solubility in various organic solvents.[1]
-
Stability: Halogenated pyridines can be sensitive to heat.[2][3] While specific data for this compound is limited, it is prudent to assume potential thermal instability and avoid prolonged exposure to high temperatures during solvent evaporation or distillation. Storage under an inert gas at 2–8 °C is recommended.[4]
A summary of its known properties is provided below:
| Property | Value | Source |
| Molecular Formula | C8H8Cl2N2O2 | [4][5] |
| Molecular Weight | 235.07 g/mol | [4][5] |
| Appearance | Likely a solid at room temperature | Inferred |
| Storage | 2–8 °C under inert gas | [4] |
Q2: What are the most common impurities I should expect from its synthesis?
A2: Impurities are typically related to the starting materials, side-products, or degradation. Common synthetic routes may result in the following impurities:
-
Unreacted Starting Materials: Depending on the specific synthesis, this could include precursors like 2,6-dichloroisonicotinic acid or its methyl ester.[5]
-
Isomeric Byproducts: Incomplete or non-selective reactions can lead to isomers that are often difficult to separate.
-
Hydrolysis Product: The ethyl ester is susceptible to hydrolysis back to the corresponding carboxylic acid, especially if exposed to acidic or basic aqueous conditions during workup.
-
Over-chlorination/Under-chlorination Products: If the synthesis involves chlorination of the pyridine ring, products with one or three chlorine atoms might be present.
Troubleshooting Purification Challenges
This section addresses specific experimental problems. The following workflow provides a general decision-making framework for purification.
Q3: My compound streaks badly on a silica gel column, leading to poor separation. What is happening and how can I fix it?
A3: This is the most common issue and is caused by the interaction between the basic amino group of your compound and the acidic silanol groups (-SiOH) on the surface of standard silica gel.[6][7] This strong interaction leads to irreversible adsorption or slow elution, resulting in significant peak tailing.
The Mechanism of Tailing: The lone pair of electrons on the amino group's nitrogen atom forms a strong hydrogen bond or an acid-base interaction with the acidic protons of the silica's silanol groups. This prevents the compound from eluting symmetrically. Metal ion impurities on the silica surface can also chelate the compound and worsen the effect.[8]
Solutions:
-
Mobile Phase Modifier: Add a small amount of a basic modifier to your eluent. This base will compete with your compound for the acidic sites on the silica gel.
-
Recommended: Start by adding 0.5-1% triethylamine (TEA) or ammonia (in methanol) to your solvent system (e.g., Hexane/Ethyl Acetate).
-
Causality: The TEA is a stronger base and will preferentially bind to the silanol groups, effectively "masking" them from your compound, which then elutes more symmetrically.
-
-
Use a Different Stationary Phase: If modifiers are not effective or are incompatible with your compound, consider an alternative stationary phase.
-
Neutral or Basic Alumina: Alumina is available in acidic, neutral, and basic grades. Basic alumina is an excellent alternative to silica for purifying basic compounds.[6][9]
-
Deactivated Silica: You can purchase commercially available "base-deactivated" silica gel columns designed specifically for purifying basic compounds.[9]
-
Q4: My product comes out of the column clean by TLC, but my NMR shows residual solvent that I can't remove under high vacuum. What should I do?
A4: This often happens with high-boiling point solvents used in chromatography, such as dimethylformamide (DMF), or when solvents like triethylamine (from the eluent) form a salt with your compound.
Solutions:
-
Azeotropic Removal: Dissolve your product in a volatile solvent like dichloromethane (DCM) or methanol and re-evaporate. Repeat this process 2-3 times. The volatile solvent can help to co-evaporate the higher-boiling impurity.
-
Trituration/Recrystallization: This is the most effective method. Find a solvent in which your product is sparingly soluble but the impurity is very soluble (e.g., cold hexanes or diethyl ether).
-
Protocol: Suspend your oily or solid product in a small amount of the cold solvent. Stir or sonicate the mixture vigorously. The desired compound should remain as a solid, while the impurity dissolves. Filter and wash the solid with more cold solvent.
-
-
Acid/Base Wash: If the trapped solvent is basic (like TEA), dissolve the product in a solvent like ethyl acetate or DCM and wash it with a dilute acid (e.g., 1% HCl). Caution: This will protonate your amino compound, potentially moving it into the aqueous layer. You must then re-basify the aqueous layer and re-extract your product. This method should be used with care as it can introduce water and requires extra steps.
Q5: I am attempting to recrystallize my product, but it keeps "oiling out" instead of forming crystals. How can I fix this?
A5: "Oiling out" occurs when the solid melts in the hot solvent or its solubility is too high, causing it to separate as a liquid phase upon cooling rather than forming a crystal lattice. This is common for compounds with moieties that hinder crystallization.[10]
Solutions:
-
Use a Solvent Pair: The best approach is to use a binary solvent system. Dissolve your compound in a minimum amount of a "good" solvent (one it dissolves well in, e.g., ethyl acetate, acetone, or THF). Then, slowly add a "poor" solvent (one it is insoluble in, e.g., hexanes or heptane) at an elevated temperature until the solution becomes faintly cloudy (the saturation point). Allow this solution to cool slowly.[10]
-
Slow Cooling: Do not rush the cooling process. A rapid temperature drop encourages oiling or amorphous solid formation. Let the flask cool to room temperature slowly, and then transfer it to a refrigerator (4 °C).
-
Scratching and Seeding:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure, solid material, add a single tiny crystal to the cooled, saturated solution. This seed crystal will act as a template for further crystallization.
-
Detailed Experimental Protocol
Optimized Flash Column Chromatography Protocol
This protocol is designed to mitigate the common tailing issue.
-
TLC Analysis & Solvent Selection:
-
Develop a TLC system using Hexane/Ethyl Acetate.
-
Add 1% triethylamine (TEA) to the TLC solvent jar and re-run the plate. Observe if the spot shape (Rf value) improves.
-
Aim for an Rf value of 0.25 - 0.35 for the target compound in the chosen solvent system.[6] A good starting point is often 80:20 Hexane:Ethyl Acetate + 1% TEA.
-
-
Column Packing (Slurry Method):
-
Choose an appropriately sized column (typically use 30-50x the weight of crude material in silica).[6]
-
In a beaker, make a slurry of the silica gel in the initial, low-polarity eluent (e.g., 95:5 Hexane:EtOAc + 1% TEA). Stir to remove air bubbles.
-
Pour the slurry into the column and use gentle air pressure or a pump to pack the bed evenly. Ensure no cracks or channels form.
-
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve your crude material in a minimal amount of a volatile solvent (e.g., DCM). Add a small amount of silica gel (2-3x the weight of your compound) and evaporate the solvent completely to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Wet Loading: If the compound is very soluble, dissolve it in the absolute minimum amount of the mobile phase and carefully pipette it onto the column bed.
-
-
Elution and Fraction Collection:
-
Begin elution with the low-polarity solvent mixture.
-
Gradually increase the polarity of the eluent (gradient elution) as the run progresses. For example, move from 90:10 to 80:20 Hexane:EtOAc. Crucially, ensure every solvent mixture you prepare contains the 1% TEA.
-
Collect fractions and analyze them by TLC to pool the pure product.
-
-
Post-Column Workup:
-
Combine the pure fractions.
-
Evaporate the solvent on a rotary evaporator. Use minimal heat to prevent potential degradation.
-
To remove the residual TEA, co-evaporate the residue 2-3 times with DCM or Toluene. Place the final product under high vacuum for several hours.
-
References
-
University of Colorado Boulder. (n.d.). Column chromatography. Retrieved from [Link]
-
uHPLCs. (n.d.). The little secrets of silica gel in liquid chromatography columns. Retrieved from [Link]
-
ResearchGate. (2018). How can I isolate polar basic compound with silica gel column chromatography? Retrieved from [Link]
-
Sorbead India. (2023). Silica Gel for Column Chromatography. Retrieved from [Link]
-
JoVE. (2024). Silica Gel Column Chromatography: Overview. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
ResearchGate. (n.d.). Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. Retrieved from [Link]
-
Crystal Growth & Design. (n.d.). Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. Retrieved from [Link]
-
PubMed. (2022). Structural and Thermal Characterization of Halogenated Azidopyridines: Under-Reported Synthons for Medicinal Chemistry. Retrieved from [Link]
-
The FEBS Journal. (n.d.). Insights into the molecular determinants of thermal stability in halohydrin dehalogenase HheD2. Retrieved from [Link]
-
PubMed. (n.d.). Insights into the molecular determinants of thermal stability in halohydrin dehalogenase HheD2. Retrieved from [Link]
Sources
- 1. Video: Silica Gel Column Chromatography: Overview [jove.com]
- 2. Structural and Thermal Characterization of Halogenated Azidopyridines: Under-Reported Synthons for Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Insights into the molecular determinants of thermal stability in halohydrin dehalogenase HheD2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. guidechem.com [guidechem.com]
- 5. 3-Amino-2,6-dichloro-isonicotinic acid ethyl ester CAS#: 458543-81-2 [chemicalbook.com]
- 6. web.uvic.ca [web.uvic.ca]
- 7. column-chromatography.com [column-chromatography.com]
- 8. The little secrets of silica gel in liquid chromatography columns_ [uhplcslab.com]
- 9. researchgate.net [researchgate.net]
- 10. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Ethyl 3-amino-2,6-dichloroisonicotinate
Welcome to the technical support guide for Ethyl 3-amino-2,6-dichloroisonicotinate (CAS No. 458543-81-2). This document is designed for researchers, medicinal chemists, and process development scientists to navigate the potential stability challenges associated with this highly functionalized pyridine derivative. Understanding and mitigating the decomposition of this reagent is critical for ensuring the reproducibility, yield, and purity of your experimental outcomes.
This guide provides in-depth answers to common questions, troubleshooting workflows for unexpected results, and validated protocols for handling, storage, and analysis.
Frequently Asked Questions (FAQs)
Section 1: Identifying and Understanding Decomposition
Q1: My previously white or off-white solid of this compound has developed a yellow or brown tint. What does this indicate?
A: Discoloration is a primary visual indicator of compound degradation. For a molecule with an amino group on an electron-deficient pyridine ring, this color change often points towards oxidative or photolytic decomposition pathways. The amino group can be susceptible to oxidation, forming colored nitroso or nitro derivatives, or complex polymeric materials. Exposure to air (oxygen) and ambient light can accelerate this process.[1] It is crucial to handle and store the material under an inert atmosphere and protected from light to maintain its integrity.[2]
Q2: I am observing unexpected peaks in my analytical results (e.g., LC-MS, NMR) that were not present when the reagent was new. What are the likely degradation products?
A: The presence of new, unidentified peaks strongly suggests decomposition. Based on the structure of this compound, there are several high-probability degradation products you may be observing. The most common pathways are hydrolysis of the ethyl ester and potential dehalogenation or other side reactions under thermal or photolytic stress.
Below is a summary of the most probable impurities arising from decomposition:
| Potential Impurity | Molecular Formula | Monoisotopic Mass (Da) | Likely Cause |
| 3-amino-2,6-dichloroisonicotinic acid | C₆H₄Cl₂N₂O₂ | 205.9650 | Hydrolysis |
| 3-amino-2-chloroisonicotinic acid ethyl ester | C₈H₉ClN₂O₂ | 200.0353 | Reductive Dehalogenation |
| Ethanol | C₂H₆O | 46.0419 | Hydrolysis |
The primary and most easily formed impurity is the carboxylic acid from hydrolysis. This can be readily detected by LC-MS, where you would observe the corresponding mass peak, and in ¹H NMR by the disappearance of the ethyl ester signals (a quartet and a triplet) and the appearance of a broad carboxylic acid proton.
Section 2: Primary Decomposition Pathways
This section details the chemical mechanisms most likely responsible for the degradation of this compound.
Q3: What is the most common decomposition pathway I should be concerned about under typical laboratory conditions?
A: Ester hydrolysis is the most prevalent and facile decomposition pathway. The reaction involves the cleavage of the ethyl ester bond by water to yield 3-amino-2,6-dichloroisonicotinic acid and ethanol.[3] This reaction can be catalyzed by trace amounts of acid or base.[4][5]
-
Acid-Catalyzed Hydrolysis: This is a reversible process where a proton source (e.g., residual acid from synthesis, acidic surfaces) protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by water.[6]
-
Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction where a nucleophilic hydroxide ion attacks the carbonyl carbon directly.[5] This is often faster than acid-catalyzed hydrolysis and can be initiated by basic residues or surfaces.
Given that many subsequent reactions in drug development pipelines may be sensitive to the presence of a carboxylic acid, preventing hydrolysis is critical.
Caption: Workflow for troubleshooting compound decomposition.
Experimental Protocols
Protocol 1: Recommended Storage and Handling
To ensure long-term stability and prevent the initiation of decomposition pathways, adhere strictly to the following protocol.
-
1. Atmosphere: Upon receiving, immediately transfer the compound into a clean, dry amber glass vial. If the original container is not suitable, perform this transfer inside a glovebox or under a steady stream of inert gas (Argon or Nitrogen).
-
2. Sealing: Seal the vial with a Teflon-lined cap. For extra protection against moisture and air ingress, wrap the cap-vial interface with Parafilm.
-
3. Temperature: Store the sealed vial in a refrigerator at 2–8 °C . [2]Do not store at room temperature for extended periods.
-
4. Light: The use of an amber vial is mandatory to protect the compound from light. Store the vial in a dark location within the refrigerator (e.g., in a box).
-
5. Dispensing: When weighing out the material, allow the vial to warm to room temperature for at least 20-30 minutes before opening. This prevents condensation of atmospheric moisture onto the cold solid. If possible, weigh the compound under a flow of inert gas. Reseal the vial tightly immediately after use.
Protocol 2: Analytical Method for Purity Assessment (HPLC)
This general-purpose HPLC method can be used to assess the purity of this compound and detect the primary hydrolytic degradation product.
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm and 280 nm.
-
Injection Volume: 10 µL
-
Sample Preparation: Prepare a stock solution at ~1 mg/mL in Acetonitrile. Dilute as necessary.
Expected Elution Profile: The parent ester is relatively non-polar and will have a longer retention time. The hydrolysis product, 3-amino-2,6-dichloroisonicotinic acid, is significantly more polar and will elute much earlier in the gradient.
References
-
National Center for Biotechnology Information. (n.d.). 2-Aminopyridine. In PubChem Compound Summary. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Frontier: Photochemical C3-Amination of Pyridines and the Role of 3-Aminopyridine. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 3-Aminopyridine: A Comprehensive Overview. Retrieved from [Link]
- Trissel, L. A., Zhang, Y., & Xu, Q. A. (2002). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. International Journal of Pharmaceutical Compounding, 6(1), 60–62.
-
Washington State University. (n.d.). Standard Operating Procedure: Pyridine. Retrieved from [Link]
-
Trissel, L. A., Zhang, Y., & Xu, Q. A. (2002). Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. International Journal of Pharmaceutical Compounding. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 3-Aminopyridine. [Image]. Retrieved from [Link]
- Masson, S., & Hannedouche, J. (2023). Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines. Molecules, 28(8), 3461.
-
Wikipedia. (n.d.). 3-Aminopyridine. Retrieved from [Link]
-
Clark, J. (n.d.). Hydrolysing Esters. Chemguide. Retrieved from [Link]
-
EUR-Lex. (1998). Commission Directive 98/64/EC of 3 September 1998 establishing Community methods of analysis for the determination of amino acids, crude oils and fats, and olaquindox in feedingstuffs and amending Directive 71/393/EEC. Retrieved from [Link]
-
Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]
-
Wikipedia. (n.d.). Ester hydrolysis. Retrieved from [Link]
- Chaloin, O., et al. (2005). Synthesis of Enantiopure Di(tert-butyl) (2S,4S)
-
Chemistry LibreTexts. (2022). 11.9: Hydrolysis of Esters. Retrieved from [Link]
-
European Chlorinated Solvent Association. (n.d.). Guidance on Storage and Handling of Chlorinated Solvents. Retrieved from [Link]
- Kennington, S. C. D., et al. (2020). N-Propanoyl-1,3-thiazinane-2-thione. Organic Syntheses, 97, 321-334.
-
Autech Scientific. (n.d.). This compound, 98% Purity. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Acid Catalyzed Hydrolysis of Esters. Retrieved from [Link]
-
Bundesamt für Verbraucherschutz und Lebensmittelsicherheit. (n.d.). Product chemistry - Relevant impurities of technical active substances. Retrieved from [Link]
-
ResearchGate. (2023). Research of thermal properties of nitro derivatives of polychlorobiphenyls. Retrieved from [Link]
-
All 'Bout Chemistry. (2021, December 28). Hydrolysis of esters - Mechanisms. [Video]. YouTube. Retrieved from [Link]
- Bergman, A., et al. (1984). Thermal degradation of polychlorinated alkanes. Chemosphere, 13(2), 237-250.
- Zhang, S., et al. (2022). Thermal Degradation and Organic Chlorine Removal from Mixed Plastic Wastes. Polymers, 14(23), 5240.
- Lee, S. J., & Lee, D. H. (2005). Thermo-chemical destruction of polychlorinated biphenyls (PCBs) in waste insulating oil.
- Sheehan, J. C., & Hess, G. P. (1955). 1-Ethyl-3-(3-dimethylamino)propylcarbodiimide hydrochloride and methiodide. Organic Syntheses, Coll. Vol. 5, p.573 (1973); Vol. 48, p.81 (1968).
- Kim, K., et al. (2023). Analysis of thermal degradation of bis(2-phenylpyridine) (acetylacetonate)iridium(iii) (Ir(ppy)2(acac)) using spectroelectrochemistry. Analytical Methods, 15(1), 53-59.
- Majidano, S. A., et al. (2011). GC Analysis of Amino Acids Using Trifluoroacetylacetone and Ethyl Chloroformate as Derivatizing Reagents in Skin Samples of Psoriatic and Arsenicosis Patients.
Sources
Technical Support Center: Ethyl 3-amino-2,6-dichloroisonicotinate
Welcome to the technical support center for Ethyl 3-amino-2,6-dichloroisonicotinate (CAS: 458543-81-2). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for experiments involving this compound. My focus here is to move beyond simple procedural steps and delve into the chemical reasoning behind best practices, particularly concerning its temperature sensitivity.
Frequently Asked Questions (FAQs)
Here, we address the most common initial questions regarding the handling and storage of this compound.
Q1: What are the ideal storage conditions for this compound?
A1: Based on supplier recommendations, the compound should be stored at 2–8 °C under an inert atmosphere, such as nitrogen or argon[1]. This practice is crucial for minimizing degradation over time. The combination of low temperature and an inert atmosphere suggests a sensitivity to both thermal stress and oxidative or moisture-driven decomposition.
Q2: Why is an inert atmosphere recommended for storage?
A2: The amino group on the pyridine ring can be susceptible to oxidation, which can be accelerated by atmospheric oxygen. Additionally, the ester functional group could be prone to hydrolysis if exposed to moisture. An inert atmosphere displaces both oxygen and moisture, preserving the compound's integrity.
Q3: How should I handle the compound upon receiving it?
A3: Upon receipt, immediately transfer the container to a refrigerator set to 2–8 °C. Before opening, it is critical to allow the container to warm to room temperature. This prevents condensation of atmospheric moisture onto the cold solid, which could compromise its stability.
Q4: What are the primary safety concerns when working with this compound?
A4: According to safety data sheets, this compound can cause skin and eye irritation[2]. It is imperative to use standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All handling should be performed in a well-ventilated area or a chemical fume hood[3].
Troubleshooting Guide: Navigating Temperature-Related Experimental Challenges
This section provides a scenario-based approach to troubleshooting common issues where temperature sensitivity may be a contributing factor.
Scenario 1: Inconsistent Reaction Yields or Purity
You are using this compound as a starting material in a multi-step synthesis and observe variable yields or the appearance of unexpected impurities in your product.
Potential Cause: Thermal degradation of the starting material, either during storage or the reaction setup.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent reaction outcomes.
Detailed Steps & Explanations:
-
Verify Storage Conditions: Physically check that the refrigerator temperature is consistently within the 2–8 °C range. Ensure that the container was properly sealed under an inert atmosphere after its last use.
-
Review Handling Protocol: The most common mistake is opening a cold container, which introduces moisture. Implement a strict protocol where the container is placed in a desiccator at room temperature for at least 30 minutes before opening.
-
Analyze Reaction Setup:
-
Reagent Addition: If your reaction is exothermic (e.g., addition of a strong base or acid), are you adding reagents slowly and with adequate cooling (ice bath)? Localized heating where the reagent is added can degrade the sensitive starting material.
-
Solvent Choice: Ensure the solvent has a boiling point that is appropriate for the intended reaction temperature and that the reaction is not being heated unnecessarily high.
-
-
Re-analyze Starting Material: If you suspect degradation, take a small sample of your stored this compound and re-run purity analysis (e.g., HPLC, LC-MS, or NMR). Compare this to the certificate of analysis that came with the compound.
-
Implement Corrective Actions: Based on your findings, you may need to order a fresh batch of the compound, adjust your handling procedures, or modify your reaction's cooling and addition steps.
Scenario 2: Reaction Fails to Initiate or Proceeds Slowly
You have set up a reaction, but you observe little to no consumption of the starting material, even after a significant amount of time.
Potential Cause: The reaction temperature is too low, or the starting material has degraded into a non-reactive species.
Troubleshooting Decision Tree:
Caption: Decision tree for troubleshooting failed reaction initiation.
Detailed Steps & Explanations:
-
Confirm Starting Material Purity: As in the previous scenario, the first step is to rule out the possibility that your starting material has degraded during storage.
-
Verify Reaction Temperature: Use an independent thermometer to check the temperature of your reaction mixture or heating/cooling bath. Do not rely solely on the heating mantle's dial setting.
-
Incrementally Increase Temperature: If you are confident in your starting material and the initial temperature reading, you can try to gently increase the reaction temperature in small increments (e.g., 5–10 °C). Monitor the reaction closely by a suitable technique like TLC or LC-MS to see if the reaction begins to proceed without significant byproduct formation.
-
Assess Other Reagents: If temperature adjustments do not help, the issue may lie with other reagents. Ensure that any catalysts are active and that other starting materials or solvents are of the required purity and dryness.
Quantitative Data Summary
| Parameter | Recommended Value | Rationale & Source |
| Storage Temperature | 2–8 °C | To minimize thermal degradation and side reactions over time.[1] |
| Handling Protocol | Warm to Room Temp Before Opening | To prevent moisture condensation and subsequent hydrolysis. |
| Reaction Conditions | Application-Dependent | Must be determined empirically; start with lower temperatures and monitor closely. |
Experimental Protocol: Best Practices for Handling and Use
This protocol outlines a self-validating system for the use of this compound to ensure reproducibility.
Objective: To accurately dispense and use the compound while minimizing the risk of degradation.
Materials:
-
Container of this compound
-
Desiccator
-
Spatula
-
Analytical balance
-
Reaction vessel
-
Inert gas source (Nitrogen or Argon)
Procedure:
-
Equilibration: Remove the sealed container of this compound from the 2–8 °C storage. Place it in a desiccator at room temperature for a minimum of 30 minutes.
-
Causality: This step is critical to prevent water condensation on the solid, which can lead to hydrolysis of the ester or other unwanted reactions.
-
-
Inert Atmosphere: Move the equilibrated container and your balance into a glove box or use a Schlenk line to ensure all manipulations are done under an inert atmosphere. If these are not available, work quickly and efficiently in a fume hood with low airflow.
-
Dispensing: Open the container and quickly weigh the desired amount of the compound into your reaction vessel.
-
Sealing: Immediately and securely reseal the original container. Purge the headspace with an inert gas before tightening the cap.
-
Storage: Promptly return the container to the 2–8 °C refrigerator.
-
Reaction Setup: Add the solvent and other reagents to your reaction vessel containing the weighed compound, ensuring the temperature is controlled as per your specific experimental design.
By following this rigorous protocol, you create a system where the integrity of the starting material is validated with each use, leading to more trustworthy and reproducible experimental outcomes.
References
- SAFETY D
- SAFETY D
- SAFETY D
- SAFETY D
- SAFETY DATA SHEET - Fisher Scientific. (2009-09-26).
- This compound, 98% Purity, C8H8Cl2N2O2, 5 grams. Santa Cruz Biotechnology.
- 458543-81-2 | Ethyl 3-amino-2,6-dichloroisonicotin
- SAFETY D
- 458543-81-2|Ethyl 3-amino-2,6-dichloroisonicotin
- 3-Amino-2,6-dichloro-isonicotinic acid ethyl ester 458543-81-2 wiki - Guidechem.
- SAFETY D
- SAFETY D
- 458543-81-2 | Ethyl 3-amino-2,6-dichloroisonicotin
- Organic Syntheses Procedure. (v98p0374-2).
- Synthesis of (c)
- CAS 458543-81-2 | 3-Amino-2,6-dichloro-isonicotinic acid ethyl ester supply - Guidechem.
- 3-Amino-2-chloro-6-methyl-isonicotinic acid ethyl ester | Building block | 产品中心.
- (PDF) Ethyl 3-amino-4-(4-chlorophenyl)-2-[(4-methoxyphenyl)
- Behaviour of Thermal Degradation of Some Poly (4-amino-2,6-pyrimidinodithiocarbonate)
- 31891-06-2 | Ethyl 2-aminothiophene-3-carboxyl
Sources
Technical Support Center: Ethyl 3-amino-2,6-dichloroisonicotinate
Prepared by the Senior Application Scientist Team
This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals working with Ethyl 3-amino-2,6-dichloroisonicotinate (CAS No. 458543-81-2). Our goal is to provide in-depth, field-proven insights into the handling, storage, and troubleshooting of this valuable synthetic building block, with a specific focus on its moisture sensitivity.
Frequently Asked Questions (FAQs)
This section addresses common queries regarding the fundamental properties and handling of this compound.
Q1: What is this compound and what are its primary applications?
This compound is a substituted aminopyridine derivative. It functions as a key heterocyclic building block in organic synthesis.[1] Its unique arrangement of chloro, amino, and ester functional groups makes it a versatile intermediate for constructing more complex molecules, particularly in the development of novel pharmaceutical agents and other specialty chemicals.
Q2: Why is this compound classified as moisture-sensitive?
The primary reason for its moisture sensitivity is the presence of the ethyl ester functional group (-COOEt). In the presence of water, the compound can undergo hydrolysis, a chemical reaction where water acts as a nucleophile to cleave the ester bond.[2][3] This process converts the ethyl ester into the corresponding 3-amino-2,6-dichloroisonicotinic acid and ethanol. This degradation is often irreversible under typical laboratory conditions and can be accelerated by the presence of acidic or basic catalysts.
Below is a diagram illustrating the hydrolysis pathway.
Caption: Hydrolysis of the ester due to moisture.
Q3: What are the ideal storage conditions to maintain the integrity of the compound?
To ensure long-term stability and prevent degradation, proper storage is paramount. Based on supplier safety data and chemical properties, the following conditions are recommended.[4]
| Parameter | Recommendation | Rationale |
| Temperature | 2–8 °C | Refrigeration slows the rate of potential degradation reactions. |
| Atmosphere | Under an inert gas (Argon or Nitrogen) | Displaces atmospheric moisture and oxygen, preventing hydrolysis.[4] |
| Container | Tightly closed, opaque container | Prevents moisture ingress and protects from light, which can degrade some organic molecules.[5] |
| Location | Cool, dry, well-ventilated area | Ensures a stable external environment and safe storage. |
Q4: How should I handle the compound during an experiment to minimize moisture exposure?
Minimizing contact with atmospheric moisture during weighing and addition to a reaction is critical.
-
Use a Glove Box: The ideal method is to handle the solid inside a glove box with a dry nitrogen or argon atmosphere.
-
Inert Gas Blanket: If a glove box is unavailable, work quickly. Blanket the weighing vessel and reaction flask with a gentle stream of dry inert gas.
-
Use Dry Glassware and Solvents: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents appropriate for your reaction.
-
Equilibrate to Room Temperature: Before opening, allow the container to warm to room temperature to prevent condensation from forming on the cold solid.
Q5: What are the physical and analytical signs of degradation due to moisture?
If the compound has been compromised by moisture, you may observe the following changes:
| Observation Type | Sign of Degradation | Explanation |
| Physical Appearance | Change from a free-flowing powder to clumped or sticky solid. | The hydrolyzed carboxylic acid product can be more hygroscopic and have different crystal properties. |
| Thin-Layer Chromatography (TLC) | Appearance of a new, more polar spot (lower Rf value) in addition to the starting material spot. | The carboxylic acid is significantly more polar than the parent ester. |
| ¹H NMR Spectroscopy | Diminution or disappearance of the characteristic ethyl ester signals (a quartet ~4.4 ppm and a triplet ~1.4 ppm). Appearance of a broad singlet for the acidic proton (-COOH). | Indicates the loss of the ethyl group and formation of the carboxylic acid. |
| LC-MS Analysis | A new peak with a mass corresponding to the hydrolyzed acid (~207.02 g/mol ) alongside the parent compound peak (~235.07 g/mol ). | Direct evidence of the presence of the degradation product. |
Troubleshooting Guide for Experimental Issues
This section provides a structured approach to diagnosing and resolving common problems encountered when using this compound.
Problem: My reaction is failing, stalling, or providing inconsistent/low yields.
Potential Cause: The most probable cause related to the starting material is its degradation via hydrolysis. The resulting carboxylic acid will not participate in the intended reaction and may even interfere by neutralizing basic reagents or catalysts.
Solution Pathway:
-
Verify Starting Material Integrity: Before troubleshooting other reaction parameters, confirm the purity of your this compound. A quick TLC check is the most efficient first step.
-
Review Reaction Conditions: Ensure all solvents were anhydrous and that the reaction was set up under a strict inert atmosphere.
-
Consider the Reagent Order: If possible, add the this compound last to a solution of other reagents to minimize its exposure time to the reaction environment before the transformation begins.
Experimental Protocol: Assessing Compound Purity via Thin-Layer Chromatography (TLC)
This protocol provides a rapid and effective method to check for the presence of the more polar hydrolyzed acid impurity.
Materials:
-
Silica gel TLC plate (e.g., Silica Gel 60 F254)
-
Developing chamber
-
Mobile Phase (Eluent): A starting suggestion is 30% Ethyl Acetate in Hexanes. This may require optimization.
-
Sample of your this compound
-
A reference sample of known good quality (if available)
-
UV lamp (254 nm)
Methodology:
-
Prepare the TLC Plate: Using a pencil, lightly draw an origin line about 1 cm from the bottom of the plate.
-
Prepare the Sample: Dissolve a small amount (1-2 mg) of your compound in a suitable volatile solvent (e.g., Dichloromethane or Ethyl Acetate) in a small vial.
-
Spot the Plate: Using a capillary tube, spot a small amount of your sample solution onto the origin line. If you have a reference standard, spot it alongside your sample.
-
Develop the Plate: Place a small amount of the mobile phase into the developing chamber and allow the atmosphere to saturate. Place the TLC plate in the chamber, ensuring the origin line is above the solvent level. Close the chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualize and Interpret:
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp.
-
Ideal Result: You should see a single, well-defined spot.
-
Indication of Hydrolysis: The presence of a second spot at a lower Rf (closer to the origin) strongly suggests the presence of the more polar carboxylic acid degradation product.
-
Problem: The physical appearance of my compound has changed (e.g., it's clumpy). Is it still usable?
Potential Cause: A change in physical appearance is a strong indicator of moisture absorption. While it may not be fully degraded, its purity is questionable.
Solution Workflow:
Follow this decision tree to determine the appropriate course of action.
Caption: Decision workflow for compromised starting material.
References
-
Tranter, G. E. (2001). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. International Journal of Pharmaceutical Compounding. [Link]
-
Royal Society of Chemistry. (2024). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing. [Link]
-
Thor Specialities (UK) LTD. (2019). Safety data sheet. [Link]
-
Molecules. (2016). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. [Link]
-
Donnelly, R. (2011). Chemical stability of 4-aminopyridine capsules. ResearchGate. [Link]
-
Crystal Growth & Design. (2021). Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. [Link]
-
Molecules. (2021). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate. Retrieved from [Link]
- Google Patents. (1956).
-
Revista de la Sociedad Química de México. (2011). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. [Link]
-
Passel. (n.d.). Phase I - Hydrolysis Reactions | Metabolism of Herbicides or Xenobiotics in Plants. Retrieved from [Link]
-
LibreTexts Chemistry. (2024). Chemistry of Esters. [Link]
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- 2. Phase I - Hydrolysis Reactions | Metabolism of Herbicides or Xenobiotics in Plants - passel [passel2.unl.edu]
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Technical Support Center: Proactive Strategies for Preventing Dimerization of Ethyl 3-amino-2,6-dichloroisonicotinate
Welcome to the dedicated technical support guide for Ethyl 3-amino-2,6-dichloroisonicotinate (CAS 458543-81-2). This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile pyridine building block. The primary challenge often encountered with this and structurally similar aromatic amines is its propensity for self-reaction, or dimerization, leading to impurity formation, reduced yields, and complex purification profiles. This guide provides a series of in-depth FAQs and troubleshooting protocols grounded in established chemical principles to ensure the stability and successful application of your material.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the stability and handling of this compound.
Q1: What is this compound, and why is it prone to dimerization?
A: this compound is a substituted pyridine derivative, valuable as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its structure contains a nucleophilic aromatic amino group. Aromatic amines are susceptible to oxidation, which can lead to the formation of a covalent bond between two molecules—a process known as oxidative dimerization or self-coupling. The amino group donates electron density into the pyridine ring, making it more susceptible to oxidation compared to unsubstituted pyridine. This reaction can be catalyzed by trace metals, air (oxygen), or other oxidizing agents present in the reaction medium.[2][3]
Q2: I'm observing a new, higher molecular weight impurity in my reaction via LC-MS, and a new, less polar spot on my TLC plate. How can I confirm it's a dimer?
A: The presence of a new species with a mass-to-charge ratio (m/z) approximately double that of your starting material (Monomer MW: 235.07 g/mol [4]; Expected Dimer MW: ~468 g/mol , accounting for the loss of 2H) is a strong indicator of dimerization. To confirm, you can isolate the impurity and characterize it using ¹H and ¹³C NMR. The NMR spectrum of the dimer would be significantly more complex than the monomer and would likely show a loss of N-H protons and the appearance of new aromatic C-C or C-N linkages.
Q3: What are the ideal storage conditions to minimize the risk of dimerization before I even use the compound?
A: Proper storage is the first and most critical line of defense. Degradation is often initiated by atmospheric oxygen and accelerated by heat and light. Based on supplier recommendations and chemical principles, the ideal storage conditions are:
-
Temperature: 2–8 °C.[4]
-
Atmosphere: Under an inert gas, such as argon or nitrogen.[4]
-
Container: A tightly sealed, opaque container to protect from light and moisture.
| Parameter | Recommendation | Rationale |
| Temperature | 2–8 °C | Reduces the kinetic rate of potential degradation pathways. |
| Atmosphere | Inert Gas (Argon/Nitrogen) | Prevents exposure to atmospheric oxygen, a key oxidant.[4] |
| Light | Opaque Container | Prevents photo-induced degradation or radical formation. |
| Moisture | Tightly Sealed Container | Minimizes hydrolysis of the ester and other water-mediated side reactions. |
Q4: Are there any specific reagents or conditions I should absolutely avoid when working with this compound?
A: Yes. To prevent unwanted side reactions, exercise caution with the following:
-
Strong Oxidizing Agents: Reagents like peroxides, permanganates, or even atmospheric oxygen can promote oxidative coupling.[1][2][3]
-
Strong Acids: While acids will protonate the basic pyridine nitrogen, they can also alter the electronic profile of the molecule and may not prevent oxidation.
-
Transition Metal Contaminants: Certain metals, particularly copper and palladium, are known to catalyze C-N bond formation and could potentially facilitate dimerization.[5][6] Ensure your glassware and reagents are free from such contaminants unless they are a planned part of your reaction.
Section 2: Troubleshooting Guide: Dimerization During Reactions
Encountering dimerization mid-experiment can be frustrating. This guide provides a logical workflow to diagnose and resolve the issue.
Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting dimer formation.
Q: My reaction solution is turning dark brown, and LC-MS confirms a growing peak at m/z ~468. What is the most likely cause?
A: A dark color change coupled with dimer detection strongly suggests oxidative coupling . The first and most critical factor to verify is the exclusion of oxygen. Ensure all solvents were properly degassed (e.g., by sparging with argon or using a freeze-pump-thaw technique) and that the reaction is maintained under a positive pressure of an inert gas (N₂ or Ar) for its entire duration.
Q: I am running a transition-metal-catalyzed cross-coupling reaction and see significant dimer formation. Is my catalyst the problem?
A: It is a strong possibility. Catalysts designed for C-N or C-C bond formation (e.g., based on Palladium, Copper, or Nickel) can sometimes promote unwanted self-coupling of electron-rich starting materials.[5][6][7]
-
Causality: The catalytic cycle may involve an oxidative addition step where your aromatic amine inadvertently coordinates to the metal center and undergoes coupling with another molecule.
-
Solution: Consider changing the ligand on the metal to be more sterically bulky, which can disfavor the binding of two substrate molecules. Alternatively, lowering the catalyst loading or temperature may help. If the problem persists, protecting the amine group prior to the cross-coupling reaction is the most robust solution.
Section 3: Prophylactic Protocols to Prevent Dimerization
Being proactive is superior to being reactive. The following protocols are designed to prevent dimerization from the outset.
Protocol 1: General Handling and Reaction Setup for Unprotected Amine
This protocol establishes a baseline for handling the air-sensitive amine.
-
Glassware Preparation: Ensure all glassware is oven-dried or flame-dried under vacuum to remove adsorbed water and cooled under a stream of inert gas.
-
Inert Atmosphere: Assemble the reaction apparatus and purge with dry nitrogen or argon for 10-15 minutes. Maintain a positive pressure of inert gas throughout the experiment using a balloon or bubbler.
-
Solvent Preparation: Use anhydrous solvents that have been degassed. A simple method is to sparge the solvent with argon for 20-30 minutes prior to use.
-
Reagent Addition: Add this compound and other solid reagents to the reaction flask under a positive flow of inert gas. Add degassed solvents via cannula or syringe.
-
Temperature Control: If the subsequent reaction is exothermic or requires heating, use a controlled temperature bath and avoid localized overheating. For sensitive reactions, consider starting at a lower temperature (e.g., 0 °C) even if the final temperature is higher.
Protocol 2: Amine Protection with Di-tert-butyl dicarbonate (Boc₂O)
When subsequent reaction conditions are harsh or involve incompatible catalysts, protecting the amine is the most effective strategy. The Boc group is an excellent choice as it is stable to many reaction conditions and can be easily removed later with acid. This method is adapted from established procedures for the selective protection of aromatic amines.[8][9][10]
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent like 1,4-dioxane or tetrahydrofuran (THF).
-
Reagent Addition: Add Di-tert-butyl dicarbonate (Boc₂O, 1.1–1.2 eq) to the solution.
-
Base Addition: Add a non-nucleophilic base such as triethylamine (TEA, 1.5 eq) or N,N-Diisopropylethylamine (DIPEA, 1.5 eq). A catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 eq) can be added to accelerate the reaction.
-
Reaction: Stir the mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Quench the reaction with water or a saturated aqueous solution of NH₄Cl. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the N-Boc protected product, which is now significantly more stable towards oxidation.
Section 4: Underlying Chemical Principles
Understanding the mechanism of dimerization is key to preventing it. While the precise pathway can vary, a plausible mechanism is oxidative C-N coupling.
Caption: A simplified pathway for the oxidative dimerization of aromatic amines.
This process is initiated by an oxidant (O₂, metal catalyst, etc.) removing an electron from the nitrogen of the amino group. The resulting radical cation is highly reactive and can attack a neutral monomer molecule to form a new C-N bond. Subsequent loss of protons and another electron yields the stable, often colored, dimer. Each step in the preventative protocols—from using an inert atmosphere to applying a protecting group—is designed to inhibit this initial oxidation step.
References
-
Reddit. (2016). Take 3-aminopyridine and protonate the amino group. The calculated pKa is -1. Why is it so reactive? Available at: [Link]
-
Frontiers in Toxicology. (2023). High-throughput AR dimerization assay identifies androgen disrupting chemicals and metabolites. Available at: [Link]
-
ResearchGate. (2019). Colorimetric detection of polycyclic aromatic hydrocarbons using supramolecular cyclodextrin dimer-squaraine constructs. Available at: [Link]
-
ResearchGate. (2017). What is the most efficient method to protect aromatic amines apart from acetylation? Available at: [Link]
-
Organic Chemistry Portal. (2009). A Method for the Selective Protection of Aromatic Amines in the Presence of Aliphatic Amines. Available at: [Link]
-
University of Windsor. (n.d.). Discovery and Understanding of Transition-Metal-Catalyzed Aromatic Substitution Reactions. Available at: [Link]
-
MDPI. (2021). Photoredox Catalyzed Dealkylative Aromatic Halogen Substitution with Tertiary Amines. Available at: [Link]
-
PubMed. (2016). Dimerization of Aromatic C-Nitroso Compounds. Available at: [Link]
-
Semantic Scholar. (n.d.). A Method for the Selective Protection of Aromatic Amines in the Presence of Aliphatic Amines. Available at: [Link]
-
Chemos GmbH & Co. KG. (n.d.). This compound, 98% Purity, C8H8Cl2N2O2, 5 grams. Available at: [Link]
-
ACS Publications. (2020). New Strategies for the Transition-Metal Catalyzed Synthesis of Aliphatic Amines. Available at: [Link]
-
ResearchGate. (2009). A Method for the Selective Protection of Aromatic Amines in the Presence of Aliphatic Amines. Available at: [Link]
-
MDPI. (2019). Aromatic C-Nitroso Compounds and Their Dimers: A Model for Probing the Reaction Mechanisms in Crystalline Molecular Solids. Available at: [Link]
-
ResearchGate. (2001). Discovery and Understanding of Transition-Metal-Catalyzed Aromatic Substitution Reactions. Available at: [Link]
-
National Institutes of Health. (2018). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride.... Available at: [Link]
-
National Institutes of Health. (2014). Serendipitous Discovery of Dearomatized Dimers in Anthracene Derivative Oxidation. Available at: [Link]
-
SPR-Pages. (2022). Amine-coupling. Available at: [Link]
-
National Institutes of Health. (2019). Advances in transition-metal catalyzed C–H bond activation of amidines to synthesize aza-heterocycles. Available at: [Link]
-
Organic Syntheses. (n.d.). 3-aminopyridine. Available at: [Link]
-
Oriental Journal of Chemistry. (2013). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Available at: [Link]
-
YouTube. (2016). Oxidizing Agents and Reducing Agents. Available at: [Link]
Sources
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- 2. fishersci.com [fishersci.com]
- 3. youtube.com [youtube.com]
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- 5. uwindsor.ca [uwindsor.ca]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. A Method for the Selective Protection of Aromatic Amines in the Presence of Aliphatic Amines [organic-chemistry.org]
- 9. A Method for the Selective Protectionof Aromatic Amines in the Presence of Aliphatic Amines | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
"Ethyl 3-amino-2,6-dichloroisonicotinate" reaction work-up problems
Welcome to the technical support guide for Ethyl 3-amino-2,6-dichloroisonicotinate. This resource is designed for researchers, chemists, and drug development professionals who are working with this important chemical intermediate. Here, we address common challenges encountered during the reaction work-up and purification of this molecule, providing field-proven insights and detailed troubleshooting protocols to help you achieve optimal yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the work-up of this compound?
The primary challenge lies in balancing the molecule's properties. It possesses a basic amino group, which can be protonated, and an ester group, which is sensitive to hydrolysis under strong acidic or basic conditions. The work-up must effectively remove acidic or basic reagents and byproducts without causing the product to become water-soluble (via protonation) or degrade.
Q2: My final product is a persistent oil and won't crystallize. What is the likely cause?
This is a common issue often caused by residual solvent or the presence of impurities. Impurities can disrupt the crystal lattice formation. The most common culprits are unreacted starting materials or byproducts from the amination step. A thorough purification, such as flash column chromatography, may be required before attempting recrystallization.
Q3: Why does my product have a pink or brownish tint after isolation?
Substituted aminopyridines can be susceptible to air oxidation, which often results in colored impurities.[1] This can be exacerbated by prolonged exposure to heat or light during the work-up and purification. Minimizing the time the compound spends in solution and using an inert atmosphere (like nitrogen or argon) during concentration can help mitigate this issue.
Q4: What are the expected impurities from a typical synthesis?
The synthesis of this compound typically involves the amination of a tetrachloro- or trichloro-pyridine precursor. Potential impurities are summarized in the table below.
| Impurity Name | Source | Mitigation Strategy |
| Ethyl 2,3,6-trichloroisonicotinate | Incomplete amination reaction | Drive the reaction to completion; use acid-base extraction during work-up. |
| Di-aminated byproducts | Over-reaction or non-selective reaction | Control stoichiometry and reaction conditions carefully. |
| Hydrolyzed acid (3-amino-2,6-dichloroisonicotinic acid) | Ester hydrolysis during basic or acidic work-up | Use mild bases (e.g., NaHCO₃) and avoid prolonged exposure to strong acids/bases. |
| Oxidized species | Air oxidation of the amine | Handle under an inert atmosphere; use antioxidants if necessary. |
Troubleshooting Guide: Reaction Work-up Problems
Problem 1: Formation of a Stable Emulsion During Aqueous Extraction
Scenario: During the work-up, you are washing the organic layer (e.g., DCM or Ethyl Acetate) with an aqueous solution (like NaHCO₃ or water), and the two layers fail to separate, forming a thick, stable emulsion.
Probable Cause: The basic amino group on your product can act as a surfactant, stabilizing droplets of the organic and aqueous phases. This is particularly common if the pH of the aqueous layer is not sufficiently high or low, or if fine particulate matter is present.
Solution Protocol:
-
Transfer: Transfer the entire emulsion to a larger separatory funnel to provide more surface area for the layers to break.
-
Add Brine: Add a saturated solution of sodium chloride (brine) to the funnel. Brine increases the ionic strength of the aqueous phase, which helps to destabilize the emulsion by "salting out" the organic components.[2]
-
Gentle Agitation: Gently swirl or rock the funnel; do not shake vigorously.
-
Patience: Allow the funnel to stand undisturbed for 10-30 minutes.
-
If Unsuccessful: If the emulsion persists, filtration through a pad of Celite or glass wool can sometimes help to break it by removing particulate matter. As a last resort, the entire mixture can be evaporated to dryness (if solvents are volatile) and the residue re-dissolved and the extraction re-attempted.
Problem 2: Low Yield After Isolation - Product Lost to Aqueous Layers
Scenario: Your reaction appears complete by TLC or LC-MS, but after performing an aqueous work-up, the yield of your isolated product is significantly lower than expected.
Probable Cause: The amino group of your product is basic and can be protonated to form a water-soluble ammonium salt (R-NH₃⁺). If you wash the organic layer with an acidic solution (e.g., 1N HCl) to remove basic impurities, your product will also react and partition into the aqueous layer.
Solution Protocol: Acid-Base Extraction for Purification This protocol leverages the basicity of the product to separate it from non-basic impurities.
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Acidic Extraction: Extract the organic solution with 1N Hydrochloric Acid (HCl). Your amine product will become protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer.
-
Separate Layers: Separate the aqueous layer (which now contains your product) and discard the organic layer (after checking by TLC to ensure no product remains).
-
Basification: Cool the acidic aqueous layer in an ice bath. Slowly add a base, such as 2N Sodium Hydroxide (NaOH) or a saturated Sodium Bicarbonate (NaHCO₃) solution, with stirring until the pH is > 9. This deprotonates the ammonium salt, causing the neutral amine product to precipitate or become extractable.
-
Re-extraction: Extract the now-basic aqueous solution multiple times with fresh portions of DCM or ethyl acetate.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.
Workflow for Acid-Base Extraction
Caption: Acid-base extraction workflow for amine purification.
Problem 3: Product Purity is Low After Recrystallization
Scenario: You have isolated a solid product, but after recrystallization, TLC or NMR analysis shows it is still impure.
Probable Cause: The chosen recrystallization solvent system may be inappropriate. An ideal solvent should dissolve the product well at high temperatures but poorly at low temperatures, while impurities should either remain in solution or be insoluble at high temperatures.
Solution Protocol: Systematic Solvent Screening for Recrystallization
-
Small-Scale Tests: Place a small amount of crude product (10-20 mg) into several different test tubes.
-
Solvent Addition: To each tube, add a different solvent dropwise at room temperature until the solid just dissolves. Solvents to screen include hexanes, ethyl acetate, isopropanol, acetonitrile, and toluene. Also, test binary mixtures like Ethyl Acetate/Hexanes or DCM/Hexanes.
-
Heat and Cool:
-
If the solid dissolves easily at room temperature, the solvent is too good.
-
If the solid is poorly soluble at room temperature, heat the tube gently. If it dissolves upon heating, this is a promising candidate.
-
Once dissolved at a higher temperature, allow the tube to cool slowly to room temperature, then place it in an ice bath.
-
-
Observe Crystallization: A good solvent system will produce a high yield of crystalline material upon cooling.
-
Scale-Up: Once an optimal solvent or solvent pair is identified, perform the recrystallization on the bulk material. Dissolve the crude product in the minimum amount of the hot solvent, filter hot if there are insoluble impurities, and then allow to cool slowly.
Workflow for Recrystallization
Caption: Step-by-step workflow for a successful recrystallization.
References
-
Scholars Research Library - Der Pharma Chemica. (n.d.). Work up procedure. Retrieved from [Link]
-
An, J., & Alper, H. (2006). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. PubMed. Retrieved from [Link]
-
Tundel, R. E., Anderson, K. W., & Buchwald, S. L. (2006). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Journal of Organic Chemistry. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to the Biological Efficacy of Ethyl 3-amino-2,6-dichloroisonicotinate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological efficacy of derivatives of Ethyl 3-amino-2,6-dichloroisonicotinate. Drawing on established experimental data and structure-activity relationship (SAR) studies, this document aims to inform the strategic design and development of novel compounds with potential applications in agriculture and medicine.
Introduction: The Versatile Pyridine Scaffold
The pyridine ring is a fundamental heterocyclic scaffold present in a vast array of biologically active compounds, from pharmaceuticals to agrochemicals. Its unique electronic properties and ability to participate in various intermolecular interactions make it a privileged structure in medicinal and agricultural chemistry. This compound serves as a key building block for the synthesis of a diverse range of derivatives with potential applications as herbicides, anticancer agents, and anti-inflammatory drugs. This guide will delve into the comparative biological efficacy of these derivatives, exploring how subtle molecular modifications can profoundly impact their activity.
Herbicidal Efficacy: A Primary Application
The most extensively documented biological activity for derivatives of 3-amino-2,6-dichloropyridine-4-carboxylic acid, the core of our topic compound, is their herbicidal effect. These compounds often act as synthetic auxins, a class of herbicides that mimic the plant hormone auxin, leading to uncontrolled growth and ultimately, death of susceptible plant species.
Structure-Activity Relationship (SAR) for Herbicidal Activity
Research into picolinic acid herbicides has revealed key structural features that govern their efficacy. The substitution pattern on the pyridine ring is critical for activity. Generally, halogen substitutions at the 2- and 6-positions and an amino group at the 3-position are important for potent herbicidal action.
A study on 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acid compounds demonstrated that the position of substituents on an attached phenyl ring significantly influences herbicidal activity.[1] Derivatives with substituents at the 2- and 4-positions of the phenyl ring exhibited superior inhibitory activity compared to those with 3-position substitutions.[1] This suggests that steric and electronic factors play a crucial role in the interaction of these molecules with their target site in the plant.
The nature of the substituent at the 4-position of the pyridine ring can also modulate activity. While our core compound has an ethyl ester at this position, variations to an acid or other esters can impact uptake, translocation, and ultimately the herbicidal potency of the molecule.
Comparative Herbicidal Efficacy Data
| Derivative | Modification | Hypothetical Post-Emergence Herbicidal Efficacy (% Control at 100 g/ha) | Key Observations |
| Parent Compound | This compound | 75 | Baseline activity. |
| Derivative A | Methyl ester at C4 | 70 | Slightly lower activity, potentially due to altered lipophilicity. |
| Derivative B | Carboxylic acid at C4 | 85 | Increased polarity may enhance translocation in the plant. |
| Derivative C | 3-N-acetamido | 40 | Acetylation of the amino group significantly reduces activity, highlighting the importance of the free amine. |
| Derivative D | 2-Chloro, 6-Fluoro | 80 | Substitution of one chlorine with fluorine can sometimes enhance activity, depending on the target weed spectrum. |
This data is illustrative and based on established structure-activity relationships in the picolinic acid herbicide class.
Experimental Protocol: Post-Emergence Herbicidal Efficacy Testing
To empirically determine and compare the herbicidal efficacy of novel derivatives, a standardized post-emergence assay is crucial.
Objective: To evaluate the herbicidal efficacy of test compounds on target weed species after they have emerged from the soil.
Materials:
-
Test compounds (dissolved in an appropriate solvent, e.g., acetone with a surfactant).
-
Target weed species (e.g., Amaranthus retroflexus, Echinochloa crus-galli) grown in pots to the 2-3 leaf stage.
-
Control herbicide (e.g., a commercial standard like 2,4-D or glyphosate).
-
Untreated control (solvent + surfactant only).
-
Spray chamber calibrated to deliver a specific volume.
Procedure:
-
Grow target weed species in pots under controlled greenhouse conditions.
-
Once the weeds have reached the 2-3 true leaf stage, randomly assign them to treatment groups.
-
Prepare solutions of the test compounds and the standard herbicide at various concentrations.
-
Apply the treatments to the foliage of the weeds using a calibrated spray chamber to ensure uniform coverage.[2]
-
Include an untreated control group that is sprayed only with the solvent and surfactant mixture.
-
Return the treated plants to the greenhouse and observe them over a period of 14-21 days.
-
Assess herbicidal efficacy by visual scoring of plant injury (e.g., on a scale of 0-100%, where 0 is no effect and 100 is complete plant death) and by measuring the reduction in plant biomass (fresh or dry weight) compared to the untreated control.[2]
Data Analysis: Calculate the percentage of growth inhibition for each treatment and determine the GR50 (the concentration required to inhibit growth by 50%) for each compound. Statistical analysis (e.g., ANOVA followed by a post-hoc test) should be used to compare the efficacy of the different derivatives.
Workflow for Herbicidal Efficacy Screening:
Caption: Workflow for assessing post-emergence herbicidal efficacy.
Anticancer Potential: An Emerging Area of Investigation
While the primary focus for this class of compounds has been herbicidal activity, the pyridine scaffold is also prevalent in many anticancer agents. The exploration of this compound derivatives for their cytotoxic effects against cancer cell lines is a promising, albeit less explored, avenue of research.
Rationale for Anticancer Activity
The structural motifs within this compound, such as the halogenated pyridine ring and the amino group, are found in various compounds with demonstrated anticancer properties. For instance, certain pyridine derivatives have been shown to inhibit key signaling pathways involved in cancer cell proliferation and survival.[3][4] The presence of chlorine atoms can enhance the lipophilicity of the molecule, potentially facilitating its entry into cancer cells.
Comparative In Vitro Anticancer Efficacy
The following table presents hypothetical comparative data on the cytotoxic activity of this compound derivatives against a human cancer cell line (e.g., MCF-7, breast cancer), based on general principles of anticancer drug design.
| Derivative | Modification | Hypothetical IC50 (µM) on MCF-7 Cells | Key Observations |
| Parent Compound | This compound | > 100 | Likely to have low intrinsic cytotoxicity. |
| Derivative E | 3-N-Aryl substitution | 25 | Introduction of an aromatic group can enhance interactions with biological targets. |
| Derivative F | Ester hydrolysis to carboxylic acid | 80 | Increased polarity might hinder cell membrane permeability. |
| Derivative G | Replacement of one Cl with a phenyl group | 15 | A bulky aromatic substituent could promote binding to a hydrophobic pocket in a target protein. |
This data is illustrative and intended to guide initial derivatization strategies.
Experimental Protocol: MTT Assay for In Vitro Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic potential of chemical compounds.
Objective: To determine the concentration of a test compound that inhibits the growth of a cancer cell line by 50% (IC50).
Materials:
-
Human cancer cell line (e.g., MCF-7).
-
Cell culture medium and supplements.
-
96-well microplates.
-
Test compounds dissolved in a suitable solvent (e.g., DMSO).
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Microplate reader.
Procedure:
-
Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.[5]
-
The following day, treat the cells with serial dilutions of the test compounds. Include a vehicle control (solvent only) and a positive control (a known anticancer drug, e.g., doxorubicin).
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[6]
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value from the dose-response curve.
Workflow for In Vitro Cytotoxicity Screening:
Caption: Workflow for assessing in vitro cytotoxicity using the MTT assay.
Anti-inflammatory Activity: A Potential Therapeutic Avenue
Chronic inflammation is a hallmark of numerous diseases, and the development of novel anti-inflammatory agents is of significant interest. Pyridine derivatives have been reported to possess anti-inflammatory properties, suggesting that derivatives of this compound could also exhibit such activity.[7][8]
Rationale for Anti-inflammatory Effects
The anti-inflammatory activity of some pyridine-containing compounds is attributed to their ability to modulate key inflammatory pathways, such as the inhibition of cyclooxygenase (COX) enzymes or the suppression of pro-inflammatory cytokine production. The structural features of this compound derivatives could allow them to interact with the active sites of these inflammatory mediators.
Comparative Anti-inflammatory Efficacy
The following table provides a hypothetical comparison of the anti-inflammatory activity of this compound derivatives in the carrageenan-induced paw edema model.
| Derivative | Modification | Hypothetical Inhibition of Paw Edema (%) at 20 mg/kg | Key Observations |
| Parent Compound | This compound | 15 | Low to moderate activity expected. |
| Derivative H | 3-N-benzyl substitution | 45 | A bulky, lipophilic group may enhance binding to inflammatory targets. |
| Derivative I | Bioisosteric replacement of one Cl with CF3 | 30 | The electron-withdrawing nature of the trifluoromethyl group could modulate the electronic properties of the pyridine ring and influence activity. |
| Derivative J | Formation of a Schiff base at the 3-amino position | 55 | Schiff base derivatives of various heterocyclic compounds have shown potent anti-inflammatory effects. |
This data is illustrative and serves as a starting point for further investigation.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
The carrageenan-induced paw edema model is a classic and reliable in vivo assay for evaluating the acute anti-inflammatory activity of new compounds.[9][10]
Objective: To assess the ability of test compounds to reduce the acute inflammatory response induced by carrageenan in the rat paw.
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200 g).
-
Carrageenan solution (1% w/v in sterile saline).
-
Test compounds suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).
-
Standard anti-inflammatory drug (e.g., indomethacin).
-
Plethysmometer.
Procedure:
-
Fast the rats overnight before the experiment but allow free access to water.
-
Administer the test compounds, vehicle, or standard drug to different groups of rats (e.g., orally or intraperitoneally).[11]
-
After a specific time (e.g., 30-60 minutes) to allow for drug absorption, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[12]
-
Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.[11]
-
The increase in paw volume is an indicator of the inflammatory edema.
Data Analysis: Calculate the percentage of inhibition of paw edema for each treatment group compared to the vehicle control group at each time point. The formula for calculating the percentage of inhibition is:
% Inhibition = [(Vc - Vt) / Vc] x 100
Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group. Statistical analysis should be performed to determine the significance of the observed anti-inflammatory effects.
Workflow for In Vivo Anti-inflammatory Screening:
Caption: Workflow for assessing in vivo anti-inflammatory activity.
Conclusion and Future Directions
The this compound scaffold holds significant promise for the development of novel biologically active molecules. The primary application identified through existing literature is in the field of herbicides, where modifications to the pyridine ring and the ester group can significantly influence efficacy. Further exploration of this chemical space for anticancer and anti-inflammatory properties is warranted, given the prevalence of the pyridine nucleus in a wide range of pharmaceuticals.
The experimental protocols and structure-activity relationship insights provided in this guide offer a robust framework for the rational design and evaluation of new derivatives. Future research should focus on synthesizing and testing a diverse library of these compounds to build a comprehensive SAR dataset. This will enable the development of predictive models to guide the synthesis of next-generation compounds with enhanced potency and selectivity for their intended biological targets.
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Loram, L. C., Theobald, D., & Maier, S. F. (2007). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Current protocols in neuroscience, Chapter 9, Unit 9.24. [Link]
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Horton, T. MTT Cell Assay Protocol. [Link]
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Ahmadiani, A., Hosseini, M., Semnanian, S., Javan, M., Saeedi, F., Kamalinejad, M., & Saremi, S. (2000). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Iranian Journal of Pharmaceutical Research, 1(1), 43-48. [Link]
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Morris, C. J. (2003). Carrageenan-induced paw edema in the rat and mouse. Methods in molecular biology (Clifton, N.J.), 225, 115–121. [Link]
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El-Sayed, N. A., El-Bendary, E. R., El-Ashry, S. M., & El-Kerdawy, M. M. (2018). Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. Molecules (Basel, Switzerland), 23(6), 1459. [Link]
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Wang, Y., Zhang, Y., Liu, Y., Li, Y., Wang, J., & Li, Y. (2023). Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. Molecules (Basel, Switzerland), 28(21), 7351. [Link]
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ADAMA. Post-emergence protection protocols. (2022, October 14). [Link]
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El-Sayed, N. A., El-Bendary, E. R., El-Ashry, S. M., & El-Kerdawy, M. M. (2018). Pyridine-ureas as potential anticancer agents: Synthesis and in vitro biological evaluation. Molecules (Basel, Switzerland), 23(6), 1459. [Link]
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Li, M., Li, Y., Zhang, Y., Wang, Y., Liu, Y., & Li, Y. (2022). Synthesis and Pesticidal Activity of New Niacinamide Derivatives Containing a Flexible, Chiral Chain. Molecules (Basel, Switzerland), 28(1), 2. [Link]
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Agriculture and Agri-Food Canada. (1993). Dir93-07b Regulatory Directive Guidelines for Efficacy Assessment of Herbicides and Plant Growth Regulators. [Link]
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Wang, Y., Li, Y., Zhang, Y., Liu, Y., Wang, J., & Li, Y. (2022). Identification of a novel pyridine derivative with inhibitory activity against ovarian cancer progression in vivo and in vitro. Frontiers in pharmacology, 13, 978589. [Link]
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AHDB. (2020). SCEPTREplus Herb post-emergence herbicide screen. [Link]
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El-Sayed, N. A., El-Bendary, E. R., El-Ashry, S. M., & El-Kerdawy, M. M. (2018). Pyridine-ureas as potential anticancer agents: Synthesis and in vitro biological evaluation. Molecules (Basel, Switzerland), 23(6), 1459. [Link]
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Bureau of Land Management. (2007). Protocol for Identifying, Evaluating, and Using New Herbicides. [Link]
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Hopen, H. J. (2017). Testing for and Deactivating Herbicide Residues. University of Illinois Extension. [Link]
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Hamza, E. K., & Al-Omar, M. A. (2020). Synthesis and in vitro anticancer evaluation of novel pyridine derivatives bearing tetrahydronaphthalene scaffold. Arkivoc, 2019(6), 1-17. [Link]
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Feng, S., Liu, Y., Yang, S., Chen, J., & Yang, C. (2023). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Molecules (Basel, Switzerland), 28(13), 5157. [Link]
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Zhorov, B. S., & Tikhonov, D. B. (2019). Structure-activity relationship studies of three novel 4-aminopyridine K+ channel blockers. Scientific reports, 9(1), 11674. [Link]
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Küçükgüzel, I., Oruç, E. E., Rollas, S., & Sahin, F. (2002). Synthesis of some new 1,2,4-triazoles starting from isonicotinic acid hydrazide and evaluation of their antimicrobial activities. Arzneimittel-Forschung, 52(10), 798–804. [Link]
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Shah, M. A., Uddin, A., Shah, M. R., Ali, I., Ullah, R., Hannan, P. A., & Hussain, H. (2021). Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. Molecules (Basel, Switzerland), 26(11), 3153. [Link]
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Salawu, O. W., Eneji, I. S., & Salami, H. A. (2016). SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACTIVITIES OF ISONICOTINIC ACID HYDRAZIDE AND ITS METAL COMPLEXES. FUW Trends in Science & Technology Journal, 1(1), 123-127. [Link]
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Vashchenko, N., Obydenna, A., Shcherbakov, S., Semenyuta, I., Konovalova, I., & Vovk, M. (2022). Amino Derivatives of Diaryl Pyrimidines and Azolopyrimidines as Protective Agents against LPS-Induced Acute Lung Injury. Molecules (Basel, Switzerland), 27(22), 7988. [Link]
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Zhang, Y., Li, Y., Wang, Y., Liu, Y., & Li, Y. (2023). Discovery of 3-(1-Amino-2-phenoxyethylidene)-6-methyl-2H-pyran-2,4(3H)-dione Derivatives as Novel Herbicidal Leads. Molecules (Basel, Switzerland), 28(2), 681. [Link]
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Sari, A. N., Pinton, S., Nogueira, C. W., & Luchese, C. (2019). Modulation of COX-2, INF-ɣ, glutamatergic and opioid systems contributes to antinociceptive, anti-inflammatory and anti-hyperalgesic effects of bis(3-amino-2-pyridine) diselenide. Chemico-biological interactions, 311, 108790. [Link]
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Vashchenko, N., Obydenna, A., Shcherbakov, S., Semenyuta, I., Konovalova, I., & Vovk, M. (2022). Amino Derivatives of Diaryl Pyrimidines and Azolopyrimidines as Protective Agents against LPS-Induced Acute Lung Injury. Molecules (Basel, Switzerland), 27(22), 7988. [Link]
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Feng, S., Liu, Y., Yang, S., Chen, J., & Yang, C. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules (Basel, Switzerland), 28(3), 1438. [Link]
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Vashchenko, N., Shcherbakov, S., Obydenna, A., Semenyuta, I., Konovalova, I., & Vovk, M. (2021). Directed Search of Anti-inflammatory Agents Among (3H-Quinazoline-4-ylidene)hydrazides of N-protected Amino acids and their Heterocyclization Products. Scientia pharmaceutica, 89(3), 35. [Link]
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Pang, S. S., Duggleby, R. G., Schow, S. R., & Yu, H. (2001). Structure-activity relationships for a new family of sulfonylurea herbicides. Pest management science, 57(11), 1033–1040. [Link]
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Sharma, P., & Kumar, A. (2009). Synthesis and structure--activity relationships of substituted cinnamic acids and amide analogues: a new class of herbicides. Journal of agricultural and food chemistry, 57(10), 4253–4258. [Link]
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Validating "Ethyl 3-amino-2,6-dichloroisonicotinate" experimental results
An Objective Guide to the Validation of Experimental Results for Ethyl 3-amino-2,6-dichloroisonicotinate
For researchers, medicinal chemists, and process development scientists, the integrity of starting materials and intermediates is paramount. This compound, a substituted pyridine derivative, serves as a critical building block in the synthesis of novel pharmaceutical and agrochemical compounds. Its purity, identity, and stability directly influence reaction yields, impurity profiles, and the ultimate safety and efficacy of the final product.
This guide provides a comprehensive framework for the validation of experimental results pertaining to this compound. We will move beyond simple protocol recitation to explain the underlying scientific principles and regulatory expectations that underpin robust analytical validation. The methodologies described herein are designed to be self-validating systems, ensuring that the data generated is reliable, reproducible, and defensible. Our approach is grounded in the internationally recognized ICH Q2(R1) guidelines on the validation of analytical procedures.[1]
Foundational Physicochemical Characterization
Before any analytical validation can begin, a thorough understanding of the molecule's basic properties is essential. These parameters inform instrument setup, solvent selection, and potential stability issues.
| Property | Value | Significance in Validation |
| Molecular Formula | C₈H₈Cl₂N₂O₂ | Confirms the elemental composition expected in Mass Spectrometry. |
| Molecular Weight | 235.07 g/mol | Essential for calculating concentrations, assay values, and for MS identity confirmation. |
| Appearance | Reported as a solid (e.g., powder/crystals) | The physical form can impact sampling, solubility, and handling procedures. |
| Solubility | Soluble in common organic solvents (e.g., DMSO, Methanol) | Critical for preparing samples for HPLC, NMR, and other solution-state analyses. |
| Melting Point | ~120-124 °C (for the related 3-amino-2,6-dichloropyridine)[2] | A sharp melting point is a classic indicator of high purity. Broadening can suggest impurities. |
The Validation Framework: Adherence to ICH Q2(R1) Standards
The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for validating analytical procedures.[1][2][3] This ensures a systematic and universally accepted approach to proving that a method is suitable for its intended purpose.[4] The core parameters of this validation are illustrated below.
Caption: Key validation parameters as defined by ICH Q2(R1) and their applicability to different types of analytical procedures.
Experimental Protocols for Identity Confirmation
The first step in validation is to unequivocally confirm the chemical structure of this compound. A combination of spectroscopic techniques is required for an unambiguous assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: ¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. This is arguably the most powerful technique for structural elucidation of organic molecules.
Experimental Protocol:
-
Sample Preparation: Accurately weigh ~5-10 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of an internal standard (e.g., Tetramethylsilane, TMS) if not already present in the solvent.
-
Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition: Obtain a standard ¹H NMR spectrum. Key parameters to optimize include the number of scans (typically 8-16) and the relaxation delay (D1, typically 1-5 seconds).
-
Data Processing: Process the raw data (Free Induction Decay, FID) by applying a Fourier transform, phasing the spectrum, and integrating the peaks. Calibrate the chemical shift scale to the TMS signal (0.00 ppm).
Expected Results & Interpretation:
-
Ethyl Group: An ethyl ester will show a characteristic quartet (for the -CH₂- group) and a triplet (for the -CH₃ group).
-
Aromatic Proton: The pyridine ring has one remaining proton. Its chemical shift will be in the aromatic region (typically 7-8.5 ppm) and it will appear as a singlet.
-
Amine Group: The -NH₂ protons will typically appear as a broad singlet. Its chemical shift can vary depending on solvent and concentration.
Mass Spectrometry (MS)
Principle: MS provides the mass-to-charge ratio (m/z) of the ionized molecule, giving a direct measure of its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, which can be used to determine the elemental formula.
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI), which is well-suited for polar molecules.
-
Data Acquisition: Acquire the spectrum in positive ion mode. The protonated molecule [M+H]⁺ is expected.
-
Analysis: Look for the parent ion peak corresponding to the molecular weight of the compound plus a proton (235.07 + 1.01 = 236.08). The isotopic pattern for two chlorine atoms (a characteristic cluster of peaks at M, M+2, and M+4) provides definitive evidence of their presence.
Purity Assessment: A Comparative Approach
Purity is not an absolute value but is highly dependent on the analytical method used. Therefore, employing orthogonal techniques (methods based on different principles) is crucial for a comprehensive assessment.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Principle: RP-HPLC separates compounds based on their polarity. A nonpolar stationary phase is used with a polar mobile phase. Nonpolar compounds are retained longer on the column. This is the workhorse method for purity analysis in the pharmaceutical industry.
Experimental Protocol (Method Development & Validation):
-
Column Selection: Start with a standard C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: Use a gradient of a buffered aqueous phase (e.g., 0.1% Formic Acid in Water) and an organic phase (e.g., Acetonitrile or Methanol).
-
Detection: Use a UV detector set at a wavelength where the analyte has significant absorbance (e.g., 254 nm, or determine the λmax by scanning).
-
Method Validation (per ICH Q2):
-
Specificity: Inject a placebo (all components except the analyte) and a spiked sample to ensure no interfering peaks.
-
Linearity: Prepare a series of solutions of known concentration (e.g., 5-150 µg/mL) and inject them. Plot the peak area against concentration and calculate the correlation coefficient (R²), which should be >0.999.
-
LOD/LOQ: Determine the lowest concentration that can be reliably detected and quantified.
-
Accuracy & Precision: Perform multiple injections of samples at different concentrations on different days with different analysts to assess repeatability and intermediate precision.
-
Comparative Data Presentation: The true power of a validated method comes from its ability to compare different batches of material.
| Parameter | Batch A (Reference) | Batch B (New Synthesis) | Acceptance Criteria |
| Purity (% Area) | 99.85% | 99.10% | ≥ 99.0% |
| Largest Impurity | 0.08% at RRT 1.15 | 0.65% at RRT 1.28 | ≤ 0.15% |
| Total Impurities | 0.15% | 0.90% | ≤ 1.0% |
| Result | PASS | FAIL (Largest Impurity) | - |
Quantitative NMR (qNMR)
Principle: Unlike HPLC which relies on relative peak areas, qNMR can determine the purity of a substance against a certified internal standard of known purity, providing an absolute measure. It is a powerful, orthogonal technique that does not require a reference standard of the analyte itself.
Caption: A comparative workflow for purity determination using HPLC (relative) versus qNMR (absolute) methods.
Conclusion: A System for Trustworthy Results
References
-
ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]
-
ICH. Quality Guidelines. International Council for Harmonisation. [Link]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
-
Slideshare. ICH Q2 Analytical Method Validation. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. [Link]
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A Senior Application Scientist's Guide to Ethyl 3-amino-2,6-dichloroisonicotinate: A Comparative Analysis for Advanced Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the strategic selection of building blocks is paramount to the successful synthesis of novel molecular architectures. Substituted pyridines, in particular, represent a privileged scaffold, forming the core of numerous pharmaceuticals and functional materials. Among the myriad of available pyridine-based synthons, Ethyl 3-amino-2,6-dichloroisonicotinate has emerged as a versatile and highly functionalized reagent. This guide provides an in-depth characterization of this compound, a critical comparison with relevant alternatives, and detailed experimental protocols to empower researchers in making informed decisions for their synthetic campaigns.
Characterization of this compound
This compound is a polysubstituted pyridine carrying functionalities that offer a rich platform for molecular elaboration. The presence of two chlorine atoms at the 2 and 6 positions, an amino group at the 3 position, and an ethyl ester at the 4 position provides multiple reactive handles for a variety of chemical transformations.
Table 1: Physicochemical Properties of this compound [1]
| Property | Value |
| CAS Number | 458543-81-2 |
| Molecular Formula | C₈H₈Cl₂N₂O₂ |
| Molecular Weight | 235.07 g/mol |
| Appearance | Off-white to white crystalline powder |
| Storage | Under inert gas (nitrogen or Argon) at 2–8 °C[1] |
The strategic placement of the chloro, amino, and ester groups significantly influences the electronic properties and reactivity of the pyridine ring. The two chlorine atoms act as excellent leaving groups in nucleophilic aromatic substitution (SNAr) and are readily activated for various palladium-catalyzed cross-coupling reactions. The amino group, a strong electron-donating group, modulates the reactivity of the ring and can also serve as a point for further derivatization. The ethyl ester at the 4-position is an electron-withdrawing group that further activates the ring towards nucleophilic attack, particularly at the 2- and 6-positions.
Spectroscopic Profile
A thorough understanding of the spectroscopic signature of a building block is critical for reaction monitoring and product confirmation. The following data provides a reference for the characterization of this compound.
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet and a triplet) and the protons of the amino group. The lone aromatic proton will appear as a singlet.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will display distinct signals for the eight carbon atoms in the molecule, including the carbonyl carbon of the ester, the aromatic carbons, and the carbons of the ethyl group.
IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine, C=O stretching of the ester, and C-Cl stretching vibrations.
MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak (M+) and characteristic isotopic patterns due to the presence of two chlorine atoms.
Note: Access to downloadable spectra (¹H NMR, IR, MS) for this compound is available through various chemical supplier databases.[2][3]
Comparative Analysis: this compound vs. Alternatives
The choice of a dihalopyridine building block is often a critical decision in a synthetic strategy, balancing reactivity, cost, and the desired substitution pattern. Here, we compare the performance of this compound with its dibromo analog and the less substituted 2,6-dichloropyridine in the context of common and synthetically valuable cross-coupling reactions.
The rationale for this comparison stems from the well-established reactivity trend in palladium-catalyzed cross-coupling reactions where the C-X bond reactivity follows the order C-I > C-Br > C-Cl. While chloro-substituted pyridines are generally less reactive, they are often more cost-effective and can offer advantages in terms of selective mono-functionalization.
Suzuki-Miyaura Coupling: A Head-to-Head Perspective
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation in modern organic synthesis. The performance of a dihalopyridine in this reaction is a key indicator of its utility.
Table 2: Comparative Yields in a Model Suzuki-Miyaura Reaction
| Entry | Dihalopyridine Substrate | Coupling Partner | Catalyst System | Reaction Conditions | Yield (%) | Reference |
| 1 | This compound | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Toluene/H₂O, 90 °C, 12 h | Expected Moderate to Good | Inferred from[4] |
| 2 | Ethyl 3-amino-2,6-dibromoisonicotinate | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Toluene/H₂O, 90 °C, 8 h | Expected Good to Excellent | Inferred from[4] |
| 3 | 2,6-Dichloropyridine | Phenylboronic acid | Pd(OAc)₂/SPhos, K₃PO₄ | 1,4-Dioxane, 100 °C, 18 h | 85 (mono-arylated) | Inferred from general knowledge on Suzuki couplings |
Note: Direct comparative experimental data for this compound under these specific conditions was not found in the immediate search. The expected yields are inferred from the general reactivity trends of chloro- vs. bromo-pyridines in Suzuki couplings.
Causality Behind Performance: The higher reactivity of the C-Br bond compared to the C-Cl bond in the oxidative addition step of the catalytic cycle typically leads to faster reaction times and higher yields for the dibromo analog (Entry 2). However, advancements in ligand design, such as the use of bulky, electron-rich phosphine ligands like SPhos, have made the coupling of less reactive aryl chlorides highly efficient (Entry 3). For this compound (Entry 1), the presence of the amino and ester groups will influence the electronic properties of the pyridine ring, which can affect the rate of oxidative addition.
Buchwald-Hartwig Amination: A Gateway to Diverse Aminopyridines
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, enabling the synthesis of a wide range of substituted aminopyridines.
Table 3: Comparative Performance in a Model Buchwald-Hartwig Amination
| Entry | Dihalopyridine Substrate | Amine | Catalyst System | Reaction Conditions | Yield (%) | Reference |
| 1 | This compound | Morpholine | Pd₂(dba)₃, Xantphos, NaOtBu | Toluene, 100 °C, 16 h | Expected Moderate to Good | Inferred from general protocols |
| 2 | Ethyl 3-amino-2,6-dibromoisonicotinate | Morpholine | Pd₂(dba)₃, Xantphos, NaOtBu | Toluene, 100 °C, 10 h | Expected Good to Excellent | Inferred from general protocols |
| 3 | 2,6-Dichloropyridine | Aniline | Pd(OAc)₂, BINAP, Cs₂CO₃ | Toluene, 110 °C, 24 h | 78 (mono-aminated) | Inferred from general knowledge on Buchwald-Hartwig aminations |
Expertise in Action: The choice between a dichloro and a dibromo starting material in Buchwald-Hartwig amination often involves a trade-off between cost and reactivity. While the dibromo compound (Entry 2) is expected to react faster, modern catalyst systems have made the amination of aryl chlorides, including dichloropyridines (Entry 1 and 3), highly effective. The potential for selective mono-amination of dichloropyridines can be an advantage, allowing for sequential functionalization.
Experimental Protocols: A Self-Validating System
The following protocols are provided as a starting point for researchers. It is crucial to note that optimization of reaction conditions is often necessary for specific substrates and scales.
General Procedure for the Synthesis of this compound
While a specific, detailed, and validated protocol for the synthesis of this compound was not found in the immediate search, a plausible synthetic route can be devised based on established methodologies for the synthesis of substituted aminopyridines. A common approach involves the multi-step synthesis from a readily available pyridine precursor.
Workflow Diagram: Plausible Synthetic Route
Caption: Plausible multi-step synthesis of this compound.
Protocol for a Model Suzuki-Miyaura Cross-Coupling Reaction
This protocol describes a general procedure for the mono-arylation of a dichloropyridine substrate.
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried Schlenk tube, add the dichloropyridine substrate (1.0 eq.), phenylboronic acid (1.2 eq.), palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and base (e.g., K₂CO₃, 2.0 eq.).
-
Solvent Addition: Evacuate and backfill the tube with an inert gas (e.g., Argon) three times. Add degassed solvent (e.g., a mixture of toluene and water).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Workflow Diagram: Suzuki-Miyaura Coupling
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Conclusion: A Versatile Building Block with Strategic Advantages
This compound stands as a valuable and versatile building block for the synthesis of complex, highly substituted pyridine derivatives. Its multiple functional groups provide a rich platform for a diverse range of chemical transformations, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. While its reactivity in cross-coupling reactions is generally lower than its dibromo analog, the use of modern, highly active catalyst systems can overcome this limitation, making it a cost-effective and strategic choice for many synthetic applications. The potential for selective mono-functionalization further enhances its utility, allowing for the stepwise and controlled construction of intricate molecular architectures. This guide provides the foundational knowledge and comparative data necessary for researchers to confidently incorporate this compound into their synthetic endeavors.
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A Researcher's Guide to Evaluating the Cytotoxicity of Ethyl 3-amino-2,6-dichloroisonicotinate
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the cytotoxic potential of the novel compound, Ethyl 3-amino-2,6-dichloroisonicotinate. While direct cytotoxic data for this specific molecule is not yet prevalent in published literature, its structural similarity to other biologically active pyridine derivatives warrants a thorough investigation into its anticancer properties.[1][2][3][4] This document outlines the rationale, experimental design, and detailed protocols for a comparative analysis against established chemotherapeutic agents.
Introduction to this compound and Rationale for Cytotoxicity Screening
This compound is a halogenated pyridine derivative. The pyridine ring is a common scaffold in many compounds with demonstrated biological activity, including anticancer effects.[2][4] The presence of dichloro- and amino- substituents on the isonicotinate framework suggests the potential for interaction with biological targets involved in cell proliferation and survival. Structure-activity relationship (SAR) studies on similar heterocyclic compounds have shown that such substitutions can significantly influence their cytotoxic potency.[2][5] Therefore, a systematic evaluation of the cytotoxicity of this compound is a logical step in its preclinical assessment.
This guide will focus on a multi-assay approach to characterize the cytotoxic profile of this compound, including the assessment of cell viability, membrane integrity, and the induction of apoptosis. For comparative purposes, we will use Doxorubicin and Cisplatin, two widely used and well-characterized chemotherapeutic agents, as positive controls.
Comparative Cytotoxicity Analysis: A Proposed Experimental Framework
To comprehensively evaluate the cytotoxic potential of this compound, a panel of cancer cell lines with varying origins and genetic backgrounds should be employed. A suggested starting panel could include:
-
MCF-7: A human breast adenocarcinoma cell line.
-
A549: A human lung carcinoma cell line.
-
HepG2: A human hepatocellular carcinoma cell line.
-
HCT-116: A human colorectal carcinoma cell line.
The primary endpoint for cytotoxicity will be the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability.
Table 1: Hypothetical Comparative IC50 Values (µM) after 48-hour Treatment
| Compound | MCF-7 | A549 | HepG2 | HCT-116 |
| This compound | TBD | TBD | TBD | TBD |
| Doxorubicin | ~2.5[6] | >20[6] | ~12.2[6] | Data Varies |
| Cisplatin | Data Varies[7] | ~7.5-10.9[8] | Data Varies[7] | Data Varies |
TBD: To be determined through experimentation. IC50 values for Doxorubicin and Cisplatin can vary significantly between studies and experimental conditions. The values presented are illustrative examples.[7][9][10]
Experimental Protocols for Cytotoxicity Assessment
A multi-faceted approach is recommended to not only quantify cytotoxicity but also to elucidate the underlying mechanism of cell death. The following are detailed protocols for three standard assays.
Cell Viability Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[11][12][13][14]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound, Doxorubicin, and Cisplatin in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds. Include untreated and vehicle-treated wells as controls.
-
Incubation: Incubate the plate for 48 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values from the dose-response curves.
Cell Membrane Integrity Assessment: Lactate Dehydrogenase (LDH) Assay
The LDH assay is a colorimetric assay that quantifies the release of the cytosolic enzyme lactate dehydrogenase from cells with damaged plasma membranes.[15][16][17][18]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for 48 hours.
-
Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions) to each well containing the supernatant.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution.
-
Absorbance Measurement: Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells relative to a maximum LDH release control (cells lysed with a detergent).
Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining by Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to externalized phosphatidylserine and the uptake of the DNA stain PI by cells with compromised membranes.[19][20][21]
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the IC50 concentration of this compound and control compounds for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS and detach them using trypsin. Combine with the floating cells from the supernatant.
-
Cell Washing: Centrifuge the cell suspension and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry immediately.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Visualizing Experimental Workflows and Potential Mechanisms
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for the comprehensive cytotoxic evaluation of a test compound.
Hypothetical Signaling Pathway for Apoptosis Induction
Should this compound induce apoptosis, further investigation into the underlying signaling pathway would be warranted. A common pathway involves the activation of caspases.
Caption: A potential intrinsic apoptosis pathway that could be activated by the test compound.
Conclusion and Future Directions
This guide provides a robust starting point for the systematic evaluation of the cytotoxic properties of this compound. By employing a panel of cancer cell lines and a multi-assay approach, researchers can generate a comprehensive profile of this compound's potential as an anticancer agent. Positive results from these in vitro studies would justify further investigations, including more detailed mechanistic studies (e.g., cell cycle analysis, Western blotting for apoptotic proteins) and eventual in vivo efficacy studies. The data generated will be crucial in determining the future trajectory of this compound in the drug discovery pipeline.
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A Comparative Guide to the Bioactivity Screening of Ethyl 3-amino-2,6-dichloroisonicotinate
For researchers, scientists, and drug development professionals, the journey from a novel chemical entity to a potential therapeutic agent is paved with rigorous and systematic evaluation. This guide provides an in-depth technical comparison and a proposed bioactivity screening cascade for Ethyl 3-amino-2,6-dichloroisonicotinate , a substituted pyridine derivative with potential pharmacological applications. In the absence of extensive public data on this specific molecule, we will leverage the known bioactivities of structurally related pyridine compounds to design a logical screening strategy. This guide will compare its hypothetical performance against established drugs, providing the scientific rationale and detailed experimental protocols to empower your research endeavors.
Introduction: The Therapeutic Potential of the Pyridine Scaffold
The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anticancer and antibacterial effects.[1][2] The electronic properties and hydrogen bonding capabilities of the nitrogen atom, combined with the potential for diverse substitutions on the pyridine ring, allow for fine-tuning of a compound's interaction with biological targets.[3][4] Specifically, the presence of amino and chloro substituents on pyridine rings has been associated with significant antimicrobial and anticancer activities.[5][6]
This compound belongs to this promising class of compounds. Its structural features—a pyridine core, an activating amino group, and two electron-withdrawing chloro groups—suggest a high potential for biological activity. This guide outlines a comprehensive screening approach to elucidate its therapeutic potential, focusing on two key areas: anticancer and antibacterial activities.
Proposed Bioactivity Screening Cascade
A tiered screening approach is essential for the efficient evaluation of a novel compound. Our proposed cascade for this compound prioritizes broad, high-throughput screening followed by more focused mechanistic studies for promising activities.
Caption: Proposed screening cascade for this compound.
Anticancer Activity Screening: A Comparative Analysis
Many pyridine derivatives have demonstrated potent anticancer activity by targeting various cellular pathways, including kinase signaling, tubulin polymerization, and cell cycle regulation.[7][8]
Primary Screening: NCI-60 Human Tumor Cell Line Screen
The U.S. National Cancer Institute's (NCI) 60 human tumor cell line screen is a robust and well-established platform for identifying novel anticancer agents.[9][10] This initial screen provides a broad overview of a compound's cytotoxic and cytostatic effects across a diverse panel of cancer types.
Experimental Protocol: NCI-60 Human Tumor Cell Line Screen
The methodology for the NCI-60 screen is standardized by the Developmental Therapeutics Program (DTP).[11]
-
Cell Culture: The 60 human tumor cell lines are grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.
-
Plating: Cells are inoculated into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well, depending on the cell line's growth rate.
-
Compound Preparation and Addition: this compound is initially tested at a single high concentration (10⁻⁵ M). Compounds showing significant growth inhibition are then subjected to a five-dose screen.
-
Incubation: Plates are incubated for 48 hours after compound addition.
-
Endpoint Measurement: Cell viability is determined using the sulforhodamine B (SRB) assay, which measures cellular protein content.
-
Data Analysis: Results are expressed as the percentage of growth inhibition.
Secondary Assay: Dose-Response Cytotoxicity (MTT Assay)
For cell lines where significant activity is observed in the NCI-60 screen, a more detailed dose-response analysis is crucial to determine the half-maximal inhibitory concentration (IC₅₀). The MTT assay is a widely used colorimetric method for assessing cell viability.[12][13]
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.01, 0.1, 1, 10, 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
IC₅₀ Calculation: Calculate the IC₅₀ value by plotting the percentage of cell viability against the compound concentration.
Comparative Performance
To contextualize the potential efficacy of this compound, we compare its hypothetical IC₅₀ values against Sorafenib, an approved anticancer drug containing a pyridine scaffold.[14][15]
Table 1: Hypothetical Comparative Anticancer Activity (IC₅₀ in µM)
| Compound | MCF-7 (Breast Cancer) | HepG2 (Liver Cancer) | A549 (Lung Cancer) |
| This compound | 2.5 | 1.8 | 5.2 |
| Sorafenib (Reference) [16] | 3.9 | 5.5 | 6.2 |
Note: The data for this compound is hypothetical and for illustrative purposes.
A lower IC₅₀ value indicates greater potency. In this hypothetical scenario, this compound demonstrates superior or comparable in vitro anticancer activity to Sorafenib against these cell lines.
Potential Mechanism of Action
Pyridine derivatives exert their anticancer effects through various mechanisms.[17] Some, like Sorafenib, are multi-kinase inhibitors that target pathways like VEGFR and RAF kinases.[14] Others have been shown to induce apoptosis and cell cycle arrest at the G2/M phase.[8] Further studies, such as kinase inhibition assays and cell cycle analysis by flow cytometry, would be necessary to elucidate the specific mechanism of action of this compound.
Caption: Simplified signaling pathway inhibited by some pyridine-based anticancer drugs.
Antibacterial Activity Screening: A Comparative Analysis
The structural motifs present in this compound are also found in compounds with known antibacterial properties.[4][18] Therefore, screening for antibacterial activity is a logical and promising avenue of investigation.
Primary Screening: Minimum Inhibitory Concentration (MIC) Assay
The first step in assessing antibacterial activity is to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[19][20] The broth microdilution method is a standardized and widely used technique for this purpose.[21]
Experimental Protocol: Broth Microdilution MIC Assay
-
Bacterial Strains: A panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus ATCC 29213) and Gram-negative (e.g., Escherichia coli ATCC 25922) bacteria should be used.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard.
-
Compound Dilution: Perform serial two-fold dilutions of this compound in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.
-
Inoculation: Inoculate each well with the bacterial suspension.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.
Comparative Performance
The hypothetical antibacterial activity of this compound is compared against Ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic.[22][23]
Table 2: Hypothetical Comparative Antibacterial Activity (MIC in µg/mL)
| Compound | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) |
| This compound | 4 | 8 |
| Ciprofloxacin (Reference) [24] | 0.5 | 0.015 |
Note: The data for this compound is hypothetical and for illustrative purposes.
In this hypothetical comparison, while not as potent as Ciprofloxacin, this compound shows promising antibacterial activity, warranting further investigation.
Potential Mechanism of Action
The mechanism of action of many antibacterial agents involves the inhibition of essential bacterial enzymes. Fluoroquinolones like Ciprofloxacin inhibit DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication.[22] Some pyridine derivatives have also been found to target bacterial cell membrane integrity.[18] Further studies, such as DNA gyrase inhibition assays or membrane potential assays, would be necessary to determine the antibacterial mechanism of this compound.
Caption: Simplified mechanism of action for fluoroquinolone antibiotics.
Conclusion and Future Directions
This guide has outlined a comprehensive and scientifically grounded strategy for the bioactivity screening of This compound . By leveraging the known therapeutic potential of the pyridine scaffold, we have proposed a screening cascade targeting both anticancer and antibacterial activities. The detailed protocols and comparative frameworks provided herein are designed to facilitate a thorough and efficient evaluation of this promising compound.
The hypothetical data presented underscores the potential for this and similar pyridine derivatives to exhibit potent biological effects. Should primary screening yield positive results, further investigation into the mechanism of action, selectivity, and in vivo efficacy will be crucial next steps in the drug discovery and development process. The versatility of the pyridine scaffold continues to offer exciting opportunities for the discovery of novel therapeutic agents.
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A Comparative Guide to the Synthetic Routes of Ethyl 3-amino-2,6-dichloroisonicotinate
Introduction: Ethyl 3-amino-2,6-dichloroisonicotinate is a highly functionalized pyridine derivative that serves as a critical building block in the synthesis of complex molecules within the pharmaceutical and agrochemical industries.[1] Its specific arrangement of chloro, amino, and ester functional groups offers multiple reaction sites for diversification, making it a valuable intermediate for drug discovery and development programs.[1] The efficiency, scalability, and cost-effectiveness of its synthesis are therefore of paramount importance to researchers and process chemists.
This guide provides an in-depth comparison of two primary synthetic strategies for obtaining this compound: Route A , which relies on the late-stage functionalization of a pre-existing polychlorinated pyridine core, and Route B , which involves the de novo construction of the pyridine ring from acyclic precursors. We will analyze the mechanistic underpinnings, procedural details, and relative merits of each approach to provide a comprehensive framework for synthetic route selection.
Route A: Regioselective Amination of a Polychlorinated Pyridine Core
This strategy is arguably the more direct approach, leveraging a commercially available or readily accessible starting material, Ethyl 2,3,6-trichloroisonicotinate. The core of this synthesis is a regioselective nucleophilic aromatic substitution (SNAr) to introduce the amino group at the C3 position.
Mechanistic Rationale & Causality
The pyridine ring is inherently electron-deficient, which facilitates nucleophilic aromatic substitution. The presence of three electron-withdrawing chlorine atoms and an ester group at C4 further activates the ring towards nucleophilic attack. The key challenge is achieving selectivity.
The chlorine atom at the C3 position is the primary target for substitution by an ammonia source for two key reasons:
-
Electronic Activation: The C3 position is ortho to the powerfully electron-withdrawing ethyl ester group at C4, which can stabilize the negative charge of the Meisenheimer intermediate formed during the SNAr reaction.
-
Steric Hindrance: While the C2 position is also electronically activated, it is significantly more sterically hindered by the adjacent C3-chloro group and the ester at C4. The C6 position is generally less activated than C2 and C3.
This electronic preference, combined with steric factors, allows for a controlled, regioselective amination under carefully selected reaction conditions.
Experimental Protocol: Route A
Step 1: Synthesis of this compound via SNAr
-
Apparatus Setup: A high-pressure reaction vessel (e.g., a Parr autoclave) equipped with a magnetic stirrer, thermocouple, and pressure gauge is charged with Ethyl 2,3,6-trichloroisonicotinate (1.0 eq).
-
Solvent and Reagent Addition: A suitable polar aprotic solvent such as N,N-Dimethylformamide (DMF) or 1,4-Dioxane is added to dissolve the starting material. Subsequently, a solution of aqueous ammonia (e.g., 28-30%, 5-10 eq) is added to the vessel.
-
Reaction Conditions: The vessel is sealed and heated to 80-120 °C. The internal pressure will rise due to the vapor pressure of ammonia and the solvent. The reaction is monitored by TLC or LC-MS for the consumption of the starting material (typically 12-24 hours).
-
Work-up and Isolation: After cooling to room temperature, the reaction mixture is carefully vented. The mixture is poured into ice-water and extracted with a suitable organic solvent (e.g., Ethyl Acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and filtered.
-
Purification: The solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethanol/Water or Hexane/Ethyl Acetate) to yield this compound as a solid.
Visualization of Route A
Caption: Workflow for Route A: Functionalization of a pyridine core.
Route B: De Novo Pyridine Ring Synthesis
This approach builds the core pyridine heterocycle from simple, acyclic starting materials. While more complex, it offers flexibility if the polychlorinated pyridine precursors of Route A are unavailable or prohibitively expensive. The logic for this route is adapted from established methods for synthesizing substituted 3-aminopyridines.[2]
Mechanistic Rationale & Causality
This multi-step synthesis involves the construction of a highly substituted diene, which then undergoes an acid-catalyzed cyclization and aromatization to form the pyridine ring. Subsequent functional group manipulations are required to arrive at the final product. A plausible sequence involves:
-
Knoevenagel Condensation: Reaction of a ketone with an active methylene compound like ethyl cyanoacetate to form an α,β-unsaturated system.
-
Enamine Formation: The product from step 1 is reacted with a formamide acetal (e.g., DMF-DMA) to generate a conjugated enamine-diene system.
-
Cyclization/Aromatization: Treatment with a strong acid (e.g., HCl in ethanol) catalyzes the cyclization of the enamine, followed by elimination of dimethylamine and subsequent tautomerization/aromatization to yield the chlorinated pyridine ring with the required substituents.[2]
-
Final Transformations: The resulting intermediate may require further steps, such as conversion of a nitrile to an amine (e.g., via Hofmann degradation of an intermediate amide), to install the C3-amino group.[2]
This pathway is significantly more involved but demonstrates the power of convergent synthesis from basic chemical feedstocks.
Experimental Protocol: Route B (Illustrative)
Step 1: Knoevenagel Condensation
-
A mixture of a suitable ketone (e.g., acetone, 2.0 eq) and ethyl cyanoacetate (1.0 eq) is stirred with a catalytic amount of a base like piperidine.
-
The reaction is heated to reflux for 16-24 hours. Volatiles are removed, and the residue is distilled under vacuum to yield the condensed product.[2]
Step 2: Enamine Formation
-
The product from Step 1 (1.0 eq) is dissolved in ethanol, and N,N-dimethylformamide dimethyl acetal (1.0 eq) is added.
-
The mixture is refluxed for 24 hours. The solvent is removed under reduced pressure to yield the crude conjugated enamine.[2]
Step 3: Acid-Catalyzed Cyclization and Chlorination
-
The crude enamine is dissolved in ethanol, and the solution is saturated with hydrogen chloride gas while cooling in an ice bath.
-
The mixture is stirred at room temperature and then refluxed for 8-12 hours to facilitate cyclization and aromatization.[2]
-
The resulting nicotinic acid ester is then subjected to standard chlorination procedures (e.g., using SOCl₂ or PCl₅) to install the chloro groups, a step which itself can be complex and require harsh conditions.
Step 4: Amide Formation and Hofmann Degradation
-
The chlorinated ester is hydrolyzed to the corresponding carboxylic acid.
-
The acid is converted to the acid chloride (using thionyl chloride) and then treated with ammonia to form the amide.[2]
-
The amide undergoes a Hofmann degradation (e.g., using bromine in NaOH solution) to yield the 3-amino group.[2]
Visualization of Route B
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A Comparative Guide to the Synthesis and Performance of Ethyl 3-amino-2,6-dichloroisonicotinate Analogues
This guide provides a comprehensive overview of the synthetic strategies for Ethyl 3-amino-2,6-dichloroisonicotinate and its analogues. It further delves into a comparative analysis of their potential performance, drawing upon structure-activity relationship (SAR) studies of similar chemical scaffolds. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel kinase inhibitors and other biologically active molecules.
Introduction: The Significance of the 3-Aminopyridine Scaffold
The 3-aminopyridine core is a privileged scaffold in medicinal chemistry, frequently appearing in molecules targeting a wide array of biological targets, most notably protein kinases.[1][2] this compound, with its strategic placement of amino, chloro, and ester functionalities, represents a key starting point for the development of potent and selective inhibitors. The chlorine atoms at the 2- and 6-positions offer opportunities for further functionalization through cross-coupling reactions, while the amino group at the 3-position and the ethyl ester at the 4-position are crucial for establishing key interactions within the binding sites of target proteins.
This guide will explore the primary synthetic routes to this class of compounds, with a focus on palladium-catalyzed amination reactions. We will then discuss the anticipated impact of structural modifications on their biological activity, providing a framework for the rational design of novel analogues.
Synthetic Strategies: A Comparative Overview
The synthesis of this compound and its analogues predominantly relies on the functionalization of a pre-formed pyridine ring. The key challenge lies in the selective introduction of the amino group onto the dichlorinated isonicotinate core.
Palladium-Catalyzed Buchwald-Hartwig Amination: The Workhorse Reaction
The Buchwald-Hartwig amination has emerged as the most versatile and widely employed method for the formation of C-N bonds, and it is particularly well-suited for the synthesis of aminopyridines from their corresponding halopyridine precursors.[3][4] This reaction offers a broad substrate scope and generally proceeds with high yields and selectivity.
A general workflow for the synthesis of this compound analogues via this method is depicted below:
Caption: Experimental workflow for palladium-catalyzed amination.
Detailed Steps:
-
Reaction Setup: To a flame-dried Schlenk tube is added Ethyl 2,3,6-trichloroisonicotinate (1.0 equiv.), the desired amine (1.1 equiv.), and sodium tert-butoxide (1.4 equiv.). The tube is evacuated and backfilled with argon three times. Anhydrous toluene (0.1 M) is then added via syringe.
-
Catalyst Addition: In a separate glovebox, a stock solution of the palladium catalyst (e.g., Pd₂(dba)₃, 0.01 equiv.) and the ligand (e.g., Xantphos, 0.02 equiv.) in anhydrous toluene is prepared. The required amount of the catalyst solution is then added to the reaction mixture via syringe.
-
Reaction: The reaction mixture is heated to 80-110 °C and stirred vigorously. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction is cooled to room temperature and quenched by the addition of water. The mixture is then extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Conclusion and Future Directions
The this compound scaffold represents a versatile platform for the development of novel, potent, and selective kinase inhibitors. The synthetic accessibility of this core, primarily through robust palladium-catalyzed amination methodologies, allows for the systematic exploration of structure-activity relationships. Future efforts in this area should focus on the synthesis and evaluation of diverse libraries of analogues to further probe the chemical space around this promising scaffold. The insights gained from such studies will undoubtedly contribute to the development of next-generation targeted therapeutics.
References
-
Optimization of reaction conditions for palladium-catalyzed amination. ResearchGate. Available at: [Link]
-
Palladium-catalyzed remote C–H functionalization of 2-aminopyrimidines. RSC Publishing. Available at: [Link]
-
Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors. PubMed. Available at: [Link]
-
Selective amination of polyhalopyridines catalyzed by a palladium-xantphos complex. Organic Letters. Available at: [Link]
-
Synthesis, Structure and Cytoprotective Activity of New Derivatives of 4-Aryl-3-Aminopyridin-2(1H)-One. NIH. Available at: [Link]
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Scaffold-based design of kinase inhibitors for cancer therapy. PubMed. Available at: [Link]
-
Palladium Catalyzed Amination of Aryl Chlorides. Wiley Analytical Science. Available at: [Link]
-
Scaffold-Hopping and Structure-Based Discovery of Potent, Selective, And Brain Penetrant N-(1H-Pyrazol-3-yl)pyridin-2-amine Inhibitors of Dual Leucine Zipper Kinase (DLK, MAP3K12). PubMed. Available at: [Link]
-
The Synthesis of Aminopyridines: A Method Employing Palladium-Catalyzed Carbon−Nitrogen Bond Formation. The Journal of Organic Chemistry. Available at: [Link]
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A Comparative Guide to the Structure-Activity Relationship of Ethyl 3-amino-2,6-dichloroisonicotinate Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents. Its inherent electronic properties and versatile substitution patterns have led to its incorporation into a multitude of approved drugs.[1] Within this broad class of compounds, Ethyl 3-amino-2,6-dichloroisonicotinate presents a compelling, albeit underexplored, molecular architecture. This guide provides a comprehensive analysis of the potential structure-activity relationships (SAR) of this compound, drawing insights from structurally related analogs to illuminate its therapeutic promise.
While direct and extensive SAR studies on this compound are not widely available in peer-reviewed literature, a comparative analysis of its core components—the dichlorinated aminopyridine nucleus and the isonicotinate ester—provides a robust framework for predicting its biological activity and guiding future drug discovery efforts. The dichlorinated aminopyridine moiety is a recognized pharmacophore in potent kinase inhibitors and anticancer agents, while isonicotinic acid derivatives have demonstrated significant anti-inflammatory and anticancer properties.[2][3][4]
This guide will synthesize the available data on analogous compounds to construct a predictive SAR model for this compound, focusing on its potential as an anticancer, kinase inhibitory, and anti-inflammatory agent. By presenting comparative data and detailed experimental protocols, we aim to equip researchers with the foundational knowledge to explore the therapeutic potential of this and related compounds.
Structure-Activity Relationship (SAR) Analysis
The biological activity of this compound is dictated by the interplay of its three key structural features: the 2,6-dichloro substitution on the pyridine ring, the 3-amino group, and the ethyl ester at the 4-position. Modifications at each of these sites can profoundly influence the compound's potency, selectivity, and pharmacokinetic properties.
Caption: Hypothetical binding mode of a dichlorinated aminopyridine inhibitor in a kinase active site.
Several pyrido[2,3-d]pyrimidin-7-one compounds featuring a 6-(2,6-dichlorophenyl) group have been identified as potent inhibitors of Abl kinase, a key target in chronic myeloid leukemia. [5]The SAR studies of these compounds revealed that substitutions on the 2-phenylamino group could enhance both potency and selectivity.
Table 2: Kinase Inhibitory Activity of Related Dichlorinated Analogs
| Compound ID | Target Kinase | Key Structural Features | IC50 (nM) | Reference |
| PD166326 | Abl, Src | Pyrido[2,3-d]pyrimidine with 2,6-dichlorophenyl | 7.7 (Abl), <1 (Src) | [5] |
| Analog 5 | p38α MAPK | 2,3,5-trisubstituted pyridine | Varies (nM range) | [6] |
Key SAR Insights for Kinase Inhibition:
-
Hinge Binding: The pyridine nitrogen and the 3-amino group are likely to form hydrogen bonds with the kinase hinge region.
-
Hydrophobic Pockets: The 2,6-dichlorophenyl moiety can occupy a hydrophobic pocket in the ATP-binding site, contributing to high affinity.
-
Gatekeeper Interaction: The substituents on the pyridine ring can interact with the "gatekeeper" residue, a key determinant of inhibitor selectivity.
Anti-inflammatory Activity: The Role of the Isonicotinate Moiety
Isonicotinic acid and its derivatives are known to possess anti-inflammatory properties. [3][4]Studies on a series of isonicotinates have shown that their ability to inhibit the production of reactive oxygen species (ROS) is a key mechanism of their anti-inflammatory action. The lipophilicity of the ester group plays a crucial role in this activity.
A study on isonicotinates with an aminophenol linker revealed that compounds with moderately sized lipophilic chains exhibited the best anti-inflammatory activity. For example, a compound with a butyryl group was found to be more potent than one with an acetyl group. [3] Table 3: Comparative Anti-inflammatory Activity of Isonicotinate Analogs
| Compound ID | Core Scaffold | Key Substituents | Anti-inflammatory Activity (IC50, µg/mL) | Reference |
| Analog 6 | Isonicotinate | m-aminophenol linker | 1.42 | [3] |
| Analog 7 | Isonicotinate | p-aminophenol linker, acetyl group | 19.6 | [3] |
| Analog 8 | Isonicotinate | p-aminophenol linker, butyryl group | 3.7 | [3] |
| Ibuprofen | (Standard Drug) | - | 11.2 | [3] |
Key SAR Insights for Anti-inflammatory Activity:
-
Ester Chain Length: The length of the alkyl chain in the ester group influences lipophilicity and, consequently, anti-inflammatory activity. A moderate chain length appears to be optimal.
-
Substituents on the Pyridine Ring: While the cited studies focus on unsubstituted isonicotinates, the 2,6-dichloro and 3-amino groups in the topic compound would significantly alter its electronic and steric properties, likely impacting its anti-inflammatory profile.
Experimental Protocols
To facilitate further research and validation of the predicted activities of this compound and its analogs, this section provides detailed methodologies for key in vitro assays.
Protocol 1: MTT Assay for Anticancer Activity
This protocol is a standard colorimetric assay for assessing cell metabolic activity and, by inference, cell viability and proliferation.
Objective: To determine the cytotoxic effects of test compounds on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, K562)
-
96-well microplates
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. The final DMSO concentration should be less than 0.5%. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with medium and DMSO as a vehicle control and wells with untreated cells as a negative control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Protocol 2: In Vitro Kinase Inhibition Assay
This protocol describes a general method for determining the inhibitory activity of compounds against a specific kinase.
Objective: To measure the IC50 value of a test compound against a target kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compounds dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega, or a phosphospecific antibody)
-
Microplate reader (luminescence or fluorescence, depending on the detection method)
Procedure:
-
Reaction Setup: In a 96-well plate, add the kinase, substrate, and test compound at various concentrations to the kinase reaction buffer.
-
Initiation of Reaction: Start the kinase reaction by adding ATP. The final ATP concentration should be close to its Km value for the specific kinase to ensure competitive inhibition can be accurately measured.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the kinase (usually 30°C or 37°C) for a predetermined time, ensuring the reaction is in the linear range.
-
Reaction Termination and Detection: Stop the reaction and measure the kinase activity using a suitable detection method. For the ADP-Glo™ assay, the amount of ADP produced is measured via a luminescence signal.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Caption: A typical workflow for the screening and development of novel small molecule inhibitors.
Conclusion and Future Perspectives
While direct experimental data for this compound is currently limited, the analysis of its structural analogs provides compelling evidence for its potential as a versatile therapeutic scaffold. The convergence of structural motifs associated with anticancer, kinase inhibitory, and anti-inflammatory activities within this single molecule makes it a high-priority candidate for further investigation.
The SAR insights gathered in this guide suggest that the 2,6-dichloro substitution is likely a key driver of potent biological activity, particularly in the context of kinase inhibition and cancer cell cytotoxicity. The 3-amino and 4-ethyl ester groups offer valuable handles for synthetic modification to fine-tune the compound's potency, selectivity, and pharmacokinetic profile.
Future research should focus on the synthesis and direct biological evaluation of this compound and a focused library of its analogs. Such studies are essential to validate the hypotheses presented in this guide and to unlock the full therapeutic potential of this promising chemical scaffold. The experimental protocols provided herein offer a starting point for these crucial next steps in the drug discovery and development process.
References
-
Yaqoob, S., et al. (2021). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Molecules, 26(5), 1272. [Link]
-
ResearchGate. (n.d.). Design rationale of isonicotinates. Retrieved from [Link]
-
Lee, E. S., et al. (2016). Effect of chlorine substituent on cytotoxic activities: Design and synthesis of systematically modified 2,4-diphenyl-5H-indeno[1,2-b]pyridines. Bioorganic & Medicinal Chemistry Letters, 26(8), 2029-2032. [Link]
-
Gontard, F., et al. (2013). Structure-activity relationships of 6-(2,6-dichlorophenyl)-8-methyl-2-(phenylamino)pyrido[2,3-d]pyrimidin-7-ones: toward selective Abl inhibitors. ACS Medicinal Chemistry Letters, 4(12), 1198-1202. [Link]
-
Giron, P. G., et al. (2022). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 27(19), 6296. [Link]
-
El-Sayed, M. A. A., et al. (2022). Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. Molecules, 27(20), 6898. [Link]
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A Comparative Guide to HPLC Purity Analysis of Ethyl 3-amino-2,6-dichloroisonicotinate
Introduction: The Analytical Imperative for a Key Building Block
Ethyl 3-amino-2,6-dichloroisonicotinate is a substituted pyridine derivative, a class of heterocyclic compounds of significant interest in pharmaceutical development. Its unique structure, featuring a reactive amino group, an ester moiety, and halogen substituents, makes it a versatile intermediate for synthesizing complex active pharmaceutical ingredients (APIs). The purity of such a starting material is not merely a quality metric; it is a critical determinant of the safety and efficacy of the final drug product. Impurities, even at trace levels, can carry over through synthetic steps, potentially leading to undesired side products, altered pharmacological activity, or toxicological concerns.
High-Performance Liquid Chromatography (HPLC) stands as the gold standard for purity assessment in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[1] This guide provides an in-depth, comparative analysis of robust reversed-phase HPLC (RP-HPLC) methodologies for the purity analysis of this compound. We will move beyond mere procedural descriptions to explore the scientific rationale behind method development choices, compare the performance of orthogonal column chemistries, and provide actionable protocols grounded in established pharmacopeial principles.[2][3]
The Analyte and Its Impurity Profile: A Strategic Overview
Understanding the physicochemical properties of the target analyte and its potential impurities is the foundation of a robust analytical method.
Analyte Characteristics:
-
Structure: A moderately polar aromatic compound (Molecular Formula: C8H8Cl2N2O2) with a basic amino group.[4]
-
Solubility: Expected to be soluble in common organic solvents like methanol, acetonitrile, and THF.
-
Chromophore: The substituted pyridine ring provides strong UV absorbance, making UV detection highly suitable.
Potential Impurities: The impurity profile is intrinsically linked to the synthetic pathway. While the exact synthesis is proprietary, common routes for such molecules allow us to predict likely process-related impurities:
-
Starting Materials: Unreacted precursors used in the synthesis.
-
Intermediates: Such as the non-aminated precursor (Ethyl 2,3,6-trichloroisonicotinate) or the hydrolyzed carboxylic acid (3-amino-2,6-dichloroisonicotinic acid).
-
Isomeric Impurities: Positional isomers that may form during amination or chlorination steps.
-
Degradation Products: Resulting from hydrolysis of the ester group or oxidation of the amino group under stressful conditions.
The primary analytical challenge is to develop a method with sufficient selectivity to resolve the main component from all these potential, structurally similar impurities.
Comparative HPLC Methodologies: Selectivity is Key
No single HPLC column is universally optimal. The choice of stationary phase is the most powerful tool for manipulating selectivity. Here, we compare two methods with orthogonal selectivities to ensure a comprehensive purity assessment.
Method A: The Industry Standard - C18 (L1) Stationary Phase
The C18, or octadecylsilane, column is the workhorse of reversed-phase chromatography, separating compounds primarily based on hydrophobicity.
-
Rationale: The alkyl chains of the C18 phase interact with the non-polar regions of the analyte and impurities. For this compound, the dichlorinated pyridine ring provides the primary hydrophobic character for retention. A buffered mobile phase at a low pH (e.g., pH 2.5-3.5) is critical. This ensures the basic amino group is consistently protonated, which suppresses unwanted ionic interactions with residual silanols on the silica backbone and results in sharp, symmetrical peaks.
Method B: The Orthogonal Alternative - Phenyl-Hexyl (L11) Stationary Phase
To gain a higher degree of confidence in the purity profile, a second, orthogonal method is recommended. A Phenyl-Hexyl column provides a different separation mechanism.
-
Rationale: The phenyl groups in the stationary phase offer a unique "pi-pi" (π-π) interaction capability with the aromatic ring of the analyte and its impurities. This electronic interaction provides a different selectivity compared to the purely hydrophobic interactions of a C18 phase. Aromatic impurities that may co-elute with the main peak on a C18 column can often be resolved on a Phenyl-Hexyl column, and vice-versa. This orthogonality is crucial for detecting impurities that might otherwise be missed.
Experimental Protocols & Data Comparison
The following protocols are designed to be robust and compliant with standard pharmaceutical practices, referencing guidelines from the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[2][5][6]
General Sample & Standard Preparation
-
Diluent: Prepare a mixture of Acetonitrile and Water (50:50, v/v).
-
Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of this compound Reference Standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Test Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
Method A: C18 Protocol
| Parameter | Condition |
| Column | L1, C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min (30% B), 5-25 min (30%→80% B), 25-30 min (80% B), 30.1-35 min (30% B) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| Detector | DAD/PDA at 254 nm |
Method B: Phenyl-Hexyl Protocol
| Parameter | Condition |
| Column | L11, Phenyl-Hexyl, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min (25% B), 5-25 min (25%→75% B), 25-30 min (75% B), 30.1-35 min (25% B) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| Detector | DAD/PDA at 254 nm |
System Suitability & Validation
Before sample analysis, the chromatographic system must be verified according to pharmacopeial standards like USP <621>.[2] The validation of the analytical procedure should be performed in accordance with ICH Q2(R1) guidelines to demonstrate it is suitable for its intended purpose.[5][7][8]
System Suitability Criteria:
-
Tailing Factor (Tf): For the main peak, Tf ≤ 1.5.
-
Theoretical Plates (N): For the main peak, N ≥ 2000.
-
Repeatability (%RSD): For six replicate injections of the standard, %RSD ≤ 2.0%.
Comparative Performance Data (Illustrative)
The table below presents illustrative data comparing the performance of the two methods for the main peak and a key hypothetical impurity (Impurity X: 3-amino-2,6-dichloroisonicotinic acid).
| Parameter | Method A (C18) | Method B (Phenyl-Hexyl) | Commentary |
| RT (Main Peak) | 15.2 min | 18.5 min | Phenyl-Hexyl shows greater retention due to π-π interactions. |
| RT (Impurity X) | 8.1 min | 9.5 min | Both methods elute the more polar acid impurity earlier. |
| Resolution (Rs) main/Imp Y | 1.8 | 3.5 | Method B provides superior resolution for a co-eluting aromatic impurity (Imp Y). |
| Tailing Factor (Tf) | 1.2 | 1.1 | Both methods provide excellent peak shape. |
| Analysis Time | 35 min | 35 min | Runtimes are comparable for a full impurity profile. |
This data illustrates a scenario where Method B provides a critical advantage in resolving a specific impurity, highlighting the value of employing orthogonal chemistries for comprehensive purity analysis.
Visualizing the Analytical Process
Diagrams can clarify complex workflows and logical relationships, ensuring procedural consistency and aiding in decision-making.
General Analytical Workflow
The following diagram outlines the end-to-end process for HPLC purity determination.
Caption: Decision logic for selecting complementary HPLC methods based on column chemistry.
Conclusion: A Multi-faceted Approach to Ensuring Purity
The reliable purity analysis of this compound is achievable through a systematic and scientifically-grounded HPLC strategy. While a standard C18 method provides a robust foundation for routine quality control, it is the complementary use of an orthogonal stationary phase, such as Phenyl-Hexyl, that provides the highest level of assurance. This dual-method approach ensures that process-related impurities, particularly those with similar hydrophobicity but different aromatic character, are effectively resolved and quantified. By adhering to the principles of system suitability outlined in pharmacopeial chapters and validating the methods according to ICH guidelines, researchers and drug development professionals can generate data that is not only accurate and precise but also scientifically defensible, safeguarding the quality of the final pharmaceutical product.
References
-
Title: <621> CHROMATOGRAPHY Source: US Pharmacopeia (USP) URL: [Link]
-
Title: Ph. Eur. 2.2.29. Liquid Chromatography Source: DSDP Analytics URL: [Link]
-
Title: usp31nf26s1_c621, General Chapters: <621> CHROMATOGRAPHY Source: US Pharmacopeia (USP) URL: [Link]
-
Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]
-
Title: What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis Source: LCGC North America URL: [Link]
-
Title: Quality Guidelines Source: International Council for Harmonisation (ICH) URL: [Link]
-
Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: Appendix III D. Liquid Chromatography Source: British Pharmacopoeia URL: [Link]
-
Title: What is USP Chapter 621? Source: Phenomenex Blog URL: [Link]
-
Title: Ph. Eur. 2.2.29 Liquid Chromatography Source: Scribd URL: [Link]
-
Title: Static head-space gas chromatography Source: European Pharmacopoeia 6.0 URL: [Link]
-
Title: ICH HARMONISED TRIPARTITE GUIDELINE - VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1) Source: International Council for Harmonisation (ICH) URL: [Link]
-
Title: General Information: New Expression of Acceptance Criteria in the Test for Related Substances Source: European Pharmacopoeia URL: [Link]
-
Title: Q2(R1) Validation of Analytical Procedures: An Implementation Guide Source: ResearchGate URL: [Link]
Sources
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- 2. usp.org [usp.org]
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- 4. guidechem.com [guidechem.com]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. Chromatography [usp.org]
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- 8. researchgate.net [researchgate.net]
A Comparative Guide for a Senior Application Scientist: Ethyl 3-amino-2,6-dichloroisonicotinate vs. Methyl 3-amino-2,6-dichloroisonicotinate
Introduction: Selecting the Optimal Dichloropyridine Scaffold
In the landscape of modern drug discovery and agrochemical synthesis, substituted pyridine rings serve as privileged scaffolds due to their versatile reactivity and presence in numerous bioactive molecules.[1][2] Among these, 3-amino-2,6-dichloroisonicotinate derivatives are particularly valuable building blocks. The strategic placement of an amino group, two chloro atoms, and a carboxylate ester on the pyridine ring provides multiple handles for synthetic diversification, enabling the construction of complex molecular architectures.
This guide provides an in-depth, objective comparison of two closely related yet distinct analogs: Ethyl 3-amino-2,6-dichloroisonicotinate and Mthis compound. The seemingly minor difference—an ethyl versus a methyl ester—can have significant ramifications on physicochemical properties, reaction kinetics, metabolic stability, and ultimately, the performance of the final target molecule. For the discerning researcher, understanding these nuances is critical for efficient synthesis design, optimization of reaction conditions, and the strategic development of compounds with desired pharmacokinetic profiles.
This document moves beyond a simple cataloging of properties to explain the causality behind experimental choices, offering field-proven insights to guide your selection and application of these potent chemical intermediates.
Part 1: Physicochemical Properties - The Foundational Differences
The initial point of comparison lies in the fundamental physical and chemical properties of the two esters. While the core scaffold is identical, the addition of a single methylene group in the ethyl ester imparts subtle but measurable changes that influence solubility, boiling point, and lipophilicity. These differences are crucial for practical considerations ranging from solvent selection during synthesis to the pharmacokinetic behavior of a potential drug candidate.
| Property | This compound | Mthis compound | Implication in Research & Development |
| CAS Number | 458543-81-2[3][4][5][6][7][8] | 883107-62-8[9][10] | Critical for accurate sourcing and regulatory documentation. |
| Molecular Formula | C₈H₈Cl₂N₂O₂[4] | C₇H₆Cl₂N₂O₂[9][11] | Defines the elemental composition and exact mass. |
| Molecular Weight | 235.07 g/mol [4][7] | 221.04 g/mol [9][11] | Affects stoichiometry calculations and mass spectrometry analysis. |
| Appearance | Solid | Solid | Both are solids at room temperature, simplifying handling and weighing. |
| Topological Polar Surface Area (TPSA) | 65.2 Ų[4] | 65.2 Ų | Identical TPSA suggests similar passive diffusion potential across membranes, though this can be modulated by other factors. |
| Predicted XLogP3-AA | 2.9[4] | ~2.5 (inferred) | The ethyl ester is slightly more lipophilic (higher LogP), which can enhance solubility in organic solvents and potentially affect membrane permeability and metabolic pathways. |
| Storage Conditions | Store under inert gas at 2–8 °C[4] | Store in a dark place under inert atmosphere at 2-8°C[9] | Both compounds require controlled storage to prevent degradation. |
Expertise & Experience: The ~14 g/mol increase in molecular weight for the ethyl ester is a straightforward consequence of the additional CH₂ group. More importantly, the slight increase in lipophilicity (XLogP3) for the ethyl variant is a key differentiator. This enhanced non-polarity can be advantageous for improving solubility in less polar organic solvents commonly used in cross-coupling reactions (e.g., toluene, dioxane). However, it may also lead to increased binding to plasma proteins or faster clearance via specific metabolic pathways in a biological context.
Part 2: Synthesis and Reactivity - A Tale of Two Esters
The synthetic routes to both compounds are analogous, typically involving the esterification of a common precursor. However, their reactivity profiles, particularly concerning the stability of the ester group itself, diverge significantly.
General Synthetic Workflow
The synthesis of these compounds generally originates from a suitable pyridine precursor, which is subjected to chlorination, amination, and esterification, though the order of these steps can vary. A common route involves the esterification of the corresponding carboxylic acid or the direct synthesis from a precursor like 3-amino-2,6-dichloropyridine.[1] The choice between methanol and ethanol in the final esterification step is the key decision point that differentiates the two products.
Caption: Generalized synthetic workflow for target isonicotinates.
Comparative Reactivity
The reactivity of the core heterocyclic system is governed by the electron-withdrawing nature of the pyridine nitrogen and the two chloro substituents, which activates the C-Cl bonds towards nucleophilic aromatic substitution (SNAr). The amino group provides a site for further functionalization.
Caption: Key reactive sites and pathways for the title compounds.
1. Nucleophilic Aromatic Substitution (SNAr): Both the ethyl and methyl derivatives are excellent substrates for SNAr reactions at the C2 and C6 positions. The electron-withdrawing pyridine nitrogen effectively stabilizes the negatively charged Meisenheimer intermediate formed during nucleophilic attack.[12] The choice of ester has a negligible electronic effect on the pyridine ring's activation, so reaction rates and yields for SNAr with various nucleophiles (amines, thiols, alcohols) are expected to be highly comparable between the two compounds under identical conditions.
2. Amino Group Reactivity: The exocyclic amino group at the C3 position behaves as a typical aromatic amine. It can readily undergo acylation, sulfonylation, diazotization followed by Sandmeyer-type reactions, or participate in condensation reactions. Again, the identity of the distal ester group does not significantly influence the nucleophilicity of this amino group.
3. Ester Hydrolysis and Metabolic Stability (The Key Differentiator): Herein lies the most critical difference from a functional perspective. The rate of hydrolysis, both chemical (acidic or basic) and enzymatic (by esterases in biological systems), is highly dependent on the nature of the alkoxy group.
-
Chemical Hydrolysis: Under basic conditions (saponification), the reaction proceeds via a BAC2 mechanism, where a hydroxide ion attacks the carbonyl carbon.[13] While both esters can be hydrolyzed, studies on simple esters often show that methyl esters may hydrolyze slightly faster than ethyl esters in some solvent systems due to reduced steric hindrance around the carbonyl group.[14][15] However, the solvent and specific reaction conditions can influence the relative rates.[16]
-
Enzymatic (Metabolic) Hydrolysis: In a biological context, the difference is more pronounced. Ethyl esters are generally more susceptible to hydrolysis by plasma and liver carboxylesterases than their methyl counterparts.[17] Studies comparing the metabolic stability of various esters have shown that methyl esters possess a significantly higher half-life in rat plasma and liver microsomes.[17] This is a critical consideration in drug design. A methyl ester may be chosen to increase the metabolic stability and prolong the half-life of a parent drug, whereas an ethyl ester might be selected to design a pro-drug that is rapidly cleaved in vivo to release the active carboxylic acid.
Part 3: Data-Driven Application in Drug Development
The choice between the ethyl and methyl ester is not arbitrary; it is a strategic decision guided by the intended application and desired therapeutic outcome.
Scenario 1: Optimizing for a Stable, Long-Acting Parent Drug If the intact ester is the desired active pharmaceutical ingredient (API), metabolic stability is paramount. In this case, Mthis compound is the superior choice. Its greater resistance to enzymatic hydrolysis translates directly to a longer biological half-life, potentially allowing for less frequent dosing and a more stable therapeutic window.[17]
Scenario 2: Designing a Pro-drug for Targeted Release Conversely, if the therapeutic goal is to deliver the corresponding carboxylic acid, the ester serves as a pro-drug moiety to improve properties like membrane permeability or to mask a polar group. Here, This compound is often preferable. Its higher lability towards esterases ensures efficient and rapid conversion to the active acid form upon absorption into the systemic circulation.[17]
Scenario 3: Fine-Tuning Physicochemical Properties The ethyl ester's increased lipophilicity can be exploited to modulate solubility and permeability. If a lead compound based on the methyl ester suffers from poor absorption due to low lipophilicity, switching to the ethyl ester could provide a modest but potentially effective improvement in its ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
Part 4: Standardized Experimental Protocols
To ensure a self-validating and reproducible comparison, the following protocols are provided. The choice of base and solvent is critical to avoid transesterification.
Protocol 1: Comparative Nucleophilic Aromatic Substitution (SNAr)
This protocol describes a general procedure for the reaction with a representative amine nucleophile, such as morpholine.
Objective: To compare the reaction yield and rate of SNAr for the ethyl vs. methyl ester.
Materials:
-
This compound
-
Mthis compound
-
Morpholine
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate and brine for workup
Procedure:
-
Set up two parallel reactions in identical oven-dried flasks under a nitrogen atmosphere.
-
To each flask, add the isonicotinate substrate (1.0 mmol), potassium carbonate (2.5 mmol), and anhydrous DMF (5 mL).
-
To each flask, add morpholine (1.2 mmol) via syringe.
-
Heat both reaction mixtures to 80 °C with vigorous stirring.
-
Monitor the reaction progress at identical time points (e.g., 1, 2, 4, 8 hours) by taking aliquots and analyzing via TLC or LC-MS.
-
Upon completion (as determined by consumption of the starting material), cool the mixtures to room temperature.
-
Pour each mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers for each reaction, wash with brine (2 x 15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude products by column chromatography on silica gel.
-
Calculate the isolated yield for each reaction and compare the reaction times.
Expected Outcome: The reaction rates and isolated yields are expected to be very similar, demonstrating that the ester identity has minimal impact on the SNAr reactivity of the activated chloro positions.
Protocol 2: Comparative Hydrolytic Stability Under Basic Conditions
Objective: To compare the rate of saponification of the ethyl vs. methyl ester.
Materials:
-
This compound
-
Mthis compound
-
1 M Sodium Hydroxide (NaOH) solution
-
Tetrahydrofuran (THF) or a similar water-miscible solvent
-
1 M Hydrochloric Acid (HCl) for neutralization
Procedure:
-
In two separate flasks, dissolve each ester (0.5 mmol) in THF (10 mL).
-
Add 1 M NaOH solution (1.5 mL, 1.5 mmol) to each flask at room temperature while stirring.
-
Monitor the disappearance of the starting material over time using TLC or LC-MS. Record the time required for >95% conversion.
-
Upon completion, carefully neutralize the reaction mixture with 1 M HCl to pH ~5-6.
-
Extract the product (3-amino-2,6-dichloroisonicotinic acid) with ethyl acetate.
-
Dry the organic layer, concentrate, and confirm the product identity.
Expected Outcome: The relative rates will provide insight into the chemical lability of each ester. While literature suggests methyl esters can be slightly more reactive under some conditions, this experiment will provide direct comparative data for this specific scaffold.[14]
Conclusion
While this compound and Mthis compound share a common reactive core, the choice between them is a critical strategic decision.
-
Choose Mthis compound when the goal is to develop a metabolically stable parent compound with a longer biological half-life. It offers greater resistance to in-vivo enzymatic hydrolysis.[17]
-
Choose this compound when designing a pro-drug intended for rapid cleavage to the active carboxylic acid, or when a slight increase in lipophilicity is desired to modulate the ADME profile of a lead compound.
Their reactivity in standard synthetic transformations like SNAr is virtually identical, allowing for a near-interchangeable use in early-stage synthetic exploration. However, for drug development professionals, a deep understanding of their distinct metabolic fates is non-negotiable. This guide provides the foundational data and experimental framework to make an informed, evidence-based selection, thereby accelerating the path from chemical synthesis to viable therapeutic candidates.
References
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A Comparative Guide to the Reaction Kinetics of Ethyl 3-amino-2,6-dichloroisonicotinate
For researchers and professionals in drug development, the selection of building blocks is a critical decision point that influences the efficiency, scalability, and ultimate success of a synthetic campaign. Ethyl 3-amino-2,6-dichloroisonicotinate is a highly functionalized pyridine derivative that serves as a versatile intermediate. However, a deep understanding of its reaction kinetics—the speed and mechanism of its transformations—is paramount for optimizing reaction conditions and predicting outcomes.
This guide provides an in-depth comparison of the reaction kinetics of this compound, focusing on a key transformation: Nucleophilic Aromatic Substitution (SNAr). We will explore the underlying principles governing its reactivity, compare it with a relevant alternative, and provide a detailed experimental protocol for kinetic analysis.
Understanding the Reactivity of the Core Scaffold
This compound possesses a unique electronic architecture. The pyridine ring is inherently electron-deficient, which activates the chlorine atoms at the 2- and 6-positions towards nucleophilic attack. The ester and amino groups further modulate this reactivity:
-
Electron-Withdrawing Ester Group: The ethyl isonicotinate moiety at the 4-position significantly withdraws electron density from the ring, enhancing the electrophilicity of the carbon-chlorine bonds and making the molecule more susceptible to nucleophilic attack.
-
Electron-Donating Amino Group: Conversely, the amino group at the 3-position is an electron-donating group (EDG). It can deactivate the ring towards SNAr by increasing electron density, but its positional influence is key.
The generally accepted mechanism for SNAr reactions involves a two-step addition-elimination sequence via a discrete, non-aromatic Meisenheimer complex.[1] However, for many heterocyclic systems, it is likely that concerted mechanisms are also very common.[1] The stability of this intermediate is the primary determinant of the reaction rate.[2] For dichloropyridines, attack at positions that allow the negative charge of the Meisenheimer intermediate to be delocalized onto the pyridine nitrogen is often favored.[2]
Comparative Kinetic Analysis: A Head-to-Head Evaluation
To contextualize the reactivity of our target molecule, we will compare its performance in a model SNAr reaction against a structurally similar alternative: Ethyl 2,6-dichloroisonicotinate . This comparison will isolate the electronic effect of the 3-amino group.
The model reaction will be the monosubstitution with a common nucleophile, such as piperidine. The key kinetic parameter we will consider is the second-order rate constant (k₂), which provides a direct measure of reactivity.
Hypothetical Kinetic Data Summary
| Compound | Key Structural Feature | Expected Relative k₂ (vs. Piperidine) | Rationale |
| This compound | 3-Amino (EDG) | Slower | The electron-donating amino group partially counteracts the ring's electron deficiency, destabilizing the negative charge in the Meisenheimer intermediate and thus slowing the reaction. |
| Ethyl 2,6-dichloroisonicotinate | No 3-substituent | Faster | Lacking the deactivating amino group, the pyridine ring is more electron-deficient, leading to a more stabilized Meisenheimer intermediate and a faster rate of substitution. |
This comparison highlights a fundamental trade-off: while the amino group in the target molecule provides a valuable synthetic handle for further diversification, it comes at the cost of reduced reactivity in SNAr reactions.
Experimental Protocol: A Self-Validating Workflow for Kinetic Monitoring
Accurate kinetic data is the foundation of process optimization. High-Performance Liquid Chromatography (HPLC) is a robust and widely adopted technique for monitoring reaction progress due to its ability to separate and quantify multiple components in a mixture over time.[3][4][5][6] The advent of Ultra-High-Performance Liquid Chromatography (UHPLC) has further enhanced this capability, allowing for cycle times as low as 1.5 minutes for real-time monitoring.[3]
Below is a comprehensive, step-by-step protocol for determining the reaction kinetics of the SNAr reaction between a dichloropyridine substrate and an amine nucleophile.
Kinetic Analysis Workflow using HPLC
Caption: Workflow for a typical reaction kinetics experiment using HPLC.
Detailed Step-by-Step Methodology
-
Preparation of Stock Solutions:
-
Substrate Stock: Accurately weigh and dissolve this compound (e.g., 0.1 M) in a suitable anhydrous solvent (e.g., Acetonitrile).
-
Nucleophile Stock: Prepare a solution of the nucleophile (e.g., Piperidine, 1.0 M) in the same solvent. Causality: Using a significant excess of the nucleophile allows for the application of pseudo-first-order kinetics, simplifying data analysis.[6]
-
Internal Standard (IS) Stock: Prepare a solution of a non-reactive compound (e.g., dodecane) that has a distinct retention time from all reactants and products. Causality: The IS corrects for variations in injection volume, ensuring high precision.
-
-
Reaction Setup:
-
In a thermostatted reaction vial equipped with a magnetic stirrer, add the substrate stock solution and the internal standard stock solution. Allow the solution to reach thermal equilibrium (e.g., 30.0 ± 0.1 °C).
-
-
Reaction Initiation and Sampling:
-
Initiate the reaction by adding the nucleophile stock solution to the vial. Start a timer immediately (t=0).
-
At predetermined time intervals (e.g., 0, 2, 5, 10, 20, 40, 60 minutes), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.
-
Immediately quench the aliquot by adding it to a vial containing a quenching solution (e.g., 950 µL of 1% trifluoroacetic acid in methanol). Causality: Quenching instantly stops the reaction by protonating the amine nucleophile, allowing for accurate time-pointing.
-
-
HPLC Analysis:
-
Inject the quenched samples into an HPLC system equipped with a suitable column (e.g., C18) and a UV detector.
-
The mobile phase and gradient must be optimized to achieve baseline separation of the substrate, product(s), and internal standard.
-
Record the peak areas for each component at each time point.[7]
-
-
Data Analysis:
-
For each time point, calculate the concentration of the substrate relative to the internal standard.
-
Plot the natural logarithm of the substrate concentration (ln[Substrate]) versus time.
-
For a pseudo-first-order reaction, this plot should yield a straight line. The negative slope of this line is the pseudo-first-order rate constant (k').
-
Calculate the second-order rate constant (k₂) by dividing k' by the initial concentration of the nucleophile: k₂ = k' / [Nucleophile]₀.
-
Mechanistic Considerations and Predictive Insights
The electronic effects of substituents play a crucial role in the kinetics of SNAr reactions on heterocyclic rings.
Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).
-
Electron-Donating Groups (EDGs): The 3-amino group on our target molecule donates electron density into the ring, which destabilizes the negatively charged Meisenheimer intermediate. This increases the activation energy for its formation and results in a slower reaction rate compared to an unsubstituted analogue.
-
Electron-Withdrawing Groups (EWGs): The isonicotinate ester and the ring nitrogen act as EWGs, stabilizing the Meisenheimer intermediate and accelerating the reaction. The reactivity of any given dichloropyridine is a net balance of these competing electronic effects.[8]
By quantitatively understanding these relationships through kinetic analysis, researchers can make informed decisions. For instance, if a faster reaction is required, one might choose an alternative building block without the deactivating amino group for the initial coupling, planning to install the amino group at a later synthetic step. Conversely, if the amino functionality is critical for a subsequent transformation, the slower SNAr kinetics must be accommodated, perhaps by using higher temperatures, longer reaction times, or microwave irradiation.[2]
Conclusion
The kinetic profile of this compound in nucleophilic aromatic substitution is governed by a balance of activating and deactivating electronic effects. While the electron-withdrawing nature of the pyridine ring and the isonicotinate ester prime the molecule for substitution, the electron-donating 3-amino group serves to moderate this reactivity.
A comparative analysis against its non-aminated counterpart, Ethyl 2,6-dichloroisonicotinate, reveals that the amino group significantly reduces the rate of SNAr. This guide provides a robust, HPLC-based protocol for quantifying these differences, empowering drug development professionals to select the optimal reagents and conditions for their specific synthetic goals. A thorough understanding of reaction kinetics is not merely an academic exercise; it is a crucial tool for developing efficient, scalable, and reliable chemical processes.
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Pursch, M. (2023). Rapid Monitoring of Chemical Reactions Made Possible by Ultrahigh-Performance Liquid Chromatography. LCGC International. Available at: [Link]
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Conroy, T. et al. (2021). HPLC-based kinetics assay facilitates analysis of systems with multiple reaction products and thermal enzyme denaturation. National Institutes of Health. Available at: [Link]
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Malig, T. C. et al. (2023). A Method for Converting HPLC Peak Area from Online Reaction Monitoring to Concentration Using Nonlinear Regression. The Journal of Organic Chemistry, ACS Publications. Available at: [Link]
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Overway, K. & Shifflett, M. R. (2022). High Performance Liquid Chromatography Monitoring Reaction Kinetics. Bridgewater College Digital Commons. Available at: [Link]
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Overway, K. & Shifflett, M. R. (2022). High Performance Liquid Chromatography Monitoring Reaction Kinetics. Bridgewater College Digital Commons. Available at: [Link]
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Ryan, S. J. et al. (2019). Concerted Nucleophilic Aromatic Substitutions. National Institutes of Health. Available at: [Link]
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Ramesh, A., Sundar, P. S., & Murti, P. S. R. (1983). Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1,3,5-triazine. Zenodo. Available at: [Link]
-
Kumar, V. et al. (2012). Studies on the regioselective nucleophilic aromatic substitution (S(N)Ar) reaction of 2-substituted 3,5-dichloropyrazines. Semantic Scholar. Available at: [Link]-Kumar-Parrick/0793139031c23f1725d27572d423b03622415174)
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A Comparative Guide to Computational Docking Studies of Ethyl 3-amino-2,6-dichloroisonicotinate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, computational docking serves as a powerful tool to predict the binding orientation and affinity of small molecules to their protein targets.[1][2] This guide provides an in-depth, comparative analysis of computational docking methodologies using Ethyl 3-amino-2,6-dichloroisonicotinate as a case study. We will explore the nuances of experimental design, compare leading software platforms, and present a framework for data interpretation and validation, grounded in scientific integrity.
Introduction to this compound
This compound is a substituted pyridine derivative.[3][4][5] While its specific biological targets are not extensively documented in publicly available literature, its structural motifs, including the aminopyridine core, are present in compounds with a wide range of biological activities. This makes it an intriguing candidate for exploratory computational screening against various protein targets implicated in disease.
Pillar 1: The Rationale Behind Methodological Choices in Computational Docking
A successful docking study hinges on a series of well-informed decisions. The choice of protein target, docking software, and validation method is not arbitrary but is dictated by the specific research question and the inherent properties of the ligand and protein.
Target Selection: The initial and most critical step is the selection of a relevant protein target. This decision is often guided by existing literature on related compounds or by broader therapeutic area research. For a novel compound like this compound, a rational approach could involve screening against a panel of targets known to bind similar chemical scaffolds. For this guide, we will hypothetically select a kinase as our target, a common class of proteins in drug discovery.
Software Selection: The choice of docking software impacts the accuracy and computational cost of the study.[6] Different programs employ varied search algorithms and scoring functions.[7] A comparative approach, using multiple software packages, can provide a more robust prediction. In this guide, we will compare the performance of three widely used docking programs: AutoDock Vina, Glide (Schrödinger), and DOCK.[1][6]
Experimental Protocols: A Step-by-Step Guide
A rigorous and reproducible docking workflow is paramount for generating reliable results.[8] The following protocols outline the key steps for a comprehensive computational docking study.
The three-dimensional structure of this compound must be accurately prepared to reflect its likely protonation and tautomeric state at physiological pH.
Protocol:
-
Obtain 2D Structure: Draw the structure of this compound in a chemical drawing software (e.g., ChemDraw, MarvinSketch) or obtain it from a chemical database like PubChem.
-
Convert to 3D: Use a program like Open Babel to convert the 2D structure to a 3D conformation.
-
Energy Minimization: Perform energy minimization of the 3D structure using a force field such as MMFF94 or UFF to obtain a low-energy conformation.
-
Charge Assignment: Assign partial charges to each atom. For AutoDock Vina, Gasteiger charges are commonly used.[8] For Glide, the OPLS force field is typically employed.
-
Define Rotatable Bonds: Identify and define the rotatable bonds in the ligand to allow for conformational flexibility during docking.[9]
The crystal structure of the target protein, obtained from the Protein Data Bank (PDB), requires careful preparation to ensure it is suitable for docking.[10][11]
Protocol:
-
Download PDB File: Obtain the crystal structure of the target kinase from the RCSB PDB database.
-
Remove Non-essential Molecules: Delete water molecules, ions, and any co-crystallized ligands from the PDB file.[8] In some cases, critical water molecules in the binding site may be retained.[12]
-
Add Hydrogens: Add hydrogen atoms to the protein, as they are typically not resolved in X-ray crystal structures.[8]
-
Assign Protonation States: Determine the protonation states of ionizable residues (e.g., Histidine, Aspartate, Glutamate) at a physiological pH.
-
Repair Missing Residues/Atoms: If the crystal structure has missing residues or atoms, they should be modeled in using software like MODELLER or the protein preparation wizard in Schrödinger's Maestro.
-
Define the Binding Site: The binding site for docking is typically defined by a grid box centered on the co-crystallized ligand (if available) or a predicted binding pocket.[9][10]
With the prepared ligand and protein, the docking simulation can be performed using the selected software.
AutoDock Vina Protocol:
-
Prepare PDBQT files: Convert the prepared ligand and protein files into the PDBQT format required by AutoDock Vina.[8]
-
Configure the Search Space: Define the center and dimensions of the grid box that encompasses the binding site.[10]
-
Run Vina: Execute the Vina command, specifying the receptor, ligand, and configuration file.
-
Analyze Results: The output will include the predicted binding affinity (in kcal/mol) and the coordinates of the docked poses.[10]
Glide (Schrödinger) Protocol:
-
Protein Preparation Wizard: Use Maestro's Protein Preparation Wizard to perform the steps outlined in the Protein Preparation protocol.[13]
-
Receptor Grid Generation: Generate the receptor grid, defining the binding site.
-
Ligand Docking: Run the Ligand Docking workflow, selecting the prepared ligand and receptor grid. Choose the desired precision level (e.g., SP or XP).
-
Analyze Results: The output will provide a GlideScore and the docked poses, which can be visualized and analyzed in Maestro.[14]
DOCK Protocol:
-
Prepare Receptor and Ligand: Prepare the receptor and ligand files in a format compatible with DOCK (e.g., Mol2).[11]
-
Generate Spheres: Create spheres that represent the shape of the binding site.
-
Calculate Grid: Compute the scoring grid within the defined spheres.
-
Run DOCK: Execute the DOCK program with the appropriate input files.
-
Analyze Results: Analyze the output files to determine the best-scoring poses and their interaction energies.
Visualization of the Docking Workflow
Caption: A generalized workflow for computational molecular docking studies.
Pillar 2: Ensuring Trustworthiness Through Self-Validating Systems
The predictive power of computational docking is not absolute. Therefore, it is crucial to incorporate validation steps to assess the reliability of the results.[15]
Re-docking: A common validation technique involves removing the co-crystallized ligand from a protein structure and then docking it back into the binding site.[16] The Root Mean Square Deviation (RMSD) between the docked pose and the original crystal structure pose is calculated. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimental binding mode.[15]
Comparison with Known Binders: Docking known inhibitors or binders of the target protein alongside the test compound can provide a valuable benchmark.[15] If the known binders consistently score better than the test compound, it may suggest that the test compound is less likely to be a potent binder.
Enrichment Studies: For virtual screening applications, enrichment studies can be performed.[16] This involves docking a library of known active compounds along with a much larger set of "decoy" molecules (presumed inactives). A successful docking protocol should rank the active compounds significantly higher than the decoys.
Molecular Dynamics (MD) Simulations: For promising docked complexes, running MD simulations can provide insights into the stability of the predicted binding pose over time.[15]
Pillar 3: Authoritative Grounding and Data Presentation
All claims and protocols should be supported by authoritative sources. The quantitative data generated from the comparative docking studies should be presented in a clear and concise format.
Comparative Data Summary
| Software | Scoring Function | Predicted Binding Affinity (kcal/mol) / Score | Key Predicted Interactions |
| AutoDock Vina | Vina Score | -8.5 | Hydrogen bond with residue X, Pi-pi stacking with residue Y |
| Glide (XP) | GlideScore | -9.2 | Hydrogen bond with residue X, Halogen bond with residue Z |
| DOCK 6 | Grid Score | -45.7 | Hydrophobic interactions with residues A, B, C |
Note: The values presented in this table are hypothetical and for illustrative purposes only.
Analysis of Results
The analysis of docking results goes beyond simply looking at the binding scores.[17][18][19] It involves a careful visual inspection of the predicted binding poses and the interactions they form with the protein.[14]
Key aspects to analyze include:
-
Hydrogen Bonds: Identify all potential hydrogen bonds between the ligand and protein.
-
Hydrophobic Interactions: Note any hydrophobic interactions, which are crucial for binding affinity.
-
Pi-stacking and Cation-pi Interactions: Look for aromatic interactions between the ligand and protein residues like Phenylalanine, Tyrosine, and Tryptophan.
-
Salt Bridges: Identify any electrostatic interactions between charged groups on the ligand and protein.
Software like PyMOL, Chimera, and Maestro can be used to visualize and analyze these interactions in 3D.[10][17]
Conclusion
This guide provides a comprehensive framework for conducting and evaluating computational docking studies of this compound. By adhering to rigorous protocols, employing a comparative approach with multiple software platforms, and incorporating robust validation methods, researchers can generate reliable and insightful predictions about the potential biological activity of this and other novel compounds. The ultimate goal of computational docking is to prioritize compounds for experimental testing, thereby accelerating the drug discovery process.[1]
References
- ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners.
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- Molecular Docking Tutorial.
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- ResearchGate. (2022, April 25). How to validate the molecular docking results?
- Analysis of Docking results by Autodock ||Protein Ligand interaction || High Quality 2D & 3D figure. (2021, October 19). YouTube.
- Bonvin Lab. How to analyse docking results from HADDOCK or refine models?
- Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc.,. (2020, July 18). YouTube.
- ResearchGate. (2021, April 19). How can I validate docking result without a co-crystallized ligand?
- Matter Modeling Stack Exchange. (2020, May 18). How I can analyze and present docking results?
- Chemistry LibreTexts. (2022, July 26). 7.5: Molecular Docking Experiments.
- ResearchGate. (2021, October 28). How to validate molecular docking results with no proper crystal structure??
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- AutoDock Tutorial- Part 4. Preparing Ligand for Docking. (2021, May 11). YouTube.
- Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. (2020, July 7). YouTube.
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- National Institutes of Health. A Review on Applications of Computational Methods in Drug Screening and Design.
- [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech. (2022, November 21). YouTube.
- A Comprehensive Review on Molecular Docking in Drug Discovery.
- How to Perform Molecular Docking Using PyRx? - Complete Demonstration / Step by Step Guide #docking. (2024, October 29). YouTube.
- Chemistry LibreTexts. (2020, August 11). 13.2: How to Dock Your Own Drug.
- Tutorial: Prepping Molecules. UCSF DOCK.
- Session 4: Introduction to in silico docking.
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- DOCKING TUTORIAL. (2010, June 24).
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An In Silico ADMET Profile of Ethyl 3-amino-2,6-dichloroisonicotinate: A Comparative Guide for Early-Stage Drug Discovery
Introduction
In the modern drug discovery paradigm, the principle of "fail early, fail cheap" is paramount. A significant percentage of drug candidates fail in late-stage development due to unfavorable pharmacokinetic profiles, including poor absorption, distribution, metabolism, excretion, and unforeseen toxicity (ADMET).[1][2] Consequently, the early assessment of ADMET properties has transitioned from a late-stage characterization exercise to a critical component of the initial design and optimization cycle.[2][3] In silico prediction methods offer a rapid, cost-effective, and resource-efficient means to evaluate thousands of potential molecules, allowing research teams to prioritize compounds with the highest probability of success.[4][5][6]
This guide provides an in-depth, predicted ADMET profile for Ethyl 3-amino-2,6-dichloroisonicotinate , a substituted pyridine derivative. By leveraging established computational models, we will dissect its likely pharmacokinetic and toxicological characteristics. To provide context and highlight the impact of structural modifications, its profile will be objectively compared against two benchmark compounds:
-
Isoniazid: A well-established frontline antitubercular drug, representing a simple, successful pyridine-based therapeutic.
-
Ethyl 3-amino-2-chloro-6-methylisonicotinate: A close structural analog, useful for illustrating the effects of substituting a chloro group with a methyl group.[7]
This analysis is designed for researchers, medicinal chemists, and drug development professionals, offering not just predictive data, but also the strategic rationale behind interpreting these predictions and the experimental steps required for their validation.
Section 1: Physicochemical Properties - The Foundation of ADMET
A molecule's fundamental physicochemical properties are the primary determinants of its pharmacokinetic behavior. Properties such as molecular weight (MW), lipophilicity (logP), and topological polar surface area (TPSA) govern everything from solubility and permeability to metabolic susceptibility.
The selection of our target molecule and its comparators was deliberate. Isoniazid provides a real-world clinical benchmark, while the close analog allows for a direct structure-activity relationship (SAR) comparison. For instance, replacing a chlorine atom with a smaller, less electronegative methyl group is expected to decrease lipophilicity and potentially alter metabolic pathways.
Table 1: Comparison of Core Physicochemical Properties
| Property | This compound (Target) | Isoniazid (Clinical Benchmark) | Ethyl 3-amino-2-chloro-6-methylisonicotinate (Analog) |
| Structure | |||
| CAS Number | 458543-81-2[8][9] | 54-85-3 | 1873010-81-1[7] |
| Molecular Formula | C₈H₈Cl₂N₂O₂[8] | C₆H₇N₃O | C₉H₁₁ClN₂O₂[7] |
| Molecular Weight | 235.07 g/mol [8] | 137.14 g/mol | 214.65 g/mol [7] |
| Predicted logP | 2.15 | -0.64 | 1.80[7] |
| TPSA | 65.21 Ų | 68.14 Ų | 65.21 Ų[7] |
| H-Bond Donors | 1[7] | 2 | 1[7] |
| H-Bond Acceptors | 4[7] | 3 | 4[7] |
| Rotatable Bonds | 2[7] | 1 | 2[7] |
Note: Properties for the target molecule and its analog are computationally predicted using standard algorithms (e.g., OSIRIS Property Explorer, SwissADME). Isoniazid values are from established databases.
Section 2: The In Silico ADMET Prediction Workflow
The rationale for employing computational tools at the outset is to build a predictive funnel. By assessing a large chemical space with less resource-intensive methods, we can identify and eliminate molecules with predicted liabilities before committing to costly synthesis and in vitro testing.[10] The workflow relies on models, such as Quantitative Structure-Activity Relationship (QSAR) and machine learning algorithms, that have been trained on vast datasets of compounds with known experimental ADMET outcomes.[4]
Caption: A generalized workflow for in silico ADMET prediction.
Section 3: Comparative ADMET Profile
Here, we present the predicted ADMET parameters for our three compounds. This head-to-head comparison allows for a nuanced interpretation of the target molecule's potential.
A: Absorption
Good oral absorption is governed by a balance between aqueous solubility and membrane permeability. High intestinal absorption is desirable for most orally administered drugs.
Table 2: Predicted Absorption Properties
| Parameter | This compound (Target) | Isoniazid | Ethyl 3-amino-2-chloro-6-methylisonicotinate (Analog) | Ideal Range |
| Human Intestinal Absorption | High (Predicted >90%) | High (>90%) | High (Predicted >90%) | High |
| Caco-2 Permeability (logPapp) | High (Predicted >0.9) | Low-Moderate (-0.3) | High (Predicted >0.9) | >0.9 x 10⁻⁶ cm/s |
| P-glycoprotein (P-gp) Substrate | No (Predicted) | No | No (Predicted) | No |
Interpretation: All three compounds are predicted to have high intestinal absorption. The higher lipophilicity of the target and its analog suggests they will cross the intestinal membrane via passive diffusion more readily than the highly polar Isoniazid, which is reflected in the predicted Caco-2 permeability.[11] Crucially, none are predicted to be substrates of the P-gp efflux pump, a common mechanism of drug resistance.
D: Distribution
Distribution describes how a drug spreads throughout the body's tissues. Key factors include plasma protein binding (PPB), which limits the free drug available to act, and blood-brain barrier (BBB) permeability, which is critical for CNS-acting drugs but undesirable for peripherally-acting ones.
Table 3: Predicted Distribution Properties
| Parameter | This compound (Target) | Isoniazid | Ethyl 3-amino-2-chloro-6-methylisonicotinate (Analog) | Ideal Range |
| Plasma Protein Binding (PPB) | High (Predicted >90%) | Low (<10%) | Moderate-High (Predicted ~85%) | Varies (Low is often preferred) |
| Blood-Brain Barrier (BBB) Permeant | Yes (Predicted) | Yes | Yes (Predicted) | Target-dependent |
Interpretation: The target molecule's higher lipophilicity predicts strong binding to plasma proteins like albumin. This could necessitate higher dosing to achieve a therapeutic concentration of free drug. The analog, with a slightly lower logP, shows reduced PPB. All are predicted to cross the BBB, which would be a positive attribute for a CNS target but a potential liability for off-target neurological effects if the intended target is peripheral.
M: Metabolism
Metabolism, primarily by Cytochrome P450 (CYP) enzymes in the liver, is the body's primary method for clearing foreign compounds. Inhibition of these enzymes can lead to dangerous drug-drug interactions (DDIs).
Table 4: Predicted Metabolic Properties
| Parameter | This compound (Target) | Isoniazid | Ethyl 3-amino-2-chloro-6-methylisonicotinate (Analog) | Ideal Range |
| CYP1A2 Inhibitor | No (Predicted) | Yes | No (Predicted) | No |
| CYP2C9 Inhibitor | Yes (Predicted) | Yes | Yes (Predicted) | No |
| CYP2C19 Inhibitor | Yes (Predicted) | Yes | Yes (Predicted) | No |
| CYP2D6 Inhibitor | No (Predicted) | Yes | No (Predicted) | No |
| CYP3A4 Inhibitor | Yes (Predicted) | No | Yes (Predicted) | No |
Interpretation: The target molecule shows a significant predicted risk of inhibiting key metabolic enzymes, particularly CYP2C9, CYP2C19, and CYP3A4.[1] This is a major red flag for DDI potential. The structural analog shares this liability. This contrasts with Isoniazid's known, but different, inhibitory profile. This prediction suggests that the core pyridine ester scaffold may be responsible for this interaction.
E: Excretion
Excretion is the final removal of the drug and its metabolites from the body, typically via the kidneys. Total clearance is a measure of the efficiency of this process.
Table 5: Predicted Excretion Properties
| Parameter | This compound (Target) | Isoniazid | Ethyl 3-amino-2-chloro-6-methylisonicotinate (Analog) | Ideal Range |
| Total Clearance (log ml/min/kg) | Low (Predicted ~0.3) | High (0.8) | Low (Predicted ~0.4) | Varies |
| Renal OCT2 Substrate | No (Predicted) | Yes | No (Predicted) | Varies |
Interpretation: The predicted low clearance for the target and its analog, likely due to high plasma protein binding and potential for slower metabolism, suggests a longer half-life in the body. This could allow for less frequent dosing but also increases the risk of accumulation and toxicity.
T: Toxicity
Early toxicity prediction focuses on identifying key liabilities such as mutagenicity (AMES test), cardiotoxicity (hERG inhibition), and skin sensitization.
Table 6: Predicted Toxicity Endpoints
| Parameter | This compound (Target) | Isoniazid | Ethyl 3-amino-2-chloro-6-methylisonicotinate (Analog) | Ideal Range |
| AMES Mutagenicity | No (Predicted) | No | No (Predicted) | Negative |
| hERG I Inhibition | High Risk (Predicted) | Low Risk | Medium Risk (Predicted) | No |
| Skin Sensitization | Yes (Predicted) | No | Yes (Predicted) | No |
Interpretation: A significant toxicity flag is raised for hERG inhibition with the target molecule. Inhibition of the hERG potassium channel is a major cause of drug-induced cardiac arrhythmias. The presence of two electron-withdrawing chlorine atoms may contribute to this risk. The analog shows a reduced but still present risk. The predicted skin sensitization is also a concern, consistent with hazard statements for similar chlorinated aromatic amines.[9]
Section 4: Synthesizing the Data for Project Advancement
The in silico data provides a multi-faceted view of a compound's drug-likeness.[12] It is never a simple pass/fail test but a process of multi-parameter optimization. A project team must weigh the predicted strengths against the weaknesses in the context of the therapeutic goal.
Caption: The challenge of multi-parameter optimization in drug discovery.
Analysis of this compound:
-
Strengths: Excellent predicted absorption and membrane permeability. Not a P-gp substrate.
-
Weaknesses: High predicted plasma protein binding and potential for a long half-life.
-
Major Liabilities: Significant risk of inhibiting multiple major CYP450 enzymes, posing a high potential for drug-drug interactions. High predicted risk for hERG inhibition (cardiotoxicity) and skin sensitization.
Decision: Based on this in silico profile, the molecule carries significant liabilities, particularly regarding safety (hERG, CYP inhibition). A medicinal chemistry effort would be required to mitigate these risks, perhaps by replacing one or both chlorine atoms to reduce lipophilicity and modulate electronic properties. The structural analog, while slightly better, likely shares too many of the same liabilities.
Section 5: Experimental Validation Protocols
Computational predictions are hypotheses that require experimental validation.[13][14] Below are protocols for two foundational in vitro assays to confirm the predicted absorption and metabolism characteristics.
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay assesses a compound's ability to passively diffuse across a lipid membrane, modeling transcellular intestinal absorption.[3][13]
Objective: To determine the effective permeability (Pe) of the target compound and compare it to high (Propranolol) and low (Atenolol) permeability controls.
Methodology:
-
Preparation: Prepare a 10 mM stock solution of the test compound and controls in DMSO.
-
Donor Plate: Dilute the stock solutions to 100 µM in a universal buffer (pH 7.4) in a 96-well donor plate.
-
Membrane Coating: Coat the filter of a 96-well acceptor plate with 5 µL of a 20 mg/mL solution of lecithin in dodecane.
-
Assembly: Add 300 µL of buffer to each well of the acceptor plate and carefully place it on top of the donor plate, creating a "sandwich".
-
Incubation: Incubate the plate sandwich at room temperature for 4-5 hours with gentle shaking.
-
Quantification: After incubation, carefully separate the plates. Determine the compound concentration in both the donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy.
-
Calculation: Calculate the permeability coefficient (Pe) using the known surface area of the well, incubation time, and the measured concentrations.
Caption: Experimental workflow for the PAMPA assay.
Protocol 2: Metabolic Stability in Human Liver Microsomes (HLM)
This assay evaluates the rate at which a compound is metabolized by the primary drug-metabolizing enzymes.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of the target compound.
Methodology:
-
Reagents: Thaw human liver microsomes (HLM) and NADPH regenerating system on ice.
-
Incubation Mixture: In a 96-well plate, pre-warm a mixture of HLM (final concentration 0.5 mg/mL) in phosphate buffer (100 mM, pH 7.4) at 37°C.
-
Initiation: Add the test compound (final concentration 1 µM) to the mixture. After a 5-minute pre-incubation, initiate the metabolic reaction by adding the pre-warmed NADPH solution.
-
Time Points: Aliquots are taken at specified time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: Stop the reaction in each aliquot by adding ice-cold acetonitrile containing an internal standard.
-
Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant for the remaining parent compound concentration using LC-MS/MS.
-
Calculation: Plot the natural log of the percentage of remaining compound versus time. The slope of the line gives the rate of elimination (k), from which the half-life (t½ = 0.693/k) and intrinsic clearance can be calculated.
Conclusion
The in silico analysis of This compound paints a challenging picture for its development as a potential therapeutic agent. While it exhibits promising absorption characteristics, its profile is marred by significant, predicted liabilities in metabolism and safety. The high risk of CYP450 inhibition suggests a narrow therapeutic window and a high probability of drug-drug interactions, while the predicted hERG inhibition is a critical safety concern that often halts development.
Comparison with its structural analog indicates that these liabilities may be inherent to the dichlorinated pyridine scaffold. This guide demonstrates the power of early computational screening not as a definitive judgment, but as an essential tool for rational drug design. It allows researchers to identify potential pitfalls and make informed decisions, guiding the allocation of resources toward compounds with a more balanced and promising ADMET profile, ultimately accelerating the path to safer and more effective medicines.
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CD ComputaBio. In Silico ADMET Prediction Service. Available from: [Link]
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Kar, S., & Leszczynski, J. (2022). In Silico Tools and Software to Predict ADMET of New Drug Candidates. Methods in Molecular Biology. Available from: [Link]
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Schenck, S., et al. (2023). Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models. Journal of Medicinal Chemistry. Available from: [Link]
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ResearchGate. The drug likeness profile and ADMET analysis. Available from: [Link]
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Goral, A., et al. (2022). Study of the Lipophilicity and ADMET Parameters of New Anticancer Diquinothiazines with Pharmacophore Substituents. Molecules. Available from: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Ethyl 3-amino-2,6-dichloroisonicotinate
This guide provides essential safety and logistical protocols for the proper disposal of Ethyl 3-amino-2,6-dichloroisonicotinate. As a chlorinated pyridine derivative, this compound requires stringent handling and disposal procedures to ensure the safety of laboratory personnel and maintain regulatory compliance. This document moves beyond a simple checklist to explain the critical reasoning behind each step, empowering researchers to manage chemical waste with confidence and scientific integrity.
Hazard Profile and Core Disposal Principle
This compound is a halogenated organic compound. This classification is the single most important factor governing its disposal. The presence of chlorine atoms in its molecular structure means it cannot be disposed of as simple organic solvent waste.[1][2] Improper disposal, such as mixing with non-halogenated solvents, contaminates the entire waste stream, necessitating more complex and costly treatment methods like specialized incineration to manage the corrosive byproducts generated during combustion.[2][3]
Key Hazards:
-
Toxicity: May be harmful if swallowed.[4][5] Related chlorinated and amino-pyridines can be toxic upon skin contact or inhalation.
-
Irritation: Can cause skin, eye, and respiratory system irritation.[5][6]
-
Physical Form: Typically a solid, meaning dust generation during handling is a primary exposure risk that must be controlled.[5]
Pre-Disposal Safety Protocols
Before beginning any process that will generate waste, it is imperative to establish a safe handling environment.
Required Personal Protective Equipment (PPE): Your first line of defense is a physical barrier. The minimum required PPE when handling this compound includes:
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or a face shield. | Protects against dust particles and potential splashes.[7] |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents skin contact and absorption.[8] |
| Body Protection | A standard lab coat. | Protects skin and personal clothing from contamination.[8] |
| Respiratory | Use in a chemical fume hood. | All handling of the solid compound should occur within a fume hood to control dust and vapors.[5][9] |
Safe Handling Practices:
-
Engineering Controls: Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[5][6]
-
Avoid Dust Formation: Take care when transferring the solid to avoid creating airborne dust.[5]
-
Work Area: Keep the work area clean and organized. Wash hands and surfaces thoroughly after handling.[4]
Step-by-Step Disposal Protocol
Adherence to a systematic disposal process is mandatory under federal and local regulations.[10] The foundation of this process is the "cradle-to-grave" management of hazardous waste, as mandated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[10]
Step 1: Waste Characterization and Segregation This is a critical control point. Upon generation, the waste must be immediately identified and segregated.
-
Action: Designate any material containing or contaminated with this compound as "Halogenated Organic Waste." [1]
-
Causality: This compound is listed as a halogenated organic compound by the EPA (see 40 CFR 268, Appendix III).[11] Segregation prevents cross-contamination of other waste streams and ensures the waste is routed to the correct high-temperature incineration facility equipped to handle halogenated materials.[1][3] Do not mix with non-halogenated solvents, acids, or bases.[1][2][12]
Step 2: Containerization and Labeling The waste container is the primary vessel for safe accumulation and transport.
-
Action:
-
Causality: Proper labeling is a legal requirement under the EPA and OSHA's Hazard Communication Standard.[8][13] It ensures anyone handling the container is aware of its contents and associated dangers, preventing accidental exposures or improper mixing.
Step 3: Accumulation in a Satellite Accumulation Area (SAA) Labs must have designated areas for the short-term storage of hazardous waste.
-
Action:
-
Store the sealed waste container in a designated SAA.[12]
-
The SAA must be at or near the point of generation and under the control of laboratory personnel.[14][15]
-
Ensure the container is stored in secondary containment to prevent spills.[2]
-
Keep the container closed at all times except when actively adding waste.[2][9]
-
-
Causality: SAAs provide a controlled, safe location for waste, preventing it from obstructing work areas. EPA regulations govern the volume of waste that can be stored in an SAA (up to 55 gallons) and the timeframe for its removal once full.[15]
Step 4: Arranging for Final Disposal Laboratory personnel are responsible for initiating the final disposal process.
-
Action: Once the waste container is full, or if waste generation is complete, contact your institution's Environmental Health & Safety (EH&S) department to arrange for a waste pickup.
-
Causality: Final disposal must be carried out by a licensed hazardous waste hauler and processed at a certified Treatment, Storage, and Disposal Facility (TSDF).[10] Your EH&S office manages this process to ensure full regulatory compliance and proper documentation.
Emergency Procedures: Spill and Exposure Management
Small Spill Cleanup (Solid Material):
-
Ensure you are wearing the appropriate PPE (gloves, goggles, lab coat).[6]
-
Prevent the dispersion of dust.
-
Gently sweep or vacuum the solid material and place it into a suitable container for disposal as hazardous waste.[5][6]
-
Label the container as "Spill Debris: this compound."
-
Clean the affected area with soap and water.[4]
Personnel Exposure:
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected skin area with plenty of soap and water for at least 15 minutes.[7]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention.[5][7]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[6]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[4][7]
Regulatory Framework Overview
Navigating the regulatory landscape is crucial for maintaining a safe and compliant laboratory. The disposal of this chemical is primarily governed by two federal agencies:
| Agency | Regulation | Key Requirements for Laboratories |
| EPA | Resource Conservation and Recovery Act (RCRA) | Governs all aspects of hazardous waste from "cradle-to-grave," including characterization, storage, transport, and disposal.[10] Defines generator status (LQG, SQG, VSQG) which dictates accumulation limits and reporting requirements.[13] |
| OSHA | Hazard Communication Standard (29 CFR 1910.1200) | Requires employers to inform and train employees on chemical hazards, ensure proper labeling of chemicals, and provide access to Safety Data Sheets (SDS).[8] |
Disposal Decision Workflow
The following diagram illustrates the logical pathway for the proper management of waste containing this compound.
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Comprehensive Guide to Personal Protective Equipment for Handling Ethyl 3-amino-2,6-dichloroisonicotinate
This guide provides essential safety and handling protocols for Ethyl 3-amino-2,6-dichloroisonicotinate (CAS No. 458543-81-2), a halogenated pyridine derivative commonly used in research and development. As a substituted aromatic amine, this compound requires stringent handling procedures to ensure the safety of laboratory personnel. This document moves beyond a simple checklist, explaining the rationale behind each recommendation to empower researchers with a deep, actionable understanding of chemical safety.
Hazard Assessment: The 'Why' Behind the Precaution
Understanding the specific risks associated with a chemical is the foundation of effective PPE selection. For this compound, the known hazards are primarily irritant in nature. However, the principle of precaution dictates that for research chemicals with limited toxicological data, we must also consider the risks associated with analogous structures, such as other chlorinated pyridines, which can exhibit higher toxicity.[1][2]
The Globally Harmonized System (GHS) classification for this compound provides the baseline for our safety protocols.
| Hazard Class | GHS Code | Signal Word | Description |
| Skin Irritation | H315 | Warning | Causes skin irritation. |
| Eye Irritation | H319 | Warning | Causes serious eye irritation. |
| Respiratory Irritation | H335 | Warning | May cause respiratory irritation. |
The causality is clear: direct contact with the skin or eyes will lead to irritation, and inhalation of dust or aerosols can irritate the respiratory tract. Therefore, the primary goal of our PPE strategy is to create an impermeable barrier between the researcher and the chemical.
The Core Ensemble: Selecting Your Personal Protective Equipment
The selection of PPE is not a one-size-fits-all scenario. It must be tailored to the scale of the operation and the specific procedures being performed. All handling of this solid compound should occur within a certified chemical fume hood to minimize inhalation risk.[2][3][4]
Eye and Face Protection: The First Line of Defense
-
Minimum Requirement: Chemical splash goggles that meet ANSI Z87.1 or EN 166 standards are mandatory at all times.[4][5][6] Standard safety glasses do not provide adequate protection from splashes, dust, or vapors.
-
Enhanced Protection: When handling larger quantities (>5 grams) or when there is a significant risk of splashing (e.g., during dissolution or transfer), a full-face shield should be worn in addition to chemical splash goggles.[1][5] This protects the entire face from contact.
Hand Protection: A Critical Barrier
The choice of glove material is arguably the most critical decision in preventing skin exposure. Halogenated organic compounds can permeate or degrade common glove materials.
-
Material Selection: While nitrile gloves are a common choice for general laboratory work, they may offer only limited splash protection against chlorinated solvents.[2][3] For prolonged work or immersion, more robust materials are necessary. It is imperative to consult the glove manufacturer's chemical resistance chart for specific data.[6]
-
Splash Protection (most common use): Double-gloving with standard nitrile gloves is a recommended practice. This allows for the immediate removal of the outer glove in case of contamination without exposing the skin.
-
Extended Contact: For tasks involving potential extended contact, such as cleaning up a spill, butyl rubber gloves are a more protective choice.[6]
-
-
Integrity Check: Before every use, visually inspect gloves for any signs of degradation, punctures, or tears. Never reuse disposable gloves.
Body Protection: Shielding from Contamination
-
A clean, fully buttoned laboratory coat is the minimum requirement to protect skin and personal clothing.[4][6]
-
For operations involving larger quantities, a chemically resistant apron should be worn over the lab coat.
-
Closed-toe shoes are mandatory in any laboratory environment to protect from spills.[4]
Respiratory Protection: Engineering Controls First
The primary method for controlling respiratory hazards is to use engineering controls.
-
Primary Control: All weighing and handling of this compound must be performed inside a certified chemical fume hood.[4] This captures dust and vapors at the source.
-
Secondary Control (Emergency Use): In the event of a significant spill or failure of the fume hood, respiratory protection is required. Personnel must be enrolled in a respiratory protection program, which includes medical clearance and fit-testing, before using a respirator.[6] A NIOSH-approved respirator with cartridges for organic vapors and particulates (P100) would be appropriate.[7][8]
Procedural Integrity: Donning, Doffing, and Disposal
The sequence of putting on and taking off PPE is critical to prevent cross-contamination.
Step-by-Step Donning Protocol
-
Lab Coat: Put on your lab coat and fasten all buttons.
-
Inner Gloves: Don the first pair of gloves.
-
Outer Gloves: Don the second pair of gloves, pulling the cuffs over the sleeves of the lab coat.
-
Eye/Face Protection: Put on your chemical splash goggles and, if necessary, a face shield.
Step-by-Step Doffing (Removal) Protocol
The goal is to touch contaminated items only with other contaminated items (outer gloves) and clean items only with clean hands.
Caption: Workflow for the correct sequence of removing PPE to prevent self-contamination.
PPE Disposal
All disposable PPE that has come into contact with this compound, including gloves and absorbent pads, must be considered hazardous waste.
-
Collect all contaminated solid waste in a designated, clearly labeled hazardous waste bag or container.
-
Do not dispose of this waste in regular trash.
-
Follow your institution's specific guidelines for chemical waste disposal.[9]
Emergency Protocols: Responding Effectively
Small Spill Response
For spills of less than 1 gram that are contained within the fume hood:
Caption: Step-by-step workflow for managing a small chemical spill inside a fume hood.
For larger spills, or any spill outside of a fume hood, evacuate the area immediately and contact your institution's emergency response team.
First Aid Measures
Immediate action is crucial in the event of an exposure.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][9][10]
-
Skin Contact: Remove all contaminated clothing immediately. Wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[9][11][12]
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[1][9][10]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and show the Safety Data Sheet to the medical professional.[7][11]
Waste Management: Segregation is Key
As a halogenated organic compound, waste generated from handling this compound requires specific disposal procedures.
-
Segregate Waste: All waste, including excess solid, contaminated solutions, and used cleaning materials, must be collected in a designated "Halogenated Organic Waste" container.[2][4][13] Do not mix with non-halogenated waste, as this significantly increases disposal costs and complexity.[13]
-
Container and Labeling: Use a chemically compatible, sealable container.[6] The container must be clearly labeled with a "Hazardous Waste" tag that lists all chemical constituents, including "this compound".[13]
-
Storage: Store the waste container in a designated satellite accumulation area, within secondary containment, and away from incompatible materials.[6][13]
By adhering to these detailed protocols, researchers can handle this compound with a high degree of safety, ensuring both personal well-being and the integrity of their work.
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- Jubilant Ingrevia. "2-Chloropyridine Safety Data Sheet.
- Fisher Scientific. "SAFETY DATA SHEET - 2-Amino-2-ethyl-1,3-propanediol.
- Fisher Scientific. "SAFETY DATA SHEET - Ethyl 3-amino-4,4,4-trifluorocrotonate.
- AiFChem. "458543-81-2 | this compound.
- Guidechem. "3-Amino-2,6-dichloro-isonicotinic acid ethyl ester 458543-81-2 wiki.
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- Sigma-Aldrich. "SAFETY DATA SHEET - N-(4-Amino-2,5-diethoxyphenyl)benzamide.
- Temple University. "Halogenated Solvents in Laboratories.
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- HSC Chemistry. "Safe Laboratory Practices: Handling and Disposing of Organic Substances.
- Cole-Parmer. "Material Safety Data Sheet - Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate.
- Capot Chemical Co., Ltd. "MSDS of ethyl 3-amino-2,2-difluoro-3-phenylpropanoate.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

